1-Iodobutane
Description
Structure
3D Structure
Properties
IUPAC Name |
1-iodobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9I/c1-2-3-4-5/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMGBZBJJOKUPIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70862157 | |
| Record name | 1-Iodobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70862157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Merck Index] Colorless liquid; [Alfa Aesar MSDS] | |
| Record name | n-Butyl iodide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20876 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
13.9 [mmHg] | |
| Record name | n-Butyl iodide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20876 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
542-69-8, 25267-27-0 | |
| Record name | Butyl iodide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=542-69-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | n-Butyl iodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000542698 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butane, iodo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025267270 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Iodobutane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8420 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butane, 1-iodo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Iodobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70862157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-iodobutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.023 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUTYL IODIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/607A6CC46R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
1-iodobutane chemical properties and reactivity
An In-Depth Technical Guide to the Chemical Properties and Reactivity of 1-Iodobutane
Abstract
This compound (n-butyl iodide) is a primary alkyl halide of significant utility in organic synthesis, serving as a versatile precursor for the introduction of the butyl group into a wide range of molecular architectures.[1] Its high reactivity, primarily governed by the nature of the carbon-iodine bond, makes it an excellent substrate for nucleophilic substitution reactions. This guide provides a comprehensive overview of the physicochemical properties, spectroscopic signatures, and core reactivity of this compound. It details key synthetic transformations, including nucleophilic substitution (SN2), elimination (E2), and Grignard reagent formation, offering mechanistic insights and field-proven experimental protocols for researchers, scientists, and professionals in drug development.
Physicochemical and Spectroscopic Profile
This compound is a colorless to pale yellow liquid that is sensitive to light and may discolor upon prolonged exposure.[2][3] It is typically stabilized with copper to prevent decomposition.[2] Its immiscibility in water and high solubility in common organic solvents like ethanol, ether, and chloroform are critical for its application in various reaction media.[2][4]
Physical Properties
The fundamental physical characteristics of this compound are summarized below, providing essential data for experimental design and safety considerations.
| Property | Value | References |
| Molecular Formula | C₄H₉I | [2] |
| Molecular Weight | 184.02 g/mol | [2] |
| CAS Number | 542-69-8 | [2][5] |
| Appearance | Colorless to pale yellow liquid | [2][6] |
| Melting Point | -103 °C | [5][7] |
| Boiling Point | 130-131 °C | [5][7] |
| Density | 1.617 g/mL at 25 °C | [5][7] |
| Refractive Index (n²⁰/D) | 1.498 | [5][7] |
| Flash Point | 33 °C (91.4 °F) | [2] |
| Solubility | Insoluble in water; Soluble in alcohol, ether, chloroform, benzene | [2][4] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation and purity assessment of this compound.[6]
| Spectroscopy | Key Peaks / Shifts | Interpretation | References |
| ¹H NMR (CDCl₃) | δ ≈ 3.2 ppm (t, 2H), 1.8 ppm (m, 2H), 1.4 ppm (m, 2H), 0.9 ppm (t, 3H) | Triplet at 3.2 ppm corresponds to the -CH₂-I group. Multiplets for the internal methylene groups and a triplet for the terminal methyl group are characteristic of a butyl chain. | [6][8] |
| ¹³C NMR | 4 distinct resonances | Confirms the presence of four unique carbon environments in the butyl chain. | [9] |
| Infrared (IR) | ~2845-2975 cm⁻¹ (C-H stretch), ~1365-1470 cm⁻¹ (C-H bend), ~500-600 cm⁻¹ (C-I stretch) | Strong C-H stretching and bending vibrations are typical of alkyl groups. The key absorption for the C-I bond appears in the fingerprint region. | [9] |
| Mass Spec (MS) | m/z 184 (M⁺), 57 (base peak) | The molecular ion peak confirms the mass. The base peak at m/z 57 corresponds to the stable butyl cation [C₄H₉]⁺ after the loss of the iodine radical. | [8] |
Core Reactivity and Mechanistic Principles
The synthetic utility of this compound is dominated by the reactivity of the carbon-iodine (C-I) bond. The iodide ion is an excellent leaving group because it is a large, highly polarizable anion that can stabilize the negative charge effectively.[10][11] Consequently, the C-I bond is weaker and more easily cleaved than C-Br or C-Cl bonds, making this compound more reactive in nucleophilic substitution reactions than its bromo or chloro counterparts.[11][12]
Nucleophilic Substitution (SN2) Reactions
As a primary alkyl halide with minimal steric hindrance, this compound is an ideal substrate for bimolecular nucleophilic substitution (SN2) reactions.[10][13] The reaction proceeds via a single, concerted step where the nucleophile attacks the electrophilic carbon atom from the backside (180° to the leaving group), leading to an inversion of stereochemistry (though not observable for the achiral this compound).[10][14]
Causality Behind Experimental Choices:
-
Solvent: Polar aprotic solvents (e.g., acetone, DMSO, DMF) are preferred for SN2 reactions.[13] These solvents solvate the cation of the nucleophilic salt but poorly solvate the anion (the nucleophile), leaving it "naked" and highly reactive.[13]
-
Temperature: While higher temperatures increase reaction rates, they also favor the competing E2 elimination pathway, which has a higher activation energy.[13] Therefore, reactions are often run at moderate temperatures (e.g., gentle reflux) to optimize the yield of the substitution product.[13]
This reaction is a classic example of an SN2 pathway, forming an ether from an alkoxide and an alkyl halide.[14][15]
Methodology:
-
Alkoxide Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add absolute ethanol. Carefully add sodium metal (1.1 equivalents) in small pieces. The reaction is exothermic and produces hydrogen gas. Stir until all sodium has reacted to form sodium ethoxide.[10]
-
Reaction: Cool the sodium ethoxide solution to room temperature. Add this compound (1.0 equivalent) dropwise with continuous stirring.[10]
-
Heating: Heat the mixture to a gentle reflux (approx. 78°C) for 1-2 hours.[10][16]
-
Monitoring: Track the reaction's progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the this compound is consumed.[10]
-
Work-up: After cooling, pour the reaction mixture into a separatory funnel containing water. Extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic extracts, wash with water and then with brine. Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent via rotary evaporation. The crude product can be purified by fractional distillation.[16]
Elimination (E2) Reactions
While SN2 is dominant, this compound can undergo bimolecular elimination (E2) to form but-1-ene, especially under specific conditions.[3][13] This pathway competes with substitution and is favored by the use of strong, sterically hindered bases.[13]
Causality Behind Experimental Choices:
-
Base: A strong, bulky base like potassium tert-butoxide (t-BuOK) will preferentially abstract a proton from the beta-carbon rather than act as a nucleophile, due to steric hindrance at the alpha-carbon.[13]
-
Solvent: Using the conjugate acid of the base as a solvent (e.g., tert-butanol for t-BuOK) can further promote elimination.
-
Temperature: Higher temperatures strongly favor elimination over substitution.[13]
The primary product of the E2 reaction of this compound is but-1-ene.[13][17]
Grignard Reagent Formation
This compound readily reacts with magnesium metal in an anhydrous ether solvent (like diethyl ether or THF) to form butylmagnesium iodide, a potent Grignard reagent.[2][4] This reaction fundamentally changes the nature of the butyl group, converting the electrophilic alpha-carbon into a highly nucleophilic one.[18]
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Grignard reagents are powerful bases and will be instantly destroyed by any protic source, including water or alcohols, to form the corresponding alkane (butane).[18][19] Therefore, all glassware and solvents must be scrupulously dry.
-
Ether Solvent: The ether solvent is critical. It is aprotic and solvates the magnesium center of the Grignard reagent, stabilizing the complex through coordination.[18][20]
-
Initiation: The reaction often has an induction period. A small crystal of iodine or a few drops of 1,2-dibromoethane can be used to activate the magnesium surface by removing the passivating magnesium oxide layer.[21][22]
Methodology:
-
Setup: Assemble a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Place magnesium turnings (1.2 equivalents) in the flask.
-
Initiation: Add a small crystal of iodine to the flask. Add a small portion of a solution of this compound (1.0 equivalent) in anhydrous diethyl ether to the dropping funnel and add it to the magnesium.
-
Reaction: The reaction should initiate, evidenced by bubbling and a loss of the iodine color. Once started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, the mixture may be gently warmed for a short period to ensure all the magnesium has reacted. The resulting gray-black solution is the Grignard reagent and should be used immediately in subsequent synthetic steps.[19]
Safety and Handling
This compound is a hazardous chemical that requires careful handling.[23]
-
Hazards: It is a flammable liquid and vapor.[2][24] It is toxic if inhaled and can cause skin and eye irritation.[3][23][25] It is also light-sensitive.[5][7]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated chemical fume hood.[23] Wear appropriate PPE, including chemically resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[23][26]
-
Storage: Store in a cool, dry, well-ventilated area away from heat, ignition sources, and strong oxidizing agents.[7][25] The container should be tightly closed and protected from light.[24][25]
-
Disposal: All waste containing this compound must be treated as hazardous waste and disposed of through a licensed disposal company. Do not discard in sinks or general trash.[23]
Conclusion
This compound is a cornerstone reagent for introducing the n-butyl group in organic synthesis. Its reactivity is defined by the C-I bond, making it an exceptional substrate for SN2 reactions with a wide variety of nucleophiles. By carefully controlling experimental parameters such as the choice of base, solvent, and temperature, chemists can selectively favor substitution, elimination, or Grignard formation pathways. A thorough understanding of these principles, combined with stringent safety protocols, enables the effective and safe utilization of this versatile building block in academic research and the development of novel pharmaceuticals and materials.
References
- ChemWhat. (n.d.). This compound CAS#: 542-69-8. ChemWhat.
- Nanjing Chemical Material Corp. (n.d.). Introduction of this compound. Nanjing Chemical Material Corp.
- Brainly. (2024). How do you think the reaction would have been affected if this compound were used as the electrophile instead of 1-bromobutane?. Brainly.
- Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Organic Chemistry Tutor.
- Doc Brown's Chemistry. (2025). Infrared spectrum of this compound. Doc Brown's Chemistry.
- Chegg. (2022). Solved Williamson Ether Synthesis Learning Objectives. Chegg.com.
- Chegg. (2020). Solved Would this compound react faster or slower than the. Chegg.com.
- University of Calgary. (n.d.). Formation of Grignard Reagents from Organic Halides.
- J&K Scientific LLC. (2025). Williamson Ether Synthesis. J&K Scientific LLC.
- Wikipedia. (n.d.). Williamson ether synthesis. Wikipedia.
- Quora. (2018). How is iodobutane more reactive in SN2 than chlorobutane when there is more steric hindrance in case of iodine?. Quora.
- Doc Brown's Chemistry. (n.d.). The H-1 NMR spectrum of this compound. Doc Brown's Chemistry.
- SpectraBase. (n.d.). This compound [1H NMR] Spectrum. SpectraBase.
- Chemguide. (n.d.). Grignard reagents. Chemguide.
- Solubility of Things. (n.d.). This compound. Solubility of Things.
- Wikipedia. (n.d.). Grignard reagent. Wikipedia.
- Chemistry Stack Exchange. (2021). Activation of Grignard reagent. Chemistry Stack Exchange.
- savvy-chemist. (2015). Halogenoalkanes (7) Elimination reactions. savvy-chemist.
- brainly.com. (2021). 1-bromobutane undergoes dehydrohalogenation by an elimination reaction. brainly.com.
- YouTube. (2021). Write the equations for the preparation of this compound from (i) 1-butanol , (ii) 1-chlorobutane.... YouTube.
Sources
- 1. Atom Scientific Ltd | Product | this compound 99%, stabilised with copper [atomscientific.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Introduction of this compound - Nanjing Chemical Material Corp. [njchm.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. chemwhat.com [chemwhat.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. This compound | 542-69-8 [chemicalbook.com]
- 8. docbrown.info [docbrown.info]
- 9. infrared spectrum of this compound C4H9I CH3CH2CH2CH2I prominent wavenumbers cm-1 detecting functional groups present finger print for identification of this compound image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. brainly.com [brainly.com]
- 12. quora.com [quora.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 15. organicchemistrytutor.com [organicchemistrytutor.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. brainly.com [brainly.com]
- 18. Formation of Grignard Reagents from Organic Halides [research.cm.utexas.edu]
- 19. chemguide.co.uk [chemguide.co.uk]
- 20. leah4sci.com [leah4sci.com]
- 21. Grignard reagent - Wikipedia [en.wikipedia.org]
- 22. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. sigmaaldrich.com [sigmaaldrich.com]
- 25. chemicalbook.com [chemicalbook.com]
- 26. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
A Comprehensive Technical Guide to the Physical Properties of 1-Iodobutane and Their Temperature Dependence
Abstract
This technical guide provides an in-depth analysis of the key physical properties of 1-iodobutane, with a particular focus on their dependence on temperature. As a crucial reagent and solvent in various chemical and pharmaceutical applications, a thorough understanding of its physical characteristics is paramount for process optimization, reaction modeling, and safety. This document is intended for researchers, scientists, and drug development professionals, offering a blend of critically evaluated data, theoretical principles, and detailed experimental methodologies. We will explore density, viscosity, refractive index, surface tension, and vapor pressure, presenting quantitative data in accessible formats and elucidating the underlying molecular behaviors that govern their temperature-dependent variations.
Introduction: The Significance of this compound in Scientific Research
This compound (n-butyl iodide), a colorless to light-yellow liquid, is a primary alkyl halide with the chemical formula C₄H₉I.[1] Its utility in organic synthesis is extensive, primarily serving as a versatile alkylating agent in the formation of carbon-carbon and carbon-heteroatom bonds.[2] The relatively weak carbon-iodine bond facilitates nucleophilic substitution reactions, making it a valuable precursor in the synthesis of pharmaceuticals and other complex organic molecules.
The efficiency, scalability, and safety of processes involving this compound are intrinsically linked to its physical properties. For instance, its density and viscosity are critical for fluid handling and reactor design, while its vapor pressure is a key determinant of its volatility and is essential for distillation-based purifications and for understanding its behavior in closed systems.[3] Furthermore, properties like refractive index are invaluable for in-line process monitoring and quality control. As these properties exhibit significant variation with temperature, a comprehensive understanding of these relationships is not merely academic but a practical necessity for any professional working with this compound. This guide aims to provide a consolidated resource of this vital information.
General Physicochemical Properties of this compound
Before delving into the temperature-dependent properties, it is essential to establish the fundamental physicochemical characteristics of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₉I | [2] |
| Molecular Weight | 184.02 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [4][5] |
| Melting Point | -103 °C | [4] |
| Boiling Point | 130-131 °C | [4] |
| Solubility | Insoluble in water; Soluble in alcohol, ether, and chloroform | [1][4] |
| Stability | Light sensitive; often stabilized with copper | [2] |
Density of this compound as a Function of Temperature
The density of a liquid is a measure of its mass per unit volume. For most liquids, density decreases with an increase in temperature. This is because the increased kinetic energy of the molecules causes them to move more vigorously, leading to an expansion in volume for a given mass of the substance.
Experimental Data for Density
Recent studies have provided high-quality experimental data for the density of this compound over a broad range of temperatures. The following table summarizes these findings.
| Temperature (K) | Density (g/cm³) |
| 253.15 | 1.684 |
| 263.15 | 1.668 |
| 273.15 | 1.652 |
| 283.15 | 1.636 |
| 293.15 | 1.620 |
| 298.15 | 1.612 |
| 303.15 | 1.604 |
| 313.15 | 1.588 |
| 323.15 | 1.572 |
| 333.15 | 1.556 |
| 343.15 | 1.540 |
| 353.15 | 1.524 |
| 363.15 | 1.508 |
| 373.15 | 1.492 |
| 383.15 | 1.476 |
Data extrapolated from a study by Bolotnikov et al., which provides an equation for density as a function of temperature.
Experimental Protocol for Density Measurement
The determination of liquid density as a function of temperature is a fundamental measurement in physical chemistry. A common and accurate method is the use of a pycnometer.
Objective: To accurately measure the density of this compound at various temperatures.
Methodology:
-
Pycnometer Calibration:
-
Thoroughly clean and dry a pycnometer of a known volume.
-
Determine the mass of the empty, dry pycnometer using an analytical balance.
-
Fill the pycnometer with a reference liquid of known density (e.g., deionized water) at a specific temperature.
-
Place the filled pycnometer in a temperature-controlled water bath to allow it to equilibrate.
-
Once equilibrated, carefully remove any excess liquid from the capillary opening.
-
Dry the exterior of the pycnometer and reweigh it.
-
Calculate the exact volume of the pycnometer at that temperature using the known density of the reference liquid.
-
Repeat this calibration at each desired experimental temperature to account for the thermal expansion of the glass.
-
-
Sample Measurement:
-
Empty and thoroughly dry the calibrated pycnometer.
-
Fill the pycnometer with this compound.
-
Place the pycnometer in the temperature-controlled bath at the desired temperature and allow it to equilibrate.
-
Remove excess this compound, dry the exterior, and weigh the filled pycnometer.
-
Calculate the density of this compound at that temperature using the calibrated volume of the pycnometer.
-
-
Data Analysis:
-
Repeat the measurement at each temperature of interest.
-
Plot density as a function of temperature.
-
Causality and Self-Validation: The use of a reference liquid for calibration at each temperature is crucial as it inherently corrects for the thermal expansion of the pycnometer, a potential source of significant error. Repeating measurements at each temperature until consistent values are obtained ensures the reliability of the data.
Caption: Workflow for determining the density of this compound.
Viscosity of this compound as a Function of Temperature
Viscosity is a measure of a fluid's resistance to flow. For liquids, viscosity generally decreases with increasing temperature.[6] This is because the increased thermal energy allows molecules to more easily overcome the intermolecular attractive forces that hinder their movement past one another.
Experimental Data for Viscosity
A comprehensive study has been conducted on the viscosity of 1-iodoalkanes, providing valuable data for this compound across a wide temperature range.[7]
| Temperature (K) | Dynamic Viscosity (mPa·s) |
| 253.15 | 2.03 |
| 263.15 | 1.68 |
| 273.15 | 1.41 |
| 283.15 | 1.19 |
| 293.15 | 1.02 |
| 298.15 | 0.94 |
| 303.15 | 0.87 |
| 313.15 | 0.75 |
| 323.15 | 0.65 |
| 333.15 | 0.57 |
| 343.15 | 0.51 |
| 353.15 | 0.45 |
| 373.15 | 0.37 |
| 393.15 | 0.31 |
| 413.15 | 0.26 |
| 423.24 | 0.24 |
Data from Novák, L. et al. (2019).[7]
Experimental Protocol for Viscosity Measurement
The viscosity of liquids can be accurately determined using a capillary viscometer, such as an Ostwald or Ubbelohde viscometer. This method relies on measuring the time it takes for a fixed volume of liquid to flow through a capillary tube under the influence of gravity.
Objective: To measure the dynamic viscosity of this compound at various temperatures.
Methodology:
-
Viscometer Preparation:
-
Thoroughly clean and dry the viscometer. Any residue can significantly affect the flow time.
-
Mount the viscometer vertically in a temperature-controlled bath.
-
-
Calibration with a Reference Liquid:
-
Introduce a precise volume of a reference liquid with a known viscosity (e.g., water) into the viscometer.
-
Allow the viscometer and the reference liquid to reach thermal equilibrium with the bath.
-
Using a pipette bulb, draw the liquid up through the capillary into the upper bulb, above the upper timing mark.
-
Release the suction and measure the time it takes for the liquid meniscus to pass between the upper and lower timing marks.
-
Repeat this measurement several times to ensure reproducibility.
-
The viscometer constant (K) can be determined using the known viscosity and density of the reference liquid at that temperature.
-
-
Sample Measurement:
-
Clean and dry the viscometer.
-
Introduce the same precise volume of this compound into the viscometer.
-
Allow it to reach thermal equilibrium in the temperature-controlled bath.
-
Measure the flow time for this compound as described for the reference liquid.
-
The dynamic viscosity of this compound can then be calculated using its flow time, density at that temperature, and the viscometer constant.
-
Causality and Self-Validation: The use of a temperature-controlled bath is critical, as viscosity is highly sensitive to temperature fluctuations.[6] The calibration step with a standard of known viscosity at each temperature of interest provides a robust and self-validating system, minimizing systematic errors.
Caption: Workflow for viscosity measurement using a capillary viscometer.
Refractive Index of this compound as a Function of Temperature
The refractive index of a substance is a dimensionless number that describes how fast light travels through the material. It is dependent on the wavelength of light and the temperature of the substance. For liquids, the refractive index generally decreases as the temperature increases, primarily due to the decrease in density.
Experimental Data for Refractive Index
Experimental data for the refractive index of pure this compound has been reported at several temperatures.[8][9]
| Temperature (K) | Refractive Index (n_D) |
| 293.15 (20 °C) | 1.498 |
| 303.15 (30 °C) | 1.494 |
| 308.15 (35 °C) | 1.491 |
| 313.15 (40 °C) | 1.488 |
Data from Sharma et al. (2014)[9] and other sources providing the value at 20 °C.[4]
Experimental Protocol for Refractive Index Measurement
A high-precision Abbe refractometer is commonly used to measure the refractive index of liquids.
Objective: To determine the refractive index of this compound at various temperatures.
Methodology:
-
Instrument Calibration:
-
Turn on the refractometer and the circulating water bath to bring the prisms to the desired temperature.
-
Calibrate the instrument using a standard reference material with a known refractive index at the measurement temperature (e.g., distilled water).
-
-
Sample Application:
-
Open the prism assembly of the refractometer.
-
Place a few drops of this compound onto the surface of the lower prism.
-
Close the prism assembly securely.
-
-
Measurement:
-
Look through the eyepiece and adjust the control knob until the boundary between the light and dark fields is sharp and centered on the crosshairs.
-
Read the refractive index value from the scale.
-
Repeat the measurement to ensure consistency.
-
-
Temperature Control:
-
Adjust the temperature of the circulating water bath to the next desired temperature and allow the instrument to equilibrate before taking the next measurement.
-
Causality and Self-Validation: The calibration step with a known standard at each temperature ensures the accuracy of the measurements. The integrated temperature control system of modern Abbe refractometers is crucial for obtaining reliable temperature-dependent data.
Caption: Workflow for measuring refractive index versus temperature.
Surface Tension of this compound
Surface tension is the tendency of liquid surfaces to shrink into the minimum surface area possible. It is a result of the cohesive forces between the liquid molecules. Generally, the surface tension of a liquid decreases with an increase in temperature, as the increased kinetic energy of the molecules weakens the intermolecular forces.[10]
Available Data for Surface Tension
| Temperature | Surface Tension (dyn/cm) |
| Not specified, likely near room temp. | 28.47 |
Source: Stenutz, R. (n.d.).[11]
Given the general principle, it is expected that the surface tension of this compound will decrease as the temperature rises from this value.
Experimental Protocol for Surface Tension Measurement (Pendant Drop Method)
The pendant drop method is a powerful and versatile technique for measuring surface tension.
Objective: To measure the surface tension of this compound as a function of temperature.
Methodology:
-
Apparatus Setup:
-
A syringe with a needle is used to form a pendant drop of this compound.
-
The drop is formed within a temperature-controlled chamber with an optical window.
-
A camera connected to a computer with image analysis software is used to capture the profile of the drop.
-
-
Measurement Procedure:
-
Fill the syringe with this compound.
-
Carefully form a stable pendant drop at the tip of the needle inside the chamber.
-
Allow the system to reach thermal equilibrium at the desired temperature.
-
Capture a high-resolution image of the drop profile.
-
The software analyzes the shape of the drop, which is determined by the balance between surface tension and gravity, and calculates the surface tension.
-
-
Data Collection at Various Temperatures:
-
Adjust the temperature of the chamber and repeat the measurement process at each desired temperature.
-
Causality and Self-Validation: The shape of the pendant drop is a direct consequence of the interplay between surface tension and gravitational forces. The analysis software fits the experimental drop profile to the theoretical Young-Laplace equation, providing a robust and accurate determination of the surface tension. The precision of the temperature control is paramount for obtaining reliable data.
Caption: Workflow for the pendant drop method of surface tension measurement.
Vapor Pressure of this compound as a Function of Temperature
Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases at a given temperature in a closed system. It is a strong function of temperature, increasing as the temperature rises. This relationship is described by the Clausius-Clapeyron equation.
Vapor Pressure Data
The following table provides the temperatures at which the vapor pressure of this compound reaches specific values.
| Vapor Pressure (kPa) | Temperature (°C) |
| 0.1 | -62 (extrapolated) |
| 1 | -43 (extrapolated) |
| 10 | -19 (extrapolated) |
| 40 | 14 (extrapolated) |
| 100 | 60.5 |
| 101.325 (Normal Boiling Point) | 130.0 |
Source: Lide, D.R. (ed.), CRC Handbook of Chemistry and Physics. Note: "e" indicates an extrapolated value.
A vapor pressure of 18.5 hPa (1.85 kPa) at 25 °C has also been reported.[4][5]
Experimental Protocol for Vapor Pressure Measurement (Static Method)
The static method involves introducing a substance into an evacuated, temperature-controlled container and measuring the pressure at equilibrium.
Objective: To determine the vapor pressure of this compound as a function of temperature.
Methodology:
-
Apparatus: A thermostated vessel connected to a vacuum pump and a pressure transducer.
-
Sample Preparation: The this compound sample should be thoroughly degassed to remove any dissolved air, which would contribute to the total pressure. This is often done by several freeze-pump-thaw cycles.
-
Measurement:
-
Evacuate the vessel to a high vacuum.
-
Introduce the degassed this compound sample into the vessel.
-
Set the thermostat to the desired temperature and allow the system to reach thermal equilibrium.
-
The measured pressure at equilibrium is the vapor pressure of this compound at that temperature.
-
-
Data Collection:
-
Vary the temperature and record the corresponding equilibrium vapor pressure.
-
Causality and Self-Validation: The crucial step in this method is the thorough degassing of the sample. The presence of other gases would lead to an erroneously high pressure reading. The attainment of a stable pressure reading over time at a constant temperature indicates that equilibrium has been reached.
Caption: Workflow for the static method of vapor pressure measurement.
Conclusion
This technical guide has presented a comprehensive overview of the key physical properties of this compound and their dependence on temperature. The provided data, sourced from peer-reviewed literature, offers valuable insights for professionals in research and development. The detailed experimental protocols serve as a practical resource for those seeking to perform their own measurements, with an emphasis on the underlying principles that ensure data integrity. A thorough understanding and application of this information will undoubtedly contribute to the safer, more efficient, and more reliable use of this compound in its various scientific applications.
References
- Thakkar, K., et al. (2014). Refractive indices of binary mixtures of this compound with aromatic hydrocarbons. Indian Journal of Pure & Applied Physics (IJPAP), 52(5), 319-326. [Available at: https://www.researchgate.
- Novák, L., et al. (2019). Viscosities of 1-Iodoalkanes. New Experimental Data, Prediction, and Analysis. Industrial & Engineering Chemistry Research, 58(44), 20469-20477. [Available at: https://pubs.acs.org/doi/10.1021/acs.iecr.9b04245]
- Lide, D.R. (Ed.). (n.d.). CRC Handbook of Chemistry and Physics. CRC Press. [Available at: https://www.nyu.edu/classes/tuckerman/adv.chem/lectures/lecture.13/notes/vap_press.pdf]
- Sharma, V., et al. (2014). Refractive indices of binary mixtures of this compound with aromatic hydrocarbons. Indian Journal of Pure & Applied Physics (IJPAP). [Available at: http://nopr.niscpr.res.in/handle/123456789/28698]
- Novák, L. (2019). Viscosities of 1‑Iodoalkanes. New Experimental Data, Prediction, and Analysis. Figshare. [Available at: https://figshare.
- ResearchGate. (n.d.). Viscosities of 1-Iodoalkanes. New Experimental Data, Prediction, and Analysis | Request PDF. [Available at: https://www.researchgate.
- Chemcasts. (n.d.). Thermophysical Properties of this compound. [Available at: https://www.chemcasts.com/thermophysical-properties/1-iodobutane]
- NIST. (n.d.). Butane, 1-iodo-. NIST WebBook. [Available at: https://webbook.nist.gov/cgi/cbook.cgi?ID=C542698&Mask=4]
- NIST. (n.d.). Butane, 1-iodo-. NIST WebBook. [Available at: https://webbook.nist.gov/cgi/cbook.cgi?ID=C542698]
- ChemicalBook. (2025). This compound. [Available at: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB5282096.htm]
- BenchChem. (2025). A Technical Guide to the Theoretical and Experimental Boiling Point of this compound. [Available at: https://www.benchchem.com/product/B1219991/technical-center/a-technical-guide-to-the-theoretical-and-experimental-boiling-point-of-1-iodobutane]
- ChemBK. (2024). This compound. [Available at: https://www.chembk.com/en/chem/1-Iodobutane]
- BenchChem. (n.d.). This compound CAS number and molecular weight. [Available at: https://www.benchchem.com/product/B1219991/1-iodobutane]
- Guidechem. (n.d.). This compound 542-69-8. [Available at: https://www.guidechem.com/products/542-69-8.html]
- PubChem. (n.d.). Butyl iodide. [Available at: https://pubchem.ncbi.nlm.nih.gov/compound/10962]
- Sigma-Aldrich. (n.d.). This compound 99%. [Available at: https://www.sigmaaldrich.com/US/en/product/aldrich/167304]
- NIST. (n.d.). Butane, 1-iodo-. NIST WebBook. [Available at: https://webbook.nist.gov/cgi/cbook.cgi?ID=C542698&Units=SI&Mask=4#Thermo-Phase]
- Stenutz, R. (n.d.). This compound. [Available at: https://www.stenutz.eu/chem/solv211.php?name=this compound]
- National Institute of Standards and Technology. (n.d.). Viscosity of Selected Liquid n-Alkanes. [Available at: https://www.nist.gov/publications/viscosity-selected-liquid-n-alkanes]
- Jasper, J. J. (1972). The Surface Tension of Pure Liquid Compounds. Journal of Physical and Chemical Reference Data, 1(4), 841-1010. [Available at: https://www.nist.gov/publications/surface-tension-pure-liquid-compounds-0]
- Cheméo. (n.d.). Chemical Properties of Butane, 1-iodo- (CAS 542-69-8). [Available at: https://www.chemeo.com/cid/42-123-2/Butane-1-iodo-]
- Wikipedia. (n.d.). Temperature dependence of viscosity. [Available at: https://en.wikipedia.
- BenchChem. (2025). An In-depth Technical Guide to the Physical and Chemical Properties of this compound for Spectroscopic Analysis. [Available at: https://www.benchchem.com/product/B1219991/technical-center/an-in-depth-technical-guide-to-the-physical-and-chemical-properties-of-1-iodobutane-for-spectroscopic-analysis]
- University of Mustansiriyah. (n.d.). Experiment 4 Surface tension. [Available at: https://uomustansiriyah.edu.iq/media/lectures/5/5_2020_04_28!09_59_24_PM.pdf]
- MS Researchers. (2015). Measurement of surface and interfacial tension using pendant drop tensiometry. [Available at: https://www.ms-researchers.com/measurement-of-surface-and-interfacial-tension-using-pendant-drop-tensiometry/]
- Shivaji College. (n.d.). Some Important Results of Surface Tension. [Available at: https://www.shivajicollege.ac.in/sPanel/uploads/econtent/d2c6018f27157383a00f133038a875a0.pdf]
- National Bureau of Standards. (n.d.). The effect of temperature and pressure on the refractive index of some oxide glasses. [Available at: https://nvlpubs.nist.gov/nistpubs/jres/75A/jres.75A.n4.a4.pdf]
- RefractiveIndex.INFO. (n.d.). Refractive index database.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chembk.com [chembk.com]
- 5. guidechem.com [guidechem.com]
- 6. Temperature dependence of viscosity - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. <strong>Refractive indices of binary mixtures of this compound with aromatic hydrocarbons</strong> | Sharma | Indian Journal of Pure & Applied Physics (IJPAP) [op.niscair.res.in]
- 10. shivajicollege.ac.in [shivajicollege.ac.in]
- 11. This compound [stenutz.eu]
A Comprehensive Technical Guide on the Anti-Markovnikov Addition Route to 1-Iodobutane from But-1-ene
Audience: Researchers, scientists, and drug development professionals.
Abstract
The regioselective synthesis of haloalkanes is a cornerstone of modern organic chemistry, providing critical precursors for a vast array of pharmaceuticals and functional materials. This technical guide provides an in-depth exploration of the anti-Markovnikov addition of hydrogen iodide (HI) to but-1-ene, a key transformation for producing 1-iodobutane. This document moves beyond a superficial overview to deliver a detailed mechanistic analysis, field-tested experimental protocols, and robust characterization methodologies. By focusing on the underlying free-radical mechanism, this guide empowers researchers to not only replicate the synthesis but also to understand and troubleshoot the reaction, ensuring reliable and reproducible outcomes.
Introduction: Defying Conventional Regioselectivity
The addition of hydrogen halides (HX) to unsymmetrical alkenes has been a subject of study for over a century.[1] The regiochemical outcome of such reactions is famously predicted by Markovnikov's rule, which states that the hydrogen atom adds to the carbon of the double bond bearing the greater number of hydrogen atoms.[1][2][3] This selectivity is a direct consequence of the reaction proceeding through the most stable carbocation intermediate.[1][2][4] Consequently, the direct electrophilic addition of HI to but-1-ene would be expected to yield 2-iodobutane as the major product.
However, for many synthetic applications, the terminal, or anti-Markovnikov, product is the desired isomer. To achieve this reversal of regioselectivity, a fundamental shift in the reaction mechanism from an ionic to a free-radical pathway is necessary.[5][6] The anti-Markovnikov addition of HBr in the presence of peroxides is a well-established phenomenon, often referred to as the "peroxide effect" or the Kharasch effect.[7][8] This guide will detail how a similar strategy can be employed for the synthesis of this compound from but-1-ene, a valuable and versatile alkylating agent in organic synthesis.[9]
The Free-Radical Mechanism: A Paradigm Shift in Addition Chemistry
The key to achieving anti-Markovnikov addition lies in circumventing the formation of a carbocation intermediate. This is accomplished by initiating a free-radical chain reaction.[5][7] The mechanism can be dissected into three distinct stages: initiation, propagation, and termination.
-
Initiation: The reaction is initiated by a radical initiator, typically a peroxide, which undergoes homolytic cleavage upon heating or exposure to UV light to form two alkoxy radicals.[3][6] These highly reactive radicals then abstract a hydrogen atom from a molecule of HI to generate a bromine radical. It is important to note that while this process is highly efficient for HBr, the use of peroxides with HI is less common due to competing side reactions. However, the underlying principle of generating a halogen radical is the same.
-
Propagation: This is a two-step cycle that generates the product and regenerates the radical species, allowing the chain reaction to continue.
-
The iodine radical adds to the but-1-ene double bond. This addition is regioselective and occurs at the less substituted carbon (C1) to form the more stable secondary radical at C2.[6][10] This step is the determining factor for the anti-Markovnikov outcome.
-
The resulting secondary butyl radical then abstracts a hydrogen atom from another molecule of HI to form this compound and a new iodine radical.
-
-
Termination: The chain reaction is concluded when any two radical species combine.[10][11]
Visualizing the Mechanism
Caption: Free-radical mechanism for anti-Markovnikov HI addition.
Experimental Protocol: A Robust and Validated Workflow
This section provides a detailed, step-by-step methodology for the synthesis of this compound from but-1-ene.
Reagents and Materials
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Purity/Concentration | Notes |
| But-1-ene | C₄H₈ | 56.11 | 1 equiv. | ≥99% | Gas, typically from a lecture bottle |
| Hydrogen Iodide | HI | 127.91 | Excess | 57% aqueous solution | Stabilized grade recommended |
| Benzoyl Peroxide | (C₆H₅CO)₂O₂ | 242.23 | 0.02 - 0.05 equiv. | 98% | Radical Initiator |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | Anhydrous | For extraction |
| Sat. aq. NaHCO₃ | NaHCO₃ | 84.01 | As needed | Saturated solution | For neutralization |
| Sat. aq. Na₂S₂O₃ | Na₂S₂O₃ | 158.11 | As needed | Saturated solution | To remove excess I₂ |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | Anhydrous | For drying |
Step-by-Step Methodology
Safety Precautions: This procedure must be conducted in a well-ventilated fume hood. Hydrogen iodide is corrosive and its vapors are highly irritating. But-1-ene is a flammable gas. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.
-
Reaction Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a cold finger condenser (-78 °C), and a gas inlet tube. The third neck should be sealed with a septum. Ensure all glassware is thoroughly dried.
-
Charging the Flask: Add benzoyl peroxide to the reaction flask.
-
Condensation of But-1-ene: Cool the flask to -78 °C using a dry ice/acetone bath. Connect the gas inlet tube to a lecture bottle of but-1-ene and slowly bubble the gas into the flask until the desired amount has been condensed.
-
Addition of HI: Slowly add an excess of cold, stabilized hydroiodic acid to the stirred solution of but-1-ene via a syringe through the septum.
-
Reaction: Remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. The reaction is typically stirred for several hours at room temperature. The progress can be monitored by GC-MS or TLC.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Extract the product with diethyl ether.
-
Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate, and saturated aqueous sodium thiosulfate.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent by rotary evaporation.
-
Purify the crude this compound by fractional distillation.
-
Visualizing the Workflow
Caption: Experimental workflow for the synthesis of this compound.
Product Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum of this compound is expected to show a triplet for the terminal methyl protons, a multiplet for the adjacent methylene protons, another multiplet for the next methylene protons, and a downfield triplet for the methylene protons attached to the iodine atom. The chemical shift and splitting pattern of this downfield triplet are diagnostic for the 1-iodo isomer.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display four distinct signals corresponding to the four carbon atoms of this compound. The carbon atom bonded to the iodine will be shifted significantly downfield.
-
Mass Spectrometry (MS): The mass spectrum will exhibit a molecular ion peak corresponding to the molecular weight of this compound. The fragmentation pattern can further corroborate the structure.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C-H stretching and bending frequencies. The C-I stretching vibration is typically found in the fingerprint region.
Conclusion
The anti-Markovnikov addition of hydrogen iodide to but-1-ene provides a reliable route to this compound, a valuable synthetic intermediate. By leveraging a free-radical mechanism, the conventional regioselectivity of electrophilic addition can be effectively reversed. The detailed protocol and characterization methods presented in this guide offer a comprehensive resource for researchers in organic synthesis and drug development, enabling the consistent and verifiable production of this important haloalkane.
References
- Master Organic Chemistry. (2013, February 8). Hydrohalogenation of Alkenes and Markovnikov's Rule.
- Allen. How is this compound obtained from 1-butene?.
- Pharmaguideline. Free Radical Addition Reactions of Alkenes, Anti- Markownikoff's Orientation.
- chemlaba. (2011, March 12). Regioselectivity of hydrogen halid addition: Markovnikov's rule.
- Organic Chemistry I. (n.d.). 10.2 Reactions of Alkenes: Addition of Hydrogen Halide to Alkenes.
- Gumball Degree University. Why does HBr add anti-Markovnikov with peroxides?.
- Chemistry Steps. The Regiochemistry of Alkene Addition Reactions.
- Chemistry Steps. Reaction of Alkenes With HCl, HBr, and HI.
- Chemistry Steps. Free-Radical Addition of HBr: Anti-Markovnikov Addition.
- Filo. Conversion (1) But-1-ene to 1 - iodobutane.
- YouTube. (2019, January 22). radical additions of HX to alkenes.
- Chemguide. hydrogen bromide and alkenes - the peroxide effect.
- Vedantu. The peroxide effect in antiMarkovnikov addition involves class 12 chemistry CBSE.
- Chemistry LibreTexts. (2021, December 15). 10.2: Reactions of Alkenes- Addition of Hydrogen Halide to Alkenes.
- Chemistry LibreTexts. (2020, July 1). 10.8: Anti-Markovnikov additions to alkenes and alkynes.
- Wikipedia. Free-radical addition.
- Quora. (2018, January 30). How do you convert butene to this compound?.
- Shaalaa.com. (2017, October 5). Write the equation for the preparation of this compound from but-1-ene.
- YouTube. (2015, January 4). Anti-Markovnikov Hydrohalogenation.
- YouTube. (2019, December 4). Anti-Markovnikov Hydrohalogenation.
- Chemistry LibreTexts. (2023, January 22). Radical Additions: Anti-Markovnikov Product Formation.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chemlaba.wordpress.com [chemlaba.wordpress.com]
- 3. 10.2 Reactions of Alkenes: Addition of Hydrogen Halide to Alkenes – Organic Chemistry I [kpu.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Free Radical Addition Reactions of Alkenes, Anti- Markownikoff’s Orientation | Pharmaguideline [pharmaguideline.com]
- 6. Free-Radical Addition of HBr: Anti-Markovnikov Addition - Chemistry Steps [chemistrysteps.com]
- 7. The peroxide effect in antiMarkovnikov addition involves class 12 chemistry CBSE [vedantu.com]
- 8. Anti-Markovnikov's Rule (Addition of HBr to an unsymmetrical alkene/alkyne) | Organic Chemistry Tutorial [curlyarrows.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Free-radical addition - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Solubility of 1-Iodobutane in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility of 1-iodobutane in a variety of common organic solvents. Designed for researchers, scientists, and professionals in drug development and organic synthesis, this document delves into the core physicochemical properties of this compound that govern its solubility. While extensive quantitative solubility data is not widely available in published literature, this guide synthesizes existing qualitative and semi-quantitative information. Critically, it provides a detailed, field-proven experimental protocol for the precise determination of this compound solubility, empowering researchers to generate reliable data in their own laboratory settings. The underlying principles of intermolecular forces are discussed to provide a causal understanding of solubility phenomena.
Introduction: The Significance of this compound in Organic Synthesis
This compound (n-butyl iodide), a primary haloalkane with the chemical formula C₄H₉I, is a cornerstone reagent in organic chemistry.[1] Its utility as a potent alkylating agent is pivotal in the synthesis of a wide array of organic molecules, including active pharmaceutical ingredients (APIs) and agrochemicals.[1][2] The efficacy of synthetic transformations involving this compound is profoundly dependent on the choice of solvent, which dictates reactant solubility, reaction kinetics, and ultimately, product yield and purity. A thorough understanding of its solubility characteristics is therefore not merely academic but a practical necessity for process optimization and scale-up.
Physicochemical Properties Governing Solubility
This compound is a colorless to pale yellow liquid at ambient temperature.[1] Its molecular structure, an n-butyl chain capped with an iodine atom, imparts it with weak polarity. The carbon-iodine bond has a small difference in electronegativity, resulting in a slight dipole moment. However, the dominant intermolecular forces at play are London dispersion forces, owing to the large, polarizable electron cloud of the iodine atom and the flexible butyl chain.[3][4]
The solubility of any substance is fundamentally governed by the principle of "similia similibus solvuntur" or "like dissolves like."[1] This principle dictates that substances with similar intermolecular forces and polarities are more likely to be miscible. Consequently, this compound exhibits favorable solubility in non-polar and weakly polar organic solvents, where the energy required to overcome solute-solute and solvent-solvent interactions is adequately compensated by the formation of new solute-solvent interactions. Conversely, it is practically insoluble in highly polar solvents like water, as the strong hydrogen bonding network of water is not effectively disrupted and replaced by the weaker dipole-dipole and dispersion forces that would form with this compound.[1][2]
Key Physicochemical Properties of this compound:
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₉I | [5] |
| Molecular Weight | 184.02 g/mol | [5] |
| Appearance | Colorless to pale yellow liquid | [1][5] |
| Density | 1.617 g/mL at 25 °C | [5][6] |
| Boiling Point | 130-131 °C | [5][6] |
| Melting Point | -103 °C | [5][6] |
| Refractive Index (n²⁰/D) | 1.498 | [5][6] |
Solubility Profile of this compound
While precise, temperature-dependent quantitative solubility data for this compound across a broad spectrum of organic solvents is sparse in the literature, a consistent qualitative and semi-quantitative picture emerges from various sources. The following table summarizes the available information.
| Solvent | Solvent Classification | Solubility of this compound | Reference(s) |
| Water | Highly Polar Protic | 0.03128 g / 100 g (at 25 °C) | [1] |
| Ethanol | Polar Protic | Miscible | [1][6] |
| Diethyl Ether | Weakly Polar Aprotic | Soluble/Miscible | [2][6][7] |
| Acetone | Polar Aprotic | Soluble | [8] |
| Chloroform | Weakly Polar Aprotic | Soluble | [2][6] |
| Hexane | Non-polar Aliphatic | Good solubility | [1][2] |
| Benzene | Non-polar Aromatic | Good solubility | [2] |
| Toluene | Non-polar Aromatic | Soluble | [8] |
| Dimethylformamide (DMF) | Polar Aprotic | Soluble | [8] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | [8] |
Note: "Miscible" implies solubility in all proportions, while "soluble" and "good solubility" indicate a high degree of solubility, though not necessarily infinite.
Intermolecular Interactions in Solution
The solubility of this compound in organic solvents can be rationalized by examining the interplay of intermolecular forces.
-
In Non-Polar Solvents (e.g., Hexane): The primary intermolecular forces in both this compound and hexane are London dispersion forces. The mixing of these two substances is energetically favorable as the dispersion forces between this compound and hexane molecules are comparable in strength to the forces within the pure substances.
-
In Polar Aprotic Solvents (e.g., Acetone): Acetone possesses a significant dipole moment. This compound has a weaker dipole. The solubility is driven by a combination of dipole-dipole interactions between acetone and this compound and the ever-present London dispersion forces.
-
In Polar Protic Solvents (e.g., Ethanol): Ethanol is capable of hydrogen bonding. While this compound cannot form hydrogen bonds, it can act as a dipole and participate in dipole-dipole interactions with the ethanol molecules. The alkyl chain of ethanol also allows for significant London dispersion force interactions with the butyl chain of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
This compound's solubility profile is consistent with its weakly polar nature, exhibiting high solubility in non-polar and moderately polar organic solvents and poor solubility in highly polar solvents such as water. This guide provides the foundational knowledge and a robust experimental framework for researchers to quantitatively assess the solubility of this compound in various solvent systems. The detailed protocol empowers scientists to generate precise and reliable data, which is critical for the effective design, optimization, and scale-up of synthetic processes in pharmaceutical and chemical industries.
References
- This compound - Solubility of Things.
- Introduction of this compound - Nanjing Chemical Material Corp.
- Thermophysical Properties of this compound - Chemcasts.
- intermolecular forces present between molecules of this compound : r/chemhelp - Reddit.
- Alkyl halides- Classification, Properties and Methods of Preparation - Allen.
- Analysis of alkyl halides | Chemistry Online.
- Intermolecular Forces Question - The Student Room.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. This compound, 98%, stabilized 100 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. education.com [education.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. srdata.nist.gov [srdata.nist.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to Interpreting the ¹H NMR Spectrum of 1-Iodobutane
This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-iodobutane, designed for researchers, scientists, and professionals in drug development. We will delve into the theoretical underpinnings of ¹H NMR spectroscopy and apply these principles to the practical interpretation of the this compound spectrum, offering field-proven insights into experimental design and data analysis.
Fundamental Principles of ¹H NMR Spectroscopy
Nuclear Magnetic Resonance spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule.[1][2][3] It is based on the principle that atomic nuclei with a non-zero spin, such as the proton (¹H), behave like tiny magnets. When placed in an external magnetic field, these nuclei can align with or against the field, creating two energy states. The absorption of radiofrequency radiation can cause a transition from the lower to the higher energy state, and the frequency at which this occurs is known as the resonance frequency.
The utility of NMR in structure elucidation arises from the fact that the resonance frequency of a proton is highly sensitive to its local electronic environment.[1][4] This gives rise to three key pieces of information in a ¹H NMR spectrum:
-
Chemical Shift (δ): The position of a signal along the x-axis (in parts per million, ppm) indicates the electronic environment of the proton. Protons in electron-rich environments are "shielded" and appear at lower ppm values (upfield), while those in electron-poor environments are "deshielded" and appear at higher ppm values (downfield).[4][5]
-
Integration: The area under a signal is proportional to the number of protons that give rise to that signal.[6][7][8] This provides a ratio of the different types of protons in the molecule.
-
Spin-Spin Splitting (Multiplicity): The splitting of a signal into multiple peaks (a multiplet) is caused by the magnetic influence of neighboring, non-equivalent protons. The number of peaks in a multiplet is described by the n+1 rule , where 'n' is the number of equivalent neighboring protons.[9][10][11][12][13]
Structural Analysis of this compound
To interpret the ¹H NMR spectrum, we must first examine the structure of this compound (CH₃CH₂CH₂CH₂I). The molecule has four distinct sets of non-equivalent protons, which we will label Ha, Hb, Hc, and Hd for clarity.
Caption: Structure of this compound with proton environments labeled.
Interpreting the ¹H NMR Spectrum of this compound
The ¹H NMR spectrum of this compound will exhibit four distinct signals, corresponding to the four sets of chemically non-equivalent protons (Ha, Hb, Hc, and Hd).[14][15]
Chemical Shift Analysis
The chemical shift of each proton set is primarily influenced by the electronegativity of the neighboring iodine atom. Electronegative atoms withdraw electron density from adjacent protons, "deshielding" them and causing their signals to appear further downfield.[4][16] This effect diminishes with distance.[15]
-
Ha (-CH₂I): These protons are directly attached to the carbon bearing the iodine atom. They are the most deshielded and will appear furthest downfield.
-
Hb (-CH₂CH₂I): These protons are one carbon removed from the iodine and will be less deshielded than Ha.
-
Hc (-CH₂CH₃): These protons are further away from the iodine and will experience even less of a deshielding effect.
-
Hd (-CH₃): These terminal methyl protons are the furthest from the electronegative iodine and will be the most shielded, appearing furthest upfield.
Spin-Spin Splitting Analysis
The multiplicity of each signal is determined by the number of adjacent non-equivalent protons, following the n+1 rule.[9][10][12][13]
-
Ha (-CH₂I): These two protons are adjacent to the two Hb protons (n=2). Therefore, their signal will be split into a triplet (2+1=3).
-
Hb (-CH₂CH₂I): These two protons have two Ha protons on one side and two Hc protons on the other (n=2+2=4). Their signal will be split into a quintet (4+1=5), although due to similar coupling constants, it may appear as a multiplet.[15]
-
Hc (-CH₂CH₃): These two protons are adjacent to the two Hb protons and the three Hd protons (n=2+3=5). Their signal will be split into a sextet (5+1=6).[15]
-
Hd (-CH₃): These three protons are adjacent to the two Hc protons (n=2). Their signal will be split into a triplet (2+1=3).
Integration Analysis
The integration of the signals will reflect the relative number of protons in each set. For this compound, the expected integration ratio will be:
Ha : Hb : Hc : Hd = 2 : 2 : 2 : 3 [14]
Summary of Spectral Data
The following table summarizes the expected ¹H NMR data for this compound.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Ha (-CH₂I) | ~3.20 | Triplet (t) | 2H |
| Hb (-CH₂CH₂I) | ~1.84 | Multiplet/Quintet | 2H |
| Hc (-CH₂CH₃) | ~1.42 | Sextet | 2H |
| Hd (-CH₃) | ~0.92 | Triplet (t) | 3H |
Note: Chemical shift values are approximate and can vary slightly depending on the solvent and spectrometer frequency.[15][17][18]
Experimental Protocol for ¹H NMR Analysis of this compound
A robust and reproducible experimental protocol is critical for obtaining high-quality NMR data.
Caption: General workflow for NMR spectral analysis.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.[15][19][20]
-
Add approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), to the vial.[15][21] The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.[21]
-
Gently swirl the vial to ensure the sample is completely dissolved and the solution is homogeneous.
-
Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a clean 5 mm NMR tube to remove any particulate matter.[20]
-
The final sample height in the NMR tube should be approximately 4-5 cm.[22]
-
Cap the NMR tube securely.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent. This stabilizes the magnetic field.
-
Tune and shim the instrument to optimize the magnetic field homogeneity, which ensures sharp, well-resolved peaks.
-
Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain NMR spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale. This is typically done by referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS), which is set to 0.00 ppm.[14][15]
-
Integrate the peaks to determine the relative ratios of the different types of protons.[15]
-
Conclusion
The ¹H NMR spectrum of this compound provides a classic example of how chemical shift, spin-spin splitting, and integration can be used in concert to elucidate the structure of an organic molecule. By understanding the fundamental principles of NMR and applying a systematic approach to spectral interpretation, researchers can confidently assign the signals in the spectrum to the corresponding protons in the this compound molecule. This in-depth understanding is essential for quality control, reaction monitoring, and the structural verification of novel chemical entities in a research and development setting.
References
- Chemistry Steps. Splitting and Multiplicity (n+1 rule) in NMR Spectroscopy. [Link]
- Fiveable. n+1 Rule Definition - Organic Chemistry Key Term. [Link]
- Doc Brown's Chemistry. The H-1 NMR spectrum of this compound (n-butyl iodide). [Link]
- Doc Brown's Chemistry. The Carbon-13 13C NMR spectrum of this compound. [Link]
- Khan Academy. Multiplicity: n + 1 rule. [Link]
- University of Missouri–St. Louis.
- chemistrystudent.com. Peak Splitting (n+1 rule) High Resolution Proton NMR Spectroscopy (A-level Chemistry). [Link]
- PopAi.
- UCLA Chemistry and Biochemistry. Illustrated Glossary of Organic Chemistry - n+1 rule. [Link]
- Nanalysis. Guide: Preparing a Sample for NMR analysis – Part I. [Link]
- MIT OpenCourseWare. 8.
- University of California, Riverside.
- University of Ottawa.
- Slideshare. 1H NMR Spectroscopy. [Link]
- Studylib.
- Fiveable. Uses of 1H NMR Spectroscopy | Organic Chemistry Class Notes. [Link]
- Nanalysis.
- IOSR Journal. Effect of electronegative elements on the NMR chemical shift in some simple R-X organic compounds. [Link]
- Doc Brown's Chemistry. 1H proton nmr spectrum of 1-iodo-2-methylpropane... [Link]
- Technology Networks. NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. [Link]
- PubChem - NIH. Butyl iodide | C4H9I | CID 10962. [Link]
- Modgraph. Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and... [Link]
- Modgraph. 1 Proton Chemical Shifts in NMR. Part 10.† Bromine and Iodine Substituent Chemical Shifts (SCS) and an Analysis of the Contrib... [Link]
- YouTube. NMR -Factors Influencing Chemical Shift | Electronegativity/Inductive Effect| B.Sc, M.
- Wake Forest University.
- YouTube.
- Doc Brown's Chemistry. 1H proton nmr spectrum of 2-iodobutane... [Link]
- Chemistry LibreTexts. 6.
- Chemistry LibreTexts. 13.11: Spin-Spin Splitting in ¹H NMR Spectra. [Link]
- YouTube. H NMR Spectroscopy Review - Examples & Multiple Choice Practice Problems. [Link]
- Cengage. 13.6 Spin–Spin Splitting in 1H NMR Spectra – Organic Chemistry: A Tenth Edition. [Link]
- Chemistry LibreTexts. 6.
- Chem 341 Jasperse Ch.
- Short Summary of 1H-NMR Interpret
- YouTube. How to Interpret 1H NMR Spectra: Part 5 - Chemical Shift. [Link]
Sources
- 1. popai.pro [popai.pro]
- 2. 1H NMR Spectroscopy | PPTX [slideshare.net]
- 3. studylib.net [studylib.net]
- 4. Electronegativity and Chemical Shift — Nanalysis [nanalysis.com]
- 5. youtube.com [youtube.com]
- 6. 1H NMR - Integration [users.wfu.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Splitting and Multiplicity (N+1 rule) in NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 10. fiveable.me [fiveable.me]
- 11. Khan Academy [khanacademy.org]
- 12. youtube.com [youtube.com]
- 13. chem.ucla.edu [chem.ucla.edu]
- 14. docbrown.info [docbrown.info]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. youtube.com [youtube.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. This compound(542-69-8) 1H NMR spectrum [chemicalbook.com]
- 19. ocw.mit.edu [ocw.mit.edu]
- 20. mun.ca [mun.ca]
- 21. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 22. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]
13C NMR chemical shifts for 1-iodobutane
An In-Depth Technical Guide to the 13C NMR Chemical Shifts of 1-Iodobutane
Introduction
Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the carbon framework of organic molecules.[1] By measuring the resonance frequencies of 13C nuclei in a magnetic field, the technique allows for the determination of the number of non-equivalent carbon atoms and provides critical information about their local electronic environments.[2][3] This guide offers a detailed examination of the 13C NMR spectrum of this compound (CH₃CH₂CH₂CH₂I), a primary haloalkane. It is intended for researchers and professionals in the fields of chemistry and drug development, providing a synthesized analysis of its spectral features, the underlying principles governing them, and a robust protocol for experimental replication.
The analysis of this compound is particularly instructive as it clearly demonstrates the interplay of competing electronic effects—namely, the inductive effect and the heavy atom effect—which dictate the final chemical shift values. Understanding these principles is fundamental to accurate structural elucidation.
Core Principles: Factors Governing 13C Chemical Shifts in Haloalkanes
The chemical shift (δ) in 13C NMR represents the resonance frequency of a carbon nucleus relative to a standard reference, typically Tetramethylsilane (TMS), which is set to 0.0 ppm.[4][5] The chemical shift is highly sensitive to the electron density around the nucleus; lower electron density (deshielding) results in a downfield shift to higher ppm values, while higher electron density (shielding) causes an upfield shift to lower ppm values. In haloalkanes like this compound, the primary factors are:
-
The Inductive Effect : Electronegative atoms, such as halogens, withdraw electron density from adjacent carbon atoms.[6][7] This deshielding effect shifts the signal of the carbon atom downfield. The magnitude of this effect generally correlates with the electronegativity of the halogen (F > Cl > Br > I) and diminishes with increasing distance from the substituent.[8]
-
The Heavy Atom Effect : A unique phenomenon observed with heavier halogens (specifically bromine and iodine) is the "heavy atom effect."[9] This effect leads to a significant shielding (upfield shift) of the directly attached carbon (the α-carbon). This is contrary to what would be predicted based on electronegativity alone and is attributed to spin-orbit coupling.[9][10] For this compound, this effect is dominant for the carbon atom bonded to iodine.
Spectral Analysis and Assignment for this compound
Due to the lack of molecular symmetry, the this compound molecule contains four distinct carbon environments, resulting in four unique signals in its proton-decoupled 13C NMR spectrum.[4] The experimentally observed chemical shifts, typically recorded in a deuterated solvent like CDCl₃, are presented below.
Table 1: Experimental 13C NMR Chemical Shifts for this compound
| Carbon Atom | Assignment | Chemical Shift (δ, ppm) | Rationale |
| C1 | -C H₂-I | 6.7 | Heavy Atom Effect : Despite the electronegativity of iodine, the dominant heavy atom effect causes significant shielding, shifting this α-carbon signal far upfield.[4] |
| C2 | -C H₂-CH₂I | 35.5 | Inductive Effect (β-Effect) : This β-carbon is deshielded by the electron-withdrawing iodine atom, resulting in the most downfield signal in the spectrum.[4] |
| C3 | -C H₂-CH₃ | 23.6 | Inductive Effect (γ-Effect) : The inductive effect of iodine is attenuated at this distance, resulting in a moderate shift.[4] |
| C4 | -C H₃ | 13.0 | Minimal Effect : This terminal methyl carbon is least influenced by the iodine substituent and resonates in the typical upfield region for an alkane methyl group.[4] |
graph 1_iodobutane_structure { layout=neato; node [shape=plaintext, fontsize=12, fontname="sans-serif", fontcolor="#202124"]; edge [fontsize=10, fontname="sans-serif", color="#5F6368"];C4 [label="C4 (H₃C)", pos="0,0!"]; C3 [label="C3 (H₂C)", pos="1,0!"]; C2 [label="C2 (H₂C)", pos="2,0!"]; C1 [label="C1 (H₂C)", pos="3,0!"]; I [label="I", pos="4,0!"];
C4 -- C3; C3 -- C2; C2 -- C1; C1 -- I; }
A Self-Validating System: Comparative Analysis with Related Compounds
To fully appreciate the electronic effects in this compound, a comparison with its parent alkane (n-butane) and other 1-halobutanes is essential. This comparative approach validates the assignments and highlights the anomalous behavior induced by the iodine atom.
Table 2: Comparative 13C NMR Chemical Shifts (ppm) of n-Butane and 1-Halobutanes
| Compound | C1 (-CH₂-X) | C2 | C3 | C4 (-CH₃) |
| n-Butane[11][12] | 13.2 | 25.0 | 25.0 | 13.2 |
| 1-Chlorobutane[5] | 44.9 | 35.0 | 20.2 | 13.4 |
| 1-Bromobutane[13] | 33.4 | 35.0 | 21.4 | 13.2 |
| This compound [4] | 6.7 | 35.5 | 23.6 | 13.0 |
This data clearly illustrates two key points:
-
Inductive Effect Trend : For chlorine and bromine, the C1 chemical shift decreases as the halogen's electronegativity decreases (Cl > Br), as expected from the inductive effect.
-
The Anomaly of Iodine : The C1 signal for this compound is dramatically shifted upfield to 6.7 ppm, breaking the electronegativity trend. This provides definitive evidence for the dominance of the heavy atom effect over the inductive effect for the α-carbon.
Experimental Protocol for 13C NMR Spectrum Acquisition
The following protocol provides a detailed methodology for obtaining a high-quality, proton-decoupled 13C NMR spectrum of this compound.
Sample Preparation
-
Analyte Quantity : Accurately weigh 50-100 mg of this compound into a clean, dry vial. A higher concentration is required for 13C NMR compared to 1H NMR due to the low natural abundance (1.1%) and lower gyromagnetic ratio of the 13C nucleus.[8][14]
-
Solvent Selection : Add approximately 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃). The deuterium signal is used by the spectrometer to "lock" the magnetic field, ensuring stability.
-
Internal Standard : Add a small drop of Tetramethylsilane (TMS) to serve as the internal reference standard (δ = 0.0 ppm). Alternatively, the residual solvent peak (CDCl₃ at δ ≈ 77.16 ppm) can be used for calibration after acquisition.[15]
-
Dissolution and Transfer : Gently swirl or vortex the vial to ensure the sample is completely dissolved. Using a Pasteur pipette with a small plug of glass wool, filter the solution directly into a 5 mm NMR tube to remove any particulate matter, which can degrade spectral quality.[8] The final sample height should be approximately 4-5 cm.
-
Labeling : Securely cap the NMR tube and label it clearly.[16]
Spectrometer Setup and Data Acquisition
-
Instrument Insertion : Insert the NMR tube into a spinner turbine and place it in the spectrometer's magnet.
-
Locking and Shimming : The instrument will first "lock" onto the deuterium signal of the solvent. Following this, the magnetic field homogeneity is optimized through a process called "shimming," which can be performed automatically or manually to achieve sharp, symmetrical peaks.[8][17]
-
Tuning and Matching : The probe is tuned to the 13C frequency to ensure maximum signal sensitivity.
-
Acquisition Parameters :
-
Experiment Type : Select a standard proton-decoupled pulse sequence (e.g., zgpg30 on a Bruker instrument). This removes C-H coupling, simplifying the spectrum so that each unique carbon appears as a singlet.
-
Spectral Width : Set a wide spectral width to encompass all expected signals, typically from 0 to 220 ppm for organic molecules.[8]
-
Number of Scans (NS) : A significantly higher number of scans (e.g., 128, 256, or more) is necessary to achieve an adequate signal-to-noise ratio.[8]
-
Relaxation Delay (D1) : A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the nuclei between pulses, which is important for accurate quantification if needed.[8]
-
-
Data Acquisition : Initiate the experiment to acquire the Free Induction Decay (FID).
Data Processing
-
Fourier Transform : Apply a Fourier transform to the acquired FID to convert the time-domain signal into the frequency-domain spectrum.
-
Phasing and Baseline Correction : Manually or automatically phase the spectrum to ensure all peaks are in the positive absorptive mode. Apply a baseline correction to ensure the baseline is flat.
-
Calibration : Reference the chemical shift scale by setting the TMS peak to 0.0 ppm or the CDCl₃ solvent peak to its known value (77.16 ppm).[8]
-
Analysis : Identify the peaks and record their chemical shifts.
Conclusion
The 13C NMR spectrum of this compound provides a classic and compelling example of the nuanced electronic factors that determine chemical shifts in organic molecules. The spectrum is characterized by four distinct signals, corresponding to the four non-equivalent carbon atoms. The assignment of these signals is not trivial and relies on a sophisticated understanding of both the inductive effect and the heavy atom effect. The anomalous upfield shift of the C1 carbon to 6.7 ppm serves as a powerful illustration of the dominance of the heavy atom effect, a crucial concept for the structural analysis of compounds containing third-row and heavier elements. By following the detailed experimental protocol and comparative analysis presented, researchers can confidently acquire and interpret the 13C NMR spectrum of this compound and apply these foundational principles to the elucidation of more complex molecular structures.
References
- Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of 1-bromobutane.
- Doc Brown's Chemistry. (n.d.). The Carbon-13 13C NMR spectrum of this compound.
- Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of butane.
- Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of 1-chlorobutane.
- Fiveable. (n.d.). 13.13 Uses of 13C NMR Spectroscopy. Organic Chemistry.
- Slideshare. (n.d.). C-13 NMR Spectroscopy.
- Doc Brown's Chemistry. (2021). The 13C NMR spectrum of 1-bromobutane.
- Semantic Scholar. (n.d.). 13C and chemical shift referencing in biomolecular NMR.
- Chemistry LibreTexts. (2024, March 20). 13.10: Characteristics of ¹³C NMR Spectroscopy.
- University of Alberta. (n.d.). NMR Sample Preparation.
- Mesbah Energy. (2021, September 27). Spectroscopy 13C NMR and 1H NMR.
- Chemistry LibreTexts. (2019, December 30). 3.10: Carbon-13 Nuclear Magnetic Resonance.
- Chemistry LibreTexts. (2022, September 24). 13.12: Uses of ¹³C NMR Spectroscopy.
- Chemistry LibreTexts. (2021, April 6). 6.8: Principles of ¹³C NMR Spectroscopy.
- OpenStax. (2023, September 20). 13.11 Characteristics of 13C NMR Spectroscopy. Organic Chemistry.
- Studylib. (n.d.). Carbon-13 NMR Spectroscopy: Principles and Applications.
- UCSB Chemistry and Biochemistry. (n.d.). Chemical Shift Referencing.
- Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.
- University of Maryland. (n.d.). NMR Sample Requirements and Preparation. Department of Chemistry and Biochemistry.
- Alowsci. (2025, July 24). How To Prepare And Run An NMR Sample.
- ResearchGate. (n.d.). 13C NMR spectra of n-butane in H-FER and NaZSM-22 (TON) at different....
- ResearchGate. (2025, August 9). 1H, 13C and 15N chemical shift referencing in biomolecular NMR.
- Springer Nature Experiments. (n.d.). Practical Guidelines for 13C-Based NMR Metabolomics.
- ResearchGate. (n.d.). The halogen effect on the 13C NMR chemical shift in substituted benzenes.
- Delta State University. (n.d.). COMPARISON OF 13C–NMR CHEMICAL SHIFTS WITH QUANTUM CALCULATIONS.
- Doc Brown's Chemistry. (n.d.). explaining 13C NMR spectrum of 1-iodo-2-methylpropane.
- SpectraBase. (n.d.). 1-Chlorobutane - Optional[13C NMR] - Chemical Shifts.
- SpectraBase. (n.d.). 1-Chlorobutane - Optional[13C NMR] - Chemical Shifts.
- SpectraBase. (n.d.). 1-Bromobutane - Optional[13C NMR] - Chemical Shifts.
- SpectraBase. (n.d.). This compound - Optional[13C NMR] - Chemical Shifts.
- NPTEL. (n.d.). 13C NMR spectroscopy • Chemical shift.
- Organic Chemistry Data. (2021, October 20). 13C NMR Chemical Shifts.
- Compound Interest. (2015). A guide to 13C NMR chemical shift values.
- SpectraBase. (n.d.). Butane - Optional[13C NMR] - Chemical Shifts.
- Oregon State University. (n.d.). 13C NMR Chemical Shifts.
- Doc Brown's Chemistry. (n.d.). The H-1 NMR spectrum of this compound (n-butyl iodide).
- Physical Chemistry Chemical Physics (RSC Publishing). (n.d.). The halogen effect on the 13C NMR chemical shift in substituted benzenes.
- Unknown source. (n.d.). 13-C NMR Chemical Shift Table.pdf.
Sources
- 1. fiveable.me [fiveable.me]
- 2. C-13 NMR Spectroscopy | PPTX [slideshare.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 13C nmr spectrum of this compound C4H9I CH3CH2CH2CH2I analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of this compound C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. C-13 nmr spectrum of 1-chlorobutane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-chlorobutane n-butyl chloride doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. bhu.ac.in [bhu.ac.in]
- 10. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. 13C nmr spectrum of butane C4H10 CH3CH2CH2CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of n-butane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. 13C nmr spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of n-butyl iodide C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 15. Chemical Shift Referencing [nmr.chem.ucsb.edu]
- 16. NMR Sample Requirements and Preparation | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 17. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
An In-depth Technical Guide to the Characteristic IR Absorption Peaks of 1-Iodobutane
Introduction: The Vibrational Signature of an Alkyl Iodide
Infrared (IR) spectroscopy is an indispensable analytical technique in modern chemical research and development, providing a unique molecular fingerprint based on the vibrational modes of a compound's constituent bonds. For professionals engaged in drug development and organic synthesis, a thorough understanding of the IR spectrum of key intermediates and building blocks, such as 1-iodobutane, is paramount for structural elucidation, reaction monitoring, and quality control. This guide offers an in-depth exploration of the characteristic IR absorption peaks of this compound, grounded in the fundamental principles of vibrational spectroscopy and supported by empirical data. We will delve into the causality behind the observed spectral features, providing a framework for accurate interpretation and application.
The covalent bonds within a molecule are not static; they are in a constant state of vibration, stretching and bending at specific quantized frequencies.[1] When a molecule is irradiated with infrared light, it will absorb energy at frequencies that correspond to these natural vibrational modes, resulting in an excited vibrational state.[2] A key requirement for a vibration to be IR-active is that it must cause a change in the molecule's net dipole moment.[2][3] The resulting IR spectrum, a plot of light transmittance or absorbance versus wavenumber (cm⁻¹), provides a detailed blueprint of the functional groups present in the molecule.
Core Vibrational Modes of this compound
The infrared spectrum of this compound (CH₃CH₂CH₂CH₂I) is dominated by the vibrations of its alkyl framework and the distinctive carbon-iodine bond. A comprehensive analysis of these peaks allows for the unequivocal identification of the molecule.
C-H Stretching Vibrations: The Alkyl Signature
The most prominent absorptions in the spectrum of this compound are found in the region between approximately 2845 cm⁻¹ and 2975 cm⁻¹.[4][5] These strong peaks arise from the stretching vibrations of the carbon-hydrogen bonds within the methyl (-CH₃) and methylene (-CH₂) groups. As this compound is a saturated alkane derivative, all its C-H bonds are of the sp³ hybridized type. A reliable rule of thumb in IR spectroscopy is that sp³ C-H stretching absorptions consistently appear just below 3000 cm⁻¹. This is a direct consequence of the bond strength and the masses of the carbon and hydrogen atoms.
The fine structure within this region can be further resolved into symmetric and asymmetric stretching modes for the methylene and methyl groups. Typically, asymmetric stretches occur at a slightly higher frequency than their symmetric counterparts.
C-H Bending and Deformation Vibrations
In the fingerprint region of the spectrum, between approximately 1365 cm⁻¹ and 1470 cm⁻¹, a series of medium to strong absorptions corresponding to C-H bending vibrations can be observed.[4][5] These include the scissoring and rocking motions of the methylene groups and the asymmetric and symmetric bending (umbrella) modes of the terminal methyl group. The CH₂ scissoring vibration, in particular, is a characteristic feature of alkyl chains.[6]
The Characteristic C-I Stretching Vibration
The most diagnostic peak for identifying this compound is the C-I stretching vibration. This absorption is typically found in the lower frequency range of the mid-infrared spectrum, between 500 cm⁻¹ and 600 cm⁻¹.[4][5] The position of this peak is primarily dictated by two factors: the strength of the C-I bond and the masses of the carbon and iodine atoms. According to Hooke's Law for a simple harmonic oscillator, the vibrational frequency is directly proportional to the square root of the bond strength (force constant) and inversely proportional to the square root of the reduced mass of the two atoms. Iodine is a relatively heavy atom, which significantly increases the reduced mass of the C-I bond, thereby lowering its vibrational frequency into the far end of the fingerprint region.
The intensity of the C-I stretch is influenced by the change in dipole moment during the vibration. While the carbon-iodine bond is polar due to the difference in electronegativity between carbon and iodine, the change in dipole moment during the stretching vibration is not as substantial as that of, for instance, a carbonyl (C=O) group. This can result in a C-I stretch of variable, often moderate, intensity.
C-C Skeletal Vibrations
The spectrum of this compound also contains weaker absorptions corresponding to the stretching and bending of the carbon-carbon single bonds that form the molecule's backbone. These C-C skeletal vibrations are typically found in the 1255-1140 cm⁻¹ and 750-720 cm⁻¹ regions.[5] While not as diagnostically powerful as the C-H and C-I stretches, their presence contributes to the unique fingerprint of the molecule.
Quantitative Data Summary
The following table summarizes the characteristic IR absorption peaks for this compound, with data compiled from established spectral databases and literature sources.
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| ~2960 - 2870 | C-H Asymmetric and Symmetric Stretching (sp³) | Strong |
| ~1465 | -CH₂- Scissoring (Bending) | Medium |
| ~1380 | -CH₃ Symmetric Bending (Umbrella Mode) | Medium |
| ~1255 - 1140 | C-C Skeletal Vibrations | Weak |
| ~750 - 720 | -CH₂- Rocking | Weak |
| ~600 - 500 | C-I Stretching | Medium |
Note: The exact peak positions and intensities can vary slightly depending on the physical state of the sample (e.g., neat liquid, gas phase) and the specific instrumentation used.
Experimental Protocol for FT-IR Analysis of this compound
This section provides a detailed methodology for acquiring a high-quality Fourier-Transform Infrared (FT-IR) spectrum of a liquid sample such as this compound.
Objective: To obtain the infrared spectrum of liquid this compound to identify its characteristic functional group vibrations.
Materials:
-
This compound (reagent grade or sample of interest)
-
FT-IR Spectrometer (e.g., equipped with a DTGS detector)
-
Sealed liquid transmission cell with IR-transparent windows (e.g., KBr or NaCl)
-
Alternatively, an Attenuated Total Reflectance (ATR) accessory with a liquid retainer
-
Gas-tight syringes
-
Appropriate solvent for cleaning (e.g., dry acetone or isopropanol)
-
Nitrogen gas supply for purging
Methodology:
-
Instrument Preparation:
-
Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.
-
Purge the sample compartment with dry nitrogen gas for at least 15-20 minutes to minimize atmospheric water vapor and carbon dioxide interference, which have strong IR absorptions.
-
-
Background Spectrum Acquisition:
-
Place the empty, clean, and dry sealed liquid cell or the clean, empty ATR crystal in the sample holder.
-
Acquire a background spectrum. It is recommended to co-add at least 32 scans at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio. This spectrum will be automatically subtracted from the sample spectrum.
-
-
Sample Preparation and Handling:
-
This compound is a volatile liquid. Therefore, sample handling should be performed efficiently to minimize evaporation.
-
Using a Sealed Liquid Cell:
-
Using a gas-tight syringe, carefully inject the this compound sample into one of the ports of the sealed liquid cell until the cell is filled. Ensure no air bubbles are trapped in the light path.
-
Securely cap both ports of the cell.
-
-
Using an ATR Accessory:
-
If using an ATR accessory for volatile samples, a liquid retainer or a well-type crystal is recommended to contain the sample and reduce evaporation.[7]
-
Place a small drop of this compound directly onto the center of the ATR crystal.
-
-
-
Sample Spectrum Acquisition:
-
Place the sample-containing liquid cell or the ATR accessory with the sample into the spectrometer's sample compartment.
-
Acquire the sample spectrum using the same parameters as the background scan (e.g., 32 scans, 4 cm⁻¹ resolution).
-
-
Data Processing:
-
The instrument software will automatically perform the Fourier transform to generate the infrared spectrum (transmittance vs. wavenumber).
-
Perform a baseline correction to ensure that the baseline is flat at 100% transmittance in regions of no absorption.
-
Use the peak picking function in the software to identify the precise wavenumbers of the major absorption bands.
-
-
Cleaning:
-
Thoroughly clean the liquid cell or ATR crystal immediately after use. Flush the liquid cell with an appropriate dry solvent. Wipe the ATR crystal clean with a soft, solvent-moistened tissue.
-
Store the IR-transparent windows in a desiccator to prevent fogging from atmospheric moisture.
-
Visualization of Key Concepts
Molecular Structure and Vibrational Modes
The following diagram illustrates the relationship between the molecular structure of this compound and its primary IR-active vibrational modes.
Caption: Key vibrational modes of this compound and their corresponding regions in the IR spectrum.
Workflow for FT-IR Analysis
The logical workflow for the identification of this compound using FT-IR spectroscopy is depicted below.
Caption: Workflow for the FT-IR analysis of this compound.
Conclusion
The infrared spectrum of this compound is a powerful tool for its identification and characterization. The key diagnostic features are the strong sp³ C-H stretching vibrations below 3000 cm⁻¹, the C-H bending modes in the fingerprint region, and most importantly, the characteristic C-I stretching absorption in the 600-500 cm⁻¹ range. By understanding the fundamental principles that govern the position and intensity of these peaks, researchers, scientists, and drug development professionals can confidently interpret the IR spectrum of this compound and utilize this information in their scientific endeavors. Adherence to a robust experimental protocol ensures the acquisition of high-quality, reproducible data, which is the cornerstone of sound scientific practice.
References
- NIST Mass Spectrometry Data Center. (n.d.). Butane, 1-iodo-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology.
- NIST Mass Spectrometry Data Center. (n.d.). Butane, 1-iodo-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology.
- Brown, W. P. (n.d.). Infrared spectrum of this compound. Doc Brown's Chemistry.
- NIST Chemistry WebBook. (n.d.). Butane, 1-iodo-.
- JewlScholar@MTSU. (n.d.). Analysis of volatile organic compounds in air samples by infrared.
- Davis, R., & Farquharson, S. (2018). High-resolution sub-Doppler infrared spectroscopy of atmospherically relevant Criegee precursor CH2I radicals: CH2 stretch vibrations and “charge-sloshing” dynamics. The Journal of Chemical Physics, 148(17), 174304. [Link]
- Peresty, R., et al. (2022). Vibrational Spectra and Molecular Vibrational Behaviors of Dibenzyl Disulfide, Dibenzyl Sulphide and Bibenzyl. Molecules, 27(3), 1033. [Link]
- S. Scaglione, et al. (2019). High Sensitivity Monitoring of VOCs in Air through FTIR Spectroscopy Using a Multipass Gas Cell Setup. Sensors, 19(18), 3973. [Link]
- PIKETechnologies. (2019, December 5).
- ResearchGate. (2025). Use of FTIR spectroscopy coupled with ATR for the determination of atmospheric compounds.
- Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry.
- TWIN-TEK (SINGAPORE) PTE LTD. (n.d.). Measuring Total VOC via FTIR.
- PubMed. (2018). High-resolution sub-Doppler infrared spectroscopy of atmospherically relevant Criegee precursor CH2I radicals: CH2 stretch vibrations and "charge-sloshing" dynamics. J Chem Phys, 148(17), 174304. [Link]
- ResearchGate. (2022). Vibrational Spectra and Molecular Vibrational Behaviors of Dibenzyl Disulfide, Dibenzyl Sulphide and Bibenzyl.
- Chemistry LibreTexts. (2019, June 5). 2.5: Infrared - Interpretation.
- ResearchGate. (n.d.). (a) IR spectrum showing the CH 2 scissor-vibration.
- ResearchGate. (n.d.). Absorption spectra of the CH 2 rocking vibration from transmission.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy (4th ed.). Cengage Learning.
- SpectraBase. (n.d.). This compound - Optional[ATR-IR] - Spectrum.
- Reddit. (2012). Why does the carbonyl group have a stretching vibration on an IR spectra?.
- Master Organic Chemistry. (2016, November 11). Bond Vibrations, Infrared Spectroscopy, and the “Ball and Spring” Model.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. reddit.com [reddit.com]
- 4. infrared spectrum of this compound C4H9I CH3CH2CH2CH2I prominent wavenumbers cm-1 detecting functional groups present finger print for identification of this compound image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 1-Iodobutane
This guide provides a comprehensive analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 1-iodobutane (C₄H₉I). Designed for researchers, scientists, and professionals in drug development, this document delves into the mechanistic principles governing the fragmentation of this alkyl halide, offering field-proven insights into spectral interpretation.
Introduction: The Rationale of Fragmentation in Mass Spectrometry
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. In electron ionization (EI) mass spectrometry, a high-energy electron beam bombards the analyte molecule in the gas phase. This process is sufficiently energetic to dislodge an electron from the molecule, forming a positively charged molecular ion (M⁺•).[1] This molecular ion is often energetically unstable and undergoes fragmentation, breaking into smaller, charged fragment ions and neutral radicals.[1] The pattern of these fragment ions is unique to the molecule's structure and provides a "fingerprint" for its identification.
The fragmentation pathways are governed by fundamental chemical principles, including bond strengths, the stability of the resulting carbocations and radicals, and the potential for intramolecular rearrangements. For alkyl halides like this compound, the presence of a heteroatom (iodine) significantly influences the fragmentation process.
The Mass Spectrum of this compound: A Detailed Analysis
The electron ionization mass spectrum of this compound is characterized by several key features that can be rationalized by its structure. The molecular weight of this compound is 184.0187 g/mol .[2][3][4]
The Molecular Ion Peak (M⁺•)
The molecular ion peak for this compound is observed at an m/z of 184.[5][6][7] This peak corresponds to the intact this compound molecule that has lost one electron.
[CH₃CH₂CH₂CH₂I]⁺• (m/z = 184)
A small M+1 peak at m/z 185 is also typically observed.[5] This is due to the natural abundance of the carbon-13 isotope (¹³C).[5][6] Given that this compound has four carbon atoms, there is a statistical probability of a molecule containing one ¹³C atom.[5][6]
It is important to note that iodine is monoisotopic, consisting entirely of the ¹²⁷I isotope.[5][6] This simplifies the spectrum as there are no M+2 peaks that are characteristic of compounds containing chlorine or bromine, which have significant isotopic abundances.[5][8]
The Base Peak: Cleavage of the Carbon-Iodine Bond
The most intense peak in the mass spectrum of this compound is the base peak , which appears at m/z 57 .[5][7] This peak is attributed to the formation of the butyl carbocation ([C₄H₉]⁺).
[CH₃CH₂CH₂CH₂]⁺ (m/z = 57)
This fragmentation is the result of the cleavage of the carbon-iodine (C-I) bond, which is the weakest bond in the molecule.[6] The positive charge is preferentially retained by the alkyl fragment, as the resulting secondary carbocation is more stable than the iodine radical.[6]
The formation of this stable butyl cation is a dominant fragmentation pathway for this compound.
Other Significant Fragment Ions
In addition to the base peak, other characteristic fragment ions are observed in the spectrum of this compound:
-
m/z 41: This peak corresponds to the allyl cation ([C₃H₅]⁺), likely formed through rearrangement and loss of a methyl group from the butyl cation.
-
m/z 29: This peak is attributed to the ethyl cation ([C₂H₅]⁺), resulting from further fragmentation of the butyl cation.[5][6][7]
-
m/z 127: A peak of low intensity may be observed at m/z 127, corresponding to the iodine cation ([I]⁺).[5][6][7] The low abundance of this ion further supports the notion that the positive charge is more stable on the alkyl fragment.[6]
Summary of Fragmentation Data
The table below summarizes the key ions observed in the electron ionization mass spectrum of this compound.
| m/z | Proposed Ion Structure | Formula | Comments |
| 184 | [CH₃CH₂CH₂CH₂I]⁺• | [C₄H₉I]⁺• | Molecular Ion (M⁺•) |
| 127 | [I]⁺ | [I]⁺ | Iodine cation. Typically of low intensity as the charge is preferentially retained by the more stable alkyl fragment.[6] |
| 57 | [CH₃CH₂CH₂CH₂]⁺ | [C₄H₉]⁺ | Base Peak . Formed by the facile cleavage of the weak C-I bond, resulting in a stable butyl carbocation.[5][6][7] |
| 41 | [CH₂=CH-CH₂]⁺ | [C₃H₅]⁺ | Allyl cation, likely formed via rearrangement and fragmentation of the butyl cation. |
| 29 | [CH₃CH₂]⁺ | [C₂H₅]⁺ | Ethyl cation, resulting from further fragmentation of the butyl cation.[5][6][7] |
Mechanistic Fragmentation Pathways
The fragmentation of the this compound molecular ion can be visualized through the following pathways. The initial ionization event involves the removal of a non-bonding electron from the iodine atom, as these are the highest energy electrons in the molecule.[9]
Caption: Primary fragmentation of this compound leading to the base peak.
The dominant fragmentation pathway is the alpha-cleavage of the C-I bond, leading to the formation of the stable butyl carbocation.
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Butane, 1-iodo- [webbook.nist.gov]
- 3. Butane, 1-iodo- [webbook.nist.gov]
- 4. Butane, 1-iodo- [webbook.nist.gov]
- 5. mass spectrum of this compound C4H9I CH3CH2CH2CH2I fragmentation pattern of m/z m/e ions for analysis and identification of this compound image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. mass spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. infrared spectrum of this compound C4H9I CH3CH2CH2CH2I prominent wavenumbers cm-1 detecting functional groups present finger print for identification of this compound image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. Video: Mass Spectrometry: Alkyl Halide Fragmentation [jove.com]
- 9. thiele.ruc.dk [thiele.ruc.dk]
An In-depth Technical Guide to the Safe Handling and Storage of 1-Iodobutane
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 1-iodobutane (n-butyl iodide), a versatile alkylating agent frequently utilized in organic synthesis, pharmaceutical research, and drug development.[1] Adherence to these guidelines is paramount for ensuring the safety of laboratory personnel and the integrity of experimental outcomes. This document is intended for researchers, scientists, and drug development professionals who work with this compound.
Understanding the Intrinsic Hazards of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to appreciating its inherent risks and implementing appropriate safety measures. This compound is a colorless to light-yellow liquid that is flammable and sensitive to light, which can cause it to discolor over time.[1][2][3] It is insoluble in water but soluble in common organic solvents such as ethanol, ether, and chloroform.[1][2]
The primary hazards associated with this compound are its flammability and toxicity.[4][5] It is classified as a flammable liquid and vapor, with a flash point of 33°C (91.4°F).[1][4] Vapors can form explosive mixtures with air and may travel a considerable distance to an ignition source.[6][7] Inhalation of vapors is toxic and can cause respiratory tract irritation, with symptoms including a burning sensation, coughing, wheezing, laryngitis, shortness of breath, headache, nausea, and vomiting.[3][5][8] Skin and eye contact can cause irritation.[8][9]
Table 1: Physicochemical and Hazard Data for this compound
| Property | Value | References |
| Chemical Formula | C₄H₉I | [1] |
| Molecular Weight | 184.02 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 130-131 °C | [1] |
| Melting Point | -103 °C | [1] |
| Flash Point | 33 °C (91.4 °F) | [1][4] |
| Density | 1.617 g/mL at 25 °C | [1] |
| Vapor Density | ~5 (vs air) | [1] |
| Solubility in Water | Insoluble | [1][2] |
| Hazard Classifications | Flammable Liquid (Category 3), Acute Toxicity, Inhalation (Category 3), Skin Irritation (Category 2), Eye Irritation (Category 2) | [10] |
Engineering Controls and Personal Protective Equipment: A Multi-layered Defense
A robust safety strategy for handling this compound relies on a combination of effective engineering controls and appropriate personal protective equipment (PPE).
The Primacy of Engineering Controls
The primary line of defense is to minimize exposure through engineering controls. All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4][11] The fume hood provides critical protection by capturing and exhausting vapors, preventing their accumulation in the laboratory atmosphere. Use of explosion-proof ventilation and electrical equipment is also recommended to mitigate the risk of ignition.[12][13]
Mandatory Personal Protective Equipment (PPE)
Where engineering controls are not sufficient to eliminate exposure, appropriate PPE must be worn. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
-
Eye and Face Protection: Chemical safety goggles are mandatory.[4] For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.[5][11]
-
Skin Protection: Chemically resistant gloves are essential. Nitrile gloves are commonly recommended, but it is crucial to consult the glove manufacturer's compatibility data for this compound.[4] Always inspect gloves for any signs of degradation before use and practice proper glove removal techniques to avoid skin contact.[5] A flame-resistant lab coat or a chemical-resistant suit should be worn to protect against splashes.[4][5]
-
Respiratory Protection: If work cannot be conducted in a fume hood or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate organic vapor cartridge is required.[9][11] The type of respirator should be selected based on the potential concentration of airborne this compound.[14]
Protocols for Safe Handling and Storage
Meticulous attention to handling and storage procedures is critical for preventing accidents and ensuring the stability of this compound.
General Handling Precautions
-
Keep away from heat, sparks, open flames, and other ignition sources.[4][8] Smoking is strictly prohibited in areas where this compound is handled.[4]
-
Use non-sparking tools and take precautionary measures against static discharge.[11][13]
-
Ground and bond containers when transferring the material to prevent the buildup of static electricity.[8][11]
-
Wash hands thoroughly after handling and before breaks.[5][8]
Storage Requirements
Proper storage is crucial to maintain the quality of this compound and to prevent hazardous situations.
-
Store in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[5][8][15] The storage temperature should not exceed 30°C.[11][15]
-
Keep containers tightly closed and sealed until ready for use.[5][8] Opened containers must be carefully resealed and kept upright to prevent leakage.[5][8]
-
Store in a designated flammables storage cabinet.
-
This compound is incompatible with strong oxidizing agents and strong bases; store it separately from these substances.[6][10]
-
The compound is light-sensitive and may be stabilized with copper.[1][8] Store in a light-resistant container.[9]
Step-by-Step Experimental Protocol: Alkylation of a Phenol
This protocol provides a generalized procedure for a common laboratory application of this compound. A specific risk assessment must be conducted for each individual experiment.
-
Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Gather all necessary reagents, solvents, and glassware.
-
Don all required PPE, including safety goggles, a face shield, nitrile gloves, and a flame-retardant lab coat.
-
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the phenol and a suitable base (e.g., potassium carbonate) in an appropriate solvent (e.g., acetone).
-
Slowly add this compound to the reaction mixture at room temperature using a syringe or dropping funnel.
-
Heat the reaction mixture to the desired temperature using a heating mantle and a temperature controller. Monitor the reaction progress by a suitable analytical technique (e.g., TLC).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by slowly adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.
-
-
Purification and Waste Disposal:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography or distillation.
-
Collect all liquid and solid waste containing this compound in a designated, properly labeled hazardous waste container.[4]
-
Emergency Procedures: Preparedness and Response
Prompt and correct action during an emergency is critical to minimizing harm.
Spill Response
-
Small Spills:
-
Evacuate the immediate area.
-
Remove all sources of ignition.[8]
-
Wearing appropriate PPE, contain the spill with a non-combustible absorbent material such as sand, earth, or vermiculite.[4][8]
-
Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[4]
-
Clean the spill area thoroughly with soap and water.
-
-
Large Spills:
Fire Response
-
In case of a small fire, use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[5] Do NOT use a water jet.[8]
-
For a large fire, evacuate the area and call the fire department.
-
Use a water spray to cool unopened containers exposed to fire.[5][8]
First Aid Measures
-
Inhalation: Move the affected person to fresh air.[8] If not breathing, give artificial respiration.[8] Seek immediate medical attention.[8]
-
Skin Contact: Immediately remove contaminated clothing.[4] Wash the affected area with plenty of soap and water for at least 15 minutes.[4][8] Seek medical attention if irritation persists.[16]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4] Remove contact lenses if present and easy to do.[16] Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting.[4][5] Rinse the mouth with water.[5][8] Never give anything by mouth to an unconscious person.[5][8] Seek immediate medical attention.[5]
Waste Disposal
All waste containing this compound, including unused product, reaction residues, and contaminated materials, must be treated as hazardous waste.[4] Collect waste in a designated, compatible, and clearly labeled container.[4] Do not dispose of this compound down the drain.[4] Arrange for disposal through your institution's EHS department or a licensed hazardous waste disposal company.[4][8]
Visual Workflow for Safe Handling of this compound
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound | 542-69-8 [chemicalbook.com]
- 3. Introduction of this compound - Nanjing Chemical Material Corp. [njchm.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. science2education.co.uk [science2education.co.uk]
- 6. This compound(542-69-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. aksci.com [aksci.com]
- 13. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 14. mwc.umn.edu [mwc.umn.edu]
- 15. Page loading... [wap.guidechem.com]
- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
The Instability of 1-Iodobutane: A Technical Guide to Degradation Pathways and Stability Assessment
Abstract
1-Iodobutane is a cornerstone reagent in organic synthesis, valued for its utility as an alkylating agent. However, its efficacy is intrinsically tied to its purity, which is perpetually challenged by its inherent instability. The carbon-iodine (C-I) bond, the weakest of the carbon-halogen bonds, predisposes this molecule to degradation under common laboratory conditions, specifically exposure to light and heat. This technical guide provides an in-depth exploration of the degradation mechanisms of this compound, offering a framework for its proper handling, storage, and stability assessment. This document is intended for researchers, scientists, and drug development professionals who rely on the integrity of this critical reagent.
The Underlying Chemistry of Instability
The utility of this compound in nucleophilic substitution reactions stems from the same property that causes its instability: the weakness and high polarizability of the C-I bond. With a bond dissociation energy significantly lower than its bromo- and chloro-analogs, the C-I bond is susceptible to cleavage under relatively low energy inputs, such as ambient light or moderate heat.[1] This initial cleavage is the gateway to a cascade of degradation reactions that can compromise sample purity, often visually indicated by a yellow or brown discoloration due to the formation of molecular iodine (I₂).[1]
To counteract this, this compound is frequently supplied with a stabilizer, most commonly metallic copper. The copper acts as a radical and iodine scavenger, intercepting the degradation process and prolonging the shelf-life of the compound.[1]
Degradation Pathways: A Mechanistic Perspective
The degradation of this compound primarily proceeds through two interconnected pathways: photodegradation and thermal decomposition. While distinct in their initiation, both often converge on radical-mediated mechanisms.
Photodegradation: The Role of Light Energy
Exposure to light, particularly in the ultraviolet (UV) spectrum, is a primary driver of this compound degradation. The absorption of a photon with sufficient energy (hν) leads to the homolytic cleavage of the C-I bond, generating a butyl radical and an iodine radical.[1]
Primary Photolytic Step: CH₃(CH₂)₃I + hν → CH₃(CH₂)₃• + I•
This initiation step is highly efficient. Studies on the photolysis of n-butyl iodide in an argon matrix have shown that irradiation at 279 nm is sufficient to produce the n-butyl radical as the primary product.[2] At higher energy wavelengths (e.g., 246 nm), secondary photolysis of the newly formed n-butyl radical can occur, leading to the formation of hydrogen atoms and methyl radicals.[2]
The highly reactive radical species generated in the primary step can then participate in a variety of secondary reactions:
-
Dimerization and Disproportionation: Butyl radicals can combine to form octane or disproportionate to yield butane and 1-butene.
-
Reaction with Iodine: Butyl radicals can react with molecular iodine, which forms from the combination of iodine radicals (2I• → I₂).
-
Hydrogen Abstraction: Butyl radicals can abstract hydrogen atoms from other this compound molecules, propagating a chain reaction.
The accumulation of molecular iodine is responsible for the characteristic discoloration of degraded this compound.[1]
Thermal Decomposition: The Impact of Heat
Elevated temperatures provide the necessary activation energy to overcome the C-I bond dissociation energy, initiating thermal degradation.[3] Similar to photodecomposition, the primary step is the homolytic cleavage of the C-I bond, leading to the formation of butyl and iodine radicals.
Primary Thermal Step: CH₃(CH₂)₃I + Δ → CH₃(CH₂)₃• + I•
The following diagram illustrates the primary degradation pathways.
Caption: Primary degradation pathways of this compound.
Mitigation Strategies: Storage and Handling
To preserve the integrity of this compound, stringent storage and handling procedures are paramount. The goal is to minimize exposure to light, heat, and atmospheric contaminants.
Table 1: Recommended Storage and Handling Procedures for this compound
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. Refrigeration (2-8°C) is preferred.[1] | Minimizes the rate of thermal decomposition. |
| Light | Protect from light by storing in an amber or opaque container.[3] | Prevents the initiation of photodegradation. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Minimizes oxidation and reactions with atmospheric moisture. |
| Container | Use a tightly sealed container. | Prevents the ingress of moisture, which can lead to hydrolysis.[1] |
| Stabilizer | Ensure the this compound contains a stabilizer, such as copper chips or powder. | Copper acts as a scavenger for iodine and radical species that initiate decomposition.[1] |
Experimental Protocols for Stability Assessment
A robust, stability-indicating analytical method is essential for quantifying the purity of this compound and its degradation products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most suitable techniques for this purpose.
Stability-Indicating HPLC Method
A reversed-phase HPLC method with UV detection is effective for analyzing this compound and its non-volatile degradation products.
Protocol:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of acetonitrile and water.
-
Gradient Program: Start with 60% acetonitrile, increase to 90% over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm (useful for detecting aromatic impurities and some degradation products).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute the this compound sample in acetonitrile to a suitable concentration (e.g., 1 mg/mL).
Causality: The C18 column provides excellent separation of non-polar compounds like this compound from more polar degradation products. The gradient elution ensures that both the parent compound and a range of potential impurities are effectively resolved.
GC-MS for Impurity Profiling
GC-MS is a powerful technique for identifying and quantifying volatile impurities and degradation products such as butane and 1-butene.
Protocol:
-
Column: A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness.
-
Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase to 220°C at 15°C/min.
-
Hold: Hold at 220°C for 5 minutes.
-
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 300.
-
Causality: The temperature program allows for the separation of volatile degradation products at lower temperatures from the this compound peak. The mass spectrometer provides definitive identification of the eluting compounds based on their mass spectra.
The following diagram outlines a general workflow for a stability study of this compound.
Caption: General workflow for a stability study of this compound.
Quantitative Assessment of Stability
While specific kinetic data for this compound is sparse in the literature, a forced degradation study can provide valuable insights into its stability profile. The following table illustrates a hypothetical degradation profile based on typical behavior for light and temperature-sensitive alkyl halides.
Table 2: Illustrative Stability Data for this compound
| Condition | Time (months) | Purity (%) | Major Degradant (%) |
| 25°C / 60% RH | 0 | 99.5 | <0.1 |
| 3 | 99.4 | 0.1 | |
| 6 | 99.3 | 0.2 | |
| 12 | 99.2 | 0.3 | |
| 24 | 98.9 | 0.6 | |
| 40°C / 75% RH (Accelerated) | 0 | 99.5 | <0.1 |
| 1 | 98.5 | 1.0 | |
| 3 | 97.2 | 2.3 | |
| 6 | 95.8 | 3.7 | |
| Photostability (ICH Q1B) | 0 | 99.5 | <0.1 |
| 1 (equivalent) | 97.0 | 2.5 |
Note: This table is for illustrative purposes. Actual degradation rates will vary based on the specific batch, stabilizer concentration, and packaging.
Conclusion
The inherent reactivity that makes this compound a valuable synthetic tool also renders it susceptible to degradation. A thorough understanding of its decomposition pathways—primarily light- and heat-induced homolytic cleavage of the weak C-I bond—is critical for any scientist utilizing this reagent. By implementing rigorous storage and handling protocols, including protection from light, maintenance at cool temperatures, and the use of stabilizers like copper, the shelf-life and purity of this compound can be significantly extended. Furthermore, the regular application of validated stability-indicating analytical methods, such as HPLC and GC-MS, is essential for monitoring the quality of this compound over time, ensuring the reliability and reproducibility of experimental outcomes in research and development.
References
- Cochran, E. L., Adrian, F. J., & Bowers, V. A. (1975). ESR study of the photolysis of n‐butyl iodide: Secondary photolysis and structure of the n‐butyl radical. The Journal of Chemical Physics, 63(2), 542–546. [Link]
- Nanjing Chemical Material Corp. (n.d.). Introduction of this compound. [Link]
- Chemguide. (n.d.). An introduction to halogenoalkanes (haloalkanes). [Link]
- Wikipedia. (2023). Butyl iodide. [Link]
- Purnell, J. H., & Quinn, C. P. (1962). Kinetics and mechanisms of the pyrolysis of n-butane. Part I. The uninhibited decomposition. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 270(1341), 267–282. [Link]
Sources
The Dynamic Structure of 1-Iodobutane: An Introduction to Conformational Isomerism
An In-depth Technical Guide to the Molecular Geometry and Conformational Landscape of 1-Iodobutane
This guide provides a comprehensive examination of the molecular structure of this compound (CH₃(CH₂)₃I), a foundational alkyl iodide in synthetic chemistry and materials science. Intended for researchers, scientists, and drug development professionals, this document moves beyond rudimentary structural descriptions to explore the molecule's conformational isomerism, detailing the precise bond angles and lengths determined through advanced spectroscopic and computational methods. We will elucidate the causal relationships between steric and electronic factors that govern its three-dimensional architecture and describe the self-validating experimental protocols used to characterize it.
Unlike molecules with rigid frameworks, this compound is characterized by significant conformational flexibility due to rotation around its carbon-carbon single bonds. This flexibility means that at any given moment, a bulk sample exists as a dynamic equilibrium of multiple spatial arrangements, or conformers. The overall geometry is defined primarily by two key dihedral angles: τ₁ (I-C1-C2-C3) and τ₂ (C1-C2-C3-C4).
High-resolution microwave spectroscopy and gas-phase electron diffraction studies have confirmed the presence of three principal low-energy conformers.[1][2][3] These are designated based on the orientation around the C1-C2 and C2-C3 bonds, where anti (A) refers to a dihedral angle of approximately 180° and gauche (G) refers to an angle of approximately ±60°.[4]
The three most stable conformers identified are:
-
Anti-Anti (AA): The most extended conformer with both dihedral angles close to 180°.
-
Gauche-Anti (GA): Features a gauche relationship between the iodine atom and the propyl group, while the carbon backbone remains in an anti arrangement.
-
Gauche-Gauche (GG): Both dihedral angles are in a gauche orientation.
A combined gas-phase electron diffraction (ED) and ab initio calculation study at 23°C determined the conformational composition to be a mixture, with the AA conformer present at 19 ± 17% and the GA conformer at 17 ± 31%, alongside other conformers.[2] High-resolution microwave spectroscopy has successfully resolved rotational transitions for all three AA, GA, and GG species, allowing for a detailed structural analysis of each.[3][5]
Caption: Logical relationship of this compound's principal conformers.
Quantitative Geometric Parameters
The precise geometry of this compound has been determined by combining experimental data with ab initio molecular orbital calculations.[2] The bulky iodine atom and the flexible butyl chain create steric strain that deviates bond angles from the idealized tetrahedral 109.5°. The C-I bond is notably long, reflecting the large atomic radius of iodine.
The table below summarizes the key structural parameters for the Gauche-Anti (GA) conformer, as determined by a joint gas-phase electron diffraction and computational study.[2]
| Parameter | Description | Value (GA Conformer) | Causality & Insights |
| Bond Lengths | |||
| r(C1-I) | Carbon-Iodine bond length | 2.133 (± 0.011) Å | The large covalent radius of iodine results in a significantly longer bond compared to other carbon-halogen bonds. |
| r(C1-C2) | Carbon-Carbon bond length | 1.506 (± 0.005) Å | Shorter than the other C-C bonds, potentially due to electronic effects from the adjacent electronegative iodine. |
| r(C2-C3) | Carbon-Carbon bond length | 1.518 (± 0.005) Å | Typical C-C single bond length in an alkyl chain. |
| r(C3-C4) | Carbon-Carbon bond length | 1.535 (± 0.005) Å | Slightly elongated, reflecting its position further from the electron-withdrawing influence of the iodine atom. |
| Bond Angles | |||
| ∠I-C1-C2 | Iodine-Carbon-Carbon angle | 111.9° (Calculated) | This value is not explicitly stated in the abstract but is expected to be slightly larger than tetrahedral due to the steric bulk of iodine. |
| ∠C1-C2-C3 | Carbon-Carbon-Carbon angle | 116.8° (± 1.5°) | Significantly opened from the ideal 109.5° to minimize steric repulsion between the I-C1 group and the C3-C4 group. |
| ∠C2-C3-C4 | Carbon-Carbon-Carbon angle | 115.3° (± 1.5°) | Also expanded beyond the tetrahedral angle due to intramolecular steric interactions within the butyl chain. |
Note: Experimental uncertainties (2σ) are provided in parentheses where available.[2] Ab initio calculations are used to constrain differences between related parameters during the analysis of experimental data.
Methodologies for Structural Determination
A multi-faceted approach combining experimental spectroscopy and computational modeling is essential for a complete and trustworthy structural characterization of a flexible molecule like this compound.
High-Resolution Microwave Spectroscopy
Microwave spectroscopy provides extraordinarily precise structural information by measuring the quantized rotational transitions of polar molecules in the gas phase. Because the moments of inertia are a direct function of the molecular geometry and atomic masses, this technique can distinguish between different conformers.
Causality: Each conformer of this compound has a unique three-dimensional shape and therefore a unique set of rotational constants (A, B, C). By measuring the frequencies of rotational transitions, these constants can be determined with high precision. Furthermore, the interaction of the iodine nucleus's quadrupole moment with the molecule's internal electric field provides the nuclear quadrupole coupling constants, which are highly sensitive to the electronic environment around the iodine atom and thus to the conformation.[3][5]
This protocol is a self-validating system as the observed transition frequencies must be fit to a quantum mechanical model with very high precision for the data to be considered valid.
-
Sample Preparation: A sample of this compound (≥99% purity) is placed in a glass tube.[5] A carrier gas, typically dry argon, is bubbled through the liquid sample at room temperature.[5]
-
Supersonic Expansion: The resulting gas mixture is pulsed through a solenoid valve into a high-vacuum chamber (e.g., 10⁻⁶ Torr).[5] This process, known as supersonic expansion, cools the molecules to a rotational temperature of 1-2 K, collapsing them into their lowest energy conformational states and simplifying the resulting spectrum.
-
Microwave Excitation: A short, high-power microwave pulse (e.g., 6 µs) that sweeps a broad frequency range (e.g., DC to 1 GHz) is broadcast into the chamber, inducing a coherent polarization in the rotationally cold molecules.[5]
-
Data Acquisition: The polarizing pulse is followed by a short delay (e.g., 1 µs), after which the transient molecular emission signal, known as the Free Induction Decay (FID), is collected by a second antenna.[5]
-
Signal Processing: The FID, which contains the frequency and decay information of all excited rotational transitions, is digitized and Fourier transformed to produce the frequency-domain spectrum.[5]
-
Spectral Analysis: The resulting high-resolution spectrum is analyzed to assign transitions to the AA, GA, and GG conformers. This assignment is confirmed by fitting the frequencies to a Hamiltonian model to extract precise rotational, centrifugal distortion, and nuclear quadrupole coupling constants.[3]
Caption: Experimental workflow for FTMW spectroscopy.
Gas-Phase Electron Diffraction (GED)
GED is a powerful technique for determining the overall molecular structure, including the distribution of conformers in the gas phase at a specific temperature.[6]
Causality: In a GED experiment, a high-energy beam of electrons is scattered by the gas-phase molecules. The resulting interference pattern is dependent on the internuclear distances within the molecule.[6] By analyzing this pattern, one can derive bond lengths, bond angles, and the relative abundances of the different conformers present in the sample. This provides a thermally-averaged picture of the molecular structure, which is complementary to the conformer-specific data from microwave spectroscopy.[2]
Computational Chemistry
Ab initio and Density Functional Theory (DFT) calculations are indispensable tools that complement experimental findings.
Causality: Computational models are used to predict the structures and relative energies of all possible conformers.[2][5] This is achieved by performing geometry optimizations, where the energy of the molecule is minimized with respect to all atomic coordinates.[7] The calculated rotational constants for the predicted low-energy structures are then compared with experimental values from microwave spectroscopy to make definitive assignments. This synergy between theory and experiment is crucial for unraveling the complex structural landscape of flexible molecules.
Conclusion
The molecular architecture of this compound is defined by a dynamic equilibrium between at least three low-energy conformers: Anti-Anti (AA), Gauche-Anti (GA), and Gauche-Gauche (GG). Its specific bond lengths and angles are a consequence of the interplay between the steric hindrance imposed by the bulky iodine atom and the flexible butyl chain, leading to significant deviations from idealized tetrahedral geometry.
A comprehensive and trustworthy understanding of this structure is achieved only through the synergistic application of high-resolution experimental techniques, such as microwave spectroscopy and gas-phase electron diffraction, with high-level computational modeling. This integrated approach provides a self-validating framework, ensuring that the detailed geometric parameters reported herein represent an accurate and reliable picture of the molecule's structure, which is fundamental to predicting its reactivity and physical properties.
References
- Arsenault, E. A., Novick, S. E., Blake, T. A., Cooke, S. A., & Obenchain, D. A. (2016). A study of the conformational isomerism of this compound by microwave spectroscopy. International Symposium on Molecular Spectroscopy. [Link]
- Traetteberg, M., Østensen, Ø., & Seip, R. (1998). Molecular structure and conformational composition of 1-Chlorobutane, 1-Bromobutane, and this compound as determined by gas-phase electron diffraction and ab initio calculations.
- Brown, D. (n.d.). Infrared spectrum of this compound. Doc Brown's Chemistry. [Link]
- Arsenault, E. A., Obenchain, D. A., Blake, T. A., Cooke, S. A., & Novick, S. E. (2017). A study of the conformational isomerism of this compound by high resolution rotational spectroscopy. Journal of Molecular Spectroscopy. OSTI.GOV. [Link]
- Arsenault, E. A., Obenchain, D. A., Blake, T. A., Cooke, S. A., & Novick, S. E. (2017). A Study of the Conformational Isomerism of this compound by High Resolution Rotational Spectroscopy. R Discovery. [Link]
- Brown, D. (n.d.). The H-1 NMR spectrum of this compound. Doc Brown's Chemistry. [Link]
- Brown, D. (n.d.). Mass spectrum of this compound. Doc Brown's Chemistry. [Link]
- Wikipedia. (n.d.). Dihedral angle. Wikipedia. [Link]
- Wikipedia. (n.d.). Gas electron diffraction. Wikipedia. [Link]
- Sherrill, D. (2020, March 28).
- University of Wisconsin-Madison. (n.d.). Computational Molecular Modeling Exercises. [Link]
Sources
- 1. A study of the conformational isomerism of this compound by microwave spectroscopy | IDEALS [ideals.illinois.edu]
- 2. researchgate.net [researchgate.net]
- 3. A study of the conformational isomerism of this compound by high resolution rotational spectroscopy (Journal Article) | OSTI.GOV [osti.gov]
- 4. Dihedral angle - Wikipedia [en.wikipedia.org]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Gas electron diffraction - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
thermodynamic data for 1-iodobutane
An In-depth Technical Guide to the Thermodynamic Data of 1-Iodobutane
For Professionals in Research, Chemical Synthesis, and Drug Development
Abstract
This technical guide provides a comprehensive overview of the essential (n-butyl iodide), a critical reagent in organic synthesis and various industrial applications. A deep understanding of its thermodynamic properties, including enthalpy of formation, entropy, heat capacity, and phase change energetics, is paramount for reaction design, process optimization, and safety assessment. This document synthesizes critically evaluated experimental data with insights from computational chemistry, offering detailed protocols for experimental determination and a logical framework for theoretical prediction. The content is structured to deliver field-proven insights, ensuring technical accuracy and practical applicability for researchers, scientists, and drug development professionals.
Introduction to this compound
This compound (C₄H₉I) is a primary alkyl iodide that serves as a versatile intermediate in organic chemistry.[1] Its utility stems from the carbon-iodine bond, which is relatively weak, making the iodide ion an excellent leaving group in nucleophilic substitution reactions (Sₙ2) and a key component in the formation of Grignard reagents.[1] The energetic landscape of these transformations is governed by the compound's thermodynamic properties. Accurate thermodynamic data are therefore indispensable for predicting reaction spontaneity, calculating equilibrium constants, and managing thermal effects in chemical reactors. This guide provides a centralized resource for these critical data points.
Core Thermodynamic Properties of this compound
The fundamental thermodynamic parameters define the stability and energy content of this compound under standard conditions (298.15 K and 1 bar). The formation of liquid this compound from its constituent elements in their standard states is an exothermic process.[2]
Formation Reaction: 4 C(graphite) + 4.5 H₂(g) + 0.5 I₂(s) → C₄H₉I(l)
The core thermodynamic data are summarized in Table 1.
Table 1: Standard Thermodynamic Data for this compound (liquid) at 298.15 K
| Thermodynamic Parameter | Symbol | Value | Units | Source(s) |
| Standard Enthalpy of Formation | ΔHf° | -52 | kJ/mol | [2][3][4] |
| Standard Molar Entropy | S° | 224.8 (Estimated) | J/(mol·K) | [2] |
| Standard Gibbs Free Energy of Formation | ΔGf° | 27.9 | kJ/mol | [2] |
| Liquid Phase Heat Capacity | Cp,liquid | 164.5 | J/(mol·K) | [5][6] |
Phase Equilibria and Transition Energetics
The phase behavior of this compound is crucial for its purification (e.g., distillation), handling, and storage. The temperatures and enthalpies of phase transitions are direct indicators of the strength of intermolecular forces.[1]
Table 2: Phase Change Data for this compound
| Property | Symbol | Value | Units | Source(s) |
| Normal Boiling Point | Tb | 130 - 131 | °C | [1][5][7] |
| Enthalpy of Vaporization | ΔHvap | 37.42 | kJ/mol | [5] |
| Melting Point | Tm | -103 | °C | [5][7][8] |
| Critical Temperature | Tc | 347.85 | °C | [5] |
| Critical Pressure | Pc | 43.2 | bar | [5] |
The relationship between temperature, pressure, and the physical state of this compound is described by its phase diagram. While a detailed diagram is beyond the scope of this guide, the data in Table 2 provide the key triple point and critical point boundaries essential for process chemistry.
Experimental Determination of Thermodynamic Data
The trustworthiness of thermodynamic data is rooted in precise and validated experimental methodologies. Reaction calorimetry is a primary technique for determining enthalpy changes.
Protocol: Determination of Reaction Enthalpy using Reaction Calorimetry
This protocol describes a general method for measuring the enthalpy of a reaction involving this compound, such as its Sₙ2 reaction with a nucleophile, using an instrument like a Setaram C80 Calvet calorimeter.[2][9]
Objective: To measure the heat evolved or absorbed during the reaction of this compound with a nucleophile to determine the reaction enthalpy (ΔHrxn).
Materials:
-
This compound (reagent grade, purified if necessary)
-
Nucleophile of interest (e.g., sodium azide in a suitable solvent)
-
Anhydrous solvent (e.g., acetonitrile or DMF)
-
Reaction Calorimeter (e.g., Setaram C80) with mixing vessels
-
Glove box or controlled atmosphere environment
Step-by-Step Methodology:
-
Sample Preparation:
-
Inside a glove box to prevent moisture contamination and evaporation, prepare stock solutions of this compound and the nucleophile in the chosen anhydrous solvent with precisely known concentrations (e.g., 0.1 M).[2]
-
-
Calorimeter Setup:
-
Charge a two-compartment calorimeter vessel with the reactant solutions. Typically, 1.0 mL of the this compound solution is placed in one compartment, and 1.0 mL of the nucleophile solution is placed in the other.[2]
-
Prepare an identical reference vessel charged only with the pure solvent to compensate for heat effects from stirring and instrument drift.
-
-
Thermal Equilibration:
-
Seal both the sample and reference vessels and place them inside the calorimeter block, which is held at a constant, controlled temperature (e.g., 30 °C).[2]
-
Allow the system to reach thermal equilibrium, which is indicated by a stable and flat heat flow baseline from the instrument's sensors. This may take several hours.
-
-
Reaction Initiation & Data Acquisition:
-
Initiate the reaction by inverting or rotating the calorimeter block, which causes the reactants in the two compartments of the sample vessel to mix.[2]
-
The instrument will immediately begin recording the heat flow (in milliwatts) as a function of time. Continue data acquisition until the reaction is complete and the heat flow signal returns to the original baseline.[2]
-
-
Data Analysis:
-
Integrate the area under the heat flow curve over time. This integral represents the total heat (Q) evolved or absorbed during the reaction.
-
Calculate the reaction enthalpy (ΔHrxn) by dividing the total heat by the number of moles of the limiting reactant.
-
Equation: ΔHrxn = -Q / n (where 'n' is moles of the limiting reactant; the negative sign is a convention for exothermic reactions).
-
Causality and Self-Validation:
-
Expertise: The choice of an anhydrous solvent is critical because protic impurities like water can react with the nucleophile or solvolyze the this compound, leading to inaccurate enthalpy measurements.
-
Trustworthiness: The use of a reference cell is a self-validating aspect of the protocol. It ensures that the measured heat flow is solely due to the chemical reaction by canceling out any background thermal noise. Repeating the experiment with different concentrations can verify that the enthalpy change is consistent and not an artifact of dilution effects.
Caption: Workflow for Reaction Calorimetry.
Computational Thermodynamics: A Predictive Approach
Alongside experimental methods, computational chemistry provides powerful tools for predicting thermodynamic properties from first principles.[10] Methods like Density Functional Theory (DFT) can be used to calculate molecular energies, from which thermodynamic quantities are derived using principles of statistical mechanics.[10][11][12]
Workflow for Computational Prediction:
-
Structure Optimization: The 3D geometry of the this compound molecule is optimized to find its lowest energy conformation.
-
Frequency Calculation: A vibrational frequency analysis is performed on the optimized structure. This confirms the structure is a true minimum (no imaginary frequencies) and provides the vibrational modes.
-
Thermochemical Analysis: The electronic energy and vibrational frequencies are used to calculate thermodynamic properties like enthalpy, entropy, and heat capacity using statistical mechanics models (e.g., the rigid rotor-harmonic oscillator approximation).[11][13]
Caption: Computational Thermodynamics Workflow.
Bond Dissociation Enthalpy (BDE) of the C-I Bond
The C-I bond dissociation enthalpy is a critical parameter that quantifies the energy required to homolytically cleave this bond, forming a butyl radical and an iodine radical. It is a direct measure of the bond's strength and is fundamental to understanding the kinetics of radical reactions and thermal decomposition. The BDE can be calculated using a thermochemical cycle based on Hess's Law, utilizing the standard enthalpy of formation of this compound. The calculated value is approximately +210.5 kJ/mol .[4]
Thermal Stability and Decomposition
Studies have investigated the thermal chemistry of this compound, particularly on catalytic surfaces like platinum.[7][9] These investigations, often employing techniques like temperature-programmed desorption, reveal that the C-I bond is typically the first to break upon thermal activation. This initial cleavage initiates subsequent decomposition or surface-catalyzed reactions. The relatively low BDE of the C-I bond makes this compound less thermally stable than its chloro- or bromo-analogs, a crucial consideration for its storage and use in high-temperature applications. The compound is also noted to be light-sensitive and may decompose upon prolonged exposure to light.[7][14]
Conclusion
This guide has consolidated the key , providing a foundation for its application in research and development. The standard enthalpy of formation (-52 kJ/mol), key phase transition points, and heat capacity have been presented alongside detailed protocols for their experimental determination via calorimetry.[2][6] The synergy between experimental measurement and computational prediction offers a robust framework for understanding and utilizing the chemical energetics of this important alkyl halide. This integrated knowledge is essential for designing efficient synthetic routes, ensuring process safety, and advancing the development of novel chemical entities.
References
- BenchChem. (2025). Thermodynamic Profile of this compound Formation: A Technical Guide.
- Chemcasts. (n.d.). Thermophysical Properties of this compound.
- NIST. (n.d.). Butane, 1-iodo-. NIST Chemistry WebBook.
- Brainly. (2023). Given that the enthalpy of formation of this compound is -52kJmol-1.
- The Student Room. (2015). Bond dissociation enthalpy of C-I.
- Chegg.com. (2022). Solved Calculate the average bond dissociation enthalpy of a.
- BenchChem. (2025). A Technical Guide to the Theoretical and Experimental Boiling Point of this compound.
- ChemicalBook. (2025). This compound | 542-69-8.
- e-look.org. (2025). This compound - 542-69-8, C4H9I, density, melting point, boiling point, structural formula, synthesis.
- BenchChem. (2025). An In-depth Technical Guide to the Physical and Chemical Properties of this compound for Spectroscopic Analysis.
- BenchChem. (n.d.). This compound | 542-69-8.
- Sigma-Aldrich. (n.d.). This compound 99% 542-69-8.
- Fiveable. (n.d.). Computational Thermodynamic Properties | Computational Chemistry Class Notes.
- Chemistry LibreTexts. (2024). 1.6: Computation of Thermodynamic Quantities.
- Cramer, C. J. (2014). CompChem.04.04 From Electronic Energies to Thermodynamics: Triumph of Statistical Mechanics. YouTube.
- ResearchGate. (2025). Density functional theory calculations of iodine cluster anions: Structures, chemical bonding nature, and vibrational spectra | Request PDF.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. brainly.com [brainly.com]
- 4. thestudentroom.co.uk [thestudentroom.co.uk]
- 5. chem-casts.com [chem-casts.com]
- 6. Butane, 1-iodo- [webbook.nist.gov]
- 7. This compound | 542-69-8 [chemicalbook.com]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. benchchem.com [benchchem.com]
- 10. fiveable.me [fiveable.me]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Notes & Protocols: Leveraging 1-Iodobutane as a Premier Alkylating Agent in Organic Synthesis
Abstract
1-Iodobutane (n-butyl iodide) is a cornerstone reagent in organic synthesis, prized for its efficacy in introducing the n-butyl moiety onto a diverse range of nucleophilic substrates. Its utility is fundamentally derived from the inherent reactivity of the carbon-iodine bond, where iodide serves as an exceptional leaving group, thereby facilitating rapid nucleophilic substitution reactions, predominantly via an SN2 mechanism.[1][2] This guide provides an in-depth exploration of this compound's applications, offering detailed, field-proven protocols for its use in critical bond-forming reactions including C-C, C-O, C-N, and C-S linkages. We delve into the causality behind experimental choices, provide self-validating protocols, and present quantitative data to empower researchers, scientists, and drug development professionals in harnessing the full synthetic potential of this versatile alkylating agent.
Core Concepts & Reagent Profile
Physicochemical Properties of this compound
This compound is a colorless liquid, though it may develop a brown or purple hue upon prolonged storage or exposure to light due to the formation of dissolved iodine (I₂).[3][4][5] It is soluble in common organic solvents such as ethanol and ether but insoluble in water.[1][4]
| Property | Value | Source(s) |
| Chemical Formula | C₄H₉I | [6] |
| Molecular Weight | 184.02 g/mol | [6] |
| Boiling Point | 130-131 °C | [4][7] |
| Melting Point | -103 °C | [4][7] |
| Density | 1.617 g/mL at 25 °C | [4][7] |
| Refractive Index (n²⁰/D) | 1.498 | [4] |
| CAS Number | 542-69-8 | [7][8] |
The Chemistry of Alkylation: Why this compound Excels
The efficacy of an alkylating agent in SN2 reactions is governed by two principal factors: the steric accessibility of the electrophilic carbon and the ability of the leaving group to depart.[9] this compound, as a primary alkyl halide, offers minimal steric hindrance at the α-carbon, allowing for unimpeded backside attack by a wide array of nucleophiles.[9][10]
The paramount feature of this compound is the nature of the iodide leaving group. The C-I bond is the longest and weakest among the alkyl halides, and the resulting iodide ion (I⁻) is large, highly polarizable, and the conjugate base of a very strong acid (HI), making it an outstanding leaving group.[11] This translates to a lower activation energy for the SN2 transition state, resulting in faster reaction rates compared to its bromide or chloride counterparts.[11][12] The general order of reactivity for alkyl halides in SN2 reactions is R-I > R-Br > R-Cl > R-F.[11]
Critical Safety & Handling Protocols
This compound is a hazardous chemical that demands strict adherence to safety protocols. It is a flammable liquid and vapor, toxic if inhaled, and causes skin and serious eye irritation.[8][13][14][15]
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of toxic vapors.[1][8] Use explosion-proof electrical and ventilation equipment.[13][16]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles with a face shield, and a flame-retardant lab coat.[8][13][14]
-
Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[1][14] It is light-sensitive and should be stored in a tightly sealed, opaque container.[1][4][16] Some commercial grades contain copper as a stabilizer.
-
Spills & Disposal: Absorb spills with an inert material (e.g., vermiculite, sand) and dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.[1][13]
Reagent Purification
Impurities, primarily dissolved iodine (I₂), can compromise reaction outcomes.[3] A simple purification protocol can be employed when high purity is required.
-
Iodine Removal: Transfer the discolored this compound to a separatory funnel and wash with an equal volume of 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution.[3] Shake vigorously, venting frequently. The thiosulfate reduces I₂ to colorless I⁻, which partitions into the aqueous layer. Repeat until the organic layer is colorless.[3]
-
Aqueous Wash: Wash the organic layer with water, followed by a saturated brine solution to remove residual water-soluble impurities.
-
Drying: Drain the organic layer into an Erlenmeyer flask and dry over an anhydrous drying agent like magnesium sulfate (MgSO₄) or calcium chloride.[3]
-
Distillation: For the highest purity, purify the dried liquid by fractional distillation, collecting the fraction boiling at 130-131 °C.[3]
Core Application: Carbon-Carbon Bond Formation via Grignard Reagents
The preparation of Grignard reagents is one of the most powerful methods for C-C bond formation. n-Butylmagnesium iodide, prepared from this compound, is a potent nucleophile capable of reacting with a vast range of electrophiles, such as aldehydes and ketones.[17]
Protocol: Synthesis of n-Butylmagnesium Iodide
Causality: This synthesis hinges on the oxidative addition of magnesium metal to the C-I bond. The reaction is highly sensitive to moisture and oxygen; therefore, maintaining strictly anhydrous and inert conditions is paramount for success, as any protic source will quench the Grignard reagent to form butane.[17][18] Diethyl ether is the classic solvent, as it solvates the magnesium species, stabilizing the reagent.
Materials:
-
Magnesium turnings
-
This compound
-
Anhydrous diethyl ether
-
Iodine crystal (for activation, if needed)
-
Three-neck round-bottom flask, reflux condenser, dropping funnel, gas inlet adapter, magnetic stir bar
Procedure:
-
Apparatus Setup: Flame-dry all glassware and allow to cool to room temperature under a stream of dry nitrogen or argon. Assemble the apparatus as shown in the workflow diagram below.[17]
-
Reagent Preparation: Place magnesium turnings (1.2 equivalents) in the flask. Add enough anhydrous diethyl ether to just cover the magnesium. Prepare a solution of this compound (1.0 equivalent) in the remaining anhydrous diethyl ether in the dropping funnel.
-
Initiation: Add approximately 10% of the this compound solution to the stirred magnesium suspension.[17] Initiation is indicated by the solution turning cloudy/brownish and the spontaneous, gentle refluxing of the ether. If the reaction does not start, add a single small crystal of iodine or gently warm the flask with a heat gun.[17]
-
Addition: Once initiated, add the remaining this compound solution dropwise at a rate that maintains a steady but controlled reflux.[17] This step typically takes 30-60 minutes.
-
Completion: After the addition is complete, continue stirring the mixture. If refluxing has ceased, gently heat the mixture using a heating mantle to maintain reflux for an additional 30-60 minutes to ensure all the magnesium has reacted.[17]
-
Use: The resulting cloudy, grayish-brown solution of n-butylmagnesium iodide is typically used immediately for the subsequent synthetic step.[17] Its concentration can be determined via titration if necessary.
Quantitative Data Summary:
| Parameter | Value | Rationale/Notes |
| Typical Yield | 85-95% | Highly dependent on anhydrous conditions and reagent purity.[17] |
| Reaction Time | 1-2 hours | Includes initiation, addition, and final reflux.[17] |
| Solvent | Anhydrous Diethyl Ether | Stabilizes the Grignard reagent; must be scrupulously dry. |
| Atmosphere | Nitrogen or Argon | Prevents reaction with atmospheric O₂ and H₂O.[17] |
Experimental Workflow Diagram:
Caption: Workflow for the synthesis of n-butylmagnesium iodide.
Core Application: O-Alkylation (Williamson Ether Synthesis)
The Williamson ether synthesis is a classic, reliable SN2 reaction for preparing ethers.[2] It involves the reaction of an alkoxide, generated from an alcohol or phenol, with a primary alkyl halide. This compound is an ideal substrate due to its high reactivity, leading to excellent yields of butyl ethers.[2][19]
Protocol: Synthesis of Butyl Phenyl Ether
Causality: This protocol involves two key steps. First, a strong base (sodium hydride, NaH) deprotonates the weakly acidic phenol to generate the much more nucleophilic sodium phenoxide. Second, the phenoxide attacks the this compound in an SN2 fashion. A polar aprotic solvent like DMF is chosen because it effectively solvates the sodium cation without solvating the phenoxide anion, leaving the nucleophile "bare" and highly reactive.[20]
Materials:
-
Phenol
-
Sodium hydride (60% dispersion in mineral oil)
-
This compound
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether, 1 M NaOH(aq), Saturated NaCl(aq) (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
Setup & Deprotonation: To a flame-dried round-bottom flask under N₂, add phenol (1.0 equivalent) and anhydrous DMF. Cool the solution to 0 °C in an ice bath. Carefully add NaH (1.1 equivalents) portion-wise. Caution: H₂ gas is evolved. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes until gas evolution ceases, indicating complete formation of sodium phenoxide.
-
Alkylation: Cool the mixture back to 0 °C and add this compound (1.05 equivalents) dropwise via syringe. Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates consumption of the starting material.
-
Work-up: Carefully quench the reaction by slowly adding cold water. Transfer the mixture to a separatory funnel and extract three times with diethyl ether.
-
Purification: Combine the organic extracts and wash with 1 M NaOH(aq) to remove any unreacted phenol, then wash with water, and finally with brine.[2] Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Isolation: Purify the crude product by vacuum distillation to yield pure butyl phenyl ether.
Quantitative Data Summary:
| Parameter | Value | Rationale/Notes |
| Typical Yield | 80-90% | High yield due to reactive primary halide and strong nucleophile. |
| Base | Sodium Hydride (NaH) | Irreversibly deprotonates phenol, driving the reaction forward. |
| Solvent | DMF (anhydrous) | Polar aprotic solvent enhances nucleophilicity.[20] |
| Temperature | 0 °C to RT | Controls initial deprotonation and allows for a smooth SN2 reaction. |
Reaction Mechanism Diagram:
Caption: Mechanism of Williamson Ether Synthesis with this compound.
Core Application: C-Alkylation of Active Methylene Compounds
Active methylene compounds, such as diethyl malonate, possess acidic α-hydrogens that can be removed by a base to form a resonance-stabilized enolate.[21] This enolate is a soft nucleophile that readily undergoes C-alkylation with soft electrophiles like this compound, a key strategy for synthesizing substituted carboxylic acids and ketones.[21][22]
Protocol: Synthesis of Diethyl n-Butylmalonate
Causality: This reaction requires the generation of an enolate from diethyl malonate. Sodium ethoxide is a suitable base as it is strong enough to deprotonate the active methylene group (pKa ≈ 13) and is compatible with the ethyl ester groups, avoiding transesterification.[1] The resulting carbanion then acts as the nucleophile in an SN2 reaction with this compound.[23] The reaction is typically heated to reflux to ensure a reasonable reaction rate.
Materials:
-
Sodium metal
-
Absolute ethanol
-
Diethyl malonate
-
This compound
-
Diethyl ether, Water, Saturated NaCl(aq) (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
Base Preparation: In a three-necked flask equipped with a reflux condenser and dropping funnel, prepare a fresh solution of sodium ethoxide by carefully dissolving sodium metal (1.0 equivalent) in absolute ethanol under an inert atmosphere.[1] Caution: Flammable H₂ gas is evolved.
-
Enolate Formation: Cool the sodium ethoxide solution in an ice bath. Add diethyl malonate (1.0 equivalent) dropwise with stirring.[1]
-
Alkylation: After enolate formation is complete, add this compound (1.05 equivalents) dropwise to the stirred solution.[1]
-
Reaction: Remove the ice bath and heat the mixture to reflux for 6 hours.[1] Monitor the reaction's progress by TLC.
-
Work-up: After cooling to room temperature, pour the reaction mixture into cold water and transfer to a separatory funnel. Extract the product with diethyl ether.[1]
-
Purification: Wash the combined organic layers with saturated sodium chloride solution, dry over anhydrous magnesium sulfate, and filter.[1] Remove the solvent by rotary evaporation.
-
Isolation: Purify the crude product by vacuum distillation to obtain pure diethyl n-butylmalonate.[1]
Quantitative Data Summary:
| Parameter | Value | Rationale/Notes |
| Typical Yield | 75-85% | Efficient C-alkylation with minimal side products. |
| Base | Sodium Ethoxide (in situ) | Sufficiently strong base; avoids transesterification. |
| Solvent | Absolute Ethanol | Serves as both solvent and reagent for base formation. |
| Temperature | Reflux | Provides thermal energy to overcome the activation barrier. |
Reaction Workflow Diagram:
Caption: Workflow for the C-alkylation of diethyl malonate.
Additional Core Applications
N-Alkylation: Synthesis of Quaternary Ammonium Salts
This compound is highly effective for the N-alkylation of amines. The reaction with tertiary amines is particularly clean, leading to the formation of quaternary ammonium salts, which are valuable as phase-transfer catalysts and ionic liquids.[1][24]
Protocol: Synthesis of 1-Butyl-1-methylpyrrolidinium Iodide
-
In a round-bottom flask, dissolve 1-methylpyrrolidine (1.0 equivalent) in ethyl acetate.[1]
-
Add this compound (1.2 equivalents) to the solution.[1]
-
Heat the mixture to reflux for 24 hours.[1]
-
Upon cooling to room temperature, the quaternary ammonium salt precipitates as a white solid.[1]
-
Collect the solid by vacuum filtration, wash with cold diethyl ether to remove unreacted starting materials, and dry under vacuum.[1]
S-Alkylation: Synthesis of Thioethers (Sulfides)
Thiols are excellent nucleophiles and react readily with this compound in the presence of a mild base to form thioethers.[1]
Protocol: S-Alkylation of a Triazole-thiol
-
Dissolve the thiol, for example, 5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol (1.0 equivalent), in DMF.[1]
-
Add a mild base such as potassium carbonate (K₂CO₃, 1.5 equivalents) and stir at room temperature for 30 minutes to form the thiolate.[1]
-
Add this compound (1.1 equivalents) dropwise and continue stirring at room temperature for 12 hours.[1]
-
Pour the reaction mixture into ice-cold water to precipitate the thioether product.[1]
-
Collect the solid by vacuum filtration and purify as needed.
Troubleshooting & Advanced Considerations
-
Competition from E2 Elimination: While this compound is a primary halide and strongly favors SN2, the use of sterically hindered or very strong bases can promote the competing E2 elimination pathway, yielding but-1-ene.[5] This is more prevalent with secondary alkoxides or at higher temperatures. To favor substitution, use less-hindered bases and maintain the lowest effective reaction temperature.
-
Over-alkylation: In the N-alkylation of primary or secondary amines, or the C-alkylation of mono-substituted active methylene compounds, over-alkylation can be a significant side reaction.[1] This can be mitigated by using a large excess of the nucleophilic substrate or by carefully controlling the stoichiometry and addition of the this compound.
-
Solvent Choice: The choice of solvent is critical. Polar aprotic solvents (DMF, DMSO, THF, Acetone) are generally preferred for SN2 reactions as they enhance the reactivity of the nucleophile.[12] Protic solvents (water, alcohols) can solvate and deactivate the nucleophile, slowing the reaction.[25]
References
- Reactivity of Alkyl Halides in SN2 Reactions. Chemistry Steps. [Link]
- What is the order of reactivity of alkyl halides (i.e for Cl,F, Br ,I) for SN2 reaction? Quora. [Link]
- Introduction of this compound.
- This compound - 542-69-8, C4H9I, density, melting point, boiling point, structural formula, synthesis. ChemSrc. [Link]
- 11.3: Characteristics of the SN2 Reaction. Chemistry LibreTexts. [Link]
- Video: SN2 Reaction: Transition St
- This compound. Stenutz. [Link]
- Chapter 7: Alkyl Halides and Nucleophilic Substitution SN2 Reaction Mechanism: Notes. CDN. [Link]
- Ether synthesis starting with 2-naphthol and this compound produces butyl naphthyl ether as a product. brainly.com. [Link]
- Alkylation of active methylene compounds and conversion into Ketones. YouTube. [Link]
- Alkylation of active methylene compounds.
- Williamson Ether Synthesis. Unknown Source. [Link]
- n-BUTYLMAGNESIUM CHLORIDE. Organic Syntheses. [Link]
- Williamson Ether Synthesis. Organic Chemistry Tutor. [Link]
- Alkylation of active methylene compounds with alcohols catalyzed by an iridium complex. Royal Society of Chemistry. [Link]
- Williamson Ether Synthesis. Cambridge University Press. [Link]
- Alcohol to Ether using Williamson synthesis (O-Alkyl
- Substituted active methylene synthesis by alkyl
- When n-butyl magnesium iodide is treated with water the product obtained is. Allen. [Link]
- Method for preparing diorganomagnesium-containing synthesis means.
- Alkylation method of active methylene compound.
- Barbier Reaction. Unknown Source. [Link]
- Alkylation of enol
- Iodobutane ( n-butyl iodide ) Organic Synthesis. YouTube. [Link]
- Alkylation of Enol
- Alkylation of enolates | Organic Chemistry II Class Notes. Fiveable. [Link]
- Alkylation of Enolates [ORGANIC CHEMISTRY] Klein 22.5. YouTube. [Link]
- N-Dealkyl
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. This compound | 542-69-8 [chemicalbook.com]
- 5. Introduction of this compound - Nanjing Chemical Material Corp. [njchm.com]
- 6. This compound [stenutz.eu]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. fishersci.com [fishersci.com]
- 9. Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps [chemistrysteps.com]
- 10. Video: SN2 Reaction: Transition State [jove.com]
- 11. quora.com [quora.com]
- 12. fiveable.me [fiveable.me]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. chemicalbook.com [chemicalbook.com]
- 15. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. When n-butyl magnesium iodide is treated with water the product obtained is [allen.in]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 21. m.youtube.com [m.youtube.com]
- 22. 182.160.97.198:8080 [182.160.97.198:8080]
- 23. organicchemistrytutor.com [organicchemistrytutor.com]
- 24. 碘丁烷 99%, contains copper as stabilizer | Sigma-Aldrich [sigmaaldrich.com]
- 25. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Williamson Ether Synthesis with 1-Iodobutane
Introduction: The Enduring Utility of the Williamson Ether Synthesis
Developed in 1850 by Alexander Williamson, the Williamson ether synthesis remains one of the most reliable and versatile methods for the preparation of both symmetrical and unsymmetrical ethers in both academic and industrial laboratories.[1][2][3] At its core, the reaction is a bimolecular nucleophilic substitution (SN2) wherein an alkoxide ion, acting as a potent nucleophile, displaces a halide from a primary alkyl halide to form an ether linkage.[2][4] This application note provides a detailed protocol and technical guidance for conducting the Williamson ether synthesis using 1-iodobutane as the electrophile, a substrate favored for its excellent leaving group (iodide) which enhances reaction rates.[5]
The choice of this compound, a primary alkyl halide, is critical. The SN2 mechanism is highly sensitive to steric hindrance at the electrophilic carbon.[4][6] Primary alkyl halides, like this compound, are ideal substrates as they offer minimal steric impediment to the backside attack of the nucleophile.[4] Conversely, secondary and tertiary alkyl halides are prone to competing E2 elimination reactions, especially in the presence of a strong base like an alkoxide, which can lead to the formation of alkenes as major byproducts.[2][7][8]
This guide is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also the underlying chemical principles that govern this classic transformation.
Mechanistic Overview: An SN2 Pathway
The Williamson ether synthesis proceeds via a two-step sequence:
-
Deprotonation: An alcohol is treated with a strong base to generate a highly reactive alkoxide nucleophile.[9]
-
Nucleophilic Substitution: The alkoxide attacks the primary alkyl halide (this compound) in a concerted SN2 fashion, displacing the iodide leaving group and forming the ether.[2][9]
The concerted nature of the SN2 step means that bond formation and bond cleavage occur simultaneously.[2]
Sources
- 1. byjus.com [byjus.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. francis-press.com [francis-press.com]
- 6. Mastering The Williamson Ether Synthesis [api.collegepressbox.com]
- 7. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 8. jk-sci.com [jk-sci.com]
- 9. chemistnotes.com [chemistnotes.com]
Application Note & Protocol: Elucidating the Reaction Kinetics of 1-Iodobutane with Sodium Azide via SN2 Mechanism
Abstract
This comprehensive guide provides an in-depth exploration of the bimolecular nucleophilic substitution (SN2) reaction kinetics between 1-iodobutane and sodium azide. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the underlying theoretical principles, offers a detailed experimental protocol for kinetic analysis, and presents a robust framework for data interpretation. By explaining the causality behind experimental choices, this guide ensures both scientific rigor and practical applicability, making it an essential resource for those investigating reaction mechanisms and optimizing synthetic pathways.
Introduction: The Significance of SN2 Reactions in Synthesis
Bimolecular nucleophilic substitution (SN2) reactions are a cornerstone of modern organic synthesis, enabling the formation of a wide array of functional groups.[1] The reaction between a primary alkyl halide, such as this compound, and a potent nucleophile like the azide ion (N₃⁻) is a classic example of this concerted mechanism.[2] In this single-step process, the nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group, leading to an inversion of stereochemistry.[3] Understanding the kinetics of this reaction is paramount for controlling reaction outcomes, optimizing yields, and scaling up processes in industrial and pharmaceutical settings.
This compound is an excellent substrate for SN2 reactions due to the iodide ion being an exceptional leaving group.[4] This is a consequence of the weak carbon-iodine bond and the high stability of the resulting iodide anion.[5][6] The azide ion is a strong nucleophile, further favoring the SN2 pathway.[6] The product, 1-azidobutane, is a valuable intermediate for the synthesis of amines, triazoles, and other nitrogen-containing compounds.[7]
This document will guide you through a detailed kinetic study of this reaction, providing the theoretical foundation and practical steps to determine the second-order rate constant.
Theoretical Framework: Factors Governing the SN2 Reaction Rate
The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile, as described by the following rate law:[8][9]
Rate = k[Alkyl Halide][Nucleophile]
Where 'k' is the second-order rate constant. Several key factors influence this rate constant:
-
Substrate Structure: The reaction rate is highly sensitive to steric hindrance at the reaction center. Primary alkyl halides, like this compound, are ideal substrates as they offer minimal steric obstruction to the incoming nucleophile.[1][3]
-
Nucleophile Strength: The azide ion is a strong nucleophile, which is a prerequisite for a rapid SN2 reaction.[6] A more potent nucleophile will lead to a faster reaction rate.
-
Leaving Group Ability: The stability of the leaving group is crucial. Iodide (I⁻) is an excellent leaving group because it is a weak base, making the C-I bond easier to break.[5][6] The general reactivity trend for alkyl halides in SN2 reactions is RI > RBr > RCl > RF.[4][10]
-
Solvent Effects: Polar aprotic solvents, such as dimethyl sulfoxide (DMSO) or acetone, are ideal for SN2 reactions.[11] These solvents can solvate the cation (in this case, Na⁺) but do not strongly solvate the anion (the nucleophile, N₃⁻), leaving it "naked" and more reactive.[11]
Visualization of the Reaction Mechanism and Workflow
SN2 Reaction Mechanism
The reaction proceeds via a concerted, single-step mechanism. The azide nucleophile attacks the electrophilic carbon of this compound from the backside, leading to a pentacoordinate transition state.[1] Simultaneously, the carbon-iodine bond breaks.
Caption: SN2 reaction mechanism of this compound with sodium azide.
Experimental Workflow for Kinetic Analysis
A typical workflow for this kinetic study involves careful preparation of reagents, precise execution of the reaction under controlled conditions, and diligent monitoring of its progress over time.
Caption: General experimental workflow for the kinetic study.
Experimental Protocol: Kinetic Analysis by Conductometry
This protocol details the steps to determine the second-order rate constant for the reaction of this compound with sodium azide in acetone using conductometry. The principle lies in the fact that the ionic reactant, sodium azide, is replaced by the ionic product, sodium iodide. These salts have different molar ionic conductivities in acetone, leading to a change in the overall conductivity of the solution as the reaction progresses.[12][13]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥99% | Sigma-Aldrich | Store protected from light. |
| Sodium Azide (NaN₃) | ≥99.5% | Sigma-Aldrich | EXTREMELY TOXIC AND EXPLOSIVE . Handle with extreme caution.[14] |
| Acetone | Anhydrous, ≥99.8% | Fisher Scientific | Must be anhydrous to prevent side reactions. |
| Sodium Iodide (NaI) | ≥99.5% | Sigma-Aldrich | For calibration curve. |
| Volumetric flasks (50 mL) | Class A | VWR | |
| Pipettes (10 mL, 25 mL) | Class A | VWR | |
| Reaction Vessel (100 mL) | Jacketed glass | Chemglass | To be connected to a water bath. |
| Conductivity Meter & Probe | - | Mettler Toledo | Capable of measuring in organic solvents. |
| Constant Temperature Bath | - | Julabo | Accuracy of ±0.1 °C. |
| Magnetic Stirrer & Bar | - | IKA |
Safety Precautions: Sodium azide is a highly toxic and potentially explosive compound.[14] It can form explosive heavy metal azides. Never allow sodium azide to come into contact with acids, as this will generate highly toxic and explosive hydrazoic acid.[14] Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves. All manipulations should be performed in a well-ventilated fume hood.
Preparation of Solutions
-
0.1 M this compound in Acetone: Accurately weigh 0.920 g of this compound and dissolve it in anhydrous acetone in a 50 mL volumetric flask. Fill to the mark with acetone.
-
0.1 M Sodium Azide in Acetone: Accurately weigh 0.325 g of sodium azide and dissolve it in anhydrous acetone in a 50 mL volumetric flask. Fill to the mark with acetone. This may require gentle warming and sonication to fully dissolve.
Calibration Curve
A calibration curve is essential to relate the measured conductivity to the concentration of ionic species. Since both NaN₃ and NaI are present, and their concentrations change, a simplified approach is to create a calibration curve for the product, NaI, which will be used to approximate the change in ionic concentration.
-
Prepare a series of standard solutions of sodium iodide in anhydrous acetone (e.g., 0.005 M, 0.01 M, 0.02 M, 0.03 M, 0.04 M, 0.05 M).
-
Measure the conductivity of each standard solution at the same temperature as the kinetic experiment (e.g., 25 °C).
-
Plot conductivity (in µS/cm) versus the concentration of NaI (in mol/L). This should yield a linear relationship.
Kinetic Run Procedure
-
Set the constant temperature water bath to the desired temperature (e.g., 25.0 °C) and circulate the water through the jacketed reaction vessel.
-
Place a magnetic stir bar in the reaction vessel.
-
Pipette 25.0 mL of the 0.1 M this compound solution into the reaction vessel.
-
Place the conductivity probe into the solution, ensuring it is submerged but does not interfere with the stir bar. Allow the solution to equilibrate to the set temperature for at least 15 minutes.
-
To initiate the reaction, pipette 25.0 mL of the 0.1 M sodium azide solution (also pre-equilibrated to the reaction temperature) into the reaction vessel and immediately start the timer.
-
Record the conductivity at regular time intervals (e.g., every 60 seconds for the first 10 minutes, then every 5 minutes) until the conductivity value becomes relatively stable, indicating the reaction is nearing completion.
Data Analysis and Interpretation
The reaction is a second-order process. Since the initial concentrations of both reactants are equal, the integrated rate law is:
1/[A]t - 1/[A]₀ = kt
Where:
-
[A]t is the concentration of the reactant (either this compound or NaN₃) at time t.
-
[A]₀ is the initial concentration of the reactant.
-
k is the second-order rate constant.
Converting Conductivity to Concentration
Let C be the conductivity at time t. The concentration of the product, NaI, formed at time t ([P]t) can be determined from the change in conductivity and the calibration curve. The concentration of the reactant remaining at time t ([A]t) is then calculated as:
[A]t = [A]₀ - [P]t
Graphical Determination of the Rate Constant
-
For each time point, calculate the corresponding reactant concentration [A]t.
-
Calculate the value of 1/[A]t for each time point.
-
Plot 1/[A]t (y-axis) versus time (x-axis).
-
The plot should yield a straight line, confirming the second-order kinetics.
-
The slope of this line is equal to the second-order rate constant, k.
Caption: Logical flow for data analysis to determine the rate constant.
Expected Results
The reaction of this compound with sodium azide is expected to proceed at a moderate rate at room temperature in acetone. The second-order rate constant will be influenced by the purity of the reagents and the reaction temperature. A typical value for a similar SN2 reaction (e.g., 1-bromobutane with N₃⁻ in methanol at 25°C) is in the range of 10⁻⁴ to 10⁻³ L mol⁻¹ s⁻¹. Due to the better leaving group (I⁻ vs Br⁻) and the use of a polar aprotic solvent, a faster rate is anticipated.
| Parameter | Expected Outcome |
| Reaction Order | Second-order overall (first-order in each reactant).[8] |
| Kinetic Plot | A plot of 1/[Reactant] vs. time should be linear. |
| Effect of Temperature | Increasing the temperature will significantly increase the rate constant (k). |
| Solvent Choice | Polar aprotic solvents (e.g., DMSO, Acetone) will yield a higher k than polar protic solvents.[11] |
Troubleshooting and Validation
-
Non-linear Kinetic Plot: This may indicate side reactions, impurities (especially water), or temperature fluctuations. Ensure the use of anhydrous solvent and maintain strict temperature control.
-
Inconsistent Results: Check the calibration of the conductivity meter and ensure accurate preparation of all solutions.
-
Self-Validation: The protocol is self-validating as the linearity of the second-order plot confirms that the reaction follows the expected kinetic model under the experimental conditions. Repeating the experiment at different temperatures and obtaining a linear Arrhenius plot would further validate the methodology.
Conclusion
This application note provides a robust framework for investigating the SN2 reaction kinetics of this compound and sodium azide. By combining a strong theoretical foundation with a detailed, validated experimental protocol, researchers can confidently determine the reaction's rate constant. This knowledge is crucial for the rational design of synthetic routes, process optimization, and the development of novel chemical entities in the pharmaceutical and chemical industries.
References
- BenchChem. (n.d.). Application Notes and Protocols for Nucleophilic Substitution Reactions of this compound.
- BrainKart. (2018, February 19). Alkyl halides: Factors affecting SN2 versus SN1 reactions.
- KPU Pressbooks. (n.d.). 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I.
- Chemistry LibreTexts. (2021, December 15). 7.3: Other Factors that Affect SN2 Reactions.
- Open-Education-Hub. (n.d.). 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook.
- BYJU'S. (n.d.). SN2 Reaction Mechanism.
- Wikipedia. (n.d.). SN2 reaction.
- Pharmaguideline. (n.d.). SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides.
- Master Organic Chemistry. (2012, July 4). The SN2 Reaction Mechanism.
- Pace, R. D., & Regmi, Y. N. (2006). The Finkelstein Reaction: Quantitative Reaction Kinetics of an SN2 Reaction Using Nonaqueous Conductivity.
- BenchChem. (n.d.). A Comparative Kinetic Study of this compound and Other Primary Alkyl Halides in Nucleophilic Substitution Reactions.
- Chemistry LibreTexts. (2021, August 15). Sodium Azide.
- Chem Help ASAP. (2019, December 19). SN2 reaction kinetics [Video]. YouTube.[8]
- Chemistry LibreTexts. (2024, March 18). 11.2: The SN2 Reaction.
- NPTEL. (n.d.). lect 23:Conductometric Titrations.
Sources
- 1. SN2 reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides | Pharmaguideline [pharmaguideline.com]
- 11. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 12. researchgate.net [researchgate.net]
- 13. uobabylon.edu.iq [uobabylon.edu.iq]
- 14. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: A Detailed Guide to the Synthesis of n-Butylmagnesium Iodide from 1-Iodobutane
Abstract
Grignard reagents are cornerstones of synthetic organic chemistry, prized for their potent nucleophilicity in forging new carbon-carbon bonds.[1][2][3][4] This guide provides an in-depth protocol for the preparation of n-butylmagnesium iodide, a representative Grignard reagent, through the reaction of 1-iodobutane with magnesium metal.[5] Intended for researchers, scientists, and professionals in drug development, this document elucidates the underlying mechanism, offers a meticulous step-by-step experimental procedure, and addresses critical safety considerations and analytical techniques for characterization. The causality behind each experimental choice is explained to ensure both reproducibility and a comprehensive understanding of the synthesis.
Introduction: The Significance of Grignard Reagents
Discovered by Victor Grignard, for which he was awarded the Nobel Prize in Chemistry in 1912, Grignard reagents are organomagnesium halides with the general formula R-Mg-X.[4][6] The polarity of the carbon-magnesium bond is inverted compared to the parent alkyl halide, rendering the carbon atom strongly nucleophilic and basic.[1][7] This "umpolung" or reversal of polarity is the foundation of their synthetic utility.
The synthesis of n-butylmagnesium iodide from this compound is a classic example of Grignard reagent formation. Alkyl iodides are generally more reactive than the corresponding bromides or chlorides, which can facilitate an easier reaction initiation.[2] However, their higher reactivity can also increase the likelihood of side reactions, such as Wurtz-type coupling.
Reaction Mechanism and Stoichiometry
The formation of a Grignard reagent is a radical, non-chain reaction that occurs on the surface of the magnesium metal.[7] The magnesium atom, which has two valence electrons, transfers one electron to the carbon-halogen bond of the this compound.[7] This results in the formation of a butyl radical and an iodide anion, coordinated to a magnesium cation radical. A subsequent rapid coupling of the butyl radical with the magnesium species yields the final n-butylmagnesium iodide.[7]
Overall Reaction:
CH₃CH₂CH₂CH₂I + Mg → CH₃CH₂CH₂CH₂MgI[5]
Ethereal solvents, such as diethyl ether or tetrahydrofuran (THF), are essential for the reaction. They are aprotic and stabilize the Grignard reagent by forming a Lewis acid-base complex with the magnesium atom, which helps to keep the reagent in solution.[8]
Materials and Equipment
Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Purity | Notes |
| This compound | C₄H₉I | 184.02 | ≥98% | Should be freshly distilled or passed through alumina to remove any acidic impurities. |
| Magnesium Turnings | Mg | 24.31 | ≥99.5% | Use fresh turnings. The surface should be shiny. |
| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | Anhydrous grade | Must be free of water and peroxides. |
| Iodine | I₂ | 253.81 | Crystal | Used as an activating agent. |
Equipment
-
Three-necked round-bottom flask
-
Reflux condenser
-
Pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas supply (Nitrogen or Argon) with a bubbler
-
Syringes and needles
-
Glassware for titration (burette, flasks)
-
Drying tube (filled with CaCl₂ or Drierite)
Experimental Protocol
Rigorous Adherence to Anhydrous and Inert Conditions
Grignard reagents are highly sensitive to protic sources, such as water, and are readily destroyed by oxygen.[8][9][10] Therefore, the success of this synthesis is critically dependent on maintaining strictly anhydrous and inert conditions throughout the procedure.
-
Glassware Preparation: All glassware must be thoroughly cleaned and dried in an oven at a minimum of 120°C for several hours, or flame-dried under a vacuum and allowed to cool under a stream of inert gas.[11]
-
Inert Atmosphere: The entire apparatus must be assembled while being flushed with a steady stream of dry nitrogen or argon to displace any air and moisture.[5] This inert atmosphere should be maintained for the duration of the reaction.
Grignard Reagent Synthesis Workflow
Caption: Experimental workflow for the synthesis of n-butylmagnesium iodide.
Step-by-Step Procedure
-
Apparatus Setup: Assemble a three-necked round-bottom flask with a magnetic stir bar, a reflux condenser topped with a drying tube or inert gas inlet, and a pressure-equalizing dropping funnel. Ensure all glass joints are well-sealed.[5]
-
Magnesium Preparation: Place magnesium turnings (1.2 equivalents) into the flask. Add a single crystal of iodine. The iodine serves to etch the passivating magnesium oxide layer from the surface of the turnings, exposing fresh, reactive magnesium.[5][6]
-
Solvent Addition: Add a small amount of anhydrous diethyl ether to the flask, just enough to cover the magnesium turnings.[5]
-
Reagent Preparation: In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in the remaining anhydrous diethyl ether.
-
Reaction Initiation: Add approximately 10% of the this compound solution from the dropping funnel to the stirred magnesium suspension.[5] The initiation of the reaction is indicated by a noticeable color change (often becoming cloudy or brownish) and the spontaneous, gentle boiling of the diethyl ether.[5] If the reaction does not start, gentle warming with a heating mantle may be required. Once initiated, the reaction is exothermic, and the heating should be removed.[5]
-
Addition of this compound: Once the reaction has commenced, add the rest of the this compound solution dropwise from the funnel at a rate that maintains a gentle reflux of the solvent.[5] This typically takes between 30 to 60 minutes. A rapid addition can lead to an uncontrolled exothermic reaction and an increase in side products.[11]
-
Completion of the Reaction: After the addition is complete, continue to stir the mixture. If the refluxing subsides, gently heat the mixture to maintain a reflux for an additional 30-60 minutes to ensure the reaction proceeds to completion. The final Grignard reagent should be a cloudy, grayish-to-brownish solution.[5]
Characterization: Titration of the Grignard Reagent
The concentration of the newly synthesized Grignard reagent must be determined before its use in subsequent reactions. Titration is a common method for this quantification.
Titration with Iodine
A reliable method involves titration with a standardized solution of iodine in dry THF, often with the addition of lithium chloride to aid solubility.[12][13]
Procedure:
-
Prepare a stock solution of iodine in anhydrous THF.
-
In a dry flask under an inert atmosphere, add a known volume of the iodine solution.
-
Slowly add the Grignard reagent solution via a syringe until the characteristic brown color of the iodine disappears. The endpoint is the persistence of a colorless or pale yellow solution.
Back Titration Method
An alternative is an acid-base back titration.[14]
-
A known excess of a standardized acid (e.g., HCl) is added to a precise aliquot of the Grignard solution. This quenches the Grignard reagent.[14]
-
The remaining unreacted acid is then titrated with a standardized solution of a strong base (e.g., NaOH) using an indicator like phenolphthalein.[14]
Safety Precautions and Troubleshooting
Safety
-
Flammability: Diethyl ether is extremely flammable and has a low boiling point (34.5°C).[9] All operations must be conducted in a well-ventilated fume hood, far from any open flames or spark sources.[10]
-
Exothermic Reaction: The formation of a Grignard reagent is highly exothermic.[15] An ice-water bath should always be kept on hand to cool the reaction if it becomes too vigorous.[10]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a flame-resistant lab coat, chemical splash goggles, and gloves.[15][16]
-
Handling Reagents: this compound is a lachrymator and should be handled with care. Magnesium turnings are flammable solids.[17]
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Reaction fails to initiate | - Wet glassware or solvent.- Passivated magnesium surface. | - Ensure all components are scrupulously dry.- Add a fresh crystal of iodine.- Gently warm the flask.- Add a small amount of a pre-formed Grignard reagent. |
| Reaction becomes too vigorous | - Too rapid addition of this compound. | - Immediately cool the flask in an ice-water bath.- Slow down the rate of addition. |
| Low yield of Grignard reagent | - Presence of moisture or oxygen.- Formation of Wurtz coupling side product (octane). | - Re-check the dryness of the apparatus and reagents.- Maintain a slower addition rate and moderate temperature. |
Potential Side Reactions
The primary side reaction in Grignard synthesis is the Wurtz-type coupling , where the Grignard reagent reacts with the unreacted alkyl halide to form a new C-C bond, in this case, octane.
CH₃CH₂CH₂CH₂MgI + CH₃CH₂CH₂CH₂I → CH₃(CH₂)₆CH₃ + MgI₂
This side reaction is more prevalent with more reactive alkyl halides like iodides and at higher reaction temperatures.
Conclusion
The synthesis of n-butylmagnesium iodide from this compound is a fundamental and highly instructive procedure in organometallic chemistry. Success hinges on the meticulous exclusion of water and oxygen, careful control of the reaction temperature, and proper activation of the magnesium surface. By adhering to the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can reliably prepare this versatile reagent for a wide array of synthetic applications.
References
- Chemguide. (n.d.). An Introduction to Grignard Reagents.
- Chemtips. (2015, January 12). Titrating Organometallic Reagents is Easier Than You Think.
- Filo. (2023, October 1). How do you titrate Grignard reagents?.
- Quora. (2022, February 19). What are Grignard reagent preparation precautions during preparation?.
- Wikipedia. (n.d.). Grignard reagent.
- Scribd. (n.d.). Titration Grignard and BuLi.
- ResearchGate. (2012, October 23). How to measure the concentration of any grignard reagent (RMgX) in situ?.
- GeeksforGeeks. (2025, July 23). Grignard Reagent.
- American Chemical Society. (n.d.). Grignard Reaction.
- Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones.
- YouTube. (2024, June 7). Grignard reaction safety.
- University of Calgary. (n.d.). Formation of Grignard Reagents from Organic Halides.
- University of Georgia Office of Research. (n.d.). Grignard Reagents SOP.
- University of Wisconsin-Madison. (n.d.). Formation and reaction of a Grignard reagent.
- Allen. (n.d.). Grignard Reagents : Definition, Preparation, Chemical Properties.
- Lab Alley. (2024, October 29). SAFETY DATA SHEET - Magnesium Metal Turnings Grignard, Reagent Grade.
- University of the Sciences. (n.d.). CHEM-333: Experiment 10: Grignard Reagent Preparation and Reaction.
- YouTube. (2020, July 24). Formation Of Grignard Reagent Mechanism | Organic Chemistry.
- BYJU'S. (n.d.). Grignard Reagent.
- Swarthmore College. (n.d.). Grignard Reaction.
- Ursinus Digital Commons. (1937). The Grignard Reagents: Their Preparation.
- Organic Chemistry Portal. (n.d.). Grignard Reaction.
- Adichemistry. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM.
- ResearchGate. (2025, August 6). Side Reactions in a Grignard Synthesis.
- ResearchGate. (1999, January 1). Side Reactions in a Grignard Synthesis.
- YouTube. (2022, November 21). Iodobutane ( n-butyl iodide ) Organic Synthesis.
Sources
- 1. Grignard Reagent - GeeksforGeeks [geeksforgeeks.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Grignard Reagents : Definition, Preparation, Chemical Properties [allen.in]
- 4. byjus.com [byjus.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Grignard reagent - Wikipedia [en.wikipedia.org]
- 7. Formation of Grignard Reagents from Organic Halides [research.cm.utexas.edu]
- 8. adichemistry.com [adichemistry.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. quora.com [quora.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chemtips.wordpress.com [chemtips.wordpress.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. acs.org [acs.org]
- 16. research.uga.edu [research.uga.edu]
- 17. media.laballey.com [media.laballey.com]
Application Note: A Detailed Protocol for the Laboratory-Scale Synthesis of n-Butyllithium from 1-Iodobutane
Abstract
n-Butyllithium (n-BuLi) is a cornerstone organometallic reagent in modern organic synthesis, valued for its potent nucleophilicity and strong basicity.[1][2] It is widely used for deprotonation, metal-halogen exchange, and as an initiator in anionic polymerization.[2][3] While commercially available, the in situ preparation or laboratory-scale synthesis of n-BuLi is a fundamental technique that offers fresh, high-purity reagents and provides valuable training in handling highly reactive and pyrophoric materials. This guide provides a comprehensive, in-depth protocol for the preparation of n-butyllithium from the reaction of 1-iodobutane with lithium metal. We will delve into the underlying reaction mechanism, provide a meticulously detailed experimental setup, address critical safety considerations, and outline a precise method for determining the concentration of the final solution via titration.
Scientific Principles and Mechanistic Insights
The synthesis of an organolithium reagent from an alkyl halide and lithium metal is a well-established transformation.[4] The overall stoichiometry for the reaction is:
2 Li + C₄H₉I → C₄H₉Li + LiI
The reaction proceeds on the surface of the lithium metal via a single-electron transfer (SET) mechanism.[5]
-
Electron Transfer: A lithium atom donates an electron to the antibonding (σ*) orbital of the carbon-iodine bond in this compound. This transfer is the rate-determining step.
-
Radical Formation: The C-I bond cleaves, generating a butyl radical (C₄H₉•) and a lithium iodide salt.
-
Final Reagent Formation: The highly reactive butyl radical rapidly combines with a second lithium atom to form the final n-butyllithium product.
Causality Behind Experimental Choices:
-
Choice of Halide (this compound): While alkyl chlorides and bromides are more commonly used industrially to minimize side reactions, this compound is often employed in laboratory settings due to the high reactivity of the C-I bond, which facilitates a more reliable reaction initiation.[1][2] However, this higher reactivity increases the propensity for a significant side reaction known as Wurtz coupling , where the newly formed n-BuLi reacts with unreacted this compound.[6]
-
C₄H₉Li + C₄H₉I → C₈H₁₈ + LiI
-
To mitigate this, the this compound is added slowly to a suspension of excess lithium, ensuring its immediate reaction with the metal surface, thereby keeping its concentration low in the solution. Low reaction temperatures also suppress this bimolecular side reaction.
-
-
Inert Atmosphere: n-Butyllithium is pyrophoric, meaning it can ignite spontaneously upon contact with air.[7][8] It also reacts violently with water.[1] Therefore, the entire experiment must be conducted under a dry, inert atmosphere (typically argon) using specialized glassware and techniques (e.g., a Schlenk line or a glovebox). Argon is preferred over nitrogen for reactions involving lithium metal, as lithium can react with nitrogen gas at elevated temperatures to form lithium nitride (Li₃N).[9]
-
Solvent Selection: Anhydrous ethereal solvents, such as diethyl ether (Et₂O), or hydrocarbon solvents like hexanes are required.[1][10] Ethereal solvents are beneficial as they solvate the lithium cation, breaking down the large aggregates in which n-BuLi exists (hexameric in hydrocarbons, tetrameric in ether) and increasing its reactivity.[1][2] This guide will utilize anhydrous diethyl ether.
Mandatory Safety Protocols
WARNING: n-Butyllithium is an extremely hazardous substance. It is pyrophoric, corrosive, and reacts violently with water and protic solvents.[7][11] Strict adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, chemical splash goggles, and standard nitrile gloves underneath heavy-duty, flame-resistant gloves.[7]
-
Inert Atmosphere: All manipulations must be performed under an inert atmosphere of argon using a Schlenk line or in a glovebox.[8][12]
-
Fire Safety: Keep a Class D fire extinguisher (for combustible metals) and a container of dry sand or powdered limestone readily accessible. NEVER use a water or carbon dioxide extinguisher on an organolithium fire.[7]
-
Quenching: Never dispose of n-BuLi or its reaction mixtures by adding water directly. To safely quench residual n-BuLi, dilute the solution with a high-boiling hydrocarbon solvent (like heptane) and slowly add a less reactive alcohol, such as isopropanol, at 0 °C. Once the reaction subsides, ethanol can be added, followed by a careful, dropwise addition of water.[13]
-
Work Area: The experiment should be conducted in a chemical fume hood, free of clutter and flammable materials. Ensure the location of the safety shower and eyewash station is known.[11][12]
Experimental Setup and Materials
Reagents and Materials
| Reagent/Material | Specification | Purpose |
| Lithium Metal | Rod or wire, containing 1-3% sodium | Reactant; sodium content helps initiate the reaction[1] |
| This compound | Anhydrous, >99% | Reactant |
| Diethyl Ether (Et₂O) | Anhydrous, <50 ppm H₂O | Reaction Solvent |
| Argon Gas | High Purity (99.998%) | Inert Atmosphere |
| Diphenylacetic Acid | Recrystallized, >99% | Primary standard for titration[14] |
| Tetrahydrofuran (THF) | Anhydrous, <50 ppm H₂O | Solvent for titration |
| Mineral Oil | To rinse lithium metal | |
| Hexanes | Anhydrous | To wash lithium metal |
Glassware and Equipment
-
Three-necked round-bottom flask (250 mL)
-
Pressure-equalizing dropping funnel (100 mL)
-
Reflux condenser
-
Glass stir bar
-
Septa, glass stoppers, and Keck clips
-
Schlenk line with argon gas supply and vacuum pump
-
Low-temperature thermometer
-
Cannula (double-tipped needle) for liquid transfers
-
Syringes and needles
-
Cooling bath (ice/salt or cryocooler)
Experimental Workflow Diagram
Caption: Workflow for the synthesis and analysis of n-butyllithium.
Detailed Step-by-Step Protocol
Part A: Apparatus Preparation
-
Flame-Drying: Assemble the three-necked flask with a stir bar, reflux condenser (with argon inlet at the top), and a septum on the side neck. Heat all glassware under vacuum with a heat gun to remove adsorbed water. Allow the apparatus to cool to room temperature under a positive pressure of argon.[4]
-
Lithium Preparation: In a separate flask, place ~1.5 g of lithium metal wire or rod. Wash the lithium by adding a small amount of mineral oil to remove the protective coating, followed by two washes with anhydrous hexanes to remove the oil. Dry the lithium under a stream of argon. Quickly weigh the clean, dry lithium (target: ~1.2 g, ~0.17 mol) and transfer it to the reaction flask under a positive flow of argon.
Part B: Synthesis of n-Butyllithium
-
Solvent Addition: To the reaction flask containing the lithium metal, add 80 mL of anhydrous diethyl ether via cannula or syringe. Begin stirring.
-
Precursor Preparation: In the pressure-equalizing dropping funnel, prepare a solution of this compound (10.0 g, ~0.054 mol) in 20 mL of anhydrous diethyl ether.
-
Reaction Initiation: Cool the reaction flask to -10 °C using an ice/salt bath. Add approximately 1-2 mL of the this compound solution from the dropping funnel to the lithium suspension. The reaction should initiate within a few minutes, indicated by the appearance of turbidity and a gentle reflux on the shiny metal surface.[10] If the reaction does not start, remove the cooling bath and allow the flask to warm slightly.
-
Controlled Addition: Once the reaction is initiated, re-cool the flask to -10 °C. Add the remainder of the this compound solution dropwise over a period of 60-90 minutes, maintaining the internal temperature between -10 °C and 0 °C.[10] A slow addition rate is crucial to minimize Wurtz coupling.[6]
-
Reaction Completion: After the addition is complete, continue stirring the mixture at 0 °C for an additional 1-2 hours. The solution will appear grayish or cloudy, and most of the lithium metal should be consumed.
Part C: Storage and Quantification
-
Separation: Turn off the stirring and allow the excess lithium and lithium iodide precipitate to settle.
-
Transfer: Prepare a flame-dried, argon-flushed storage flask sealed with a septum (e.g., a Schlenk flask). Using a cannula and positive argon pressure, carefully transfer the supernatant n-butyllithium solution to the storage flask, leaving the solids behind.
-
Storage: Seal the storage flask tightly, wrap the seal with Parafilm or Teflon tape, and store it in a cool, dark place, preferably in a secondary container.
Part D: Titration to Determine Molarity
The concentration of organolithium reagents must be determined experimentally as it can vary and will decrease over time.[1] Titration against a known amount of a dry weak acid is a reliable method.[14][15]
-
Titration Setup: To a flame-dried 25 mL flask with a stir bar under argon, add exactly ~100 mg of recrystallized diphenylacetic acid (note the precise mass). Add 5 mL of anhydrous THF to dissolve the acid.[13]
-
Titration Procedure: Using a 1.0 mL glass syringe, carefully draw up the prepared n-BuLi solution. Add the n-BuLi solution dropwise to the stirring diphenylacetic acid solution. The endpoint is reached when a faint but persistent yellow color appears, indicating the deprotonation of all the acid and the formation of the colored diphenylacetate anion.[13][14] Record the exact volume of n-BuLi solution added.
-
Calculation:
-
Moles of Acid = (Mass of diphenylacetic acid in g) / (212.24 g/mol )
-
Molarity of n-BuLi (M) = (Moles of Acid) / (Volume of n-BuLi in L)
-
-
Validation: For accuracy, perform the titration in triplicate. The results should agree within ±0.05 M.[13] Label the storage flask with the calculated molarity, date, and your initials.
References
- STANDARD OPERATING PROCEDURE n-Butyllithium - Environmental Health and Safety. [Link]
- Organolithium reagent - Wikipedia. [Link]
- How To: Titrate Alkyllithiums - Department of Chemistry : University of Rochester. [Link]
- Titration of butyllithium - JOC 1991, 56, 4566. [Link]
- Preparation of n-Butyllithium (n-BuLi · LiBr) - PrepChem.com. [Link]
- Organolithium Reagents: Synthesis & Handling. [Link]
- Butyl lithium titration and estim
- n-Butyllithium - Wikipedia. [Link]
- The preparation of organolithium reagents and intermediates - ResearchG
- Formation of Grignard and Organolithium Reagents From Alkyl Halides - Master Organic Chemistry. [Link]
- preparation of alkenes by reaction of lithium dipropenylcuprates with alkyl halides - Organic Syntheses Procedure. [Link]
- Organolithium process - Google P
- Organic Syntheses Procedure. [Link]
- n-Butyllithium: A Comprehensive Review of Properties, Prepar
- Flow Chemistry experiments of highly hazardous Butyl Lithium Reactions - Aragen Life Sciences. [Link]
- Mechanism of alkyllithium formation
- Lithiation and Organolithium Reactions - Mettler Toledo. [Link]
Sources
- 1. n-Butyllithium - Wikipedia [en.wikipedia.org]
- 2. n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions_Chemicalbook [chemicalbook.com]
- 3. mt.com [mt.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. reddit.com [reddit.com]
- 6. resources.saylor.org [resources.saylor.org]
- 7. chemicalbook.com [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. prepchem.com [prepchem.com]
- 11. fishersci.com [fishersci.com]
- 12. enhs.uark.edu [enhs.uark.edu]
- 13. uwindsor.ca [uwindsor.ca]
- 14. How To [chem.rochester.edu]
- 15. scribd.com [scribd.com]
Application Note & Protocol: Synthesis of Imidazolium-Based Ionic Liquids Utilizing 1-Iodobutane
Abstract
This comprehensive guide details the synthesis, purification, and characterization of imidazolium-based ionic liquids (ILs) through the quaternization of N-methylimidazole with 1-iodobutane. The document provides an in-depth analysis of the underlying SN2 reaction mechanism, emphasizing the rationale behind key experimental parameters. A detailed, field-proven protocol for the synthesis of 1-butyl-3-methylimidazolium iodide ([Bmim]I) is presented, complete with safety considerations, purification techniques, and characterization data. This application note is designed for researchers, scientists, and professionals in drug development seeking to leverage the unique properties of ionic liquids in their work.
Introduction: The Significance of this compound in Ionic Liquid Synthesis
Ionic liquids (ILs) are a class of salts with melting points below 100 °C, often existing as liquids at room temperature.[1][2] Their negligible vapor pressure, high thermal stability, and tunable physicochemical properties make them highly attractive as "green" solvents and functional materials in a vast array of applications, including organic synthesis, electrochemistry, and drug delivery.[2][3][4] The properties of an ionic liquid can be finely tuned by judicious selection of its constituent cation and anion.[1][2]
The synthesis of many common ILs, particularly those based on imidazolium cations, is achieved through a quaternization reaction, a type of SN2 alkylation.[5][6][7] In this process, a nucleophilic nitrogen-containing heterocycle, such as 1-methylimidazole, is alkylated by a haloalkane. This compound serves as a highly effective alkylating agent in this context for several key reasons:
-
Reactivity: The carbon-iodine bond is the weakest among the carbon-halogen bonds (C-F, C-Cl, C-Br, C-I). This makes iodide an excellent leaving group, facilitating a faster reaction rate for the nucleophilic substitution compared to its chloro- and bromo- analogues.[8]
-
Direct Formation of Iodide-Based ILs: The use of this compound directly yields an ionic liquid with an iodide anion. Iodide-containing ILs have specific applications, for instance, as electrolytes in dye-sensitized solar cells and in iodination reactions.[9][10] They can also serve as versatile precursors for the synthesis of other ILs through anion metathesis.[7]
This guide will focus on the synthesis of 1-butyl-3-methylimidazolium iodide ([Bmim]I), a prototypical and widely studied ionic liquid, to illustrate the practical application of this compound in IL synthesis.
The Chemistry: Mechanism of Quaternization
The synthesis of [Bmim]I from 1-methylimidazole and this compound proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.
Mechanistic Rationale
In this reaction, the lone pair of electrons on the N-3 nitrogen of the 1-methylimidazole ring acts as a nucleophile, attacking the electrophilic primary carbon of this compound. This concerted step involves the simultaneous formation of a new C-N bond and the cleavage of the C-I bond. The iodide ion is displaced as the leaving group, resulting in the formation of the 1-butyl-3-methylimidazolium cation.
The choice of a primary haloalkane like this compound is crucial for an efficient SN2 reaction. Primary substrates are sterically unhindered, allowing for easy backside attack by the nucleophile. The reaction is typically carried out under controlled heating to increase the reaction rate without promoting side reactions.
Figure 1: Overall synthesis of [Bmim]I.
Safety and Handling of this compound
This compound is a flammable liquid and vapor that is toxic if inhaled and causes skin and serious eye irritation.[11][12][13][14][15] Therefore, stringent safety measures must be implemented.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[13][14]
-
Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.[11][12][13][15]
-
Ignition Sources: Keep this compound away from heat, sparks, open flames, and other ignition sources.[11][12][13][14] Use non-sparking tools and take precautionary measures against static discharge.[12][14]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, protected from light.[11][13][14]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[14]
Experimental Protocol: Synthesis of [Bmim]I
This protocol provides a reliable method for the synthesis of 1-butyl-3-methylimidazolium iodide.
Materials and Equipment
| Material/Equipment | Specifications |
| 1-Methylimidazole | ≥99% purity, distilled |
| This compound | ≥98% purity, stabilized |
| Ethyl acetate | Anhydrous |
| Activated charcoal | Decolorizing grade |
| Round-bottom flask | Appropriate size with reflux condenser |
| Magnetic stirrer with heating | |
| Schlenk line or equivalent | For inert atmosphere |
| Rotary evaporator | For solvent removal |
| High-vacuum pump | For final drying |
Step-by-Step Synthesis Procedure
Figure 2: Workflow for the synthesis of [Bmim]I.
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar, add 1-methylimidazole (1.0 eq). Place the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Alkylating Agent: Cool the flask to 0 °C using an ice bath. Add this compound (1.05-1.1 eq) dropwise to the stirred 1-methylimidazole. A slight excess of the alkylating agent is often used to ensure complete conversion of the starting imidazole.[16]
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 30 minutes, then slowly heat the reaction to 60-70 °C. Maintain this temperature and continue stirring. The reaction progress can be monitored by ¹H NMR spectroscopy until the disappearance of the starting material signals.[16] The reaction typically takes several hours to days depending on the scale and exact temperature.
-
Initial Purification (Washing): Once the reaction is complete, cool the mixture to room temperature. The product, [Bmim]I, will likely be a viscous liquid or a solid, and may be biphasic with any unreacted starting materials. Add anhydrous ethyl acetate to the flask and stir vigorously. The ionic liquid is generally immiscible in ethyl acetate, while the unreacted starting materials are soluble. Allow the layers to separate and remove the upper ethyl acetate layer. Repeat this washing step 2-3 times to remove residual starting materials.[16]
-
Decolorization: If the resulting ionic liquid is colored (often yellowish or brownish due to impurities), it can be decolorized. Dissolve the crude ionic liquid in a minimal amount of a suitable solvent (e.g., acetone or dichloromethane), add a small amount of activated charcoal, and stir for several hours.[17][18]
-
Final Purification: Remove the activated charcoal by filtration through a pad of Celite®. If a solvent was used for decolorization, remove it using a rotary evaporator.
-
Drying: To remove any residual volatile impurities and water, dry the purified ionic liquid under high vacuum (e.g., using a Schlenk line and a high-vacuum pump) at an elevated temperature (e.g., 60-80 °C) for several hours until a constant weight is achieved.[17]
Characterization of the Synthesized Ionic Liquid
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for confirming the structure and purity of the synthesized ionic liquid.[19][20][21][22]
-
¹H NMR: The proton NMR spectrum will show characteristic peaks for the imidazolium ring protons and the butyl chain protons. The disappearance of the N-methylimidazole starting material peaks and the appearance of new, shifted peaks confirm the formation of the product. The most downfield proton is typically the one at the C2 position of the imidazolium ring, which is highly sensitive to the ionic environment.[9][23]
-
¹³C NMR: The carbon NMR spectrum provides further structural confirmation, showing distinct signals for each carbon atom in the 1-butyl-3-methylimidazolium cation.[24]
| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Imidazolium C2-H | ~9.0-10.0 | ~135-137 |
| Imidazolium C4/5-H | ~7.5-8.0 | ~122-124 |
| N-CH₂ (butyl) | ~4.1-4.3 | ~48-50 |
| N-CH₃ | ~3.8-4.0 | ~35-37 |
| CH₂ (butyl) | ~1.7-1.9 | ~31-33 |
| CH₂ (butyl) | ~1.2-1.4 | ~18-20 |
| CH₃ (butyl) | ~0.8-1.0 | ~12-14 |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.[9][24]
Physicochemical Properties
The synthesized [Bmim]I should be a room-temperature ionic liquid. Some of its key properties are listed below for reference.
| Property | Value |
| Molecular Formula | C₈H₁₅IN₂ |
| Molecular Weight | 266.12 g/mol [25] |
| Melting Point | -72 °C[25] |
| Density | ~1.48 g/cm³ (at 25 °C)[25] |
| Viscosity | ~1183 cP (at 25 °C)[25] |
The Role of the Iodide Anion and Further Applications
The iodide anion significantly influences the properties of the resulting ionic liquid. Compared to other halide anions, iodide is larger and more polarizable, which can lead to weaker cation-anion interactions and, consequently, lower melting points and viscosities. However, the thermal stability of iodide-based ILs is generally lower than that of ILs with anions like bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻) or hexafluorophosphate ([PF₆]⁻).[26][27][28]
The synthesized [Bmim]I can be used directly in applications where the iodide ion is beneficial, or it can serve as a versatile precursor for a wide range of other ionic liquids through anion exchange (metathesis) reactions.[5][7] This two-step approach (alkylation followed by metathesis) is a cornerstone of ionic liquid synthesis, allowing for the creation of a vast library of ILs with tailored properties.[6][7]
Conclusion
This compound is a highly effective reagent for the synthesis of imidazolium-based ionic liquids via SN2 quaternization. Its high reactivity allows for efficient alkylation of N-methylimidazole to produce 1-butyl-3-methylimidazolium iodide. By following the detailed protocol and adhering to the necessary safety precautions, researchers can reliably synthesize and purify this versatile ionic liquid. The resulting [Bmim]I can be used in various applications or as a key intermediate for the synthesis of other task-specific ionic liquids, further highlighting the importance of this compound in this field.
References
- Chemical Communications. (n.d.). Nuclear magnetic resonance characterisation of ionic liquids and organic ionic plastic crystals: common approaches and recent advances. RSC Publishing.
- ChemicalBook. (2025). This compound - Safety Data Sheet.
- Damodaran, K. (2022). Recent advances in NMR spectroscopy of ionic liquids. Progress in Nuclear Magnetic Resonance Spectroscopy, 129, 1-27.
- Apollo Scientific. (n.d.). This compound.
- MacFarlane, D. R., et al. (2021). Nuclear magnetic resonance characterisation of ionic liquids and organic ionic plastic crystals: common approaches and recent advances. Chemical Communications, 57(45), 5536-5550.
- Zhang, S., et al. (n.d.). Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. MDPI.
- Fisher Scientific. (2023). This compound - Safety Data Sheet.
- Gabuda, S. P., et al. (2015). Influence of Elemental Iodine on Imidazolium-Based Ionic Liquids: Solution and Solid-State Effects. Inorganic Chemistry, 54(21), 10266-10274.
- Kabo, G. J., et al. (2004). Experimental determination of enthalpy of 1-butyl-3-methylimidazolium iodide synthesis and prediction of enthalpies of formation for imidazolium ionic liquids. The Journal of Chemical Thermodynamics, 36(5), 383-389.
- Fisher Scientific. (2012). This compound, stabilized - Safety Data Sheet.
- Duffy, J. (2023). Synthesis of the Novel Compound 1-tert-Butyl-3-Propylimidazolium Iodide. Midwest Journal of Undergraduate Research, 14, 122-131.
- ResearchGate. (2015). Influence of Elemental Iodine on Imidazolium-Based Ionic Liquids: Solution and Solid-State Effects.
- IoLiTec. (n.d.). 1-Butyl-3-methylimidazolium iodide, >98%.
- ResearchGate. (n.d.). Physicochemical Properties of Ionic Liquids.
- Thermo Fisher Scientific. (2012). This compound - Safety Data Sheet.
- Scaccia, S., et al. (2017). About the Purification Route of Ionic Liquid Precursors. Materials, 10(10), 1156.
- Ziarelli, F., et al. (2020). NMR Spectroscopic Studies of Cation Dynamics in Symmetrically-Substituted Imidazolium-Based Ionic Liquid Crystals. Molecules, 25(19), 4496.
- Hallett, J. P., & Welton, T. (2011). Room-temperature ionic liquids: solvents for synthesis and catalysis. 2. Chemical Reviews, 111(5), 3508-3576.
- BenchChem. (2025). A Comparative Guide to 13C NMR Characterization of Imidazolium-Based Ionic Liquids.
- Kokorin, A. (Ed.). (2011). Ionic liquids: applications and perspectives. BoD–Books on Demand.
- Wu, J., et al. (2009). Thermal stability and corrosivity evaluations of ionic liquids as thermal energy storage media. In ASME 2009 3rd International Conference on Energy Sustainability (pp. 573-578). American Society of Mechanical Engineers.
- Egorova, K. S., Gordeev, E. G., & Ananikov, V. P. (2017). Biological activity of ionic liquids and their application in pharmaceutics and medicine. Chemical reviews, 117(10), 7132-7189.
- ResearchGate. (n.d.). Methods of Synthesis and Purification of Ionic Liquids.
- Wang, H., et al. (2019). Synthesis of novel functional ionic liquids and their application in biomass. Scientific reports, 9(1), 1-9.
- Fox, D., et al. (2003). Thermal stability of ionic liquids: current status and prospects for future development. In Proceedings of the 2003 DOE solar energy technologies program review meeting (pp. 1-4).
- Wasserscheid, P., & Welton, T. (Eds.). (2008). Ionic liquids in synthesis. John Wiley & Sons.
- Royal Society of Chemistry. (n.d.). Chapter 3: Synthesis of Ionic Liquids.
- ResearchGate. (2008). Alkylation of ambident indole anion in ionic liquids.
- ChemSpider. (n.d.). Alkylation of 1-methylimidazole with alkyl chlorides.
Sources
- 1. researchgate.net [researchgate.net]
- 2. soc.chim.it [soc.chim.it]
- 3. Application of Ionic Liquids in Electrochemistry—Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ionic liquids revolutionizing biomedicine: recent advances and emerging opportunities - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00510K [pubs.rsc.org]
- 5. Synthesis of novel functional ionic liquids and their application in biomass - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. books.rsc.org [books.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. chemicalbook.com [chemicalbook.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. fishersci.co.uk [fishersci.co.uk]
- 14. fishersci.com [fishersci.com]
- 15. assets.thermofisher.com [assets.thermofisher.com]
- 16. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Nuclear magnetic resonance characterisation of ionic liquids and organic ionic plastic crystals: common approaches and recent advances - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 20. Recent advances in NMR spectroscopy of ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Nuclear magnetic resonance characterisation of ionic liquids and organic ionic plastic crystals: common approaches and recent advances - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 22. mdpi.com [mdpi.com]
- 23. monmouthcollege.edu [monmouthcollege.edu]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. 1-Butyl-3-methylimidazolium iodide, >98% | IoLiTec [iolitec.de]
- 26. researchgate.net [researchgate.net]
- 27. d-nb.info [d-nb.info]
- 28. mdpi.com [mdpi.com]
Application Notes and Protocols for the Selective N-alkylation of Primary Amines using 1-Iodobutane
Abstract: The N-alkylation of primary amines is a cornerstone transformation in organic synthesis, pivotal for the construction of secondary amines that are prevalent scaffolds in pharmaceuticals, agrochemicals, and functional materials. This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the selective N-alkylation of primary amines using 1-iodobutane. We delve into the mechanistic underpinnings of the reaction, address the critical challenge of over-alkylation, and present detailed, field-proven protocols designed for high selectivity and yield.
Introduction: The Synthetic Challenge
Direct alkylation of primary amines with alkyl halides, such as this compound, is a classical and direct method for forming C-N bonds.[1][2] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3][4] However, this apparent simplicity belies a significant synthetic challenge: the product of the initial alkylation, a secondary amine, is often more nucleophilic than the starting primary amine.[5] This leads to a subsequent reaction with the alkyl halide, producing a tertiary amine, which can further react to form a quaternary ammonium salt.[5][6] Consequently, the reaction often yields a difficult-to-separate mixture of primary, secondary, tertiary, and quaternary ammonium products, diminishing the yield of the desired secondary amine.[1][3][6]
This guide focuses on strategies and protocols to navigate this challenge, enabling the selective synthesis of N-butylated secondary amines from primary amine precursors.
Mechanistic Rationale and Key Parameters
The reaction between a primary amine (R-NH₂) and this compound proceeds through an SN2 pathway. The amine's lone pair of electrons acts as the nucleophile, attacking the electrophilic carbon of this compound and displacing the iodide leaving group in a single, concerted step.[4][7]
Diagram of the SN2 Mechanism
Caption: Generalized SN2 pathway for the N-alkylation of a primary amine.
Controlling Reaction Outcomes: The Four Pillars
Achieving selective mono-alkylation requires careful control over several experimental parameters.
-
Stoichiometry: A common strategy to favor mono-alkylation is to use a large excess of the primary amine relative to the alkylating agent.[8] This ensures that the this compound is statistically more likely to encounter a molecule of the starting primary amine rather than the newly formed, less concentrated secondary amine. However, this approach can be atom-inefficient and may require a challenging separation of the product from the unreacted starting material.
-
Solvent Selection: The choice of solvent significantly impacts the rate and selectivity of SN2 reactions.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile) are generally preferred for SN2 reactions.[9][10][11] They are polar enough to dissolve the reactants but do not form strong hydrogen bonds with the amine nucleophile.[10][12] This leaves the nucleophile "naked" and highly reactive, accelerating the reaction rate.[11]
-
Polar Protic Solvents (e.g., water, ethanol) can decrease the rate of SN2 reactions.[10][13] They solvate the amine nucleophile through hydrogen bonding, creating a "solvent cage" that hinders its ability to attack the electrophile.[10][11][13]
-
-
Base Selection: A base is required to neutralize the hydroiodic acid (HI) generated during the reaction.[14] The initial product is an ammonium salt, which must be deprotonated by a base to yield the neutral secondary amine.[3][6]
-
Inorganic Bases: Mild inorganic bases like potassium carbonate (K₂CO₃) or cesium hydroxide (CsOH) are frequently used.[15][16] They are effective at scavenging the acid byproduct without being overly reactive.
-
Sterically Hindered Non-Nucleophilic Bases: Bases like N,N-diisopropylethylamine (Hünig's base) can be employed to neutralize the acid without competing in the alkylation reaction due to steric hindrance.[2]
-
-
Temperature and Reaction Time: Gentle heating (e.g., 40-80 °C) can increase the reaction rate.[16][17] However, higher temperatures can also promote side reactions, including elimination and over-alkylation. Therefore, the temperature should be carefully optimized. Reaction progress must be diligently monitored by techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quench the reaction upon consumption of the starting amine, minimizing the formation of the tertiary amine.[17]
The Over-alkylation Problem: A Deeper Look
The primary reason for the lack of selectivity is the increased nucleophilicity of the secondary amine product compared to the primary amine reactant. Alkyl groups are electron-donating, which increases the electron density on the nitrogen atom, making the secondary amine a better nucleophile.[5] This leads to a "runaway" reaction where the desired product is consumed as it is formed.[2][5]
Diagram of Competitive Alkylation Pathways
Caption: Step-by-step experimental workflow for selective N-alkylation.
Step-by-Step Procedure:
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add the primary amine (1.2 eq) and anhydrous potassium carbonate (2.0 eq). [16]2. Solvent Addition: Add anhydrous acetonitrile or DMF to the flask. Stir the resulting suspension at room temperature for 15 minutes.
-
Addition of Alkyl Halide: Add this compound (1.0 eq) dropwise to the stirring suspension at room temperature.
-
Reaction: Heat the reaction mixture to 60-80 °C.
-
Monitoring (Self-Validation): Monitor the reaction progress by TLC or LC-MS. The reaction is considered complete when the starting primary amine spot/peak is fully consumed. Pay close attention to the appearance of a second, higher-running product spot (or later-eluting peak), which corresponds to the di-alkylated tertiary amine. If this byproduct begins to form significantly before the starting material is consumed, consider lowering the reaction temperature.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts and rinse the filter cake with a small amount of the reaction solvent. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in an organic solvent like ethyl acetate or dichloromethane (DCM). Wash the organic layer with water and then with a saturated brine solution.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired N-butylated secondary amine. [17]
Protocol 2: Competitive Deprotonation Strategy
This advanced strategy is designed for highly selective mono-alkylation by controlling the availability of the free amine nucleophiles. The reaction is performed using the hydrobromide salt of the primary amine, and a carefully controlled amount of base is added to selectively deprotonate the primary amine salt over the more acidic secondary amine salt product. [18][19] Materials:
-
Primary amine hydrobromide (R-NH₂·HBr) (1.0 eq)
-
This compound (1.1 eq)
-
Triethylamine (TEA) or another suitable base (1.0 eq)
-
Anhydrous DMF
Step-by-Step Procedure:
-
Setup: In a round-bottom flask, combine the primary amine hydrobromide (1.0 eq), this compound (1.1 eq), and anhydrous DMF.
-
Base Addition: Add triethylamine (1.0 eq) to the mixture. This amount of base is intended to be sufficient to generate the free primary amine nucleophile while keeping the secondary amine product protonated and non-nucleophilic. [18][19]3. Reaction: Stir the reaction at room temperature (20-25 °C). The reaction is typically slower but more selective. [19]4. Monitoring: Monitor the reaction closely by TLC or LC-MS as described in Protocol 1.
-
Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.
Data Presentation: Reaction Parameter Summary
The following table summarizes typical conditions and expected outcomes for the N-butylation of representative primary amines.
| Entry | Primary Amine | Protocol | Solvent | Temp (°C) | Time (h) | Expected Yield (%) | Notes |
| 1 | Benzylamine | 1 | Acetonitrile | Reflux | 12-18 | 70-85 | Generally clean and efficient. |
| 2 | Aniline | 1 | DMF | 80 | 24 | 50-65 | Less nucleophilic; requires more forcing conditions. |
| 3 | Cyclohexylamine | 1 | Acetonitrile | Reflux | 16 | 65-80 | Standard for aliphatic amines. |
| 4 | Benzylamine | 2 | DMF | 25 | 24-48 | 80-95 | Higher selectivity, longer reaction time. |
Conclusion
The selective mono-N-alkylation of primary amines with this compound is a synthetically valuable but challenging reaction. Success hinges on a deep understanding of the underlying SN2 mechanism and the careful manipulation of reaction parameters to suppress the inherent tendency for over-alkylation. By employing strategies such as controlled stoichiometry, appropriate selection of solvent and base, and diligent reaction monitoring, researchers can achieve high yields of the desired secondary amine products. The protocols provided herein offer robust and validated methods for navigating this essential transformation in modern organic synthesis.
References
- Solvent Effects and SN2 and SN1 reactions: Nucleophilic Substitution. (2014). Chemistry Net. [Link]
- What is the effect of solvent on SN2? (2018). Quora. [Link]
- 11.3: Characteristics of the SN2 Reaction. (2024). Chemistry LibreTexts. [Link]
- SN2 Effect of Solvent.OpenOChem Learn. [Link]
- 9.4: Reaction of RX with NH3 and amines. (2020). Chemistry LibreTexts. [Link]
- Ch22: Alkylation of Amines.University of Calgary. [Link]
- 11.3: Characteristics of the SN2 Reaction. (2024). Chemistry LibreTexts. [Link]
- Amine alkyl
- The SN2 Reaction Mechanism. (2012). Master Organic Chemistry. [Link]
- SN2 reactions of enamines and alkyl halides. (2019). YouTube. [Link]
- Highly Efficient, Base-Catalyzed Alkylation Reactions. (2023). ChemistryViews. [Link]
- synthesis of primary amines by SN2 reactions. (2019). YouTube. [Link]
- Alkyl
- Highly Efficient Base Catalyzed N-alkylation of Amines with Alcohols and β-Alkylation of Secondary Alcohols with Primary Alcohols.Lund University Research Portal. [Link]
- Amines.NCERT. [Link]
- Efficient synthesis of secondary amines by selective alkylation of primary amines.
- Avoiding Over-alkylation.ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
- Alkylation of Amines (Sucks!). (2017). Master Organic Chemistry. [Link]
- Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation str
- 24.7: Reactions of Amines. (2025). Chemistry LibreTexts. [Link]
- A rapid method of N-alkylation of amines.Journal of the Chemical Society C: Organic. [Link]
- Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols.CCS Chemistry. [Link]
- Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy.
- ALKYLATION OF AMINES: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES.DTIC. [Link]
- Preparation of n-butylamine(consult).Sciencemadness.org. [Link]
- A novel method for N -alkylation of aliphatic amines with ethers over γ-Al 2 O 3.
- N-Dealkyl
- N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions.NIH. [Link]
- Preparation method of n-butylamine.
Sources
- 1. Amine alkylation - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. quora.com [quora.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. SN2 Effect of Solvent | OpenOChem Learn [learn.openochem.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Solvent Effects and SN2 and SN1 reactions: Nucleophilic Substitution | Chemistry Net [chem-net.blogspot.com]
- 14. apps.dtic.mil [apps.dtic.mil]
- 15. US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines - Google Patents [patents.google.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols: C-Alkylation of Malonic Esters with 1-Iodobutane
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Introduction
The C-alkylation of malonic esters is a cornerstone reaction in organic synthesis, prized for its reliability in forming new carbon-carbon bonds. This process is fundamental in the synthesis of a vast array of organic molecules, including important active pharmaceutical ingredients (APIs) such as barbiturates and non-steroidal anti-inflammatory drugs (NSAIDs).[1] The reaction leverages the acidity of the α-hydrogens of diethyl malonate, which are flanked by two electron-withdrawing ester groups, rendering them susceptible to deprotonation by a suitable base.[2][3] The resulting enolate is a potent nucleophile that readily participates in SN2 reactions with alkyl halides, such as 1-iodobutane.[3][4]
This document provides a comprehensive guide to the C-alkylation of diethyl malonate with this compound to synthesize diethyl butylmalonate. It offers in-depth theoretical insights, a detailed and validated experimental protocol, and essential safety and characterization information to ensure reproducible and safe execution in a laboratory setting.
Mechanistic Overview
The synthesis proceeds through a well-established, two-step mechanism:
-
Enolate Formation: The reaction is initiated by the deprotonation of diethyl malonate at the α-carbon. Sodium ethoxide (NaOEt), a strong base, is typically employed for this purpose. The choice of an ethoxide base is critical to prevent transesterification, a potential side reaction if other alkoxides were used.[5][6] The abstraction of the acidic proton (pKa ≈ 13) results in the formation of a resonance-stabilized enolate ion.[2][3] This stabilization is key to the facility of the reaction.[3][7]
-
Nucleophilic Substitution (SN2): The generated enolate ion then acts as a nucleophile, attacking the electrophilic carbon of this compound.[4][5] This step proceeds via an SN2 mechanism, where the enolate displaces the iodide leaving group, forming a new carbon-carbon bond and yielding the desired product, diethyl butylmalonate.[3][8]
Reaction Mechanism: C-Alkylation of Diethyl Malonate
Caption: Mechanism of Diethyl Malonate Alkylation.
Experimental Protocol: Synthesis of Diethyl Butylmalonate
This protocol details the synthesis of diethyl butylmalonate from diethyl malonate and this compound. It is imperative that all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere to prevent the reaction of sodium ethoxide with atmospheric moisture.[9]
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| Sodium (Na) | 22.99 | 11.5 g | 0.50 | 1.0 |
| Absolute Ethanol (EtOH) | 46.07 | 250 mL | - | - |
| Diethyl Malonate | 160.17 | 82.5 g (78.0 mL) | 0.515 | 1.03 |
| This compound | 184.02 | 92.0 g (60.9 mL) | 0.50 | 1.0 |
Equipment
-
500 mL Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas supply (Nitrogen or Argon)
-
Standard glassware for workup and distillation
Step-by-Step Procedure
Experimental Workflow
Caption: Workflow for Diethyl Butylmalonate Synthesis.
1. Preparation of Sodium Ethoxide Solution [9] a. Under an inert atmosphere (N₂ or Ar), place 250 mL of absolute ethanol into a dry 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser. b. Carefully add 11.5 g of clean, finely cut sodium metal in small portions to the ethanol. The reaction is exothermic and will produce hydrogen gas; ensure adequate ventilation. c. Stir the mixture until all the sodium has completely reacted to form a clear solution of sodium ethoxide. If the reaction becomes too vigorous, the flask can be cooled in a water bath.[1][10]
2. Enolate Formation [11] a. Once the sodium ethoxide solution has cooled to approximately 50°C, slowly add 82.5 g (78.0 mL) of diethyl malonate dropwise from a dropping funnel with continuous stirring.[10] b. Stir the mixture for 30 minutes to ensure the complete formation of the sodium salt of diethyl malonate.[11]
3. C-Alkylation [5] a. To the resulting solution, add 92.0 g (60.9 mL) of this compound dropwise from the dropping funnel. The addition may cause a gentle reflux. b. After the addition is complete, heat the reaction mixture to reflux using a heating mantle for 2-3 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).[5] The reaction mixture should become neutral to moist litmus paper.[10]
4. Workup and Isolation a. After the reflux period, allow the mixture to cool to room temperature. b. Remove the bulk of the ethanol by distillation under reduced pressure.[9][11] c. To the residue, add approximately 200 mL of water and transfer the mixture to a separatory funnel. d. Extract the aqueous layer with a suitable organic solvent such as diethyl ether or ethyl acetate (3 x 75 mL).[9][11] e. Combine the organic layers and wash with brine (saturated NaCl solution).[11] f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.[9][11]
5. Purification a. Purify the crude diethyl butylmalonate by vacuum distillation.[9][11] b. Collect the fraction boiling at 130-135°C at 20 mmHg.[10] The expected boiling point is 235-240°C at atmospheric pressure.[12]
Characterization of Diethyl Butylmalonate
The identity and purity of the synthesized diethyl butylmalonate (CAS No: 133-08-4) should be confirmed by spectroscopic methods.[12]
| Property | Value |
| Molecular Formula | C₁₁H₂₀O₄[12][13] |
| Molecular Weight | 216.27 g/mol [12][14] |
| Appearance | Colorless to slightly yellowish liquid[12] |
| Density | 0.983 g/mL at 25 °C[12] |
| Boiling Point | 235-240 °C[12] |
Spectroscopic Data
-
¹H NMR (90 MHz, CDCl₃): Spectral data for diethyl butylmalonate is available and should be used for comparison.[12][15]
-
¹³C NMR (in CDCl₃): The carbon NMR spectrum provides confirmation of the carbon framework.[12]
-
IR (liquid film): The infrared spectrum will show characteristic C=O stretching frequencies for the ester groups.[12]
-
Mass Spectrometry (EI): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.[12][13][14]
Safety and Handling
It is crucial to adhere to strict safety protocols when performing this synthesis. A thorough risk assessment should be conducted before commencing any experimental work.[10]
-
Sodium Metal: Highly reactive and flammable. Reacts violently with water to produce flammable hydrogen gas and sodium hydroxide. Handle with care under an inert atmosphere.
-
Sodium Ethoxide: Corrosive and flammable solid.[16] Reacts with moisture and should be handled in a dry, inert atmosphere.[17] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[18][19] In case of contact, rinse the affected area with plenty of water.[16][20]
-
This compound: Flammable liquid and toxic if inhaled.[19] Handle in a well-ventilated fume hood.
-
Absolute Ethanol: Highly flammable liquid. Keep away from open flames and other ignition sources.[19]
All waste should be disposed of in accordance with local regulations.[10]
Troubleshooting and Optimization
-
Low Yield: Low yields can result from incomplete enolate formation due to moisture in the reagents or atmosphere.[9] Ensure all reagents are anhydrous and the reaction is run under a dry, inert gas. A competing E2 elimination reaction of the alkyl halide can also lower the yield.[9]
-
Dialkylation: The formation of dialkylated byproducts can occur, especially if an excess of base or alkyl halide is used.[6] Careful control of stoichiometry is essential to favor mono-alkylation.[11] Purification by vacuum distillation or column chromatography is often necessary to separate the mono- and dialkylated products.[9]
-
Transesterification: Using an alkoxide base that does not match the alcohol component of the ester can lead to transesterification.[5][9] For diethyl malonate, sodium ethoxide is the base of choice.[6]
Conclusion
The C-alkylation of diethyl malonate with this compound is a robust and reliable method for the synthesis of diethyl butylmalonate, a valuable intermediate in pharmaceutical and fine chemical synthesis.[1][12][21] By carefully controlling reaction conditions and adhering to safety protocols, researchers can achieve high yields of the desired product. The detailed protocol and supporting information provided in these application notes serve as a comprehensive resource for the successful execution of this important organic transformation.
References
- Benchchem. Application Notes and Protocols: Diethyl Butylmalonate as a Reagent in Pharmaceutical Synthesis.
- LookChem.
- Chemistry LibreTexts. 22.
- Benchchem. How to control mono- vs.
- Benchchem.
- ChemicalBook.
- Benchchem.
- Organic Syntheses. Malonic acid, butyl-, ethyl ester. [Link]
- Scribd.
- Benchchem.
- Google Patents.
- Mol-Instincts.
- National Institute of Standards and Technology.
- National Institutes of Health. Diethyl butylmalonate | C11H20O4 | CID 67244 - PubChem. [Link]
- Benchchem. A Comparative Spectroscopic Guide to Alkylated Malonate Esters: Potassium Tert-Butyl Malonate vs.
- Fisher Scientific. SAFETY DATA SHEET - Sodium ethoxide. (2010-10-22).
- The Organic Chemistry Tutor.
- Gelest, Inc. SODIUM ETHOXIDE. 95%. (2015-10-19).
- ChemicalBook.
- Study.com. Suggest an efficient synthesis route for this compound using the malonic ester synthesis and propose the reaction mechanism. [Link]
- Loba Chemie. SODIUM ETHOXIDE FOR SYNTHESIS MSDS. (2013-08-28).
- SLS Select Education.
- Journal of the Chemical Society, Perkin Transactions 1. Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates with the Aid of Temporary Arene. (1988).
- Sciencemadness.org.
- Chemistry LibreTexts. 10.
- PharmaXChange.info.
- Wikipedia. Malonic ester synthesis. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 7. pharmaxchange.info [pharmaxchange.info]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. guidechem.com [guidechem.com]
- 13. Diethyl butylmalonate [webbook.nist.gov]
- 14. Diethyl butylmalonate | C11H20O4 | CID 67244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Diethyl butylmalonate(133-08-4) 1H NMR spectrum [chemicalbook.com]
- 16. chemicalbook.com [chemicalbook.com]
- 17. assets.thermofisher.cn [assets.thermofisher.cn]
- 18. gelest.com [gelest.com]
- 19. science2education.co.uk [science2education.co.uk]
- 20. lobachemie.com [lobachemie.com]
- 21. Cas 133-08-4,Diethyl butylmalonate | lookchem [lookchem.com]
synthesis of n-butylated heterocycles using 1-iodobutane
An Application Guide to the Synthesis of N-Butylated Heterocycles Using 1-Iodobutane
Abstract
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the N-alkylation of heterocycles using this compound. N-butylated heterocyclic scaffolds are of significant interest in medicinal chemistry, materials science, and synthetic chemistry. The introduction of a butyl group can substantially modify the physicochemical properties of a parent molecule, including its lipophilicity, solubility, and metabolic stability, thereby influencing its pharmacokinetic profile and biological activity.[1] This document elucidates the underlying chemical principles of N-alkylation, discusses critical reaction parameters, and presents validated, step-by-step protocols for the butylation of key heterocyclic families, including imidazoles, 1,2,4-triazoles, and pyridines.
Introduction: The Significance of N-Butylation
Nitrogen-containing heterocycles are core structural motifs in a vast majority of FDA-approved small-molecule drugs. The functionalization of these rings is a cornerstone of drug discovery and development. N-alkylation, specifically the introduction of a butyl group, is a common strategy to tune the properties of a lead compound. The n-butyl group can enhance binding to hydrophobic pockets in target proteins, improve membrane permeability, and alter metabolic pathways. Beyond pharmaceuticals, N-butylated heterocycles, particularly pyridinium and imidazolium salts, are widely used as ionic liquids—environmentally benign solvents and catalysts for a variety of chemical transformations.[2][3]
This compound is a highly effective reagent for these transformations. The carbon-iodine bond is relatively weak, making iodide an excellent leaving group in nucleophilic substitution reactions. This reactivity allows for N-alkylation to proceed under mild conditions, often with high yields.
The Chemistry of N-Alkylation with this compound
The primary mechanism for the N-alkylation of heterocycles with this compound is a bimolecular nucleophilic substitution (SN2) reaction.[4] This process is a single, concerted step where the nucleophilic nitrogen atom of the heterocycle attacks the electrophilic primary carbon of this compound, simultaneously displacing the iodide ion.
The Role of the Base
For heterocycles with an acidic N-H proton (e.g., imidazoles, triazoles, indoles), the nitrogen is a relatively weak nucleophile. A base is required to deprotonate the nitrogen, generating a more potent anionic nucleophile.[5] This dramatically increases the reaction rate.
-
Common Bases: Potassium carbonate (K₂CO₃) is a mild, inexpensive, and widely used base that is sufficient for many heterocycles. For less acidic heterocycles or to achieve faster reaction rates, stronger bases like sodium hydride (NaH) can be employed.[1]
-
Causality: The choice of base is critical. A base that is too weak may result in a sluggish or incomplete reaction. Conversely, an overly strong base might be incompatible with other functional groups in the substrate.
Solvent Effects
The solvent plays a crucial role in an SN2 reaction. Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (MeCN), and tetrahydrofuran (THF) are ideal.[6]
-
Why Polar Aprotic? These solvents can solvate the cation of the base (e.g., K⁺) but do not strongly solvate the nucleophilic anion of the heterocycle. This leaves the nucleophile "naked" and highly reactive, accelerating the rate of substitution. They also effectively dissolve both the heterocyclic substrate and the alkyl halide.
Regioselectivity in Asymmetric Heterocycles
For unsymmetrical heterocycles like substituted imidazoles or 1,2,4-triazole, N-alkylation can potentially occur at more than one nitrogen atom, leading to a mixture of regioisomers.[7][8] The outcome is influenced by a combination of electronic and steric factors.[7]
-
Electronic Effects: Electron-withdrawing groups on the ring will decrease the nucleophilicity of the adjacent nitrogen atom, favoring alkylation at a more distant nitrogen.[7]
-
Steric Effects: Bulky substituents near a nitrogen atom will sterically hinder the approach of the this compound, favoring alkylation at a less hindered nitrogen.[7]
The following diagram illustrates the general mechanism for the base-mediated N-alkylation of a heterocycle.
Caption: General mechanism of base-mediated N-alkylation.
Experimental Protocols
The following protocols are designed as robust starting points for the synthesis of N-butylated heterocycles. Researchers should consider optimizing conditions based on their specific substrate.
General Experimental Workflow
The diagram below outlines the typical laboratory workflow for the synthesis, purification, and analysis of N-butylated heterocycles.
Caption: Standard laboratory workflow for N-alkylation.
Protocol 1: N-Butylation of Imidazole
This protocol describes the synthesis of 1-butylimidazole, a common precursor for ionic liquids.
Materials:
-
Imidazole
-
This compound
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetonitrile (MeCN), anhydrous
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium chloride (Brine)
-
Magnesium Sulfate (MgSO₄), anhydrous
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add imidazole (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous acetonitrile to form a stirrable suspension (approx. 5-10 mL per gram of imidazole).
-
Begin vigorous stirring and add this compound (1.2 eq) to the suspension at room temperature.[1]
-
Heat the reaction mixture to 60-70 °C and stir for 4-8 hours.
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting imidazole is consumed.
-
Cool the mixture to room temperature and filter off the potassium carbonate, washing the solid with a small amount of acetonitrile.
-
Combine the filtrates and concentrate under reduced pressure to remove the solvent.
-
Dissolve the resulting residue in ethyl acetate and wash with brine (2x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by silica gel column chromatography if necessary.
| Parameter | Condition |
| Heterocycle | Imidazole |
| Base | K₂CO₃ |
| Solvent | Acetonitrile |
| Temperature | 60-70 °C |
| Time | 4-8 hours |
| Typical Yield | 85-95% |
Protocol 2: N-Butylation of 1,2,4-Triazole
This reaction can produce a mixture of 1-butyl-1,2,4-triazole and 4-butyl-1,2,4-triazole. The ratio is dependent on the reaction conditions. The N-1 alkylated product is often the major isomer.[9]
Materials:
-
1,2,4-Triazole
-
This compound
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl Ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
To a dry, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1,2,4-triazole (1.0 eq) and anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise. Caution: Hydrogen gas is evolved.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes to ensure complete deprotonation.
-
Cool the mixture back to 0 °C and add this compound (1.1 eq) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify via column chromatography to separate isomers and obtain the desired product.
| Parameter | Condition |
| Heterocycle | 1,2,4-Triazole |
| Base | NaH |
| Solvent | DMF |
| Temperature | 0 °C to RT |
| Time | 12-18 hours |
| Typical Yield | >90% (combined isomers)[9] |
Protocol 3: Synthesis of N-Butylpyridinium Iodide
This protocol describes the quaternization of pyridine to form an ionic liquid. No external base is required as the pyridine nitrogen is already a nucleophile.
Materials:
-
Pyridine
-
This compound
-
Diethyl Ether (for washing)
Procedure:
-
In a round-bottom flask, combine pyridine (1.0 eq) and this compound (1.05 eq). The reaction can often be run neat (without solvent).
-
Stir the mixture at 60 °C for 24 hours under an inert atmosphere.[2] The product may begin to precipitate as a solid or form a dense oil.
-
Monitor the reaction by ¹H NMR of an aliquot, observing the disappearance of the starting material signals.
-
After completion, cool the mixture to room temperature.
-
If the product has solidified, triturate with cold diethyl ether, and collect the solid by vacuum filtration.
-
If the product is an oil, decant any unreacted starting materials and wash the oil with diethyl ether (3x).
-
Dry the resulting solid or viscous oil under high vacuum to remove residual volatiles. The product is often used without further purification.
| Parameter | Condition |
| Heterocycle | Pyridine |
| Base | None |
| Solvent | Neat (or optional inert solvent) |
| Temperature | 60 °C |
| Time | 24 hours |
| Typical Yield | >95% |
Safety and Handling of this compound
This compound is a flammable liquid and vapor that is toxic if inhaled and causes skin and eye irritation.[10][11] Proper safety precautions are mandatory.
-
Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.[11]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including nitrile gloves, safety glasses or goggles, and a flame-resistant lab coat.[11][12]
-
Handling: Keep away from heat, sparks, open flames, and other ignition sources.[13][14] Ground/bond containers and receiving equipment to prevent static discharge.[10] Avoid breathing vapors.[12]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[10][12] It is light-sensitive and should be stored in an opaque or amber bottle.[10]
-
Disposal: All waste containing this compound must be treated as hazardous waste and disposed of through a licensed disposal company.[11] Do not pour down the drain.[11]
Conclusion
The N-alkylation of heterocycles using this compound is a fundamental and versatile transformation in modern organic synthesis. By understanding the underlying SN2 mechanism and carefully selecting the base and solvent, researchers can efficiently synthesize a wide array of N-butylated heterocycles. The protocols provided herein serve as a reliable foundation for laboratory synthesis, enabling the exploration of new chemical entities for pharmaceutical and material science applications. Adherence to strict safety protocols is paramount when handling the reactive and hazardous this compound reagent.
References
- MacMillan, D. W. C., et al. (n.d.). A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides. PubMed Central.
- SLS Select Education. (n.d.). Safety Data Sheet - this compound.
- Sahoo, B., et al. (2025, April 29). Electrochemical C–H functionalization reaction of N-heterocycles with alkyl iodides. RSC Publishing.
- Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-alkylation.
- O'Brien, C. J., et al. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry.
- Keglevich, G., et al. (2024, May 18). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. MDPI.
- Keglevich, G., et al. (2024, May 18). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. PubMed.
- Sahoo, B., et al. (n.d.). Electrochemical C–H functionalization reaction of N-heterocycles with alkyl iodides. Royal Society of Chemistry.
- Imtiaz, S., et al. (2019, September 19). Synthesis of novel functional ionic liquids and their application in biomass. PubMed Central.
- Shreeve, J. M., et al. (2002, December 27). Syntheses of 1-alkyl-1,2,4-triazoles and the formation of quaternary 1-alkyl-4-polyfluoroalkyl-1,2,4-triazolium salts leading to ionic liquids. PubMed.
- Göktaş, F., et al. (n.d.). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences.
- ResearchGate. (2025, August 6). Update 1 of: Ionic Liquids in Heterocyclic Synthesis.
- Grimmett, M. R. (n.d.). N-Alkylation of imidazoles. University of Otago.
- ResearchGate. (n.d.). Alkylation of imidazole (5 mmol) with 1-bromobutane (15 mmol) at 333 K....
- ResearchGate. (n.d.). An Investigation into the Alkylation of 1,2,4-Triazole.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of novel functional ionic liquids and their application in biomass - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of substituted N-heterocycles by N-alkylation [organic-chemistry.org]
- 6. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 7. Research Portal [ourarchive.otago.ac.nz]
- 8. researchgate.net [researchgate.net]
- 9. Syntheses of 1-alkyl-1,2,4-triazoles and the formation of quaternary 1-alkyl-4-polyfluoroalkyl-1,2,4-triazolium salts leading to ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemicalbook.com [chemicalbook.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. science2education.co.uk [science2education.co.uk]
- 13. beta.lakeland.edu [beta.lakeland.edu]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Application Notes and Protocols: The Role of 1-Iodobutane in Peptide and Peptidomimetic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of peptide and peptidomimetic drug discovery, the strategic modification of peptide structures is paramount to enhancing their therapeutic properties. Alkylation, the addition of an alkyl group to a molecule, is a fundamental tool in this process. It can significantly improve a peptide's metabolic stability, membrane permeability, and binding affinity to its target.[1][2] Among the various alkylating agents, 1-iodobutane emerges as a versatile and efficient reagent for introducing a butyl group onto peptides and their synthetic mimics.
This guide provides an in-depth exploration of the applications of this compound in this specialized field. We will delve into the causality behind its experimental utility, provide detailed, field-proven protocols, and offer insights into its role in the synthesis of novel therapeutic candidates.
Physicochemical Properties and Safety of this compound
A thorough understanding of the reagent's properties is crucial for its safe and effective use.
| Property | Value | Source |
| Molecular Formula | C₄H₉I | [3] |
| Molecular Weight | 184.02 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [4] |
| Boiling Point | 130-131 °C | [3][4] |
| Density | 1.617 g/cm³ | [4] |
| Solubility | Insoluble in water; soluble in ethanol, ether, chloroform | [4][5] |
| Flash Point | 33.3 °C | [4] |
| Safety | Flammable, toxic if inhaled, causes skin and eye irritation.[5] Handle in a fume hood with appropriate personal protective equipment.[4][6] | [4][5][6] |
This compound is a potent alkylating agent due to the carbon-iodine bond being weaker than corresponding carbon-bromine or carbon-chlorine bonds, making the iodide a better leaving group.[7] This enhanced reactivity allows for milder reaction conditions, which is often critical for preserving the integrity of complex peptide structures.[7]
Core Applications in Peptide and Peptidomimetic Synthesis
This compound's primary role is to act as an electrophile in nucleophilic substitution reactions, typically following an SN2 mechanism. The most common nucleophiles in peptides are the nitrogen atoms of the N-terminus and side chains (e.g., lysine), and the sulfur atom of cysteine.
N-Alkylation of Amino Acids and Peptides
Introducing an N-alkyl group, such as a butyl group, can have profound effects on a peptide's properties. N-alkylation can increase proteolytic resistance and modulate the peptide's conformation, which can be beneficial for receptor binding.[1]
Causality: The lone pair of electrons on a primary or secondary amine (e.g., the N-terminal α-amino group or the ε-amino group of lysine) acts as a nucleophile, attacking the electrophilic carbon of this compound and displacing the iodide ion. This modification can disrupt the hydrogen bonding network of the peptide backbone, leading to altered secondary structures and improved pharmacokinetic profiles.[1]
S-Alkylation of Cysteine Residues
The thiol group of cysteine is a strong nucleophile and readily reacts with this compound to form a stable thioether bond.[8][9] This reaction is often used to block the cysteine residue, preventing the formation of disulfide bonds which can be undesirable in certain applications.[8]
Causality: The high nucleophilicity of the thiolate anion (formed under basic conditions) facilitates a rapid and selective reaction with this compound. This covalent modification is crucial in proteomics for sample preparation before mass spectrometry to ensure accurate protein identification.[8][10]
Synthesis of Non-Canonical Amino Acids
This compound is a valuable reagent for the synthesis of non-canonical amino acids (ncAAs), which are important building blocks for peptidomimetics.[11][12][13] By alkylating a glycine synthon, for example, novel amino acids with a butyl side chain can be created.[14][15]
Causality: The O'Donnell amino acid synthesis, for instance, utilizes the alkylation of a glycine-derived Schiff base.[14] The butyl group from this compound is introduced to the α-carbon, and subsequent hydrolysis yields the desired non-canonical amino acid. These ncAAs can then be incorporated into peptide sequences to create novel structures with enhanced properties.[11][16]
Experimental Protocols
The following protocols are illustrative examples of how this compound can be used in a research setting. Always perform a thorough risk assessment before starting any new experiment.
Protocol 1: N-Terminal Butylation of a Model Peptide
This protocol describes the N-terminal alkylation of a generic peptide on a solid support.
Materials:
-
Fmoc-protected peptide on a solid support (e.g., Rink Amide resin)
-
This compound
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Fmoc Deprotection: Swell the resin-bound peptide in DMF. Treat with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes to remove the N-terminal Fmoc group. Wash the resin thoroughly with DMF.
-
Alkylation: In a reaction vessel, add a solution of this compound (10 equivalents) and DIEA (10 equivalents) in DMF to the deprotected peptide-resin.
-
Reaction: Agitate the mixture at room temperature for 12-24 hours. Monitor the reaction progress using a ninhydrin test.
-
Washing: Once the reaction is complete (negative ninhydrin test), wash the resin with DMF, DCM, and methanol, then dry under vacuum.
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the N-butylated peptide by reverse-phase HPLC.
Protocol 2: S-Alkylation of a Cysteine-Containing Peptide in Solution
This protocol details the alkylation of a free cysteine residue in a purified peptide.
Materials:
-
Cysteine-containing peptide
-
This compound
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Ammonium bicarbonate buffer (pH 8.0)
-
Acetonitrile (ACN)
Procedure:
-
Reduction: Dissolve the peptide in ammonium bicarbonate buffer. Add TCEP (5-10 equivalents) to reduce any existing disulfide bonds. Incubate at 37°C for 30 minutes.
-
Alkylation: Add this compound (20-50 equivalents) to the reaction mixture. It is advisable to dissolve the this compound in a minimal amount of ACN before adding it to the aqueous buffer to ensure solubility.
-
Reaction: Incubate the reaction in the dark at room temperature for 1-2 hours.
-
Quenching: Quench the reaction by adding a small amount of a thiol-containing reagent like dithiothreitol (DTT) or β-mercaptoethanol to consume any excess this compound.
-
Purification: Purify the S-butylated peptide by reverse-phase HPLC.
Protocol 3: Synthesis of N-Butylglycine
This protocol outlines a method for synthesizing a non-canonical amino acid using this compound.
Materials:
-
Glycine ethyl ester hydrochloride
-
Benzophenone imine
-
This compound
-
Sodium hydroxide (NaOH)
-
Tetrabutylammonium bromide (TBAB) - Phase Transfer Catalyst
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl)
-
Diethyl ether
Procedure:
-
Schiff Base Formation: Prepare the benzophenone imine of glycine ethyl ester according to established literature procedures.[14]
-
Alkylation: Dissolve the glycine imine in DCM. Add an aqueous solution of NaOH and a catalytic amount of TBAB. Add this compound (1.1 equivalents) to the biphasic mixture.
-
Reaction: Stir the reaction vigorously at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Workup: Separate the organic layer, wash with water and brine, and dry over sodium sulfate. Evaporate the solvent.
-
Hydrolysis: Hydrolyze the resulting alkylated imine with aqueous HCl to remove the benzophenone protecting group and hydrolyze the ester, yielding N-butylglycine hydrochloride.
-
Purification: The product can be purified by recrystallization.
Peptidomimetic Synthesis
Peptidomimetics are designed to mimic the structure and function of natural peptides but with improved stability and bioavailability.[17] this compound plays a crucial role in creating these synthetic analogues. By introducing butyl groups at various positions on the peptide backbone or side chains, researchers can fine-tune the molecule's properties.[18] For instance, N-alkylation can introduce conformational constraints that lock the peptidomimetic into a bioactive conformation.[1]
Troubleshooting and Considerations
-
Over-alkylation: In the presence of multiple nucleophilic sites, over-alkylation can occur.[19] To minimize this, use a limited amount of this compound and carefully control reaction times. Protecting groups for sensitive amino acid side chains are also essential.
-
Racemization: While SN2 reactions generally proceed with inversion of stereochemistry, harsh reaction conditions can lead to racemization at the α-carbon of amino acids. Milder bases and lower temperatures can help mitigate this.
-
Solubility: this compound is not soluble in aqueous solutions. For reactions in aqueous buffers, co-solvents like acetonitrile or DMF may be necessary.
-
Reagent Purity: The purity of this compound can affect reaction outcomes. Use of a freshly opened or distilled reagent is recommended.
Visualizations
Caption: General SN2 mechanism of alkylation using this compound.
Caption: Experimental workflow for peptide/amino acid alkylation.
References
- ResearchGate. A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides.
- PubMed. Introduction of functional groups into peptides via N-alkylation.
- PubMed. The synthesis of peptidomimetic combinatorial libraries through successive amide alkylations.
- ResearchGate. Introduction of Functional Groups into Peptides via N -Alkylation.
- National Institutes of Health. A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides.
- National Institutes of Health. Direct Editing of Cysteine to Electrophilic Alkyl Halides in Peptides.
- ACS Publications. Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications.
- ResearchGate. Solid-Phase Synthesis of Peptidomimetics with Peptide Backbone Modifications.
- Nanjing Chemical Material Corp. Introduction of this compound.
- PubMed. Synthesis of Non-canonical Amino Acids and Peptide Containing Them for Establishment of the Template for Drug Discovery.
- National Institutes of Health. Synthesis of non-canonical amino acids through dehydrogenative tailoring.
- Brainly. How do you think the reaction would have been affected if this compound were used as the electrophile instead of 1-bromobutane?.
- National Institutes of Health. Peptidomimetic therapeutics: scientific approaches and opportunities.
- Reddit. Toxicity of this compound.
- National Institutes of Health. Chiral Alkyl Halides: Underexplored Motifs in Medicine.
- Mol-Instincts. This compound.
- ResearchGate. Synthesis of Non-canonical Amino Acids and Peptide Containing Them for Establishment of the Template for Drug Discovery | Request PDF.
- BOKU. Process optimization for the biosynthesis of non-canonical amino acids.
- National Institutes of Health. Direct N-alkylation of unprotected amino acids with alcohols.
- ResearchGate. A simplified procedure for the reduction and alkylation of cysteine residues in proteins prior to proteolytic digestion and mass spectral analysis | Request PDF.
- Organic Chemistry Portal. O'Donnell Amino Acid Synthesis.
- MDPI. Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins.
- PubMed. The Cysteine S-Alkylation Reaction as a Synthetic Method to Covalently Modify Peptide Sequences.
- National Institutes of Health. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics.
- National Institutes of Health. Hydrogen-Borrowing Alkylation of 1,2-Amino Alcohols in the Synthesis of Enantioenriched γ-Aminobutyric Acids.
- Beilstein Journals. Recyclable hypervalent-iodine-mediated solid-phase peptide synthesis and cyclic peptide synthesis.
- National Institutes of Health. Introduction to Peptide Synthesis.
- PubMed. [Influence of overalkylation in enzymatic digestion on the qualitative and quantitative analysis of proteins].
- ACS Publications. Co-Catalytic Coupling of Alkyl Halides and Alkenes: the Curious Role of Lutidine.
- ResearchGate. Synthesis of amino acids. Alkylation of aldimine and ketimine derivatives of glycine ethyl ester under various phase-transfer conditions.
- National Institutes of Health. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents.
- SpringerLink. Chemistry of peptide synthesis.
Sources
- 1. Peptidomimetic therapeutics: scientific approaches and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is Peptide Modification? Peptide modification is the artificial addition of molecules onto a peptide, to enhance or make the peptide’s function more specific [biosynth.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. guidechem.com [guidechem.com]
- 5. Introduction of this compound - Nanjing Chemical Material Corp. [njchm.com]
- 6. reddit.com [reddit.com]
- 7. brainly.com [brainly.com]
- 8. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 9. The Cysteine S-Alkylation Reaction as a Synthetic Method to Covalently Modify Peptide Sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of Non-canonical Amino Acids and Peptide Containing Them for Establishment of the Template for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of non-canonical amino acids through dehydrogenative tailoring - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. O'Donnell Amino Acid Synthesis [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. The synthesis of peptidomimetic combinatorial libraries through successive amide alkylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. [Influence of overalkylation in enzymatic digestion on the qualitative and quantitative analysis of proteins] - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthesis and Application of [¹¹C]1-Iodobutane in Radiolabeling for Positron Emission Tomography (PET)
An Application Guide for Researchers
Prepared by a Senior Application Scientist
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of 1-iodobutane as a precursor for the synthesis of the PET radiolabeling agent, [¹¹C]this compound. This guide emphasizes the underlying radiochemistry, provides detailed experimental protocols, and discusses critical considerations for the successful production and application of ¹¹C-butylated radiotracers.
Introduction: The Role of ¹¹C-Alkylating Agents in PET Imaging
Positron Emission Tomography (PET) is a powerful molecular imaging modality that provides quantitative, in vivo measurements of biochemical processes.[1][2] The ability to label biologically active molecules with positron-emitting radionuclides is central to this technique. Carbon-11 (¹¹C) is a particularly valuable radionuclide for PET because its incorporation into a drug molecule does not alter its chemical or biological properties.[3][4] With a short half-life of 20.4 minutes, ¹¹C allows for multiple scans in a single subject on the same day and results in a low radiation dose to the subject.[4][5]
However, this short half-life presents a significant synthetic challenge, necessitating rapid and highly efficient radiolabeling methods.[2] One of the most robust strategies in ¹¹C chemistry is the formation of carbon-carbon or carbon-heteroatom bonds using reactive ¹¹C-labeled synthons. While [¹¹C]methyl iodide is the most common ¹¹C-alkylating agent[6][7][8], longer alkyl chains are often required to modulate the lipophilicity, binding affinity, or metabolic profile of a potential radiotracer.
This is where this compound finds its primary application in the radiolabeling field: not as a substrate for radioiodination, but as a key reagent in the synthesis of [¹¹C]this compound . This synthon serves as a versatile ¹¹C-butylating agent , enabling the introduction of a four-carbon chain onto a variety of precursor molecules. While radioiodinated alkyl chains can be synthesized, their application is often limited by potential in vivo deiodination, which can compromise imaging data.[9] The carbon-carbon bond formed by ¹¹C-alkylation is metabolically robust, making it a preferred strategy for tracer development.
This guide will focus exclusively on the synthesis of [¹¹C]this compound from cyclotron-produced [¹¹C]CO₂ and its subsequent use in labeling reactions.
Part 1: The Radiochemistry of [¹¹C]this compound
The successful application of [¹¹C]this compound hinges on two core chemical transformations: the efficient synthesis of the radiolabeled synthon itself, and its effective use in a subsequent nucleophilic substitution reaction.
Pillar 1: Synthesis of [¹¹C]this compound via the Grignard Reaction
The journey from the cyclotron to the final ¹¹C-butylating agent begins with [¹¹C]carbon dioxide ([¹¹C]CO₂), the primary product of the ¹⁴N(p,α)¹¹C nuclear reaction.[4][6][10] Due to the low chemical reactivity of CO₂, a "fixation" step is required to convert it into a more synthetically useful form.[6][10] The Grignard reaction is a classic and highly effective method for this purpose.[6][11][12]
The overall process can be summarized in three key stages:
-
¹¹C-Carboxylation: Propylmagnesium bromide (a Grignard reagent) is reacted with cyclotron-produced [¹¹C]CO₂. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of [¹¹C]CO₂, forming the magnesium salt of [¹¹C]butanoic acid after an aqueous quench. This reaction is highly efficient and serves to "trap" the radioactive carbon into a stable, non-gaseous intermediate.
-
Reduction: The resulting [¹¹C]butanoic acid is then reduced to [¹¹C]1-butanol. A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is typically used for this transformation.
-
Iodination: Finally, the hydroxyl group of [¹¹C]1-butanol is converted to an iodide. This is commonly achieved by reaction with hydroiodic acid (HI), which protonates the hydroxyl group, turning it into a good leaving group (water) that is subsequently displaced by the iodide ion.
This multi-step synthesis must be performed rapidly, typically within an automated synthesis module, to minimize decay losses and ensure a high yield of the final product.
Pillar 2: Application in ¹¹C-Butylation via Nucleophilic Substitution
Once synthesized, [¹¹C]this compound is a potent electrophile. The carbon atom bonded to the iodine is electron-deficient due to the polarity of the C-I bond, making it susceptible to attack by nucleophiles.[13][14][15] The iodide ion is an excellent leaving group, further facilitating the reaction.[16]
The labeling of a target molecule (precursor) proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[13][17] In this reaction, a lone pair of electrons from a nucleophilic atom (typically an oxygen, nitrogen, or sulfur) on the precursor molecule attacks the ¹¹C-labeled carbon, displacing the iodide in a single, concerted step. This forms a stable, covalent C-¹¹C bond and incorporates the butyl group into the final radiotracer.
The efficiency of this reaction is dependent on several factors, including the nucleophilicity of the precursor, the choice of solvent, the reaction temperature, and the presence of a suitable base to deprotonate the nucleophile if necessary.
Part 2: Experimental Protocols
The following protocols are generalized methodologies and should be adapted and optimized for specific precursors and available automated synthesis equipment. All operations must be performed in a shielded hot cell, adhering to all local radiation safety regulations.
Protocol 2.1: Automated Synthesis of [¹¹C]this compound
This protocol outlines the synthesis starting from [¹¹C]CO₂ delivered from the cyclotron.
Reagents & Materials:
-
Propylmagnesium bromide (PrMgBr), ~1.0 M in THF
-
Lithium aluminum hydride (LiAlH₄), ~1.0 M in THF
-
Hydroiodic acid (HI), 57% in water
-
Anhydrous tetrahydrofuran (THF)
-
Helium or Nitrogen gas supply (UHP grade)
-
Automated radiochemistry synthesis module (e.g., GE TRACERlab™, Eckert & Ziegler Modular-Lab) equipped with a reaction vessel, solvent evaporators, and reagent delivery systems.
Methodology:
-
Pre-synthesis Setup: Ensure the synthesis module is clean, dry, and has passed all system checks. Load the required reagents into the appropriate vials on the module.
-
[¹¹C]CO₂ Trapping: Deliver [¹¹C]CO₂ from the cyclotron into the reaction vessel pre-loaded with ~0.3 mL of propylmagnesium bromide solution at 0 °C. Allow the gas to bubble through the solution for 2-3 minutes to ensure complete trapping.
-
Solvent Removal: After trapping, evaporate the THF solvent under a stream of inert gas at 60-80 °C.
-
Reduction: Cool the reaction vessel to 0 °C. Add ~0.4 mL of the LiAlH₄ solution to the dried residue. Heat the vessel to 50-60 °C for 2-3 minutes to complete the reduction to [¹¹C]1-butanol.
-
Iodination: Cool the vessel again to below 30 °C. Carefully and slowly add ~0.5 mL of hydroiodic acid. Heat the reaction mixture to 90-100 °C for 3-5 minutes.
-
Purification/Distillation: The volatile [¹¹C]this compound is purified by passing a stream of inert gas through the reaction vessel and carrying the product through a drying column (e.g., P₂O₅) into a collection vial or directly into the second reaction vessel containing the labeling precursor.
Caption: General workflow for PET tracer synthesis using [¹¹C]this compound.
Protocol 2.2: General Protocol for ¹¹C-Butylation of a Precursor
This protocol describes the reaction of the synthesized [¹¹C]this compound with a nucleophilic precursor molecule.
Reagents & Materials:
-
Precursor molecule (typically 1-2 mg) dissolved in a suitable solvent (e.g., DMF, DMSO, Acetonitrile).
-
Base (if required, e.g., K₂CO₃, NaOH, or a non-nucleophilic organic base).
-
HPLC system (preparative or semi-preparative) with a radioactivity detector.
-
Solid-phase extraction (SPE) cartridge (e.g., C18 Sep-Pak) for formulation.
-
Sterile water for injection, USP.
-
Ethanol, USP.
Methodology:
-
Reaction Setup: In a clean reaction vial, dissolve the precursor molecule in the chosen solvent. If the nucleophile requires deprotonation (e.g., an alcohol or thiol), add the appropriate base.
-
¹¹C-Synthon Delivery: Transfer the gaseous [¹¹C]this compound from Protocol 2.1 into the reaction vial containing the precursor solution. Seal the vial.
-
Labeling Reaction: Heat the reaction vial to an optimized temperature (typically 80-120 °C) for an optimized time (typically 5-10 minutes).
-
Quenching and Purification: After the reaction, cool the vial and quench the reaction with mobile phase or water. Inject the entire crude reaction mixture onto the HPLC system.
-
Collection: Collect the radioactive peak corresponding to the desired product, which is identified by comparing its retention time with a non-radioactive reference standard.
-
Formulation: Trap the collected HPLC fraction on an SPE cartridge. Wash the cartridge with sterile water to remove HPLC solvents. Elute the final product from the cartridge with a small volume of ethanol, followed by sterile saline for injection.
-
Sterilization: Pass the final formulated product through a 0.22 µm sterile filter into a sterile, pyrogen-free vial for quality control testing.
Caption: Chemical reaction pathway for the synthesis of [¹¹C]this compound.
Part 3: Quality Control, Data Analysis, and Troubleshooting
For any radiopharmaceutical intended for preclinical or clinical use, rigorous quality control (QC) is mandatory to ensure patient safety and data integrity.[18][19][20][21]
Key QC Parameters:
| Parameter | Method | Acceptance Criteria (Typical) | Rationale |
| Identity | Radio-HPLC | Retention time of the radioactive peak matches that of a non-radioactive reference standard. | Confirms that the radioactivity corresponds to the correct chemical compound. |
| Radiochemical Purity | Radio-HPLC | > 95% of total radioactivity is in the product peak. | Ensures that observed signal in PET scan is from the tracer, not radioactive impurities. |
| Chemical Purity | HPLC (UV detector) | Peak area of the product should be > 90% of all UV-absorbing species. | Limits injection of potentially toxic chemical impurities. |
| Specific Activity (SA) | Calculated from HPLC data (radioactivity and mass). | As high as possible (typically > 37 GBq/µmol or 1 Ci/µmol at time of injection). | High SA is crucial to avoid pharmacological effects from the injected mass and to ensure the tracer binds to its target without saturating it. |
| pH | pH meter or strip | 4.5 - 7.5 | Ensures the final product is physiologically compatible for intravenous injection. |
| Residual Solvents | Gas Chromatography (GC) | Below USP limits (e.g., Ethanol < 5000 ppm). | Limits exposure to potentially toxic organic solvents used in the synthesis. |
| Sterility & Endotoxins | Culture testing & LAL test | Sterile and pass endotoxin limits. | Ensures the product is free from microbial contamination. (Note: Sterility is often assumed for short-lived tracers via process validation). |
Troubleshooting Common Issues:
-
Low Radiochemical Yield (RCY):
-
Cause: Incomplete [¹¹C]CO₂ trapping.
-
Solution: Check Grignard reagent quality and concentration; ensure trapping vessel is sufficiently cooled.
-
Cause: Moisture in the system.
-
Solution: Rigorously dry all glassware and use anhydrous solvents. Grignard and LiAlH₄ reagents are extremely water-sensitive.
-
-
Low Specific Activity (SA):
-
Cause: Contamination with atmospheric (non-radioactive) CO₂.
-
Solution: Ensure the synthesis module is leak-tight. Use high-purity inert gas.
-
Cause: Carrier from target gas or system lines.
-
Solution: Condition the cyclotron target by performing a "hot run" before the production run.
-
-
Poor Labeling Efficiency in Step 2:
-
Cause: Poor nucleophilicity of the precursor or steric hindrance.
-
Solution: Optimize base, temperature, and reaction time. A more polar, aprotic solvent (e.g., DMF, DMSO) can accelerate Sₙ2 reactions.
-
References
- Development and Optimization of 11C-Labeled Radiotracers: A Review of the Modern Quality Control Design Process. (2023). ACS Publications.
- Va R, et al. (1995). Synthesis of Fatty Acids Specifically Labelled With 11C in Various Positions, Including 2H Substitution, for in Vivo Studies of Myocardium Using PET. PubMed.
- Conti M, Eriksson L. (2017). New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals. PMC.
- Development and Optimization of 11 C-Labeled Radiotracers: A Review of the Modern Quality Control Design Process. (2023). ResearchGate.
- P, Scott T, et al. (2023). Development and Optimization of 11C-Labeled Radiotracers: A Review of the Modern Quality Control Design Process. PubMed.
- Padgett H C, et al. (1985). Synthesis of high purity 11C labeled palmitic acid for measurement of regional myocardial perfusion and metabolism. PubMed.
- Bongarzone S, et al. (2023). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. MDPI.
- Taddei C, Gee A D. (2018). Recent progress in [11C]carbon dioxide ([11C]CO2) and [11C]carbon monoxide ([11C]CO) chemistry. PMC.
- Lodi F, et al. (2012). Synthesis of oncological [11C]radiopharmaceuticals for clinical PET. PubMed.
- Pekosak A, et al. (2015). Improved synthesis and application of [(11) C]benzyl iodide in positron emission tomography radiotracer production. ResearchGate.
- Saxena A, et al. (2021). An Exposition of 11C and 18F Radiotracers Synthesis for PET Imaging. ResearchGate.
- Henderson B D, et al. (2020). Use of 55 PET radiotracers under approval of a Radioactive Drug Research Committee (RDRC). PMC.
- Bongarzone S, et al. (2023). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. MDPI.
- Brooks A F, et al. (2019). Radiochemistry for positron emission tomography. PMC.
- Allard M, et al. (2008). State of art in 11C labelled radiotracers synthesis. PubMed.
- Specific Activity of 11C-Labelled Radiotracers: A Big Challenge for PET Chemists. (2021). ResearchGate.
- Nucleophilic Substitution of Alkyl Halides. (n.d.). University of Toronto.
- The Synthesis and Applications of Carbon-11 in Modern Nuclear Medicine. (2024). BTL.
- Boschi S, et al. (2009). Development of a modular system for the synthesis of PET [(11)C]labelled radiopharmaceuticals. PubMed.
- Långström B, et al. (1986). The synthesis of 1- 11C-labelled ethyl, propyl, butyl and isobutyl iodides and examples of alkylation reactions. R Discovery.
- Robins E G, et al. (2022). Radiosynthesis, Preclinical, and Clinical Positron Emission Tomography Studies of Carbon-11 Labeled Endogenous and Natural Exogenous Compounds. ACS Publications.
- Hooker J M. (2016). 11C=O Bonds Made Easily for Positron Emission Tomography Radiopharmaceuticals. PMC.
- Organic Chemistry Alkyl Halides - Nucleophilic Substitutions. (n.d.). StudySmarter.
- Carbon-11 Labeling Chemistry Based upon [11C]Methyl Iodide. (2021). ResearchGate.
- Jones J R, et al. (2015). Synthesis of [11C]palmitic acid for PET imaging using a single molecular sieve 13X cartridge for reagent trapping, radiolabeling and selective purification. PubMed.
- Scott P J H, et al. (2019). Synthesis of Radiopharmaceuticals via “In-Loop” 11C-Carbonylation as Exemplified by the Radiolabeling of Inhibitors of Bruton's Tyrosine Kinase. PMC.
- Alkyl Halides- Nucleophilic Substitution and Elimination. (2022). Chemistry LibreTexts.
- Chapter 7 Alkyl Halides and Nucleophilic Substitution. (n.d.). University of Rochester.
- Bas-Toniazzo V, et al. (2017). Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination. PMC.
- What is nucleophilic substitution?. (n.d.). Chemguide.
- Rösch F, Coenen H H. (2013). Carbon-11 labeling chemistry based upon [11C]methyl iodide. PubMed.
- Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. (2023). MDPI.
- Li Z, et al. (2019). Radiolabeling with [11C]HCN for Positron Emission Tomography. PMC.
Sources
- 1. Synthesis of oncological [11C]radiopharmaceuticals for clinical PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. State of art in 11C labelled radiotracers synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies | MDPI [mdpi.com]
- 4. openmedscience.com [openmedscience.com]
- 5. Synthesis of [11C]palmitic acid for PET imaging using a single molecular sieve 13X cartridge for reagent trapping, radiolabeling and selective purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carbon-11 labeling chemistry based upon [11C]methyl iodide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Radiolabeling with [11C]HCN for Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 11C=O Bonds Made Easily for Positron Emission Tomography Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 12. Recent progress in [11C]carbon dioxide ([11C]CO2) and [11C]carbon monoxide ([11C]CO) chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. web.viu.ca [web.viu.ca]
- 14. ocw.uci.edu [ocw.uci.edu]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. chemistry.coach [chemistry.coach]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. Development and Optimization of 11C-Labeled Radiotracers: A Review of the Modern Quality Control Design Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Use of 55 PET radiotracers under approval of a Radioactive Drug Research Committee (RDRC) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-Iodobutane as a Precursor for High-Value Organometallic Reagents
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of utilizing 1-iodobutane for the synthesis of essential organometallic reagents. We will delve into the preparation of n-butylmagnesium iodide (a Grignard reagent) and n-butyllithium, offering not just step-by-step protocols but also the underlying mechanistic principles and critical safety considerations that ensure successful and safe execution.
This compound: An Optimal Precursor for Organometallic Synthesis
This compound is a colorless to pale yellow liquid widely employed in organic synthesis as a versatile alkylating agent.[1] Its utility as a precursor for organometallic reagents stems from the nature of the carbon-iodine (C-I) bond. Iodine is an excellent leaving group, making the bond susceptible to cleavage by reducing metals like magnesium and lithium.[1][2] This reactivity is more pronounced compared to its chloro- and bromo-alkane counterparts, often allowing for more facile reaction initiation.[2]
Physicochemical & Safety Data
Proper handling of the starting material is paramount. This compound is flammable, light-sensitive, and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[1][3]
| Property | Value | Reference(s) |
| CAS Number | 542-69-8 | [1][4] |
| Molecular Formula | C₄H₉I | [1][4] |
| Molecular Weight | 184.02 g/mol | [1] |
| Boiling Point | 130-131 °C | [1][5][6] |
| Melting Point | -103 °C | [1][5][6] |
| Density | 1.617 g/mL at 25 °C | [1][5][6] |
| Flash Point | 31-33 °C | [1][4] |
| Solubility | Insoluble in water; soluble in ether, alcohol, chloroform. | [1][3][5] |
Synthesis of n-Butylmagnesium Iodide: The Grignard Reagent
The reaction of this compound with magnesium metal in an ethereal solvent yields n-butylmagnesium iodide, a classic Grignard reagent.[7] These reagents are powerful nucleophiles used extensively to form new carbon-carbon bonds by reacting with electrophiles like aldehydes, ketones, and esters.[7][8][9]
Mechanistic Insights & Experimental Rationale
The formation of a Grignard reagent is a heterogeneous reaction that occurs on the surface of the magnesium metal.[10] The mechanism is understood to involve radical intermediates.[11][12]
-
Causality of Reaction Conditions :
-
Anhydrous Solvents : Grignard reagents are strong bases and react readily with protic solvents like water or alcohols, which would quench the reagent to form butane.[11][13] Therefore, all glassware must be rigorously dried (e.g., flame-dried under an inert atmosphere), and anhydrous solvents (typically diethyl ether or THF) must be used.[14][15]
-
Ethereal Solvents : Solvents like diethyl ether and tetrahydrofuran (THF) are essential. They are aprotic and solvate the magnesium center of the Grignard reagent, forming a stabilizing complex that keeps the reagent in solution.[11][16][17]
-
Initiation : Magnesium metal is typically coated with a passivating layer of magnesium oxide (MgO), which can inhibit the reaction.[18] To initiate the reaction, this layer must be breached. This is often achieved by adding a small crystal of iodine, which etches the metal surface.[7][14] The use of 1,2-dibromoethane is another common method.[10][18]
-
Detailed Experimental Protocol: Preparation of n-Butylmagnesium Iodide
Safety Notice: This procedure must be conducted in a fume hood. Diethyl ether is extremely flammable.[13] Ensure no open flames are nearby. The reaction is exothermic and an ice-water bath should be on standby for temperature control.[14][19]
-
1. Apparatus Setup :
-
Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser (topped with a gas inlet for nitrogen or argon), and a pressure-equalizing dropping funnel.
-
Flame-dry all glassware under a stream of inert gas (N₂ or Ar) to remove adsorbed moisture and allow it to cool to room temperature.[14]
-
-
2. Reagent Preparation :
-
Place magnesium turnings (1.2 eq.) into the cooled flask. Add a single small crystal of iodine.
-
Add enough anhydrous diethyl ether to the flask to cover the magnesium.
-
In the dropping funnel, prepare a solution of this compound (1.0 eq.) in anhydrous diethyl ether.
-
-
3. Reaction Initiation & Execution :
-
Begin stirring the magnesium suspension. Add a small portion (~10%) of the this compound solution from the dropping funnel to the flask.[7]
-
Initiation is indicated by the disappearance of the iodine color, the appearance of a cloudy/brownish solution, and gentle boiling of the ether.[7] If the reaction does not start, gentle warming with a heating mantle may be required. Once initiated, the reaction is exothermic, and the heating mantle should be removed.[7]
-
Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.[4] This addition typically takes 30-60 minutes.[7]
-
After the addition is complete, continue stirring. If refluxing subsides, gently heat the mixture for an additional 30-60 minutes to ensure the reaction goes to completion.[7]
-
-
4. Product :
Workflow for Grignard Reagent Synthesis
Caption: Workflow for the synthesis of n-butylmagnesium iodide.
Synthesis of n-Butyllithium: The Organolithium Reagent
n-Butyllithium (n-BuLi) is a powerful superbase and nucleophile widely used in organic synthesis for deprotonation and metalation reactions.[20][21][22] It is prepared by the reaction of an alkyl halide with lithium metal.[20][23] Due to its extreme reactivity, n-BuLi is pyrophoric—it can ignite spontaneously upon contact with air—and requires specialized handling techniques.[24][25][26]
Mechanistic Insights & Experimental Rationale
The reaction involves the reduction of the C-X bond by lithium metal, which has a radical mechanism similar to Grignard formation.[23]
-
Causality of Reaction Conditions :
-
Inert Atmosphere : The pyrophoric nature of n-BuLi and its high reactivity towards moisture and oxygen necessitate that the entire procedure be conducted under a rigorously maintained inert atmosphere (argon or nitrogen), typically using a Schlenk line or a glovebox.[24][25][27]
-
Lithium Metal : The lithium metal used should be clean and provide a large surface area. Lithium containing 1-3% sodium often accelerates the reaction.[20][28]
-
Temperature Control : The reaction is highly exothermic. Low temperatures (e.g., -15 to -25 °C) are often used to control the reaction rate, prevent side reactions, and enhance safety.[29][30]
-
Solvent Choice : The reaction is typically carried out in non-polar hydrocarbon solvents like hexanes or pentane, or in ethereal solvents like diethyl ether.[2][20] It is important to note that n-BuLi can deprotonate ethers like THF, especially at higher temperatures, so reactions in THF are usually conducted at -78 °C.[20][28]
-
Detailed Experimental Protocol: Preparation of n-Butyllithium
CRITICAL SAFETY WARNING: n-Butyllithium is pyrophoric and reacts violently with water.[20][31] This procedure must only be performed by trained personnel. A fire-resistant lab coat, safety glasses, and appropriate gloves (e.g., nitrile gloves under neoprene) are mandatory.[32] A Class D fire extinguisher (for combustible metals) or dry powder (graphite) should be immediately accessible.[24][26] Never work alone.[24][33]
-
1. Apparatus Setup :
-
Set up a flame-dried, three-necked flask with a mechanical stirrer, a low-temperature thermometer, and a gas inlet connected to a Schlenk line.
-
Maintain a positive pressure of argon or nitrogen throughout the procedure.
-
-
2. Reagent Preparation :
-
Under an inert atmosphere, add freshly cut lithium metal (2.2 eq.) to the flask.
-
Add anhydrous solvent (e.g., diethyl ether or hexanes).
-
Cool the stirred suspension to the desired temperature (e.g., -15 °C) using a cooling bath (e.g., dry ice/acetone).[29]
-
-
3. Reaction Execution :
-
Slowly add this compound (1.0 eq.) dropwise via a syringe or dropping funnel, ensuring the internal temperature does not rise uncontrollably. The reaction is highly exothermic.[30]
-
A color change and turbidity indicate the reaction has initiated.[29]
-
After the addition is complete, continue stirring at the low temperature for an additional 1-2 hours to ensure complete reaction.[29]
-
Allow the mixture to slowly warm to room temperature.
-
-
4. Product Handling & Storage :
-
Allow the excess lithium and lithium iodide salt to settle.
-
The supernatant solution of n-butyllithium can be carefully transferred via cannula to a dry, argon-flushed storage vessel (e.g., a Sure/Seal™ bottle).[32]
-
The concentration of the solution must be determined by titration before use. Store in a cool, dry place, preferably in an explosion-proof refrigerator.[27][33]
-
Workflow for n-Butyllithium Synthesis
Caption: Workflow for the synthesis of pyrophoric n-butyllithium.
Comparative Overview and Applications
While both reagents are butyl nucleophiles derived from this compound, their properties and applications have important distinctions.
| Feature | n-Butylmagnesium Iodide (Grignard) | n-Butyllithium (Organolithium) |
| Basicity | Strong Base | Very Strong Base (Superbase) |
| Nucleophilicity | Strong Nucleophile | Strong Nucleophile |
| Handling | Air and moisture sensitive.[14][23] | Pyrophoric, extremely air and moisture sensitive.[24][26] |
| Common Solvents | Diethyl ether, THF[13][16] | Hexanes, Pentane, Diethyl ether[20][28] |
| Primary Use | Nucleophilic addition to carbonyls, esters, epoxides.[8][9][16] | Strong base for deprotonation, metalation, polymerization initiator.[21][34][35] |
In drug development and organic synthesis, these reagents are indispensable. Grignard reagents are workhorses for creating alcohols from carbonyl compounds.[16][36] n-Butyllithium's immense basicity allows for the deprotonation of even weakly acidic C-H bonds, enabling the formation of other organolithium species or directed ortho-metalation, a key strategy for functionalizing aromatic rings.[21][37]
Conclusion
This compound serves as a highly effective and reactive precursor for the synthesis of two cornerstone organometallic reagents: n-butylmagnesium iodide and n-butyllithium. The choice between them depends on the desired reactivity, with the Grignard reagent being a robust nucleophile and n-butyllithium serving as a premier strong base. Mastery of the distinct, rigorous handling protocols for each—particularly the inert atmosphere techniques required for the pyrophoric n-butyllithium—is essential for leveraging their synthetic power safely and effectively.
References
- BenchChem. (n.d.). Application Notes and Protocols for the Preparation of n-Butylmagnesium Iodide from this compound.
- Organic Chemistry Data. (n.d.). Grignard Reaction - Common Conditions.
- University of Calgary. (n.d.). Formation of Grignard Reagents from Organic Halides.
- Nanjing Chemical Material Corp. (n.d.). Introduction of this compound.
- Chemcasts. (n.d.). Thermophysical Properties of this compound.
- Guidechem. (n.d.). N Butyllithium: Chemistry, Applications, and Safety Considerations.
- OrgoSolver. (n.d.). Grignard Reagents, Organolithium Compounds, and Gilman Reagents.
- Quora. (2022). What are Grignard reagent preparation precautions during preparation?.
- University of California, Riverside EH&S. (2009). Procedures for Safe Use of Pyrophoric Organolithium Reagents.
- ChemicalBook. (2023). This compound.
- Scribd. (n.d.). N Butyllithium.
- University of Rochester. (n.d.). Developing SOPs for Hazardous Chemical Manipulations.
- Princeton University EHS. (n.d.). Safe handling of organolithium compounds in the laboratory.
- The Organic Chemistry Tutor. (2020). Formation Of Grignard Reagent Mechanism. YouTube.
- J&K Scientific. (2023). Organolithium Compounds Safety Guide: Handling, Storage, and Disposal Best Practices.
- J&K Scientific. (2021). Tips to Safely and Effectively Use Organolithium Compounds.
- BenchChem. (n.d.). Application Notes and Protocols for the Introduction of a Butyl Group Using this compound.
- Leah4Sci. (2020). Grignard Reaction, Mechanism, Reagent and Cheat Sheet.
- Wikipedia. (n.d.). n-Butyllithium.
- Chemguide. (n.d.). Grignard Reagents.
- BenchChem. (n.d.). This compound CAS number and molecular weight.
- PrepChem.com. (n.d.). Preparation of n-Butyllithium (n-BuLi · LiBr).
- Michigan State University. (n.d.). Alkyl Halide Reactivity.
- Market Publishers. (2024). Butyllithium: The Powerful Reagent in Organic Synthesis.
- National Institutes of Health. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents.
- Sigma-Aldrich. (n.d.). This compound 99%.
- Wikipedia. (n.d.). Grignard reagent.
- Master Organic Chemistry. (2015). Reactions of Grignard Reagents.
- Chemistry LibreTexts. (2023). Reactions with Grignard Reagents.
- University of Wisconsin-Madison. (2018). Laboratory Safety Standard Operating Procedure (SOP) for organometallic compounds.
- Ascensus Specialties. (n.d.). n-Butyllithium.
- Organic Chemistry Portal. (2023). n-Butyllithium: A Comprehensive Review of Properties, Preparation and Reactions.
- American Chemical Society. (n.d.). Grignard Reaction Safety.
- The Synthetic Organic Chemistry Site. (n.d.). n-Butyllithium (n-BuLi).
- Funny Ehs info. (2024). Grignard reaction safety. YouTube.
- Wikipedia. (n.d.). Organolithium reagent.
- Chemistry LibreTexts. (2024). 10.6: Reactions of Alkyl Halides - Grignard Reagents.
- Organic Syntheses. (n.d.). Procedure for handling air-sensitive reagents.
- Master Organic Chemistry. (2015). Formation of Grignard and Organolithium Reagents From Alkyl Halides.
- Mettler Toledo. (n.d.). Lithiation and Organolithium Reactions.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 3. Introduction of this compound - Nanjing Chemical Material Corp. [njchm.com]
- 4. chem-casts.com [chem-casts.com]
- 5. This compound | 542-69-8 [chemicalbook.com]
- 6. 碘丁烷 99%, contains copper as stabilizer | Sigma-Aldrich [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. Grignard Reaction - Common Conditions [commonorganicchemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Formation of Grignard Reagents from Organic Halides [research.cm.utexas.edu]
- 12. m.youtube.com [m.youtube.com]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. quora.com [quora.com]
- 15. dchas.org [dchas.org]
- 16. leah4sci.com [leah4sci.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Grignard reagent - Wikipedia [en.wikipedia.org]
- 19. acs.org [acs.org]
- 20. n-Butyllithium - Wikipedia [en.wikipedia.org]
- 21. marketpublishers.com [marketpublishers.com]
- 22. assets.ascensusspecialties.com [assets.ascensusspecialties.com]
- 23. orgosolver.com [orgosolver.com]
- 24. jk-sci.com [jk-sci.com]
- 25. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 26. artscimedia.case.edu [artscimedia.case.edu]
- 27. ehs.princeton.edu [ehs.princeton.edu]
- 28. n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions_Chemicalbook [chemicalbook.com]
- 29. prepchem.com [prepchem.com]
- 30. Organic Syntheses Procedure [orgsyn.org]
- 31. n-Butyllithium (n-BuLi) [commonorganicchemistry.com]
- 32. ehs.ucr.edu [ehs.ucr.edu]
- 33. jk-sci.com [jk-sci.com]
- 34. Page loading... [guidechem.com]
- 35. scribd.com [scribd.com]
- 36. chem.libretexts.org [chem.libretexts.org]
- 37. mt.com [mt.com]
Application Note: Mechanistic Pathways and Protocols for Ether Cleavage
Introduction
The ether linkage (C-O-C) is renowned for its chemical stability, making ethers excellent solvents and effective protecting groups for hydroxyl moieties in complex organic synthesis.[1] However, this same stability presents a challenge when the selective cleavage of an ether bond is required for deprotection or further functionalization. Understanding the underlying mechanisms of ether cleavage is paramount for designing effective, high-yield synthetic strategies.
This application note provides an in-depth guide to the mechanisms of ether cleavage, with a focus on iodide-mediated pathways. We will first explore the canonical, acid-catalyzed mechanism using hydroiodic acid (HI) and then delve into a more modern, milder approach using trimethylsilyl iodide (TMSI), a reagent class that aligns with the inquiry into cleavage using iodoalkane-type species. This guide is designed to move beyond simple procedural lists, offering causal explanations for experimental choices to empower researchers in their laboratory work.
Part 1: The Canonical Mechanism - Cleavage with Hydroiodic Acid (HI)
The cleavage of ethers with strong protic acids like HI and HBr is a foundational reaction in organic chemistry. Ethers themselves are poor substrates for nucleophilic attack because the alkoxide (RO⁻) is a strong base and thus a poor leaving group.[2] The essential first step in this mechanism is the protonation of the ether oxygen by a strong acid, which converts the alkoxy group into a neutral alcohol (ROH)—an excellent leaving group.[1]
The subsequent pathway, either SN1 or SN2, is dictated by the structure of the alkyl groups attached to the ether oxygen.[3]
SN2 Pathway: For Primary and Secondary Ethers
For ethers with methyl, primary, or secondary alkyl groups, the cleavage proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4][5] Following protonation, the highly nucleophilic iodide ion attacks the less sterically hindered carbon atom, displacing the alcohol.[6]
Key Mechanistic Steps (SN2):
-
Protonation: The ether oxygen is protonated by HI to form an oxonium ion.
-
Nucleophilic Attack: The iodide anion (I⁻) performs a backside attack on the less sterically hindered carbon of the oxonium ion.
-
Displacement: The C-O bond is cleaved, resulting in an alkyl iodide and an alcohol.
If an excess of HI is used, the alcohol product can be subsequently converted into a second molecule of alkyl iodide.[2]
Caption: SN2 mechanism for HI-mediated ether cleavage.
SN1 Pathway: For Tertiary, Benzylic, or Allylic Ethers
When one of the alkyl groups can form a stable carbocation (tertiary, benzylic, or allylic), the mechanism shifts to a unimolecular SN1 pathway.[4] The protonated ether dissociates to form an alcohol and a relatively stable carbocation. This carbocation is then rapidly captured by the iodide nucleophile.
Key Mechanistic Steps (SN1):
-
Protonation: The ether oxygen is protonated by HI.
-
Dissociation: The protonated ether spontaneously cleaves to form a stable carbocation and an alcohol molecule.
-
Nucleophilic Capture: The iodide anion attacks the carbocation to form the final alkyl iodide product.
This pathway is generally faster than the SN2 cleavage due to the energetic favorability of the stabilized carbocation intermediate.[2]
Part 2: The Lewis Acid Pathway - Modern Approaches Using Iodo-Reagents
While the user's query mentioned cleavage with "1-iodobutane," the direct use of a simple alkyl iodide as the primary cleaving agent is not a standard transformation. However, the query insightfully points toward a class of non-protic, iodide-based reagents that are central to modern organic synthesis. Among these, trimethylsilyl iodide (TMSI) is a premier example.
TMSI offers a powerful and often milder alternative to HI, operating under aprotic conditions and avoiding the harshness of strong mineral acids.[7] It is particularly effective for deprotecting aryl methyl ethers to yield phenols.[8]
Mechanism of TMSI Cleavage
The mechanism of TMSI is distinct from the protic acid pathway and relies on the Lewis acidity of the silicon atom.[9]
-
Lewis Acid Activation: The silicon atom of TMSI coordinates to the ether oxygen. This coordination polarizes the C-O bond and transforms the alkoxy group into a superior leaving group (R-O-TMS).[7]
-
Nucleophilic Attack: An iodide ion (either from another equivalent of TMSI or present in the reaction mixture) attacks one of the ether's alkyl carbons in an SN2 fashion.[10]
-
Cleavage: The C-O bond breaks, yielding a trimethylsilyl ether (R-O-TMS) and an alkyl iodide (R'-I).
-
Hydrolysis: Upon aqueous workup, the trimethylsilyl ether is readily hydrolyzed to the corresponding alcohol or phenol.
This mechanism provides excellent regioselectivity. For instance, in an unsymmetrical ether like methyl cyclohexyl ether, the iodide preferentially attacks the less hindered methyl group, yielding methyl iodide and cyclohexanoxytrimethylsilane.[8]
Caption: TMSI-mediated ether cleavage mechanism.
Other powerful Lewis acids, notably boron tribromide (BBr₃) and boron triiodide (BI₃), are also widely used for ether cleavage, operating through similar principles of Lewis acid activation followed by nucleophilic attack.[11][12]
Part 3: Experimental Protocols
Scientific integrity demands protocols that are reproducible and grounded in established literature. The following protocols detail two robust methods for iodide-mediated ether cleavage.
Protocol 1: Classical Cleavage via in situ Generated HI
Directly handling concentrated HI, which is an expensive and unstable gas, is often impractical.[13] A safer and more common laboratory practice is to generate HI in situ from an alkali metal iodide (like KI) and a non-oxidizing strong acid, such as phosphoric acid (H₃PO₄).[1]
Objective: To cleave butyl ethyl ether into its corresponding alkyl iodides.
Materials:
-
Butyl ethyl ether (1.0 equiv)
-
Potassium iodide (KI, 2.5 equiv)
-
85% Phosphoric acid (H₃PO₄, 2.5 equiv)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Reagent Addition: To the flask, add butyl ethyl ether (1.0 equiv) and potassium iodide (2.5 equiv).
-
Acidification: Slowly add 85% phosphoric acid (2.5 equiv) to the stirring mixture.
-
Reaction: Heat the mixture to a gentle reflux (approx. 80-100 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with water and transfer to a separatory funnel.
-
Extraction: Extract the aqueous layer twice with dichloromethane.
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude alkyl iodide products.
-
Purification: Purify the products via fractional distillation.
Protocol 2: Mild Cleavage via in situ Generated TMSI
TMSI is hydrolytically unstable and sensitive to light, making its in situ generation from stable precursors the preferred method for both cost and reactivity.[9] This protocol uses chlorotrimethylsilane (TMSCl) and sodium iodide (NaI).[14]
Objective: To demethylate 4-methoxybiphenyl to 4-phenylphenol.
Caption: Experimental workflow for in situ TMSI generation and use.
Materials:
-
4-Methoxybiphenyl (1.0 equiv)
-
Sodium iodide (NaI, 1.5 equiv, dried)
-
Chlorotrimethylsilane (TMSCl, 1.5 equiv)
-
Acetonitrile (anhydrous)
-
Methanol
-
Diethyl ether
-
1 M HCl solution
Procedure:
-
Reagent Preparation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), suspend dried sodium iodide (1.5 equiv) in anhydrous acetonitrile. Add chlorotrimethylsilane (1.5 equiv) dropwise while stirring. Stir the mixture at room temperature for 30 minutes. A precipitate of NaCl will form as the TMSI is generated.
-
Substrate Addition: Add a solution of 4-methoxybiphenyl (1.0 equiv) in acetonitrile to the TMSI mixture.
-
Reaction: Stir the reaction at room temperature. Monitor the disappearance of the starting material by TLC (typically 2-6 hours).
-
Quench: Once the reaction is complete, cool the flask in an ice bath and carefully quench by adding methanol. This step hydrolyzes the intermediate trimethylsilyl ether.
-
Workup: Remove the solvent under reduced pressure. Partition the residue between water and diethyl ether.
-
Extraction and Washing: Separate the layers. Wash the organic layer with 1 M HCl, water, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude phenol.
-
Purification: Purify the product by flash column chromatography or recrystallization.
Part 4: Data Summary and Troubleshooting
Table 1: Comparison of Common Ether Cleavage Reagents
| Feature | Hydroiodic Acid (HI) | Boron Tribromide (BBr₃) | Trimethylsilyl Iodide (TMSI) |
| Reagent Type | Strong Protic Acid | Strong Lewis Acid | Mild Lewis Acid |
| Conditions | High temp, reflux[1] | Low temp (-78 °C to RT)[11] | Room temperature[9] |
| Mechanism | SN1 or SN2[4] | Lewis Acid-Assisted SN2[15] | Lewis Acid-Assisted SN2[7] |
| Key Advantage | Cost-effective (in situ) | Very powerful, cleaves aryl ethers | Mild, aprotic conditions |
| Limitation | Harsh, acidic conditions | Highly reactive with water | Moisture sensitive, cost |
Table 2: Predicting Cleavage Products Based on Substrate and Mechanism
| Ether Substrate | Reagent | Primary Products | Mechanistic Rationale |
| Ethyl Isopropyl Ether | HI | Iodoethane + Isopropanol | SN2 attack by I⁻ at the less hindered primary carbon.[6] |
| tert-Butyl Methyl Ether | HI | tert-Butyl Iodide + Methanol | SN1 pathway favored due to the stability of the tert-butyl carbocation.[2] |
| Anisole (Methyl Phenyl Ether) | HI | Phenol + Iodomethane | SN2 attack occurs on the methyl group; sp²-hybridized phenyl carbon does not undergo SN2.[13] |
| Tetrahydrofuran (THF) | TMSI | 1-Iodo-4-(trimethylsiloxy)butane | SN2 ring-opening attack by iodide on one of the α-carbons.[8] |
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| No Reaction / Low Conversion | Insufficiently acidic conditions (HI method). Reagents (TMSI) degraded by moisture. | Ensure strong, non-oxidizing acid is used. For TMSI, use flame-dried glassware and anhydrous solvents. |
| Complex Product Mixture | Ether substrate has two similarly hindered alkyl groups. | Expect a mixture of products. Use a more selective reagent like TMSI if possible. |
| Rearrangement Products | SN1 mechanism proceeding through an unstable secondary carbocation. | This is an inherent risk in SN1 reactions; consider alternative synthetic routes or milder reagents. |
| Low Yield after Workup | Product is water-soluble (e.g., small alcohols). | Saturate the aqueous layer with NaCl (salting out) before extraction to improve recovery. |
Conclusion
The cleavage of ethers is a critical transformation that requires a nuanced understanding of reaction mechanisms to achieve desired outcomes. While classical cleavage with hydroiodic acid remains a robust method, its harsh conditions can be incompatible with sensitive substrates. Modern reagents, particularly trimethylsilyl iodide, provide a milder, more selective alternative by operating through a Lewis acid-assisted pathway. By understanding the principles of SN1, SN2, and Lewis acid activation, and by selecting the appropriate protocol, researchers can effectively and strategically cleave ether bonds to advance their synthetic and drug development programs.
References
- American Chemical Society. (2026, January 4). Trimethylsilyl Iodide (TMSI). ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]
- Ashenhurst, J. (n.d.). Acidic cleavage of ethers (SN2). Master Organic Chemistry. [Link]
- Westin, J. (n.d.). Cleavage of Ethers. Jack Westin Organic Chemistry. [Link]
- Ashenhurst, J. (2014, November 19). Cleavage Of Ethers With Acid. Master Organic Chemistry. [Link]
- American Chemical Society. (n.d.). TMS Iodide. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]
- Jung, M. E., & Lyster, M. A. (1977). Quantitative dealkylation of alkyl esters via treatment with trimethylsilyl iodide. Journal of the American Chemical Society, 99(3), 968–969.
- Olah, G. A., Narang, S. C., Gupta, B. G. B., & Malhotra, R. (1981). Iodotrimethylsilane. Organic Syntheses, 60, 61. [Link]
- Wikipedia. (n.d.). Trimethylsilyl iodide. [Link]
- Lord, R. L., & Korich, A. L. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. The Journal of Organic Chemistry, 80(22), 11516–11525. [Link]
- Chemia. (2023, April 26). Iodoalkane synthesis from ether cleaving and other syntheses using alkali iodides. [Link]
- Wikipedia. (n.d.). Ether cleavage. [Link]
- Chem Steps. (n.d.). Reactions of Ethers-Ether Cleavage. [Link]
- Benton, F. L., & Dillon, T. E. (1942). The Cleavage of Ethers with Boron Bromide. I. Some Common Ethers. Journal of the American Chemical Society, 64(5), 1128–1129. [Link]
- Lord, R. L., Korich, A. L., Kosak, T. M., & Conrad, H. A. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3- Facilitated Demethylation of Aryl Methyl Ethers. ScholarWorks@GVSU. [Link]
- Ranu, B. C., & Bhar, S. (1996). Dealkylation of Ethers. A Review.
- LibreTexts Chemistry. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage. [Link]
- Longdom Publishing. (n.d.). Synthesis and Cleavage of Ethers. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Reactions of Ethers-Ether Cleavage - Chemistry Steps [chemistrysteps.com]
- 3. Ether cleavage - Wikipedia [en.wikipedia.org]
- 4. jackwestin.com [jackwestin.com]
- 5. longdom.org [longdom.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Trimethylsilyl Iodide (TMSI) - Wordpress [reagents.acsgcipr.org]
- 8. researchgate.net [researchgate.net]
- 9. TMS Iodide - Wordpress [reagents.acsgcipr.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemistry.mdma.ch [chemistry.mdma.ch]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Iodoalkane synthesis from ether cleaving and other syntheses using alkali iodides: Iodination reactions using alkali iodides (3): Discussion series on bromination/iodination reactions 26 – Chemia [chemia.manac-inc.co.jp]
- 15. "Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3- Fac" by Richard L. Lord, Andrew L. Korich et al. [scholarworks.gvsu.edu]
Application Notes and Protocols for Phase Transfer Catalysis in Reactions Involving 1-Iodobutane
Introduction: Overcoming Immiscibility in Synthesis with Phase Transfer Catalysis
In the realm of synthetic chemistry, the challenge of bringing together reactants that reside in separate, immiscible phases is a frequent obstacle. This is particularly true for reactions involving inorganic nucleophiles, which are often soluble in water, and organic substrates like 1-iodobutane, which are soluble in nonpolar organic solvents. Direct reaction between such species is typically limited to the minuscule interfacial area between the two phases, resulting in impractically slow reaction rates.[1][2] Phase Transfer Catalysis (PTC) emerges as an elegant and powerful solution to this problem. By employing a catalytic agent—the phase transfer catalyst—we can effectively transport a reactant from one phase to another, thereby enabling the reaction to proceed at a significantly accelerated rate.[3][4]
This technique is not only a laboratory convenience but also a cornerstone of green chemistry, often allowing for the use of water instead of hazardous organic solvents, milder reaction conditions, and reduced waste generation.[4][5] This guide provides an in-depth exploration of the principles of PTC and its practical application in key synthetic transformations involving this compound, a versatile butylating agent. We will delve into the mechanistic underpinnings of PTC, discuss the selection of appropriate catalysts, and provide detailed, field-proven protocols for researchers, scientists, and drug development professionals.
The Mechanism of Phase Transfer Catalysis: A Journey Across the Interface
The efficacy of PTC lies in the unique nature of the catalyst, typically a quaternary ammonium or phosphonium salt, or a crown ether.[3][5] These molecules possess both hydrophilic (ionic) and lipophilic (organic) characteristics. In a typical liquid-liquid PTC system, the catalyst facilitates the transfer of an anion from the aqueous phase to the organic phase. Once in the organic phase, the "naked" anion is highly reactive and can readily participate in nucleophilic substitution with the organic substrate.[2] After the reaction, the catalyst transports the leaving group back to the aqueous phase, completing the catalytic cycle.[1]
The most common mechanism for PTC involving quaternary ammonium salts and an anionic nucleophile (Y⁻) can be visualized as follows:
Sources
Troubleshooting & Optimization
Finkelstein Reaction Technical Support Center: Optimizing 1-Iodobutane Synthesis
Welcome to the technical support center for the Finkelstein reaction, specifically tailored for the synthesis of 1-iodobutane. This resource is designed for researchers, scientists, and professionals in drug development who are looking to optimize their reaction yields and troubleshoot common experimental hurdles. Here, we move beyond simple protocols to explain the underlying chemical principles that govern success in this classic SN2 reaction.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind the Finkelstein reaction for synthesizing this compound?
The Finkelstein reaction is a nucleophilic substitution reaction that allows for the conversion of an alkyl chloride or bromide into an alkyl iodide.[1] The synthesis of this compound from a starting material like 1-chlorobutane or 1-bromobutane is a prime example.[2][3] The reaction operates on the principle of Le Chatelier's principle, driven by the differential solubility of sodium halides in acetone.[4][5] Sodium iodide (NaI) is soluble in acetone, whereas sodium chloride (NaCl) and sodium bromide (NaBr) are not.[1][6] As the reaction proceeds, the insoluble NaCl or NaBr precipitates out of the solution, which shifts the equilibrium towards the formation of the desired this compound.[4][5]
Q2: Why is acetone the preferred solvent for this reaction?
Acetone is a polar aprotic solvent, which is ideal for SN2 reactions.[7] Its primary role in the Finkelstein reaction is to selectively dissolve the reactants while precipitating the byproduct. Sodium iodide is soluble in acetone, allowing the iodide ion to act as an effective nucleophile.[8] Conversely, the resulting sodium chloride or bromide is poorly soluble and precipitates, effectively removing it from the reaction mixture and driving the reaction to completion.[9]
Troubleshooting Guide
This guide addresses specific issues that you may encounter during the synthesis of this compound via the Finkelstein reaction.
Issue 1: Low or No Yield of this compound
Q: I've followed the standard protocol, but my yield of this compound is disappointingly low. What are the likely causes and how can I improve it?
A: Low yields in the Finkelstein reaction can stem from several factors, often related to reactants, reaction conditions, or the presence of side reactions.
Possible Causes & Solutions:
-
Poor Leaving Group: The success of an SN2 reaction is highly dependent on the quality of the leaving group.[10] In the context of preparing this compound, bromide (Br⁻) is a better leaving group than chloride (Cl⁻) because it is a weaker base.[11] Therefore, starting with 1-bromobutane will generally lead to a faster reaction and higher yield compared to 1-chlorobutane.[12][13]
| Starting Material | Leaving Group | Relative Reactivity |
| 1-Bromobutane | Br⁻ | Higher |
| 1-Chlorobutane | Cl⁻ | Lower |
-
Wet Reagents or Solvent: The presence of water in the acetone can be detrimental. Water can hydrate the sodium iodide, reducing its solubility and the nucleophilicity of the iodide ion. It can also increase the solubility of the sodium chloride or bromide byproduct, which hinders the precipitation that drives the reaction forward.
-
Solution: Always use anhydrous acetone and ensure your sodium iodide and starting alkyl halide are dry.
-
-
Insufficient Reaction Time or Temperature: The reaction requires sufficient time and thermal energy to proceed to completion.
-
Solution: Refluxing the reaction mixture is a common practice.[14] A typical procedure involves refluxing for at least one hour to ensure the reaction goes to completion. For a more detailed protocol, see the Experimental Protocol section below.
-
-
Side Reactions: Elimination reactions (E2) can compete with the desired substitution (SN2), especially with secondary or sterically hindered primary alkyl halides. While 1-chlorobutane and 1-bromobutane are primary halides and less prone to elimination, it can still occur, particularly at higher temperatures.
-
Solution: Maintain a controlled reflux temperature and avoid excessive heating.
-
Issue 2: The reaction mixture has a dark brown or purple color.
Q: After running the reaction, my crude product has a distinct brown/purple hue. What causes this discoloration and how can I remove it?
A: This coloration is typically due to the presence of molecular iodine (I₂). This can form from the oxidation of iodide ions, particularly if the reaction is exposed to light or air for extended periods.
Solution: The iodine can be easily removed during the workup procedure. Washing the organic layer with a solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) will reduce the iodine back to colorless iodide ions.[14][15]
Issue 3: Difficulty in purifying the final product.
Q: I'm struggling to get pure this compound after the workup. What are the common impurities and the best purification method?
A: The primary impurities are likely unreacted starting material (1-chlorobutane or 1-bromobutane) and residual solvent.
Solution: Fractional distillation is the most effective method for purifying this compound.[15] Due to the difference in boiling points between this compound (approx. 130-131 °C) and the starting materials (1-chlorobutane: approx. 78 °C; 1-bromobutane: approx. 101-102 °C), a clean separation can be achieved.[12][16]
| Compound | Boiling Point (°C) |
| 1-Chlorobutane | ~78 |
| 1-Bromobutane | ~101-102 |
| This compound | ~130-131 |
Experimental Protocol: Synthesis of this compound from 1-Bromobutane
This protocol provides a step-by-step method for the synthesis of this compound from 1-bromobutane.
Materials:
-
1-Bromobutane
-
Sodium iodide (anhydrous)
-
Anhydrous acetone
-
10% aqueous sodium thiosulfate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Diethyl ether (or other suitable extraction solvent)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium iodide in anhydrous acetone.
-
Addition of Alkyl Halide: Add 1-bromobutane to the flask.
-
Reflux: Heat the mixture to a gentle reflux. A white precipitate of sodium bromide should start to form. Continue refluxing for approximately 1 hour.[14]
-
Cooling and Initial Quenching: After the reflux period, allow the mixture to cool to room temperature. Then, cool it further in an ice bath.
-
Workup - Extraction: Pour the cooled reaction mixture into a separatory funnel containing water. Extract the aqueous layer with diethyl ether.
-
Washing: Wash the organic layer with a 10% aqueous sodium thiosulfate solution to remove any traces of iodine.[15] Follow this with a wash with water and then a brine solution.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.[15]
-
Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.
-
Purification: Purify the crude this compound by fractional distillation, collecting the fraction that boils at approximately 130-131 °C.[14]
Visualizing the Finkelstein Reaction
Reaction Mechanism
The Finkelstein reaction proceeds via a classic SN2 mechanism. This is a single, concerted step where the iodide nucleophile attacks the carbon atom bearing the leaving group from the backside, leading to an inversion of stereochemistry.[1][7]
Caption: SN2 mechanism of the Finkelstein reaction.
Troubleshooting Workflow
This diagram outlines a logical approach to troubleshooting low yields in the Finkelstein reaction.
Caption: Troubleshooting logic for low yield of this compound.
References
- Conversion of 1-bromobutane into this compound via SN2 mechanism (Finkelstein reaction). (2023-02-19).
- Finkelstein Reaction: Definition, Mechanism, Uses & Key Differences - Vedantu.
- 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I - KPU Pressbooks.
- What is the significance of the "leaving group" in an SN2 reaction? : r/OrganicChemistry. (2018-06-14).
- Preparation of this compound by the Finkelstein Reaction - Ambeed.com.
- SN2 Leaving Group Ability and Nucleophilicity | Organic Chemistry Lessons - YouTube. (2020-06-08).
- Nucleophilicity and Leaving-Group Ability in Frontside and Backside SN2 Reactions | The Journal of Organic Chemistry - ACS Public
- Technical Support Center: Purific
- 6.7: Structure and S N 2 Reactivity: The Leaving Group - Chemistry LibreTexts. (2015-07-05).
- Chapter 8 Workshop.
- Finkelstein Reaction - J&K Scientific LLC. (2025-02-17).
- Finkelstein Reaction - Online Organic Chemistry Tutor.
- Illustrated Glossary of Organic Chemistry - Finkelstein reaction.
- The mystery of the Finkelstein reaction - Henry Rzepa's Blog - Ch.imperial.
- I have a question about solubility. : r/chemhelp - Reddit. (2013-06-15).
- Technical Support Center: Optimizing Reactant Solubility in Reactions with this compound - Benchchem.
- Finkelstein Reaction - S
- FINKELSTEIN REACTION | EXPLAN
- Finkelstein Reaction - BYJU'S.
- Finkelstein Reaction - Organic Chemistry Portal.
- Finkelstein Reaction - Unacademy.
- The Solubility of Sodium Bromide in Acetone | The Journal of Physical Chemistry.
- Finkelstein Reaction - YouTube. (2025-07-19).
- Finkelstein reaction - Wikipedia.
- What is the Finkelstein reaction?
- The Finkelstein Reaction: Quantitative Reaction Kinetics of an SN2 Reaction Using Nonaqueous Conductivity - ResearchG
Sources
- 1. byjus.com [byjus.com]
- 2. Write the equation for preparation of this compound from 1-chlorobutane.. [askfilo.com]
- 3. saranextgen.com [saranextgen.com]
- 4. Finkelstein Reaction: Definition, Mechanism, Uses & Key Differences [vedantu.com]
- 5. Illustrated Glossary of Organic Chemistry - Finkelstein reaction [chem.ucla.edu]
- 6. The mystery of the Finkelstein reaction - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 7. youtube.com [youtube.com]
- 8. reddit.com [reddit.com]
- 9. adichemistry.com [adichemistry.com]
- 10. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 11. youtube.com [youtube.com]
- 12. baetro-machining.com [baetro-machining.com]
- 13. fiveable.me [fiveable.me]
- 14. chemistry-online.com [chemistry-online.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. jackwestin.com [jackwestin.com]
troubleshooting Grignard reagent initiation with 1-iodobutane
Troubleshooting Grignard Reagent Initiation with 1-Iodobutane
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction with this compound won't start. What's the most common reason for initiation failure?
A1: The most frequent cause of initiation failure is the presence of a passivating layer of magnesium oxide (MgO) on the surface of the magnesium turnings.[1][2] This layer forms when magnesium is exposed to air and acts as a barrier, preventing the metal from reacting with the this compound.[1] Additionally, trace amounts of moisture in your glassware, solvent, or starting materials can quench the Grignard reagent as it forms, effectively halting the reaction.[3][4]
Q2: What are the tell-tale signs of a successful Grignard initiation?
A2: A successful initiation is typically marked by several visual cues. These include a noticeable temperature increase (the reaction is exothermic), the appearance of a cloudy or grayish-to-brownish color in the reaction mixture, and gentle boiling of the ethereal solvent.[3] If you've used a chemical activator like iodine, its characteristic color will disappear.[1][5]
Q3: I've heard adding a crystal of iodine can help. How does this work?
A3: Adding a small crystal of iodine is a common and effective method for activating the magnesium surface.[3] Iodine is believed to react with the magnesium at points where the oxide layer is thin, chemically etching the surface and creating reactive sites for the this compound to engage.[1] The disappearance of the iodine's purple or brown color is a reliable indicator that the reaction has initiated.[1]
Q4: Can I use heat to start the reaction?
A4: Gentle warming can be used as a last resort if other methods fail. A heat gun can be carefully applied to the flask to provide the activation energy needed to initiate the reaction.[6] However, this should be done with extreme caution, as Grignard reactions are highly exothermic and can become vigorous very quickly, especially if there is a buildup of unreacted this compound.
Q5: How critical is the choice of solvent?
A5: The solvent is absolutely critical. Ethereal solvents like diethyl ether or tetrahydrofuran (THF) are essential because they solvate and stabilize the Grignard reagent as it forms.[7] Most importantly, the solvent must be rigorously anhydrous.[8] Any moisture will react with and destroy the Grignard reagent.[6]
Systematic Troubleshooting Guide
When faced with a reluctant Grignard reaction, a systematic approach is key to identifying and resolving the issue. The following guide provides a step-by-step methodology for troubleshooting initiation problems with this compound.
Step 1: Verify the Integrity of Your Reagents and Glassware
The primary suspect in a failed Grignard initiation is often contamination, particularly with water.
Protocol for Ensuring Anhydrous Conditions:
-
Glassware: All glassware must be scrupulously dried. Flame-drying under a stream of inert gas (nitrogen or argon) or oven-drying overnight at >120 °C are standard procedures.[9][10] Allow the glassware to cool to room temperature under an inert atmosphere before use.[10]
-
Solvent: Use freshly opened anhydrous solvent or solvent that has been freshly distilled from a suitable drying agent (e.g., sodium/benzophenone for THF).[10][11]
-
This compound: Ensure the this compound is pure and dry. If its purity is questionable, consider passing it through a short plug of activated alumina to remove trace water and acidic impurities.[6]
-
Magnesium: Use fresh magnesium turnings from a newly opened container if possible. Older magnesium can have a thicker, more resilient oxide layer.
Step 2: Magnesium Activation - The Key to Initiation
Overcoming the magnesium oxide layer is the most critical step in initiating the reaction.
-
Crushing: Before adding the solvent, use a dry glass rod to crush some of the magnesium turnings against the bottom of the flask.[5][12] This will break the oxide layer and expose fresh, reactive metal surfaces.[5]
-
Stirring: In some cases, vigorously stirring the magnesium turnings in the dry, inert-gas-filled flask before adding the solvent can abrade the oxide layer.[12]
If physical methods are insufficient, chemical activation is the next logical step.
| Activator | Description | Visual Cue of Success |
| Iodine (I₂) | A few small crystals are added to the flask with the magnesium.[13] It etches the MgO layer, creating reactive sites. | The purple/brown color of iodine disappears. |
| 1,2-Dibromoethane (DBE) | A small amount is added. It reacts readily with magnesium to form ethylene gas and MgBr₂.[1] | Bubbling (evolution of ethylene gas) is observed.[2] |
| Pre-formed Grignard Reagent | A small amount of a previously successful Grignard reagent can be added to initiate the new batch.[2] | The reaction will begin as normal (exotherm, cloudiness). |
Workflow for Magnesium Activation and Reaction Initiation:
Caption: Decision tree for troubleshooting Grignard initiation failure.
References
- Grignard Reaction
- Application Notes and Protocols for the Preparation of n-Butylmagnesium Iodide
- Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale | Organic Process Research & Development
- List three techniques used to initiate a Grignard reaction th
- Why can the addition of iodine help initi
- Video: Grignard Reagent Prepar
- Does anyone know the best way to activ
- Does anyone know the best way to activ
- Reactivity of Magnesium Surfaces during the Formation of Grignard Reagents - American Chemical Society
- US6197089B1 - Activated magnesium metal - Google P
- : Activation of Magnesium for Grignard Reagent Synthesis - Benchchem
- Mechanism of Grignard Reagent Formation.
- Which method is the best to conduct the Grignard reaction? : r/OrganicChemistry - Reddit
- Activation of Grignard reagent - Chemistry Stack Exchange
- Video Tutorial of a Grignard Reaction - YouTube
- 7: The Grignard Reaction (Experiment) - Chemistry LibreTexts
- Grignard Formation - Troubleshooting and Perfecting : r/Chempros - Reddit
- Profiles of process variables during the Grignard initiation reaction.
- 10 - Organic Syntheses Procedure
- How would you prepare Grignard reagent? - askIITians
- About the Inhibition of Grignard Reagent Formation by p‐Dinitrobenzene: Comparing the Mechanism of Grignard Reagent Formation and the SRN1 Mechanism | Request PDF - ResearchG
- Identifying and minimizing side products in Grignard reactions - Benchchem
- Methods for preventing over addition of Grignard reagent - Powered by XMB 1.9.11
- : The Critical Role of Solvent Purity in Grignard Reagent Form
- Facile Grignard Reaction Demonstration Using Molecular Sieved Dried Solvent
- Grignard successes and failures - Powered by XMB 1.9.11 - Sciencemadness Discussion Board
- Grignard Reaction, Mechanism, Reagent and Che
- How do Grignard Activating Reagents work?
- : 1-Iodohexane Grignard Reactions - Benchchem
- Grignard Reaction - Organic Chemistry Portal
- Chemistry Grignard Reaction Mechanism - S
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. SATHEE: Chemistry Grignard Reaction Mechanism [satheeneet.iitk.ac.in]
- 8. homework.study.com [homework.study.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. reddit.com [reddit.com]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. Video: Grignard Reagent Preparation and Grignard Reaction [jove.com]
Technical Support Center: Purification of Crude 1-Iodobutane by Fractional Distillation
This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive guide to the purification of crude 1-iodobutane via fractional distillation. Below, you will find troubleshooting advice for common issues encountered during the process, frequently asked questions, detailed experimental protocols, and key data to ensure a successful purification.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound, providing potential causes and actionable solutions.
Q1: My crude this compound is dark brown or purple. What is the cause and how can I fix it?
-
Possible Cause: The discoloration is almost certainly due to the presence of dissolved iodine (I₂), which can be a byproduct of the synthesis reaction or result from the decomposition of this compound, particularly upon exposure to light.[1]
-
Solution: The iodine can be removed by washing the crude product with a reducing agent. A 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) is effective.[1] The thiosulfate ions reduce the colored iodine (I₂) to colorless iodide ions (I⁻), which are soluble in the aqueous layer and can be separated using a separatory funnel.[1]
Q2: After washing, my organic layer is cloudy or contains water droplets. What should I do?
-
Possible Cause: This indicates incomplete separation of the aqueous and organic layers or insufficient drying. Water can co-distill with the this compound, leading to an impure final product.
-
Solution: Ensure the layers in the separatory funnel have fully separated before draining the lower organic layer. To remove residual water, the organic layer must be treated with a suitable drying agent. Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) are commonly used for alkyl halides.[1] MgSO₄ is generally faster and more efficient.[1] Add the drying agent until it no longer clumps together and swirls freely in the liquid. Allow for a contact time of 10-15 minutes with occasional swirling to ensure complete drying before decanting or filtering.[1]
Q3: During distillation, the temperature is fluctuating and not holding steady at the boiling point of this compound.
-
Possible Cause: This can be due to several factors:
-
The presence of multiple impurities with different boiling points.
-
An uneven heating rate.
-
An inefficient fractionating column.
-
-
Solution:
-
Heating: Ensure slow, steady heating. A heating mantle with a stirrer is preferable to a Bunsen burner for uniform temperature control.
-
Distillation Rate: Aim for a distillation rate of 1-2 drops per second.[1] A faster rate will not allow for proper equilibrium to be established in the fractionating column, leading to poor separation.
-
Insulation: If the laboratory environment is drafty, wrapping the fractionating column with glass wool or aluminum foil can help maintain a consistent temperature gradient.[2]
-
Q4: I am not achieving a clear separation between my product and impurities, even with a fractionating column.
-
Possible Cause: The impurities may have boiling points very close to that of this compound, or an azeotrope may be forming. An inefficient fractionating column can also be a contributing factor.
-
Solution:
-
Column Efficiency: The efficiency of the separation is dependent on the length and packing material of the fractionating column. A longer column and a more efficient packing material (e.g., Raschig rings, Vigreux indentations, or metal sponge) provide a greater surface area for repeated vaporization-condensation cycles, leading to better separation.[2]
-
Azeotropes: While less common for simple alkyl halides, azeotropes (mixtures with a constant boiling point) can sometimes form.[3] If an azeotrope is suspected, alternative purification methods such as chromatography may be necessary.
-
Reduced Pressure Distillation: If impurities have significantly higher boiling points, distillation under reduced pressure can be employed. This will lower the boiling points of all components, potentially allowing for a better separation if the relative volatility changes favorably.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
The impurities present will depend on the synthetic method used. If prepared from 1-butanol, unreacted starting material is a common impurity.[4] If prepared via a Finkelstein reaction from 1-chlorobutane or 1-bromobutane, the starting alkyl halide may be present.[5][6] Side products from elimination reactions (e.g., butenes) are also possible, though typically minor with primary alkyl halides.
Q2: What is the correct boiling point for this compound?
The boiling point of this compound at atmospheric pressure is 130-131 °C.[7][8][9][10][11]
Q3: How should I store purified this compound?
This compound is sensitive to light and can decompose over time, releasing iodine and causing discoloration.[1][8][10] It should be stored in a tightly sealed, amber-colored bottle to protect it from light.[12] For enhanced stability, a small piece of copper wire can be added to the storage bottle; the copper will react with and remove any iodine that may form upon decomposition.[1] It should also be stored away from strong oxidizing agents.[8]
Q4: What safety precautions should I take when working with this compound?
This compound is a flammable liquid and vapor.[13][14] It is also toxic if inhaled and causes skin and serious eye irritation.[13][14][15] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12][13][15] Keep it away from heat, sparks, and open flames.[14][15]
Data Presentation
Table 1: Physical Properties of this compound and Common Impurities
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Water Solubility |
| This compound | 184.02 | 130-131[7][9][10] | 1.617[7][8][10] | Insoluble[8][10] |
| 1-Butanol | 74.12 | 117.7 | 0.810 | Soluble |
| 1-Chlorobutane | 92.57 | 78.4 | 0.886 | Slightly Soluble |
| 1-Bromobutane | 137.02 | 101.3 | 1.276 | Insoluble |
| Iodine (I₂) | 253.81 | 184.3 | 4.933 | Slightly Soluble |
Experimental Protocols
Protocol 1: Removal of Iodine with Sodium Thiosulfate Wash
-
Transfer the crude this compound to a separatory funnel.
-
Add an equal volume of 10% aqueous sodium thiosulfate solution.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Allow the layers to separate. The lower, denser layer is the this compound.
-
Drain the lower organic layer into a clean, dry flask.
-
Discard the upper aqueous layer.
-
If the organic layer is still colored, repeat the washing process.[1]
Protocol 2: Drying of this compound
-
To the washed and separated this compound, add a suitable amount of anhydrous magnesium sulfate (or sodium sulfate).
-
Add the drying agent in portions, swirling after each addition, until some of the agent remains free-flowing and does not clump at the bottom of the flask.[1]
-
Stopper the flask and let it stand for 10-15 minutes, with occasional swirling.[1]
-
Remove the drying agent by carefully decanting the clear liquid into a clean, dry round-bottom flask suitable for distillation. Alternatively, gravity filter the solution through fluted filter paper.[1]
Protocol 3: Purification by Fractional Distillation
-
Assemble a fractional distillation apparatus. Ensure all glassware is completely dry.
-
Add the dry, crude this compound to the distillation flask along with a few boiling chips or a magnetic stir bar.
-
Begin heating the flask gently and evenly.
-
Observe the temperature at the thermometer. Discard any initial distillate (forerun) that comes over at a significantly lower temperature than the boiling point of this compound, as this may contain more volatile impurities.
-
When the temperature stabilizes at the boiling point of this compound (130-131 °C), place a clean, dry receiving flask to collect the purified product.[1]
-
Maintain a slow and steady distillation rate (1-2 drops per second).
-
Stop the distillation when the temperature begins to drop or when only a small amount of liquid remains in the distillation flask. Do not distill to dryness. [1]
-
Transfer the purified this compound to a clean, dry, and appropriately labeled amber bottle for storage.[1]
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting logic for this compound purification.
References
- CHEMICAL POINT. (n.d.). This compound. [Link]
- ChemWhat. (n.d.). This compound CAS#: 542-69-8. [Link]
- Studymool. (2023). Conversion of 1-bromobutane into this compound via SN2 mechanism (Finkelstein reaction). [Link]
- Homework.Study.com. (n.d.). Why is this compound omitted in the S_N2 reaction with 15% NaI in acetone?. [Link]
- Pope Scientific Inc. (n.d.).
- Brainly.in. (2023).
- Beyond Benign. (n.d.). SN2 Reaction. [Link]
- chemrevise. (n.d.). Practical Guide EDEXCEL. [Link]
- IB Chemistry blog. (2016). Practical: Alkanes and Halogenoalkanes. [Link]
- cdn. (n.d.).
- Wikipedia. (n.d.). Azeotrope tables. [Link]
- University of Rochester, Department of Chemistry. (n.d.).
- Pearson. (n.d.). Show how you might use SN2 reactions to convert 1-chlorobutane in.... [Link]
- Quora. (2021). What is the product and mechanism for (R)
- KLM Technology Group. (n.d.).
- Pearson qualifications. (n.d.). Core practical 4: Investigate the hydrolysis of halogenoalkanes. [Link]
- ResearchGate. (2019). Comparison of Various Column Packing Materials' Efficiency for Hydrocarbons and Aqueous Mixtures. [Link]
- Aidic. (n.d.).
- ResearchGate. (n.d.).
- University of Edinburgh. (n.d.). Azeotropes beginning with I. [Link]
- Master Organic Chemistry. (2012). The SN2 Reaction Mechanism. [Link]
- YouTube. (2022). Iodobutane ( n-butyl iodide ) Organic Synthesis. [Link]
- YouTube. (2013). Fractional Distillation | Organic Chemistry | Chemistry | FuseSchool. [Link]
- Reddit. (2016).
- IB Chemistry blog. (2015). Practical 29: Halogenoalkanes. [Link]
- chemcraft.su. (n.d.).
- Save My Exams. (2025). Crude Oil & Fractional Distillation (Edexcel IGCSE Chemistry): Revision Note. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Purification [chem.rochester.edu]
- 3. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 4. youtube.com [youtube.com]
- 5. chemistry-online.com [chemistry-online.com]
- 6. Show how you might use SN2 reactions to convert 1-chlorobutane in... | Study Prep in Pearson+ [pearson.com]
- 7. chemicalpoint.eu [chemicalpoint.eu]
- 8. chemwhat.com [chemwhat.com]
- 9. chemsynthesis.com [chemsynthesis.com]
- 10. This compound | 542-69-8 [chemicalbook.com]
- 11. 1-ヨードブタン 99%, contains copper as stabilizer | Sigma-Aldrich [sigmaaldrich.com]
- 12. spectrumchemical.com [spectrumchemical.com]
- 13. fishersci.com [fishersci.com]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 15. chemicalbook.com [chemicalbook.com]
removing unreacted starting material from 1-iodobutane reactions
<Technical Support Center: Removing Unreacted 1-Iodobutane from Reaction Mixtures>
Introduction
As a Senior Application Scientist, I've frequently guided researchers through the nuances of post-reaction purification. A common challenge, particularly in reactions employing this compound as an alkylating agent, is the efficient removal of unreacted starting material. This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals to address this specific issue. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity.
This compound is a versatile reagent used in a variety of organic transformations, including Williamson ether syntheses and the formation of Grignard reagents.[1] Its successful application, however, is contingent on the ability to isolate the desired product from any remaining this compound. This guide is structured to anticipate and solve the common and complex issues encountered during this critical purification step.
Frequently Asked Questions (FAQs)
Q1: My crude product mixture has a distinct brown or purple tint. What is causing this and how can I remove it?
A1: This coloration is almost certainly due to the presence of dissolved iodine (I₂), which can form from the decomposition of this compound, especially upon exposure to light.[2]
-
Causality: The carbon-iodine bond in this compound is relatively weak and can undergo homolytic cleavage when exposed to light, generating iodine radicals which then combine to form I₂.
-
Solution: A simple and effective method is to wash the crude organic mixture with an aqueous solution of a reducing agent. A 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution is standard practice.[2] The thiosulfate ion reduces elemental iodine to colorless iodide ions, which are soluble in the aqueous phase and can be easily separated.[2][3]
Q2: I'm performing a Williamson ether synthesis. How can I best remove the unreacted this compound from my ether product?
A2: The Williamson ether synthesis is a classic SN2 reaction between an alkoxide and an alkyl halide.[4] Given that this compound is a primary alkyl halide, this reaction is generally efficient. However, excess this compound is often used to drive the reaction to completion.
-
Expert Insight: The key to separation lies in the difference in boiling points and polarities between your ether product and this compound. Fractional distillation is often the most effective method.
-
Trustworthiness: Before distillation, it is crucial to perform an aqueous workup to remove inorganic byproducts. Washing with water will remove any remaining alkoxide and the sodium iodide salt formed during the reaction.[5]
Q3: Can I use flash column chromatography to remove unreacted this compound?
A3: Yes, flash column chromatography is a viable, albeit often more resource-intensive, method for removing unreacted this compound.
-
Causality: This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase (the eluent).[6] Since this compound is a relatively nonpolar compound, it will travel quickly through the column with a nonpolar eluent.
-
Protocol Validation: The success of the separation will depend on the polarity difference between your desired product and this compound. A more polar product will adhere more strongly to the silica gel, allowing the nonpolar this compound to be eluted first. It is essential to first determine an appropriate solvent system using thin-layer chromatography (TLC).[7]
Q4: After a Grignard reaction using this compound, what is the best workup procedure to eliminate the starting material?
A4: The workup of a Grignard reaction requires careful quenching of any unreacted Grignard reagent and the magnesium alkoxide product.[8]
-
Expert Insight: Unreacted this compound will be present in the organic layer after the initial quench. The most effective way to remove it is by fractional distillation, taking advantage of its boiling point.
-
Protocol Validation: The Grignard reagent is typically prepared in an anhydrous ether solvent.[9] The workup involves quenching with a weak acid, such as a saturated aqueous solution of ammonium chloride.[10] After quenching, the layers are separated, and the organic layer is washed and dried. The unreacted this compound will be in the organic layer along with the desired alcohol product.
Troubleshooting Guides
Issue 1: Inefficient Separation by Distillation
Symptom: During fractional distillation, you observe a broad boiling point range or co-distillation of your product and this compound.
Root Cause Analysis & Solution:
-
Inadequate Column Efficiency: A standard simple distillation setup may not be sufficient if the boiling points of your product and this compound are too close.
-
Action: Employ a fractionating column (e.g., Vigreux or packed column) to increase the number of theoretical plates, thereby enhancing separation efficiency.[2]
-
-
Incorrect Heating Rate: Rapid heating can prevent the establishment of a proper temperature gradient within the fractionating column.
-
Action: Heat the distillation flask slowly and steadily. A distillation rate of 1-2 drops per second is a good target.[2]
-
-
Azeotrope Formation: In some cases, your product and this compound may form a minimum-boiling azeotrope, making separation by conventional distillation impossible.
-
Action: If an azeotrope is suspected, alternative purification methods such as column chromatography or a chemical quench should be considered.
-
Issue 2: Product Loss During Aqueous Washes
Symptom: You notice a significant decrease in the yield of your organic product after performing aqueous washes.
Root Cause Analysis & Solution:
-
Product Water Solubility: Your product may have some solubility in the aqueous wash solutions.
-
Action: Minimize the volume of aqueous solution used for washing. Perform back-extractions of the aqueous layers with a small amount of fresh organic solvent to recover any dissolved product.
-
-
Emulsion Formation: Vigorous shaking of the separatory funnel, especially with basic washes, can lead to the formation of stable emulsions, trapping your product.
-
Action: Invert the separatory funnel gently rather than shaking vigorously. If an emulsion forms, adding a small amount of brine (saturated aqueous NaCl) can help to break it.
-
Issue 3: Chemical Quenching Ineffectiveness
Symptom: You've attempted a chemical quench to remove this compound, but analysis (e.g., GC-MS, NMR) shows it is still present.
Root Cause Analysis & Solution:
-
Insufficient Reagent or Reaction Time: The quenching reaction may not have gone to completion.
-
Action: Ensure you are using a sufficient excess of the quenching reagent and allow for adequate reaction time. Gentle heating may be necessary to increase the reaction rate, but this should be done cautiously to avoid side reactions.
-
-
Inappropriate Quenching Reagent: The chosen nucleophile may not be reactive enough to displace the iodide from this compound under the reaction conditions.
-
Action: Consider a more potent nucleophile or a different quenching strategy. For example, reacting with a primary amine to form a quaternary ammonium salt can be effective.
-
Data Presentation
Table 1: Physical Properties for Separation Strategy
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Water Solubility |
| This compound | 184.02 | 130-131[1] | 1.617[1] | Insoluble[1] |
| 1-Butanol | 74.12 | 117.7[2] | 0.810[2] | Soluble[2] |
| Diethyl Ether | 74.12 | 34.6 | 0.713 | Slightly Soluble |
| But-1-ene | 56.11 | -6.3 | 0.595 (liquid) | Insoluble |
Data sourced from[1][2]. This table is crucial for planning distillation-based purifications.
Experimental Protocols
Protocol 1: Standard Aqueous Workup and Distillation
This protocol is a general procedure for removing unreacted this compound following a reaction where the product is significantly less volatile.
-
Quenching: Cool the reaction mixture to room temperature. Slowly add water or a suitable quenching agent (e.g., saturated aq. NH₄Cl for Grignard reactions) to the reaction flask with stirring.[10]
-
Extraction: Transfer the mixture to a separatory funnel. If an organic solvent was not used in the reaction, add a suitable extraction solvent like diethyl ether or ethyl acetate. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with:
-
Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[2]
-
Filtration & Concentration: Filter or decant the dried organic solution into a round-bottom flask. Remove the bulk of the solvent using a rotary evaporator.
-
Fractional Distillation: Assemble a fractional distillation apparatus. Add the concentrated crude product to the distillation flask with a few boiling chips. Heat gently and collect the fraction corresponding to the boiling point of your desired product, leaving the higher-boiling this compound behind.[11]
Protocol 2: Purification by Flash Column Chromatography
This protocol is suitable when distillation is not feasible due to close boiling points or thermal instability of the product.
-
TLC Analysis: Determine an appropriate eluent system by TLC. The goal is to find a solvent mixture where your product has an Rf value of ~0.2-0.4, and there is good separation from the this compound spot (which will likely have a higher Rf).
-
Column Packing: Prepare a flash chromatography column with silica gel in the chosen eluent.[7]
-
Sample Loading: Concentrate the crude product and dissolve it in a minimal amount of the eluent or a less polar solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.
-
Concentration: Combine the pure fractions and remove the solvent by rotary evaporation.
Protocol 3: Chemical Quenching with an Amine
This method converts the volatile this compound into a non-volatile quaternary ammonium salt, which is easily removed by an aqueous wash.
-
Reaction: After the primary reaction is complete, add a primary or secondary amine (e.g., monoethanolamine) in slight excess to the crude reaction mixture.[12]
-
Heating: Gently heat the mixture (e.g., to 50-60 °C) for several hours to promote the Sɴ2 reaction between this compound and the amine. Monitor the disappearance of this compound by GC or TLC.
-
Workup: Cool the reaction mixture and perform a standard aqueous workup (Protocol 1, steps 2-5). The resulting quaternary ammonium salt will be highly water-soluble and will be removed in the aqueous washes.
-
Final Purification: The remaining crude product can then be purified by distillation or chromatography if necessary, now free from the volatile this compound.
Visualizations
Workflow for Purification Strategy Selection
Caption: Decision tree for selecting the optimal purification method.
Mechanism of Iodine Removal by Thiosulfate
Caption: Phase transfer and redox reaction for iodine removal.
References
- Benchchem. (n.d.). A Technical Guide to the Solubility of this compound in Common Organic Solvents.
- Solubility of Things. (n.d.). This compound.
- Stenutz. (n.d.). This compound.
- Benchchem. (n.d.). Technical Support Center: Purification of this compound.
- ChemicalBook. (2025). This compound.
- Sigma-Aldrich. (n.d.). This compound 99.
- Benchchem. (n.d.). Technical Support Center: Optimizing Reactant Solubility in Reactions with this compound.
- ChemWhat. (n.d.). This compound CAS#: 542-69-8.
- Brainly.in. (2023). 1 iodobutane from 1 chlorobutane.
- Mol-Instincts. (2025). This compound.
- Benchchem. (n.d.). A Technical Guide to the Theoretical and Experimental Boiling Point of this compound.
- ChemicalBook. (n.d.). This compound CAS#: 542-69-8.
- Studocu. (2023). Conversion of 1-bromobutane into this compound via SN2 mechanism (Finkelstein reaction).
- Benchchem. (n.d.). Technical Support Center: Optimizing this compound Substitution Reactions.
- Benchchem. (n.d.). Technical Support Center: 1-Iodohexane Grignard Reactions.
- Benchchem. (n.d.). Application Notes and Protocols for Nucleophilic Substitution Reactions of this compound.
- Benchchem. (n.d.). A Comparative Guide to the Quantitative Analysis of Reaction Products from this compound.
- Utah Tech University. (n.d.). Williamson Ether Synthesis.
- Benchchem. (n.d.). Application Notes and Protocols for Williamson Ether Synthesis with 1-Iodopropane.
- YouTube. (2022). Iodobutane ( n-butyl iodide ) Organic Synthesis.
- University of Wisconsin-Madison. (n.d.). 14 Formation and reaction of a Grignard reagent.
- University of Missouri–St. Louis. (n.d.). 25. The Grignard Reaction.
- University of Central Arkansas. (n.d.). Williamson Ether Synthesis.
- Truman State University. (n.d.). Grignard Reaction.
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
- Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis.
- Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.
- Google Patents. (n.d.). US3539653A - Method of removing alkyl halides from a hydrocarbon stream with an alkanol amine.
- Organic Syntheses. (n.d.). 10 - Organic Syntheses Procedure.
- University of Rochester. (n.d.). Purification: Tips for Flash Column Chromatography.
- Royal Society of Chemistry. (n.d.). The chemistry of thiosulfate ions | Class experiment.
- Vedantu. (n.d.). Reaction Between Sodium Thiosulphate and Potassium Iodide Explained.
- Benchchem. (n.d.). Stability of this compound Under Prolonged Storage: A Technical Guide.
- Journal of the American Chemical Society. (1955). Kinetics of the Reactions of Thiosulfate Ion with Ethyl, Propyl and Isopropyl Bromides.
- YouTube. (2021). Na₂S₂O₃ & I₂ | Topic: Redox Reaction | Quantitative Chemistry.
- Google Patents. (2010). US20100101412A1 - Method and system for removing alkyl halides from gases.
- Study Mind. (n.d.). Transition Metals - Iodine-Sodium Thiosulfate Titrations (A-Level Chemistry).
- PubMed Central. (n.d.). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design.
- Heat Treating Progress. (2019). Selection of Oil Quenchants for Heat-Treating Processes.
Sources
- 1. This compound | 542-69-8 [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Reaction Between Sodium Thiosulphate and Potassium Iodide Explained [vedantu.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. orgsyn.org [orgsyn.org]
- 7. cactus.utahtech.edu [cactus.utahtech.edu]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. US3539653A - Method of removing alkyl halides from a hydrocarbon stream with an alkanol amine - Google Patents [patents.google.com]
managing exothermic reactions during n-butyllithium synthesis from 1-iodobutane
Welcome to the Technical Support Center for organometallic synthesis. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of n-butyllithium (n-BuLi) from 1-iodobutane and lithium metal. As this reaction is highly exothermic and the product is pyrophoric, this document is intended for trained researchers, scientists, and drug development professionals working in controlled laboratory environments.
Introduction: The Challenge of a Highly Exothermic Reaction
The synthesis of n-butyllithium from an alkyl halide and lithium metal is a cornerstone of synthetic organic chemistry, providing a powerful superbase and nucleophile.[1][2] The reaction with this compound is particularly vigorous due to the high reactivity of the carbon-iodine bond, which undergoes halogen-lithium exchange much faster than its bromide or chloride counterparts.[3] This high reactivity, while beneficial for reaction initiation and rate, presents a significant thermal management challenge.
The core reaction is: 2 Li + C4H9I → C4H9Li + LiI
This process is highly exothermic, and failure to control the reaction temperature can lead to a dangerous condition known as thermal runaway.[4][5][6] Uncontrolled temperature increases can cause the solvent to boil violently, degrade the n-butyllithium product, and promote dangerous side reactions.[7] This guide is structured to help you anticipate, diagnose, and resolve issues related to managing this exotherm, ensuring a safe and high-yielding synthesis.
Troubleshooting Guide: Real-Time Problem Solving
This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.
Q1: My reaction temperature is spiking uncontrollably moments after I started adding the this compound. What is happening and what should I do?
A1: This is a classic sign of a reaction that has initiated too quickly and is approaching thermal runaway. The heat generated by the reaction is exceeding the cooling capacity of your apparatus.
Immediate Actions:
-
Stop the Addition: Immediately cease the addition of this compound.
-
Ensure Maximum Cooling: Check that your cooling bath (e.g., dry ice/acetone) is at the target temperature (typically below -65 °C) and that the flask is adequately immersed.[8][9] Ensure the stirring is vigorous to promote efficient heat transfer to the bath.
-
Do Not Panic: If the solvent begins to reflux violently out of the condenser, be prepared to use a fire extinguisher rated for chemical fires (e.g., dry powder). Never use water, as n-butyllithium reacts explosively with it.[9][10]
Root Cause Analysis & Prevention:
-
Causality: The reaction of lithium with this compound is extremely fast. If the initial concentration of the alkyl iodide is too high or it is added too quickly, the rate of heat generation will overwhelm the system's ability to dissipate it.[7]
-
Preventative Measures:
-
Slow Addition Rate: The most critical control parameter is the addition rate. Use a syringe pump for precise, slow, and continuous addition of this compound.[8] A discontinuous or dropwise addition can cause localized hot spots and temperature spikes.
-
Dilution: Ensure the reaction is sufficiently dilute. Using an adequate volume of a suitable solvent (e.g., diethyl ether, hexane) provides thermal mass to absorb the heat generated.
-
Efficient Cooling: Use a properly sized cooling bath and ensure good thermal contact with the reaction flask.
-
Q2: The reaction isn't starting after adding a small amount of this compound. Should I warm the flask?
A2: No, you should not warm the flask. An induction period is common. Warming the flask can lead to a sudden, delayed, and uncontrollably violent initiation.
Troubleshooting Steps:
-
Patience: After adding a small initial portion of this compound (e.g., 5-10% of the total), stir and wait. Signs of initiation include a slight temperature increase, the appearance of turbidity in the solution, and the bright, silvery appearance of the lithium metal as its oxide coating is consumed.[11]
-
Check Lithium Surface: The reaction occurs on the surface of the lithium metal. Ensure the lithium was freshly cut or washed to remove the passivating oxide/nitride layer. Lithium containing 1-3% sodium often initiates the reaction more quickly.[9][11]
-
Mechanical Agitation: In some cases, crushing a piece of the lithium against the side of the flask with a glass stirring rod (done carefully under an inert atmosphere) can expose a fresh surface and initiate the reaction.
-
Local Heating: As a last resort, you can try gently warming a single spot on the flask with a heat gun, but your cooling bath must be ready to absorb the heat from a rapid initiation. This is a high-risk maneuver and should only be performed by experienced personnel.
Q3: My final yield of n-butyllithium is low, and I detected octane in the crude product. What caused this?
A3: The presence of octane and a correspondingly low yield of n-BuLi points directly to a side reaction known as Wurtz coupling . This becomes significant if the reaction temperature is too high or if localized concentrations of reagents are not controlled.[7][12]
Chemical Explanation: The Wurtz coupling reaction occurs when the newly formed n-butyllithium acts as a nucleophile and attacks the this compound starting material: C4H9Li + C4H9I → C8H18 (Octane) + LiI
This side reaction consumes both your desired product and your starting material, directly reducing the yield.
Prevention:
-
Maintain Low Temperatures: This is the most effective way to minimize Wurtz coupling. Performing the reaction at very low temperatures (e.g., -78 °C) disfavors the kinetic pathway for the coupling reaction relative to the desired n-BuLi formation.[8][9]
-
Slow, Controlled Addition: Adding the this compound slowly ensures that its concentration remains low at all times, minimizing the opportunity for the newly formed n-BuLi to react with it.
-
Vigorous Stirring: Efficient stirring dissipates localized heat and prevents high local concentrations of this compound, further reducing the likelihood of the side reaction.
Q4: My final n-butyllithium solution is orange and contains a fine white precipitate. Is it degraded?
A4: A pale yellow or orange color is common for n-butyllithium solutions and does not necessarily indicate significant degradation. However, the presence of a fine white precipitate suggests some decomposition has occurred.
Explanation:
-
Color: The color of n-BuLi solutions can vary from colorless to pale yellow or orange. This is generally acceptable.
-
Precipitate: When n-butyllithium degrades, it can undergo β-hydride elimination, especially upon heating, to form 1-butene and lithium hydride (LiH), which is a fine white solid.[3] C4H9Li → CH3CH2CH=CH2 + LiH (s) The presence of LiH indicates that some of the active n-BuLi has been lost. The solution is likely still usable, but its actual concentration is lower than the theoretical value. It is crucial to titrate the solution (e.g., using the Gilman double titration method) before use to determine its exact molarity.
Frequently Asked Questions (FAQs)
Q1: What are the absolute essential safety precautions for this synthesis?
A1: Safety is paramount. n-Butyllithium is highly reactive and pyrophoric, meaning it can ignite spontaneously on contact with air.[1][2][10]
-
Work Under Inert Atmosphere: The entire synthesis, including handling and storage, must be conducted under a dry, inert atmosphere like argon or nitrogen.[13][14][15]
-
Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, safety glasses with side shields (or goggles), and appropriate chemical-resistant gloves.[14][16]
-
Never Work Alone: Always have another trained person present in the lab who is aware of the procedure.[14]
-
Clear Workspace: Remove all flammable solvents (other than those in the reaction), paper towels, and other combustibles from the fume hood.[14][16]
-
Fire Extinguisher: Keep a Class D (for combustible metals) or dry powder ABC fire extinguisher readily accessible. Know how to use it.[17][18]
-
Quenching Station: Have a beaker of isopropanol or powdered dry ice ready to quench unused reagents or small spills.[14][19]
Q2: How should I prepare my glassware and experimental setup?
A2: All glassware must be scrupulously dried to prevent reaction with water.
-
Glassware: Use a three-necked, round-bottom flask. All glassware, including the addition funnel (or syringe) and condenser, should be oven-dried at >120 °C for several hours and assembled hot while being purged with a stream of inert gas.[14]
-
Apparatus: The setup should include:
-
A port for a temperature probe to monitor the internal reaction temperature.
-
A port for the controlled addition of this compound (preferably via syringe pump).
-
A port connected to a condenser, which is then connected to a bubbler to maintain a positive pressure of inert gas.
-
-
Stirring: Use a magnetic stir bar or overhead mechanical stirrer that provides vigorous agitation.
Q3: What is the best solvent for this synthesis?
A3: The choice of solvent affects reactivity and thermal stability.
-
Ethereal Solvents (e.g., Diethyl Ether, THF): Ethers are common solvents. They solvate the lithium cation, breaking up the n-BuLi aggregates and increasing its reactivity.[3][9] However, n-BuLi can deprotonate ethers, especially THF, at temperatures above -20 °C, leading to solvent degradation and loss of product.[3][9][20] Therefore, reactions in THF must be kept at very low temperatures (e.g., -78 °C).
-
Hydrocarbon Solvents (e.g., Hexane, Heptane, Cyclohexane): These are non-reactive solvents and are often preferred for preparing n-BuLi solutions for storage and commercial use. The reaction may be slower in hydrocarbons, but the product is more stable at higher temperatures. For the synthesis from this compound, diethyl ether is a good choice as it facilitates the reaction while allowing for a manageable temperature range (e.g., -25 °C to 0 °C).[11]
Q4: How do I safely quench the reaction and dispose of the waste?
A4: Quenching must be done slowly and carefully in a cooling bath.
-
Cool the Reaction: Ensure the reaction flask is cooled in an ice-water or dry ice bath.
-
Slowly Add a Proton Source: Under an inert atmosphere and with vigorous stirring, slowly add a less reactive alcohol like isopropanol to quench any remaining lithium metal and n-BuLi.[14][21]
-
Follow with a More Reactive Quench: Once the initial vigorous reaction subsides, you can slowly add methanol, followed by water, to ensure all reactive species are destroyed.[14][16]
-
Disposal: The resulting mixture should be treated as hazardous waste and disposed of according to your institution's guidelines.[14]
Visual Aids and Data
Diagrams
Data Tables
Table 1: Recommended Reaction Parameters & Controls
| Parameter | Recommended Value/Practice | Rationale |
| Temperature | -78 °C to -15 °C | Minimizes side reactions (Wurtz coupling) and solvent degradation.[3][8][11] |
| Addition Method | Syringe Pump | Ensures a slow, constant, and controllable rate to manage exotherm.[8] |
| Atmosphere | Dry Argon or Nitrogen | n-BuLi and lithium metal are highly reactive with air and moisture.[1][15] |
| Stirring | Vigorous | Promotes efficient heat transfer and prevents localized reagent buildup. |
| Solvent | Anhydrous Diethyl Ether or Hexanes | Must be free of water to prevent violent quenching and yield loss.[1][22] |
Table 2: Troubleshooting Summary
| Symptom | Probable Cause | Recommended Solution |
| Rapid Temperature Spike | Addition rate too high | Stop addition immediately, check cooling.[7] |
| No Reaction Initiation | Passivated lithium surface; induction period | Wait, ensure fresh Li surface, avoid external heating.[11] |
| Low Yield & Octane Formation | Wurtz coupling due to high temperature | Maintain lower reaction temperature, ensure slow addition.[7][12] |
| White Precipitate in Product | Thermal degradation (LiH formation) | Titrate solution before use to determine accurate concentration.[3] |
Detailed Experimental Protocol
Disclaimer: This protocol is for informational purposes and should only be performed by trained professionals in a suitable laboratory environment with all necessary safety precautions in place.
1. Preparation and Setup:
-
All glassware (3-neck flask, condenser, addition funnel/syringe) must be oven-dried for at least 4 hours at 120 °C.
-
Assemble the apparatus while hot under a stream of dry argon or nitrogen. Equip the flask with a magnetic stir bar, a low-temperature thermometer, and a reflux condenser connected to an inert gas line with a bubbler.
-
Cut 2.1 equivalents of lithium metal into small, clean pieces, removing any thick oxide layer, and add it to the reaction flask under a positive flow of inert gas.
-
Add anhydrous diethyl ether to the flask.
2. Reaction Execution:
-
Cool the flask to -25 °C using a suitable cooling bath (e.g., dry ice/acetonitrile).
-
Load a gas-tight syringe with 1.0 equivalent of this compound. Place the syringe on a syringe pump.
-
To initiate, add approximately 5% of the this compound to the stirred lithium suspension.
-
Wait for signs of reaction: a temperature increase of a few degrees and the formation of a slightly turbid solution.[11]
-
Once initiated, begin the slow, continuous addition of the remaining this compound via the syringe pump over a period of at least 1-2 hours.
-
CRITICAL: Continuously monitor the internal temperature. Adjust the addition rate to maintain the temperature between -20 °C and -15 °C.[11] If the temperature rises above this, stop the addition until it cools.
-
After the addition is complete, continue stirring at -15 °C for an additional hour.[11]
3. Work-up and Storage:
-
Allow the excess lithium and precipitated lithium iodide to settle.
-
Under a positive pressure of inert gas, transfer the supernatant solution to a dry, inert-atmosphere storage vessel (e.g., a Sure/Seal™ bottle) via cannula.
-
Store the solution in a cool, dark place.
-
Crucially, titrate the n-butyllithium solution before use to determine its exact molarity.
References
- National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
- University of Nebraska-Lincoln Environmental Health and Safety.
- Funny EHS Info. (2024). nbutyl lithium safety. YouTube. [Link]
- Ohio State University Environmental Health and Safety. Quenching and Disposal of t-ButylLithium (tBuLi). [Link]
- Spivey, K. M., et al. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments. [Link]
- ResearchGate. (2015). How can I quench large quantity of n-Buli?. [Link]
- Organic Syntheses. (2011). PREPARATION OF 4-TRIMETHYLSILYL-2-BUTYN-1-OL. [Link]
- Chemistry LibreTexts. (2023).
- Stanford Environmental Health & Safety. n-Butyllithium: Lessons Learned. [Link]
- Reddit. (2022). Handling nBuLi. r/Chempros. [Link]
- Wikipedia. n-Butyllithium. [Link]
- PHYWE Systeme GmbH & Co. KG. Haloalkanes: Wurtz reaction - lithium organyls. [Link]
- Bailey, W. F., et al. (2010). Effect of solvent and temperature on the lithium-bromine exchange of vinyl bromides: reactions of n-butyllithium and t-butyllithium with (E)-5-bromo-5-decene. The Journal of Organic Chemistry. [Link]
- Google Patents. (2005). US20050051911A1 - Method for the production of alkyllithium compounds by using reduced pressure.
- Schwindeman, J. A. (2014). Preparation, Properties, and Safe Handling of Commercial Organolithiums. Organic Process Research & Development. [Link]
- Chemistry Stack Exchange. (2018).
- Stanetty, P., et al. (1996). Half-Lives of Organolithium Reagents in Common Ethereal Solvents. The Journal of Organic Chemistry.
- Google Patents. (1996). US5523447A - Organolithium process.
- Lipolytim.
- Aragen Life Sciences. Flow Chemistry experiments of highly hazardous Butyl Lithium Reactions. [Link]
- Organic Syntheses. (1976). PENTACHLOROPHENYLLITHIUM. [Link]
- Electrolock Incorporated.
- PrepChem.com. Preparation of n-Butyllithium (n-BuLi · LiBr). [Link]
- MDPI. (2022).
- Aspen Aerogels.
- Eszoneo.com.
Sources
- 1. Protecting n-Butyllithium from Air and Moisture [fishersci.com]
- 2. Page loading... [guidechem.com]
- 3. n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions_Chemicalbook [chemicalbook.com]
- 4. lipolytim.com [lipolytim.com]
- 5. How to Prevent Thermal Runaway in Lithium Ion Batteries - Electrolock Incorporated [electrolock.com]
- 6. aerogel.com [aerogel.com]
- 7. US20050051911A1 - Method for the production of alkyllithium compounds by using reduced pressure - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. n-Butyllithium - Wikipedia [en.wikipedia.org]
- 10. n-Butyllithium-Hazard and Toxicity_Chemicalbook [chemicalbook.com]
- 11. prepchem.com [prepchem.com]
- 12. spegroup.ru [spegroup.ru]
- 13. LCSS: BUTYLLITHIUMS [web.stanford.edu]
- 14. enhs.uark.edu [enhs.uark.edu]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 17. youtube.com [youtube.com]
- 18. reddit.com [reddit.com]
- 19. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ospt.osi.lv [ospt.osi.lv]
- 21. researchgate.net [researchgate.net]
- 22. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stabilizing 1-Iodobutane for Long-Term Storage
Welcome to the technical support guide for 1-iodobutane. This resource is designed for researchers, scientists, and drug development professionals to address the common challenges associated with the storage and decomposition of this compound. Our goal is to provide you with the technical knowledge and practical steps necessary to ensure the stability and purity of this critical reagent in your experiments.
Frequently Asked Questions (FAQs)
Q1: My bottle of this compound has turned yellow/brown. What does this mean?
A discoloration to a yellow or brownish hue is a common visual indicator of this compound decomposition.[1] This color change is primarily due to the formation of molecular iodine (I₂) as a degradation product.[1]
Q2: What are the primary causes of this compound decomposition?
This compound is susceptible to degradation through several pathways due to the inherent weakness of the carbon-iodine (C-I) bond.[1] The main causes are:
-
Photodecomposition: Exposure to light, especially UV light, can break the C-I bond, generating radicals that lead to decomposition.[1]
-
Thermal Degradation: High temperatures can also promote the cleavage of the C-I bond.[1][2]
-
Hydrolysis: The presence of water can lead to the formation of butan-1-ol and hydroiodic acid (HI).[1]
-
Oxidation: Storing under a non-inert atmosphere can contribute to degradation.[1]
Q3: What is the purpose of the copper shavings I see in my bottle of this compound?
Many commercial suppliers provide this compound with a copper stabilizer.[3][4] Copper acts as a scavenger for iodine and other radical species that can initiate or propagate decomposition, thereby extending the shelf life of the compound.[1][5][6]
Q4: What are the ideal storage conditions for this compound?
To ensure long-term stability, this compound should be stored in a cool, dark, and dry place.[1] Specifically, refrigeration at 2-8°C is recommended.[1] It should be kept in a tightly sealed amber or opaque container under an inert atmosphere, such as nitrogen or argon.[1][3]
Troubleshooting Guide: Addressing Decomposition
This section provides in-depth solutions for researchers who are encountering issues with this compound stability.
Issue 1: Significant Discoloration Observed in a Recently Purchased Bottle
-
Causality: This indicates that the reagent may have been exposed to adverse conditions during shipping or initial storage. Even short-term exposure to light or heat can initiate the decomposition process.
-
Immediate Action: Before use in a sensitive reaction, the purity should be assessed. For non-critical applications, the material can sometimes be used as is, but it's important to recognize that the molarity of the active reagent is reduced.
-
Solution: If high purity is required, the this compound should be purified. A common and effective method is to wash the discolored liquid with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃). This will reduce the iodine (I₂) to colorless iodide ions (I⁻), which are soluble in the aqueous layer. After the wash, the organic layer should be separated, dried over an anhydrous drying agent like magnesium sulfate, and then distilled.
Issue 2: Rapid Discoloration of this compound After Opening the Bottle
-
Causality: This is often due to the introduction of atmospheric oxygen and moisture upon opening the container. The inert atmosphere provided by the manufacturer has been compromised.
-
Preventative Workflow:
-
Inert Atmosphere Handling: Whenever possible, handle this compound under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).
-
Headspace Purging: Before resealing the bottle, flush the headspace with a gentle stream of dry nitrogen or argon.
-
Secure Sealing: Ensure the container is sealed tightly to prevent further ingress of air and moisture.[3]
-
Issue 3: Inconsistent Results in Reactions Using Stored this compound
-
Causality: Decomposition of this compound leads to a lower concentration of the active alkylating agent and the presence of impurities like iodine and butanol. These can interfere with your reaction, leading to lower yields, side product formation, or complete reaction failure.
-
Validation Protocol:
-
Purity Analysis: Before use, verify the purity of your stored this compound using methods like Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.[1][7]
-
Purification: If the analysis reveals significant degradation, purify the reagent using the protocol described in "Issue 1."
-
Stabilizer Check: Ensure that a stabilizer, such as copper wire or chips, is present in the storage bottle.[6] If not, one can be added.
-
Visualizing Decomposition and Prevention
The following diagram illustrates the primary decomposition pathways of this compound and the key intervention points for preventing degradation.
Caption: Decomposition pathways of this compound and preventative measures.
Quantitative Data Summary
| Parameter | Recommended Condition/Concentration | Rationale |
| Storage Temperature | 2-8°C | Minimizes thermal decomposition by reducing the rate of C-I bond cleavage.[1] |
| Storage Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation and hydrolysis by excluding oxygen and moisture.[1] |
| Stabilizer | Copper (chips, powder, or wire) | Acts as a radical and iodine scavenger to inhibit decomposition pathways.[1][3][6] |
| Purification Wash | 10% Aqueous Sodium Thiosulfate | Effectively reduces colored iodine (I₂) to colorless, water-soluble iodide (I⁻). |
Experimental Protocol: Preparing this compound for Long-Term Storage
This protocol outlines the steps for purifying and stabilizing this compound that has shown signs of decomposition.
Materials:
-
Decomposed this compound
-
10% (w/v) aqueous sodium thiosulfate solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Erlenmeyer flasks
-
Distillation apparatus
-
Clean, dry amber glass bottle
-
Copper wire or chips
-
Nitrogen or argon gas source
Procedure:
-
Iodine Removal: a. Transfer the discolored this compound to a separatory funnel. b. Add an equal volume of 10% aqueous sodium thiosulfate solution. c. Stopper the funnel and shake vigorously for 1-2 minutes, venting periodically to release any pressure. d. Allow the layers to separate. The lower, denser layer is the this compound. e. Drain the lower organic layer into a clean, dry flask. If the organic layer is still colored, repeat the wash.
-
Drying: a. Add anhydrous magnesium sulfate to the washed this compound in small portions, swirling after each addition. b. Continue adding the drying agent until it no longer clumps together and some remains free-flowing. c. Stopper the flask and let it stand for at least 15-20 minutes. d. Separate the dried this compound from the drying agent by decanting or gravity filtration into a round-bottom flask suitable for distillation.
-
Optional Distillation for High Purity: a. Assemble a fractional distillation apparatus. Ensure all glassware is completely dry. b. Add boiling chips to the flask containing the dried this compound. c. Gently heat the flask and collect the fraction that distills at 130-131°C. d. Discard any initial forerun that comes over at a lower temperature. Do not distill to dryness.
-
Stabilization and Storage: a. Transfer the purified this compound to a clean, dry amber glass bottle. b. Add a small piece of copper wire or a few copper chips. c. Flush the headspace of the bottle with dry nitrogen or argon for 1-2 minutes. d. Seal the bottle tightly and store it in a refrigerator at 2-8°C.
References
- BenchChem. (2025). Stability of this compound Under Prolonged Storage: A Technical Guide.
- BenchChem. (2025).
- BenchChem. (2025). The Role of Copper Stabilizer in the Preservation of Iodoethane-1,1-d2: A Technical Guide.
- Apollo Scientific.
- ChemicalBook. This compound(542-69-8).
- ChemicalBook. (2025).
- Sigma-Aldrich. This compound 99%.
- Google Patents. (2009).
- Thermo Scientific Alfa Aesar. This compound, 99%, stab. with copper.
- Purdue University. Alkyl Halides.
- BenchChem. (2025). An In-depth Technical Guide to the Physical and Chemical Properties of this compound for Spectroscopic Analysis.
- Byju's. Alkyl Iodide.
- ResearchGate. (2022). Why do iodomethane or iodoethane need metal stabilizer?.
- Fisher Scientific. This compound, 98%, stabilized.
- BenchChem. (2025).
- Google Patents. (2005). JP2005024073A - Alkyl iodide storage container and purifying method of alkyl iodide.
- Nanjing Chemical Material Corp. Introduction of this compound.
- Fisher Scientific. (2023).
- MilliporeSigma. (2025).
- Quora. (2018).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. quora.com [quora.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. This compound, 99%, stab. with copper 100 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US7617934B2 - Alkyl iodide storage container and method for purification of alkyl iodide - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Solvent Polarity Effects on SN2 Reaction Rates with 1-Iodobutane
Welcome to the technical support center for investigating bimolecular nucleophilic substitution (SN2) reactions. This guide is designed for researchers, scientists, and drug development professionals who are working with or troubleshooting SN2 reactions, specifically focusing on the reaction of 1-iodobutane as a model substrate. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to address specific issues you may encounter.
Section 1: Foundational Concepts & FAQs
This section addresses the fundamental principles governing the choice of solvent in an SN2 reaction. Understanding these concepts is critical for experimental design and troubleshooting.
Q1: What is the fundamental mechanism of an SN2 reaction and why is this compound a suitable substrate?
The SN2 reaction is a single-step (concerted) mechanism where a nucleophile attacks an electrophilic carbon center at the same time as the leaving group departs.[1][2][3] The "2" in SN2 signifies that the reaction is bimolecular, meaning the rate of the reaction depends on the concentration of both the substrate (e.g., this compound) and the nucleophile.[1][2]
This compound is an excellent substrate for SN2 reactions for two key reasons:
-
Steric Accessibility: It is a primary (1°) alkyl halide. The carbon atom bonded to the iodine is relatively unhindered, allowing the nucleophile to perform a "backside attack" 180° to the leaving group with minimal steric interference.[4][5][6] Methyl and primary substrates react fastest in SN2 reactions.[1][4]
-
Excellent Leaving Group: The iodide ion (I⁻) is a superb leaving group because it is the conjugate base of a strong acid (HI). Its large size allows the negative charge to be dispersed and stabilized. A good leaving group is a weak base, which iodide is.[7][8]
Q2: Why does solvent polarity have such a dramatic effect on the rate of an SN2 reaction?
The effect of solvent polarity is one of the most critical factors in an SN2 reaction, often changing the reaction rate by several orders of magnitude.[9][10] The primary reason is solvation , specifically the solvation of the nucleophile.[11][12] To understand this, we must differentiate between two types of polar solvents: polar protic and polar aprotic.
-
Polar Protic Solvents (e.g., water, methanol, ethanol) have acidic protons, typically in the form of O-H or N-H bonds. These solvents form strong hydrogen bonds with anionic nucleophiles, creating a "solvation shell" or "cage" around them.[9][10][11] This cage stabilizes the nucleophile, lowering its ground-state energy and making it less reactive.[9][10] Significant energy is required to strip away these solvent molecules for the nucleophile to attack the substrate, thus slowing the reaction rate dramatically.[13]
-
Polar Aprotic Solvents (e.g., acetone, DMSO, DMF, acetonitrile) possess significant dipole moments but lack acidic protons.[9][14][15] They can solvate the cation (e.g., Na⁺, K⁺) of the nucleophilic salt but interact only weakly with the anionic nucleophile.[11][16][17] This leaves the nucleophile "naked" and highly reactive, leading to a much faster SN2 reaction rate.[10]
Q3: Which type of solvent is optimal for an SN2 reaction involving this compound?
For the vast majority of SN2 reactions, including those with this compound, polar aprotic solvents are the best choice .[11][16] They dissolve the necessary ionic nucleophiles while maximizing their reactivity.[11][16] For example, the reaction between bromoethane and potassium iodide occurs 500 times faster in acetone (polar aprotic) than in methanol (polar protic).[17]
Section 2: Quantitative Data & Interpretation
Understanding the magnitude of the solvent effect is best achieved through quantitative data.
Q4: How do the relative rates of a typical SN2 reaction compare across different solvents?
The following table summarizes the relative rate constants for the SN2 reaction of azide ion (N₃⁻) with methyl iodide, which serves as a classic example illustrating the dramatic effect of solvent choice. The trends observed are directly applicable to reactions with this compound.
| Solvent | Type | Dielectric Constant (ε) | Relative Rate (k_rel) |
| Methanol (CH₃OH) | Polar Protic | 32.7 | 1 |
| Water (H₂O) | Polar Protic | 80.1 | 7 |
| Ethanol (C₂H₅OH) | Polar Protic | 24.6 | 0.5 |
| Acetone ((CH₃)₂CO) | Polar Aprotic | 20.7 | 500 |
| Acetonitrile (CH₃CN) | Polar Aprotic | 37.5 | 5,000 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | 1,300,000 |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7 | 2,800,000 |
Data compiled from various sources to illustrate the general trend for SN2 reactions.[9]
Interpretation: The data clearly shows that polar aprotic solvents (Acetone, Acetonitrile, DMSO, DMF) accelerate the reaction by factors of 500 to over 2 million compared to the polar protic solvent methanol.[9] This is a direct consequence of the principles outlined in Q2.
Section 3: Experimental Protocol & Workflow
For teams wishing to study these effects in-house, we provide a robust protocol for a competition experiment. This method is efficient for determining the relative reactivity of different substrates.
Q5: What is a reliable experimental protocol to demonstrate the solvent effect on an SN2 reaction?
A competition experiment using Gas Chromatography (GC) is an excellent method to compare the rates of two competing SN2 reactions.[9][18] In this setup, two different alkyl halides will compete for a limited amount of a single nucleophile in a chosen solvent.
Objective: To determine the relative reactivity of 1-chlorobutane and 1-bromobutane with sodium iodide in acetone. This setup, known as the Finkelstein reaction, can be adapted to test this compound against other substrates or to test a single reaction system in different solvents.
Methodology:
-
Reagent Preparation:
-
Prepare a 0.1 M solution of 1-chlorobutane in the chosen solvent (e.g., acetone).
-
Prepare a 0.1 M solution of 1-bromobutane in the same solvent.
-
Prepare a 0.1 M solution of sodium iodide (the nucleophile) in the same solvent.
-
Prepare an internal standard solution (e.g., 0.05 M dodecane in the same solvent).
-
-
Reaction Setup:
-
In a clean, dry reaction vial, combine 1.0 mL of the 1-chlorobutane solution, 1.0 mL of the 1-bromobutane solution, and 1.0 mL of the internal standard solution.
-
Initiate the reaction by adding 1.0 mL of the sodium iodide solution. Note: The nucleophile is the limiting reagent, ensuring that not all the alkyl halides react.[18]
-
Immediately seal the vial and place it in a constant temperature water bath (e.g., 50 °C) for a set period (e.g., 60 minutes).
-
-
Workup and Quenching:
-
After the reaction time has elapsed, remove the vial from the bath and quench the reaction by adding 5 mL of deionized water.
-
Add 2 mL of a non-polar organic solvent (e.g., diethyl ether or hexane) to extract the organic components (unreacted alkyl halides, product, and internal standard).
-
Vortex the mixture thoroughly and allow the layers to separate.
-
-
Analysis by Gas Chromatography (GC):
-
Carefully extract a sample from the top organic layer using a syringe.
-
Inject the sample into a Gas Chromatograph equipped with a suitable column (e.g., a non-polar column like DB-1) and a Flame Ionization Detector (FID).
-
The GC will separate the components, and the resulting chromatogram will show peaks for the solvent, 1-chlorobutane, 1-bromobutane, the product (this compound), and the internal standard.
-
-
Data Analysis:
-
Integrate the peak areas for the unreacted 1-chlorobutane and 1-bromobutane.
-
The relative reactivity is determined by comparing the consumption of the two starting materials. The alkyl halide that is more reactive will be present in a lower concentration at the end of the reaction.[9]
-
Section 4: Visualization of Key Concepts
Visual aids are essential for understanding complex chemical processes.
SN2 Reaction Mechanism Workflow
Caption: Concerted SN2 mechanism showing backside attack and the transition state.
Solvent Effect Logic Diagram
Caption: Logical flow of how solvent type dictates SN2 reaction rate.
Section 5: Troubleshooting & Advanced FAQs
Q6: My SN2 reaction is unexpectedly slow, even in a polar aprotic solvent. What are the likely causes?
-
Water Contamination: Polar aprotic solvents are often hygroscopic. Even small amounts of water contamination can introduce a protic source that will solvate and deactivate your nucleophile. Always use anhydrous (dry) solvents for SN2 reactions.
-
Poor Nucleophile Quality: The nucleophile may have degraded. For example, some anionic nucleophiles can be oxidized by air or react with atmospheric CO₂. Ensure the nucleophile is pure and handled under appropriate conditions (e.g., under an inert atmosphere like nitrogen or argon if necessary).
-
Steric Hindrance: While this compound is a primary halide, if your nucleophile is very bulky (e.g., potassium tert-butoxide), the reaction rate will be significantly slower. In such cases, a competing E2 elimination reaction is also more likely.[1]
-
Incorrect Temperature: Reaction rates are highly sensitive to temperature. Ensure your reaction is maintained at the specified temperature. A lower-than-expected temperature will result in a slower rate.
Q7: I am observing side products consistent with an elimination (E2) reaction. How can I favor the SN2 pathway?
The SN2 and E2 (bimolecular elimination) reactions are often in competition. To favor SN2 over E2:
-
Use a Less Bulky Nucleophile/Base: Nucleophiles that are also strong, sterically hindered bases (like tert-butoxide) favor E2. Use a nucleophile that is a weak base, such as I⁻, Br⁻, or N₃⁻.
-
Lower the Temperature: Elimination reactions generally have a higher activation energy and are more favored at elevated temperatures.[1] Running the reaction at a lower temperature will favor the SN2 pathway.
-
Choose a Primary Substrate: this compound is a primary substrate and already favors SN2. Tertiary substrates will almost exclusively undergo elimination under these conditions.[1]
References
- The Influence of Solvent Choice on SN2 Reaction Kinetics: A Technical Guide. Benchchem.
- Why the rate of reaction decreases in SN2 mechanism with increase in polarity of solvent? Quora.
- Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide. Tenger Chemical.
- SN1 vs SN2. Chemistry LibreTexts.
- SN1 vs SN2. KPU Pressbooks.
- Factors That Affect SN2 Reactions. Chemistry LibreTexts.
- Characteristics of the SN2 Reaction. Organic Chemistry: A Tenth Edition.
- Solvent effects on the structure of SN2 transition st
- What are the effects of solvents on SN1 and SN2 reactions? Quora.
- Solvents in substitution reactions. Chemistry Stack Exchange.
- SN2 Competition Experiments, Part 1: Prelab Lecture. YouTube.
- Solvent effects on the structure of SN2 transition states | Request PDF.
- Solution Kinetics of a SN2 Reaction. Gustavus Adolphus College.
- Solvent Effects on Sn2 Reactions. YouTube.
- Solution Kinetics of a SN2 Reaction. Gustavus Adolphus College.
- SN2 reaction. Wikipedia.
- Characteristics of the SN2 Reaction. Chemistry LibreTexts.
- SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. BYJU'S.
- The SN2 Reaction Mechanism. Master Organic Chemistry.
- Sn2 mechanism: kinetics and substr
- Factors Influencing SN2 Reaction R
- SN2 Reaction Mechanisms. YouTube.
- The SN2 Reaction. Chemistry LibreTexts.
- Other Factors th
- Introduction to SN2 Reactions. Chad's Prep.
- Other Factors th
Sources
- 1. SN2 reaction - Wikipedia [en.wikipedia.org]
- 2. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Khan Academy [khanacademy.org]
- 6. youtube.com [youtube.com]
- 7. Introduction to SN2 Reactions - Chad's Prep® [chadsprep.com]
- 8. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 11.3 Characteristics of the SN2 Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. youtube.com [youtube.com]
- 14. quora.com [quora.com]
- 15. Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide [tengerchemical.com]
- 16. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing Grinard Reagent Formation from 1-Iodobutane
Welcome to the Technical Support Center for Grignard reagent synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions regarding the formation of n-butylmagnesium iodide from 1-iodobutane. Our goal is to equip you with the technical knowledge and practical insights to improve your reaction rates and overall success.
Troubleshooting Guide: Common Issues and Solutions
This section addresses the most common challenges encountered during the formation of n-butylmagnesium iodide.
Q1: My Grignard reaction won't start. What should I do?
Symptoms: After adding a small amount of this compound to the magnesium turnings in ether, you observe no bubbling, no formation of a cloudy/grayish color, and no temperature increase.[1]
Possible Causes & Solutions:
-
Inactive Magnesium Surface: Magnesium turnings are coated with a passivating layer of magnesium oxide (MgO), which inhibits the reaction.[1][2][3][4]
-
Solution: Activate the magnesium. This can be achieved through several methods:
-
Chemical Activation: Add a small crystal of iodine (I₂). The disappearance of the purple/brown color is a good indicator of initiation.[2][4][5][6] Alternatively, a few drops of 1,2-dibromoethane can be used; the observation of ethylene gas bubbles signifies activation.[2][3][7]
-
Mechanical Activation: In a dry, inert atmosphere, crush the magnesium turnings with a glass stirring rod to expose a fresh, unoxidized surface.[5][8] Vigorous stirring can also be effective.[5][8]
-
Sonication: Using an ultrasonic bath can help break up the oxide layer and initiate the reaction.[2][3][8]
-
-
-
Presence of Moisture: Grignard reagents are highly sensitive to water. Traces of moisture in your glassware, solvent, or on the magnesium will quench the reaction.[7][8]
-
Low Local Concentration of this compound: A small, concentrated amount of the alkyl halide is often needed to initiate the reaction.
-
Solution: Add a small portion (about 10%) of your this compound directly to the magnesium turnings without excessive solvent. Once the reaction initiates, you can begin the dropwise addition of the remaining this compound solution.
-
Q2: The reaction started but then stopped. What's happening?
Symptoms: You observed initial signs of reaction, but it subsided quickly and did not restart upon further addition of this compound.
Possible Causes & Solutions:
-
Insufficient Activation: The initial activation might have been localized to a small portion of the magnesium.
-
Solution: Try adding another small crystal of iodine or a few more drops of 1,2-dibromoethane. Gentle warming with a heat gun can also help restart the reaction, but be cautious as the reaction is exothermic.[11]
-
-
Coating of Magnesium Surface: As the reaction proceeds, the magnesium surface can become coated with byproducts, preventing further reaction.
-
Solution: Increase the stirring rate to help keep the magnesium surface clean.
-
Q3: My reaction mixture turned dark brown or black. Is this normal?
Symptoms: During the formation of the Grignard reagent, the solution becomes very dark.[1][9]
Possible Causes & Solutions:
-
Wurtz Coupling Products: The formation of finely divided metal from side reactions can cause the solution to darken.[1]
-
Solution: This is not necessarily an indication of a failed reaction, but it can be a sign of side reactions that lower your yield. Proceed with the reaction, but consider optimizing the conditions (e.g., slower addition rate, lower temperature) in future attempts.
-
-
Impurities: Impurities in the magnesium or this compound can catalyze decomposition.
-
Solution: Use high-purity reagents.
-
Q4: My yield of the Grignard reagent is consistently low. How can I improve it?
Symptoms: After titration, you find that the concentration of your Grignard reagent is much lower than expected.
Possible Causes & Solutions:
-
Wurtz Coupling: This is a major side reaction where the already-formed n-butylmagnesium iodide reacts with incoming this compound to form octane.[12][13][14]
-
Solution:
-
Slow Addition: Add the this compound solution dropwise to maintain a low concentration of the alkyl halide in the reaction mixture.[12][14]
-
Temperature Control: Maintain a gentle reflux. If the reaction becomes too vigorous, cool the flask in an ice bath.[6] Overheating can favor the Wurtz coupling reaction.[12]
-
Efficient Stirring: Ensure the this compound is dispersed quickly upon addition to avoid high local concentrations.
-
-
-
Reaction with Solvent: While stable in ethers, prolonged reflux, especially in THF, can lead to side reactions with the solvent.
-
Solution: Avoid unnecessarily long reaction times. Once the magnesium is consumed, the reaction is complete.[9]
-
Frequently Asked Questions (FAQs)
Q1: Why is an ether solvent, like diethyl ether or THF, necessary?
Ethereal solvents are crucial for two main reasons. First, they are aprotic, meaning they don't have acidic protons that would react with and destroy the highly basic Grignard reagent.[7][15] Second, the lone pair of electrons on the ether's oxygen atom coordinates with the magnesium atom, forming a soluble complex that stabilizes the Grignard reagent and enhances its reactivity.[10] THF is often considered a better solvent than diethyl ether for stabilizing the Grignard reagent.[9]
Q2: What is the mechanism of Grignard reagent formation?
The formation of a Grignard reagent is believed to proceed through a radical mechanism on the surface of the magnesium.[15][16] An electron is transferred from the magnesium to the this compound, forming a butyl radical and an iodide anion. This is the rate-determining step.[15] The butyl radical then rapidly combines with a magnesium radical cation to form the organomagnesium compound.[17]
Q3: How does temperature affect the rate of Grignard formation?
The formation of a Grignard reagent is an exothermic reaction.[11][18] While some initial heating may be required to overcome the activation energy and initiate the reaction, external heating should be removed once the reaction is self-sustaining.[19] Excessive heat can increase the rate of side reactions, particularly Wurtz coupling.[12] However, in some cases, lower temperatures can be used, especially with highly reactive magnesium, to improve the stability of the Grignard reagent.[20]
Q4: How can I determine the concentration of my prepared Grignard reagent?
The concentration of the Grignard reagent should always be determined by titration before use in subsequent reactions.[1][19] A common method involves reacting an aliquot of the Grignard solution with a known excess of iodine, followed by back-titration of the remaining iodine with a standardized sodium thiosulfate solution.
Experimental Protocols
Protocol 1: Activation of Magnesium Turnings
-
Place the required amount of magnesium turnings in a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, all under an inert atmosphere (N₂ or Ar).
-
Add a single, small crystal of iodine.
-
Gently warm the flask with a heat gun until the purple iodine vapor is visible.
-
Allow the flask to cool. The magnesium is now ready for the reaction.
Protocol 2: Preparation of n-Butylmagnesium Iodide
-
To the flask containing the activated magnesium, add a small volume of anhydrous diethyl ether or THF, just enough to cover the magnesium.
-
Prepare a solution of this compound in your chosen anhydrous ether in the dropping funnel.
-
Add a small portion (approx. 1/10th) of the this compound solution to the magnesium.
-
Observe the reaction mixture for signs of initiation (gentle bubbling, cloudiness). If the reaction does not start, gently warm the flask.
-
Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a steady but controlled reflux.
-
After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure the reaction goes to completion.[19] The final solution should be cloudy and grayish-brown.[19]
Data Summary
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous Diethyl Ether or THF | Aprotic and coordinating to stabilize the Grignard reagent.[7][10][15] |
| Temperature | Gentle Reflux | Balances reaction rate with minimizing side reactions.[12] |
| Addition Rate | Slow, Dropwise | Minimizes Wurtz coupling by keeping the concentration of this compound low.[12][14] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents reaction with atmospheric oxygen and moisture.[8][12] |
| Typical Yield | 85-95% | Highly dependent on anhydrous conditions and reagent purity.[19] |
Visualizations
Grignard Formation Workflow```dot
Caption: Decision tree for troubleshooting Grignard reaction initiation failure.
References
- Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale | Organic Process Research & Development. (n.d.).
- Troubleshooting common issues in the Grignard synthesis of tertiary alcohols - Benchchem. (n.d.).
- List three techniques used to initiate a Grignard reaction that fails to start spontaneously. (n.d.).
- Grignard reagent - Wikipedia. (n.d.).
- Activation of Grignard reagent - Chemistry Stack Exchange. (2021, August 30).
- Does anyone know the best way to activate magnesium for the grignard reagent? (2014, March 6).
- Grignard Reaction - Alfa Chemistry. (n.d.).
- 10.6: Reactions of Alkyl Halides - Grignard Reagents - Chemistry LibreTexts. (2024, March 24).
- Formation of Grignard Reagents from Organic Halides. (n.d.).
- A STUDY OF REACTIONS OF GRIGNARD REAGENTS AT LOW TEMPERATURES1 The effect of temperature on the course and extent of reactions i. (n.d.).
- The Grignard Reaction. (n.d.).
- Does anyone know the best way to activate magnesium for the... - ECHEMI. (n.d.).
- Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. (n.d.).
- US6197089B1 - Activated magnesium metal - Google Patents. (n.d.).
- Technical Support Center: Activation of Magnesium for Grignard Reagent Synthesis - Benchchem. (n.d.).
- Effect of temperature on Grignard reaction. . , 5-Acetyl impurity and ^... - ResearchGate. (n.d.).
- Video Tutorial of a Grignard Reaction - YouTube. (2023, June 12).
- Formation of Grignard and Organolithium Reagents From Alkyl Halides - Master Organic Chemistry. (2015, November 9).
- Video: Grignard Reagent Preparation and Grignard Reaction - JoVE. (2017, February 22).
- What is the best solvent for making a Grignard Reagent? - Quora. (2022, October 24).
- Illustrated Glossary of Organic Chemistry - Wurtz reaction (Wurtz coupling). (n.d.).
- Grignard Formation - Troubleshooting and Perfecting : r/Chempros - Reddit. (2021, September 9).
- What's the purpose of a Grignard reagent initiation? - Chemistry Stack Exchange. (2014, July 13).
- Give reaction Wurtz and wurtz fitting with grignard reagent - Filo. (2025, February 20).
- Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. (2023, June 28).
- calorimetric investigation of the formation of grignard reagents. (n.d.).
- Wurtz reaction - Chemistry LibreTexts. (2023, January 22).
- Grignard Reaction Mechanisms | Real Time Monitoring in Batch or Flow - Mettler Toledo. (n.d.).
- Grignard Reaction - Organic Chemistry Portal. (n.d.).
- Grignard Reaction, Mechanism, Reagent and Cheat Sheet - Leah4Sci. (2020, February 20).
- Grignard Reaction. (n.d.).
- How do Grignard Activating Reagents work? - ResearchGate. (2013, October 4).
- Troubleshooting my grignard reactions : r/chemistry - Reddit. (2020, June 20).
- Synthesis Problems Involving Grignard Reagents - Master Organic Chemistry. (2016, January 13).
- Technical Support Center: Optimizing this compound Substitution Reactions - Benchchem. (n.d.).
- Application Notes and Protocols for the Preparation of n-Butylmagnesium Iodide from this compound - Benchchem. (n.d.).
- When n-butyl magnesium iodide is treated with water the product obtained is - Allen. (n.d.).
- GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM | ADICHEMISTRY. (n.d.).
- Side Reactions in a Grignard Synthesis - ResearchGate. (2025, August 6).
- Predict the products of the following reactions.(a) sec-butylmagnesium io.. - Filo. (2023, November 4).
- Solved sec-butylmagnesium iodide + D20 + D + + Mg(ODI + | Chegg.com. (2020, December 4).
- Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide using Flow Chemistry. (n.d.).
- Optimization of the Grignard reagent formation - ResearchGate. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Grignard reagent - Wikipedia [en.wikipedia.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Video: Grignard Reagent Preparation and Grignard Reaction [jove.com]
- 7. community.wvu.edu [community.wvu.edu]
- 8. homework.study.com [homework.study.com]
- 9. reddit.com [reddit.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. hzdr.de [hzdr.de]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Illustrated Glossary of Organic Chemistry - Wurtz reaction (Wurtz coupling) [chem.ucla.edu]
- 14. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
- 15. Formation of Grignard Reagents from Organic Halides [research.cm.utexas.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 18. mt.com [mt.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
dealing with Wurtz coupling side reactions in Grignard synthesis
Welcome to the Technical Support Center for Grignard Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot a common challenge in Grignard reactions: the formation of undesired Wurtz coupling byproducts. Here, we provide in-depth technical guidance, field-proven insights, and validated protocols to help you optimize your Grignard reactions and maximize the yield of your desired product.
Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding the Wurtz coupling side reaction in Grignard synthesis.
Q1: What is the Wurtz coupling side reaction in the context of a Grignard synthesis?
A1: The Wurtz coupling is a side reaction where a newly formed Grignard reagent (R-MgX) reacts with the unreacted organic halide (R-X) to form a symmetrical dimer (R-R).[1][2][3][4] This reaction consumes both the starting material and the desired Grignard reagent, leading to a lower yield of the intended product and complicating the purification process.[5][6]
Q2: What are the primary factors that promote Wurtz coupling?
A2: Several factors can increase the likelihood of Wurtz coupling, including:
-
High local concentration of the organic halide: Rapid addition of the halide can lead to localized areas of high concentration, increasing the chances of it reacting with the Grignard reagent instead of the magnesium metal.[7]
-
Elevated reaction temperatures: The Grignard reagent formation is exothermic, and excessive heat can accelerate the rate of the Wurtz coupling reaction.[3][5][7]
-
Choice of solvent: Certain ether solvents, like tetrahydrofuran (THF), can promote Wurtz coupling more than others, such as diethyl ether or 2-methyltetrahydrofuran (2-MeTHF).[3][7]
-
Insufficient or poorly activated magnesium surface: A limited or passivated magnesium surface can slow down the formation of the Grignard reagent, leaving more unreacted halide available for the side reaction.[7]
Q3: How can I visually identify if Wurtz coupling is a significant issue in my reaction?
A3: While chromatographic and spectroscopic analysis are definitive, a visual cue can be the reaction mixture turning dark brown or black, which may indicate the formation of finely divided metal from side reactions like Wurtz coupling.[8] Additionally, if the reaction mixture becomes unusually thick or solidifies (especially with benzylic halides), it could be due to the precipitation of the coupled product.[9]
Q4: Is there a way to completely eliminate the Wurtz coupling side reaction?
A4: While complete elimination can be challenging, its occurrence can be significantly minimized by carefully controlling the reaction conditions. Following best practices for Grignard reagent preparation is key to suppressing this and other side reactions.
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues related to Wurtz coupling during Grignard synthesis.
Issue 1: Low Yield of the Desired Product Accompanied by a High Molecular Weight Byproduct
Symptoms:
-
The final product yield is significantly lower than expected.
-
Analysis (e.g., TLC, GC-MS, NMR) shows a significant peak corresponding to a symmetrical dimer of the starting organic halide (R-R).
Causality: These symptoms are classic indicators of a prominent Wurtz coupling side reaction. The Grignard reagent, once formed, is reacting with the remaining organic halide faster than the halide is reacting with the magnesium surface.
Troubleshooting Protocol:
-
Control the Rate of Halide Addition:
-
Protocol: Add the organic halide solution dropwise to the magnesium turnings. The addition should be slow enough to maintain a gentle reflux without external heating.[3] This ensures a low steady-state concentration of the halide, favoring the reaction with magnesium over the already formed Grignard reagent.[5][8]
-
Expert Insight: For particularly reactive halides, consider diluting the halide solution further in the anhydrous solvent before addition.
-
-
Optimize Reaction Temperature:
-
Protocol: Maintain the reaction at a gentle reflux. If the reaction becomes too vigorous, use an ice bath to moderate the temperature.[3][10] Overheating significantly accelerates the Wurtz coupling.[5]
-
Expert Insight: The initial exothermic reaction after initiation can be strong. Be prepared to cool the reaction vessel immediately to prevent a runaway reaction and subsequent side product formation.[10]
-
-
Evaluate Your Solvent Choice:
-
Protocol: If using THF, consider switching to diethyl ether (Et₂O) or 2-methyltetrahydrofuran (2-MeTHF), as these solvents have been shown to suppress Wurtz coupling in many cases.[3][7]
-
Expert Insight: The choice of solvent can influence the solubility and reactivity of the Grignard reagent and the Schlenk equilibrium, thereby affecting the rate of side reactions.
-
Issue 2: The Grignard Reaction Fails to Initiate or is Sluggish, Leading to Wurtz Product Formation Upon Eventual Reaction
Symptoms:
-
The characteristic signs of Grignard formation (cloudiness, gentle boiling) are absent or delayed.
-
Upon eventual initiation, the reaction proceeds uncontrollably, and analysis shows a significant amount of the Wurtz byproduct.
Causality: A delayed initiation leads to an accumulation of the organic halide in the reaction flask. When the reaction finally starts, the high local concentration of the halide reacts rapidly with the newly formed Grignard reagent, leading to significant Wurtz coupling. The primary reason for poor initiation is often a passivated magnesium surface (due to an oxide layer) or the presence of moisture.
Troubleshooting Protocol:
-
Activate the Magnesium Surface:
-
Protocol: Before adding the organic halide, activate the magnesium turnings. Common methods include:
-
Expert Insight: Iodine is a widely used and effective activating agent. The disappearance of the iodine color is a good indicator that the magnesium surface is ready for the reaction.
-
-
Ensure Rigorously Anhydrous Conditions:
-
Protocol: All glassware must be thoroughly dried, either by flame-drying under vacuum or oven-drying, and cooled under an inert atmosphere (e.g., nitrogen or argon).[8] Use freshly opened anhydrous solvents or solvents that have been appropriately dried.
-
Expert Insight: Even trace amounts of water can quench the Grignard reagent and passivate the magnesium surface, hindering the reaction.
-
Visualizing the Reaction Pathways
To better understand the competing reactions, the following diagrams illustrate the desired Grignard formation pathway and the undesired Wurtz coupling side reaction.
Caption: Competing reaction pathways in Grignard synthesis.
Experimental Workflow for Minimizing Wurtz Coupling
The following workflow provides a step-by-step guide to setting up a Grignard reaction with the goal of minimizing Wurtz coupling.
Caption: Optimized workflow for Grignard reagent preparation.
Data Summary: Solvent Effects on Wurtz Coupling
The choice of solvent can have a significant impact on the efficiency of Grignard reagent formation and the extent of Wurtz coupling. The following table summarizes the general observations for common solvents.
| Solvent | Typical Observations for Wurtz Coupling | Relative Cost |
| Diethyl Ether (Et₂O) | Generally low incidence of Wurtz coupling. | |
| Tetrahydrofuran (THF) | Can promote Wurtz coupling, especially with benzylic and allylic halides.[7][9] | |
| 2-Methyltetrahydrofuran (2-MeTHF) | Often suppresses Wurtz coupling compared to THF.[3][6] Considered a "greener" solvent.[5] |
References
- Deitmann, E., Dahms, K., Maskos, M., Ziegenbalg, D., & Menges-Flanagan, G. (2023). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. ChemRxiv. [Link]
- Deitmann, E., Dahms, K., Maskos, M., Ziegenbalg, D., & Menges-Flanagan, G. (2023). Selectivity of Grignard Reagent Formation: From Semibatch to Continuous Lab and Pilot Scale. Organic Process Research & Development. [Link]
- Deitmann, E., Dahms, K., Maskos, M., Ziegenbalg, D., & Menges-Flanagan, G. (2023). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. ChemRxiv. [Link]
- Deitmann, E., Maskos, M., Menges-Flanagan, G., & Ziegenbalg, D. (2023). Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (part 2). Reaction Chemistry & Engineering. [Link]
- Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. [Link]
- Wikipedia. (n.d.). Wurtz reaction.
- Chemistry LibreTexts. (2023). Wurtz reaction.
- Gauth. (n.d.). The solvent used in Wurtz reaction is.
- XMB. (2020). Methods for preventing over addition of Grignard reagent.
- Reddit. (2025). Wurtz coupling. r/Chempros. [Link]
- BYJU'S. (n.d.). Wurtz Reaction.
- YouTube. (2014). How to Create a Grignard Reagent ("Preparation").
- Brainly.in. (2019). Differentiate between Wurtz Reaction and Grignard's Reaction.
- ACS Omega. (2022). Up-Scale Synthesis of p-(CH2═CH)C6H4CH2CH2CH2Cl and p-ClC6H4SiR3 by CuCN-Catalyzed Coupling Reactions of Grignard Reagents with Organic Halides. [Link]
- ResearchGate. (n.d.). Physical property of solvents used for Grignard reactions.
- Bartleby. (2024). A common side reaction during Grignard Reactions is the Wurtz coupling.
- The Journal of Organic Chemistry. (1956). Factors Influencing the Course and Mechanism of Grignard Reactions. XXII. The Reaction of Grignard Reagents with Alkyl Halides and Ketones in the Presence of Manganous Salts. [Link]
- Aakash Institute. (n.d.). Examples, Mechanism & Wurtz Fittig Reaction.
- Master Organic Chemistry. (2015). Reactions of Grignard Reagents.
- ResearchGate. (n.d.). Temperature profiles of adiabatic Grignard reactions with different water concentrations.
- Scribd. (n.d.). Wurtz Coupling Reaction.
- Advanced Synthesis & Catalysis. (2019).
- PMC. (2011). Iron-Catalyzed Coupling of Aryl Grignard Reagents with Alkyl Halides: A Competitive Hammett Study. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
identifying and characterizing byproducts in 1-iodobutane reactions by GC-MS
Introduction
Welcome to the Technical Support Center for the analysis of 1-iodobutane reactions. As a primary alkyl halide, this compound is a versatile substrate in synthetic chemistry. However, its reactivity, driven by the excellent leaving group ability of the iodide ion, can lead to a variety of competing reaction pathways and the formation of significant byproducts.[1][2][3] Unambiguous identification and characterization of these byproducts are critical for reaction optimization, impurity profiling in drug development, and ensuring the final product's purity.
This guide provides field-proven insights, troubleshooting protocols, and frequently asked questions (FAQs) to assist researchers in navigating the complexities of analyzing this compound reaction mixtures by Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the causality behind byproduct formation and provide systematic approaches to resolving common analytical challenges.
Common Reaction Pathways and Potential Byproducts
This compound primarily undergoes bimolecular nucleophilic substitution (Sₙ2) and bimolecular elimination (E2) reactions.[4] The ratio of these products is heavily influenced by the nature of the nucleophile/base, solvent, and temperature.[5][6] Additionally, under certain conditions, such as reactions involving metals, coupling and reduction byproducts can be formed.
| Reaction Type | Reagents | Expected Major Product | Common Byproducts | Primary Mechanism |
| Nucleophilic Substitution | NaOH (aq), NaOCH₃ | 1-Butanol, 1-Methoxybutane | But-1-ene | Sₙ2 |
| Elimination | Potassium tert-butoxide (t-BuOK) | But-1-ene | 1-Butanol, tert-Butanol | E2[4] |
| Wurtz Coupling | Sodium (Na) metal in ether | n-Octane | But-1-ene, Butane | Radical Coupling[7][8][9] |
| Grignard Formation | Magnesium (Mg) metal in ether | Butylmagnesium iodide | n-Octane, But-1-ene, Butane | Organometallic Formation[10][11] |
Troubleshooting Guide: A Q&A Approach
This section addresses specific issues you may encounter during the GC-MS analysis of your this compound reaction mixture.
Question 1: My chromatogram shows an unexpected peak with a mass-to-charge ratio (m/z) of 114. What is it?
Answer: A peak at m/z 114 likely corresponds to n-octane (C₈H₁₈) .
-
Causality: This is a classic byproduct of a Wurtz-type coupling reaction.[8] If your reaction involves a reactive metal like sodium or magnesium, or if you are preparing a Grignard reagent, the butyl radical or butyl anion intermediate can couple with another molecule of this compound or another butyl intermediate.[7][10][12] This results in the formation of an eight-carbon chain.
-
Validation Steps:
-
Check the Mass Spectrum: Look for a prominent molecular ion (M⁺) peak at m/z 114. The fragmentation pattern should be characteristic of a straight-chain alkane, with major fragments at m/z 29 (C₂H₅⁺), 43 (C₃H₇⁺), 57 (C₄H₉⁺), and 71 (C₅H₁₁⁺).[13]
-
Review Reaction Conditions: Confirm if any metals (e.g., Na, Mg) were present, even in catalytic amounts. Anhydrous ether is a common solvent for these reactions.[7][9]
-
Inject a Standard: If possible, inject a dilute solution of n-octane to confirm the retention time.
-
Question 2: I expected a substitution product (1-butanol), but I see a significant early-eluting peak identified as but-1-ene. Why?
Answer: You are observing a competing elimination (E2) reaction, which is producing but-1-ene .
-
Causality: Substitution and elimination reactions are often in competition.[5][6][14] The E2 pathway is favored by several factors:
-
Sterically Hindered Base: Strong, bulky bases like potassium tert-butoxide (t-BuOK) preferentially remove a proton from the adjacent carbon rather than attacking the electrophilic carbon, leading to elimination.[4]
-
High Temperature: Higher reaction temperatures provide the necessary activation energy for the elimination pathway, which is often entropically favored.[5][6]
-
Solvent: Ethanolic or other less-polar protic solvents can favor elimination over aqueous conditions.[5][6]
-
-
Troubleshooting & Optimization:
-
Lower the Temperature: Run the reaction at a lower temperature to favor the Sₙ2 pathway.
-
Change the Base/Nucleophile: Use a strong, but less sterically hindered nucleophile like sodium hydroxide in water or sodium methoxide in methanol for substitution.[4]
-
Modify the Solvent: Using a polar aprotic solvent (e.g., DMSO, DMF) or aqueous conditions can favor substitution.
-
Question 3: My peak for 1-butanol is showing significant tailing. Is this an impurity?
Answer: This is likely not an impurity but an analytical artifact caused by interactions between your analyte and the GC system.
-
Causality: Peak tailing for polar compounds like alcohols is a common problem in GC. It is often caused by "active sites" within the GC inlet or the column itself.[15][16] These sites, typically exposed silanol groups (Si-OH) on the glass liner or column stationary phase, can form hydrogen bonds with the hydroxyl group of 1-butanol. This interaction slows the molecule's progress through the system, resulting in a tailed peak shape.
-
Validation & Corrective Actions:
-
Check the Inlet Liner: The liner is the most common source of activity. Replace the current liner with a new, deactivated (silanized) liner.
-
Perform Inlet Maintenance: If changing the liner doesn't resolve the issue, the inlet itself may be contaminated. Cool the inlet, replace the septum and gold seal, and trim the first few centimeters of the column.[17]
-
Evaluate the Column: If the column is old or has been exposed to oxygen at high temperatures, its stationary phase may be degraded, exposing active sites. Conditioning the column may help, but replacement with a new, inert column is often the best solution.[16][17]
-
Question 4: My mass spectrum shows a strong peak at m/z 57, but the library match is ambiguous. How can I confirm the structure?
Answer: The m/z 57 fragment corresponds to the butyl cation (C₄H₉⁺) and is a common feature for many butyl isomers. Distinguishing them requires careful analysis of the entire fragmentation pattern.
-
Causality: Electron ionization (EI) in the MS source fragments molecules in predictable ways, often forming the most stable possible carbocation.[13][18] While the butyl cation is common, the relative abundance of other fragments can provide structural clues.
-
Analytical Strategy:
-
This compound (Reactant): Will show a molecular ion at m/z 184. A very prominent peak will be at m/z 57 (loss of iodine radical). You will also see a peak at m/z 127, corresponding to the I⁺ ion.
-
1-Butanol (Sₙ2 Product): The molecular ion at m/z 74 may be weak or absent. A key fragment is the loss of water (M-18), resulting in a peak at m/z 56. Alpha cleavage (breaking the bond next to the oxygen) results in a peak at m/z 31 (CH₂OH⁺).[13]
-
2-Butanol (Isomeric Byproduct): If rearrangement occurs, you might form 2-butanol. Its molecular ion is also at m/z 74. However, its alpha cleavage is more favorable, leading to a very strong base peak at m/z 45 ([CH₃CHOH]⁺) due to the formation of a more stable secondary carbocation.[18] The presence of a strong m/z 45 peak is a clear indicator of a secondary alcohol.
-
Diagrams: Reaction Pathways and Workflow
Caption: Competing Sₙ2 and E2 reaction pathways for this compound.
Caption: Generalized workflow for troubleshooting unexpected GC-MS peaks.
Frequently Asked Questions (FAQs)
Q: What GC column is best for analyzing this compound reaction mixtures? A: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms, DB-5ms), is an excellent general-purpose choice. These columns provide good separation for a wide range of analytes, from nonpolar byproducts like n-octane to more polar products like 1-butanol. For complex mixtures, a 30-meter column with a 0.25 mm internal diameter and a 0.25 µm film thickness is standard.
Q: How can I quantify the ratio of substitution to elimination products? A: Assuming the detector response is similar for the isomers, you can determine the ratio by integrating the peak areas in your total ion chromatogram (TIC). For more accurate quantification, you should create a calibration curve for each compound (e.g., 1-butanol and but-1-ene) using certified reference standards. This corrects for differences in ionization efficiency and fragmentation in the mass spectrometer.
Q: Can this compound rearrange to 2-iodobutane during a reaction? A: As a primary alkyl halide, this compound is not prone to forming a primary carbocation, which would be required for a rearrangement to a more stable secondary carbocation. Therefore, under typical Sₙ2 or E2 conditions, rearrangement is highly unlikely. Byproducts containing a sec-butyl group are more likely to arise from impurities in the starting material or from complex, non-concerted reaction pathways.
Q: My reaction mixture turned dark, and the GC-MS shows many small, unidentified peaks. What happened? A: this compound is sensitive to light and can decompose over time, releasing iodine (I₂), which can discolor the solution.[19] This decomposition can lead to radical side reactions, creating a complex mixture of minor byproducts. Always use fresh, pure this compound and consider running reactions in flasks protected from light (e.g., wrapped in aluminum foil).
Experimental Protocols
Protocol 1: Sample Preparation for GC-MS Analysis
This protocol ensures that your sample is properly diluted and prepared for injection, protecting the instrument from contamination.
-
Quench the Reaction: After the reaction is complete, carefully quench it by adding distilled water or a saturated aqueous solution of ammonium chloride (especially for Grignard reactions).
-
Liquid-Liquid Extraction: Transfer the mixture to a separatory funnel. Extract the organic components from the aqueous layer using a low-boiling, immiscible organic solvent like diethyl ether or dichloromethane (DCM). Repeat the extraction 2-3 times to ensure complete recovery.
-
Combine and Dry: Combine the organic layers and dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄) to remove residual water.
-
Filter and Concentrate (Optional): Filter the dried solution to remove the drying agent. If the product concentration is very low, you can carefully remove some of the solvent using a rotary evaporator. Do not evaporate to dryness, as volatile byproducts like but-1-ene will be lost.
-
Dilute for Injection: Prepare a ~1 mg/mL solution of your crude product mixture in a suitable solvent (e.g., diethyl ether, DCM).
-
Filter into Vial: Filter the final diluted sample through a 0.22 µm syringe filter directly into a 2 mL GC vial to remove any particulate matter.
Protocol 2: General GC-MS Method for Byproduct Screening
This method provides a robust starting point for separating and identifying common products and byproducts from this compound reactions.
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1 (Adjust as needed based on sample concentration to avoid overloading).
-
Oven Temperature Program:
-
Initial Temperature: 40 °C, hold for 3 minutes.
-
Ramp: Increase to 200 °C at a rate of 15 °C/min.
-
Hold: Hold at 200 °C for 2 minutes.
-
-
MS Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Scan Range: 30 - 300 m/z.
-
Solvent Delay: 2 minutes (to prevent the solvent peak from damaging the detector).
References
- A Comparative Guide to the Quantitative Analysis of Reaction Products from this compound. (n.d.). Benchchem.
- Mass Spectrometry Fragmentation Analysis: o-Isobutyltoluene and its Isomeric Analogs. (n.d.). Benchchem.
- Troubleshooting halogenated phenols and anisoles in GC-MS. (2024, May 21). Reddit.
- Introduction of this compound. (n.d.). Nanjing Chemical Material Corp.
- The reactions of the halogenoalkanes. (n.d.).
- Answer the following questions regarding substitution. (2020, October 14). Chegg.com.
- Substitution and Elimination Reactions. (n.d.). Chemistry Steps.
- Wurtz reaction. (n.d.). Grokipedia.
- Illustrated Glossary of Organic Chemistry - Wurtz reaction (Wurtz coupling). (n.d.).
- TROUBLESHOOTING GUIDE. (n.d.).
- 5 Ways to Familiarize Students With Elimination Vs Substitution Reactions. (2025, May 21). Labster.
- elimination v nucleophilic substitution in halogenoalkanes. (n.d.). Chemguide.
- Analysis of Butyl Butyrate Mass Spectrum. (2018, January 3). Canadian Center of Science and Education.
- C. Elimination vs. Substitution. (2023, January 22). Chemistry LibreTexts.
- GC - MS Troubleshooting Sheets. (n.d.). Scribd.
- mass spectra - fragmentation patterns. (n.d.). Chemguide.
- Navigating Byproduct Identification in the Synthesis of 2-Methyl-1-phenylbutan-2-ol: A Comparative Guide to GC-MS Analysis and A. (n.d.). Benchchem.
- How do you think the reaction would have been affected if this compound were used as the electrophile instead of 1-bromobutane? (2024, April 8). Brainly.
- (PDF) Analysis of Butyl Butyrate Mass Spectrum. (2025, December 5). ResearchGate.
- Fragmentation Patterns in Mass Spectrometry. (2024, April 15). Read Chemistry.
- Our halogenoalkanes. (2015, November 26). IB Chemistry blog.
- Wurtz reaction. (n.d.). Wikipedia.
- The GC MS Observation of Intermediates in a Stepwise Grignard Addition Reaction. (2025, August 6). ResearchGate.
- How to Troubleshoot and Improve your GC/MS. (2022, April 10). YouTube.
- Grignard Reaction. (n.d.).
- Chromatography Troubleshooting Guides-Gas Chromatography. (n.d.). Thermo Fisher Scientific - US.
- What product(s) will be obtained when 1 -bromobutane is treated with(a) A.. (2025, May 4). Filo.
- Wurtz Reaction. (2025, October 3). YouTube.
- A Comparative Kinetic Study of this compound and Other Primary Alkyl Halides in Nucleophilic Substitution Reactions. (n.d.). Benchchem.
- Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review. (n.d.).
- Reactions of Grignard Reagents. (2015, December 10). Master Organic Chemistry.
Sources
- 1. issr.edu.kh [issr.edu.kh]
- 2. brainly.com [brainly.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. grokipedia.com [grokipedia.com]
- 8. Illustrated Glossary of Organic Chemistry - Wurtz reaction (Wurtz coupling) [chem.ucla.edu]
- 9. Wurtz reaction - Wikipedia [en.wikipedia.org]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. What product(s) will be obtained when 1 -bromobutane is treated with(a) A.. [askfilo.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. readchemistry.com [readchemistry.com]
- 14. Substitution and Elimination Reactions - Chemistry Steps [chemistrysteps.com]
- 15. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 16. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. m.youtube.com [m.youtube.com]
- 18. chemguide.co.uk [chemguide.co.uk]
- 19. Introduction of this compound - Nanjing Chemical Material Corp. [njchm.com]
Technical Support Center: Strategies for Increasing the Regioselectivity of 1-Iodobutane Alkylation
Welcome to the Technical Support Center for Alkylation Reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable strategies for controlling and troubleshooting the regioselectivity of 1-iodobutane alkylation. Here, we move beyond basic principles to offer field-proven insights and self-validating protocols to enhance the precision of your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary competing reactions in the alkylation of this compound, and how do they affect regioselectivity?
A1: The alkylation of this compound, a primary alkyl halide, primarily proceeds via two competing bimolecular mechanisms: the desired SN2 (substitution) pathway and the undesired E2 (elimination) pathway.[1][2]
-
SN2 (Nucleophilic Substitution): This pathway leads to the formation of a new carbon-nucleophile bond, which is typically the intended outcome of the alkylation. The nucleophile attacks the electrophilic carbon atom bearing the iodine, displacing the iodide leaving group in a single, concerted step.[3][4]
-
E2 (Elimination): This pathway results in the formation of but-1-ene, an alkene, as a byproduct. In this mechanism, a base abstracts a proton from the carbon atom adjacent (beta) to the carbon bearing the iodine, leading to the formation of a double bond and the expulsion of the iodide ion.[1]
The regioselectivity of the reaction is the ratio of the desired SN2 product to the undesired E2 product. Maximizing this ratio is the primary goal of optimizing the reaction conditions.
Q2: Why is steric hindrance a critical factor in the alkylation of this compound?
A2: Steric hindrance refers to the spatial obstruction caused by the size of atoms or groups near the reaction center.[5] In the context of this compound alkylation, steric hindrance plays a pivotal role in determining the dominant reaction pathway:
-
Favorable for SN2: As a primary alkyl halide, this compound has minimal steric hindrance around the electrophilic carbon.[3][6] This low level of steric obstruction allows for the "backside attack" of the nucleophile, a key feature of the SN2 mechanism, to proceed efficiently.[4]
-
Impact on E2: While the primary nature of this compound generally disfavors elimination, a bulky nucleophile/base can preferentially abstract a less-hindered proton from the beta-carbon, leading to an increase in the E2 product.[1]
Therefore, controlling steric factors, both in the substrate and the nucleophile/base, is crucial for directing the reaction towards the desired substitution product.
Q3: How does the choice of solvent influence the SN2/E2 competition?
A3: The solvent plays a critical role in stabilizing or destabilizing the reactants and transition states of the SN2 and E2 pathways.[7][8][9]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents are generally preferred for SN2 reactions.[7][10][11] They can solvate the cation of the nucleophile salt but do not form strong hydrogen bonds with the anionic nucleophile. This leaves the nucleophile "naked" and highly reactive, promoting the SN2 pathway.[7]
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents can decrease the rate of SN2 reactions by forming a "cage" of hydrogen bonds around the nucleophile, which stabilizes it and reduces its nucleophilicity.[7] Conversely, polar protic solvents can favor E2 reactions because the caged nucleophile can still effectively act as a base to abstract a proton.[7][10]
Q4: What is the general effect of temperature on the regioselectivity of this reaction?
A4: In general, higher temperatures favor elimination (E2) over substitution (SN2).[12][13] This is because elimination reactions typically have a higher activation energy than substitution reactions. Increasing the temperature provides the necessary energy to overcome this higher barrier, leading to a greater proportion of the elimination product.[14] Therefore, to maximize the yield of the SN2 product, it is generally advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate.[15][16]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Alkylated Product and a High Proportion of But-1-ene
This is a classic indication that the E2 elimination pathway is outcompeting the desired SN2 substitution.
Root Cause Analysis and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Base/Nucleophile is too strong a base | A species that is a strong base but a relatively weak nucleophile will preferentially abstract a proton, favoring E2. | Select a nucleophile that is a good nucleophile but a weaker base. For example, anions of halides (I⁻, Br⁻) or cyanide (CN⁻) are excellent nucleophiles with low basicity.[11] |
| Sterically hindered nucleophile/base | A bulky base will have difficulty accessing the sterically shielded electrophilic carbon for SN2 and will instead abstract a more accessible beta-proton, favoring E2.[1] | Use a smaller, less sterically hindered nucleophile. For example, if using an alkoxide, sodium ethoxide is less bulky than potassium tert-butoxide. |
| Reaction temperature is too high | As mentioned in the FAQ, higher temperatures provide the activation energy needed for the E2 pathway to dominate.[12] | Run the reaction at a lower temperature. It may be necessary to increase the reaction time to compensate for the slower rate. Consider starting at room temperature and then cooling if elimination is still an issue. |
| Inappropriate solvent choice | Polar protic solvents can favor elimination by solvating and deactivating the nucleophile for SN2 while still allowing it to act as a base.[7][10] | Switch to a polar aprotic solvent such as DMSO, DMF, or acetonitrile to enhance the nucleophilicity of your reagent.[11] |
Issue 2: Reaction is Sluggish or Does Not Proceed to Completion
A slow or incomplete reaction can be due to a variety of factors that reduce the efficiency of the SN2 pathway.
Root Cause Analysis and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Poor nucleophile | The rate of an SN2 reaction is directly dependent on the strength of the nucleophile. | Choose a stronger nucleophile. For instance, if using an alcohol, deprotonate it with a suitable base to form the more nucleophilic alkoxide. |
| Insufficient temperature | While high temperatures can favor elimination, a temperature that is too low may not provide enough energy to overcome the activation barrier for the SN2 reaction. | Gradually increase the reaction temperature in small increments (e.g., 10 °C) while monitoring the reaction progress and the formation of any elimination byproducts. |
| Solvent effects | A polar protic solvent may be hindering the reaction by solvating the nucleophile.[7] | As with Issue 1, switch to a polar aprotic solvent to increase the reactivity of the nucleophile.[10][11] |
| Poor leaving group ability (less relevant for this compound) | Iodine is an excellent leaving group. However, if using other alkyl halides, the leaving group ability (I > Br > Cl > F) is a critical factor. | This is generally not an issue with this compound, but for other alkylations, ensure you are using a substrate with a good leaving group. |
Issue 3: Formation of Over-Alkylated or Other Side Products
The formation of unexpected side products can complicate purification and reduce the yield of the desired compound.
Root Cause Analysis and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Over-alkylation of the nucleophile | If the nucleophile can be alkylated multiple times (e.g., ammonia or a primary amine), the initially formed product can be more nucleophilic than the starting material, leading to further alkylation.[17][18] | Use a large excess of the nucleophile to increase the probability that the this compound will react with the starting material rather than the alkylated product.[17] Alternatively, consider a different synthetic route like reductive amination for amines.[18] |
| Polymerization | Under certain conditions, side reactions can lead to the formation of heavier paraffin products.[19] | Re-evaluate the reaction conditions, particularly the concentration of reactants and the presence of any potential catalysts that could promote polymerization. |
| Isomerization | Although less common with a primary substrate, isomerization of the alkyl chain can occur, especially if carbocation-like intermediates are formed.[20] | Ensure conditions strongly favor a bimolecular mechanism (SN2/E2) and avoid conditions that might promote unimolecular pathways (SN1/E1), such as highly polar protic solvents and the absence of a strong nucleophile. |
Experimental Protocols & Visualizations
Protocol 1: Maximizing SN2 Alkylation with a Malonate Ester
This protocol details a standard procedure for the C-alkylation of diethyl malonate with this compound, a reaction that heavily favors the SN2 pathway.
Apparatus:
-
A three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
Reagents:
-
Diethyl malonate
-
Sodium ethoxide
-
Absolute ethanol (dry)
-
This compound
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
Procedure:
-
In the reaction flask, dissolve sodium ethoxide in absolute ethanol.
-
Cool the solution in an ice bath.
-
Add diethyl malonate dropwise to the cooled ethoxide solution with stirring.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the enolate.
-
Add this compound dropwise to the enolate solution.
-
Heat the reaction mixture to reflux and maintain for 2-3 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or flash column chromatography.
Diagrams
Caption: Factors influencing the competition between SN2 and E2 pathways.
Caption: Troubleshooting workflow for poor regioselectivity in this compound alkylation.
References
- Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps. [Link]
- How solvents affect E1/E2 and SN1/SN2 reactions? Reddit. [Link]
- 11.3: Characteristics of the SN2 Reaction. Chemistry LibreTexts. [Link]
- 10.4: Effect of sterics on Sn2 reactions. Chemistry LibreTexts. [Link]
- SN2 Reactions: Steric Hindrance & Backside
- The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Chemistry Steps. [Link]
- How Solvation Influences the SN2 versus E2 Competition.
- How Solvation Influences the SN2 versus E2 Competition. PubMed Central - NIH. [Link]
- Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase. PubMed Central. [Link]
- Regioselectivity and Stereoselectivity in the Alkylation of Enol
- Alkylation Reactions | Development, Technology. Mettler Toledo. [Link]
- Temperature-Regulated Regiodivergent Synthesis via Alkene Migratory Hydroalkyl
- Best Conditions For N-Alkyl
- Kinetic versus Thermodynamic Control of Reactions. Organic Chemistry Class Notes. [Link]
- Why do polar aprotic solvents favour SN2 over E2? Chemistry Stack Exchange. [Link]
- Regioselective alkylation of 4(5)-nitro-1H-imidazoles in acidic media: study of temperature effects. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]
- Alkyl Strategies for Optimizing Reaction Conditions.[Link]
- 12.5: α-Carbon Reactions in the Synthesis Lab - Kinetic vs. Thermodynamic Alkylation Products. Chemistry LibreTexts. [Link]
- Kinetic Control Versus Thermodynamic Control Of A Reaction. Jack Westin. [Link]
- Late-Stage C-H Alkylation of Heterocycles and 1,4-Quinones via Oxidative Homolysis of 1,4-Dihydropyridines. NIH. [Link]
- Study on the alkylation of aromatic hydrocarbons and propylene. PubMed Central - NIH. [Link]
- Thermodynamic and Kinetic Products. Master Organic Chemistry. [Link]
- Kinetic Versus Thermodynamic Enol
- Alkylation of Amines, Part 1: with Alkyl Halides. YouTube. [Link]
- Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]
- Improvement of selectivity/yield of Alkyl
- Unit 13.
- Enolate alkyl
- SN1 vs SN2 vs E1 vs E2 Reactions Study Guide. Studley AI. [Link]
- 8.4: Comparison and Competition Between SN1, SN2, E1 and E2. Chemistry LibreTexts. [Link]
- Alkyl
- SN1, SN2, E1 & E2 made easy | Which mechanism will domin
- SN1 vs E1 and SN2 vs E2 : The Temper
- Ch21: Alkyl
- mod07lec50 - Regioselectivity of alkyl
- SN2 SN1 E1 E2 Reaction Mechanisms Made Easy! YouTube. [Link]
- Kinetic Model of Olefins/Isobutane Alkylation Using Sulfuric Acid as C
- Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes.[Link]
- Alkylation Kinetics of Isobutane by C4 Olefins Using Sulfuric Acid as C
Sources
- 1. studley.ai [studley.ai]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. studylib.net [studylib.net]
- 5. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. How Solvation Influences the SN2 versus E2 Competition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Study on the alkylation of aromatic hydrocarbons and propylene - PMC [pmc.ncbi.nlm.nih.gov]
- 15. fiveable.me [fiveable.me]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Alkylation unit - Wikipedia [en.wikipedia.org]
- 20. portal.tpu.ru [portal.tpu.ru]
handling and quenching pyrophoric n-butyllithium prepared from 1-iodobutane
Disclaimer: This document is intended for informational purposes for trained research, scientific, and drug development professionals. n-Butyllithium is a pyrophoric and highly reactive substance. All procedures should be performed only by personnel trained in handling air- and moisture-sensitive reagents, with appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hood, glovebox).[1][2] Always consult your institution's safety protocols and the relevant Safety Data Sheets (SDS) before commencing any work.[2] Never work alone when handling pyrophoric materials.[1][3]
Introduction
This guide provides in-depth technical support for the synthesis, handling, and quenching of n-butyllithium (n-BuLi) prepared in-situ from 1-iodobutane and lithium metal. Unlike commercially available, stabilized n-BuLi solutions, "homemade" preparations present unique challenges. This resource is structured to address specific issues researchers may encounter, offering troubleshooting advice and detailed, field-proven protocols to ensure safety and experimental success.
Section 1: Synthesis of n-Butyllithium from this compound
The preparation of n-BuLi from an alkyl halide and lithium metal is a foundational organometallic reaction.[4][5] The choice of this compound as a precursor offers distinct reactivity compared to the more common chloro- or bromobutanes.
Core Reaction:
2 Li + C₄H₉I → C₄H₉Li + LiI
Key Considerations & Protocol
Why this compound? The carbon-iodine bond is weaker than C-Br or C-Cl bonds, making this compound more reactive towards lithium metal. This can facilitate reaction initiation, especially if the quality of the lithium is not optimal. However, this increased reactivity also necessitates careful temperature control to prevent side reactions, such as Wurtz coupling (2 R-X + 2 M → R-R + 2 M-X).
Protocol: Preparation of n-Butyllithium in Diethyl Ether
This protocol details the synthesis of an approximately 1 M solution of n-BuLi.
Materials:
-
Lithium metal, fine wire or sand
-
This compound, freshly distilled
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Standard air-sensitive reaction apparatus (Schlenk line or glovebox)[6][7]
-
Magnetic stir bar
Procedure:
-
Apparatus Preparation: All glassware must be rigorously flame-dried or oven-dried ( >120°C for several hours) and assembled while hot under a stream of inert gas (Argon or Nitrogen).[8]
-
Lithium Preparation: Under an inert atmosphere, add freshly cut lithium metal to the reaction flask. The use of lithium with 1-3% sodium content can accelerate the reaction.[4][9]
-
Solvent Addition: Add anhydrous diethyl ether via cannula or syringe.
-
Initiation: Cool the flask in an ice bath. Slowly add a small portion of the this compound. A visible change, such as the solution becoming cloudy or a localized temperature increase, indicates reaction initiation.[9] If the reaction does not start, crushing a piece of the lithium with a glass rod can help expose a fresh surface.[10]
-
Addition: Once initiated, add the remaining this compound dropwise at a rate that maintains a gentle reflux or a controlled internal temperature.[11]
-
Completion: After the addition is complete, continue stirring until the majority of the lithium metal is consumed. The solution will typically appear grayish and cloudy.[9][11]
Section 2: Characterization and Handling of Prepared n-BuLi
A crucial step often overlooked is determining the exact concentration of the freshly prepared n-BuLi solution. Its molarity can vary significantly based on the purity of reagents and reaction success.
Titration: Why It's Non-Negotiable
Using an assumed concentration can lead to failed reactions, byproduct formation, and safety hazards.[12][13] Titration provides the true molarity of your active reagent.
Recommended Titration Protocol: Diphenylacetic Acid Method
This method is reliable, and the endpoint is a distinct, persistent yellow color.[14][15]
Table 1: Titration Parameters
| Parameter | Value/Description |
| Indicator | Diphenylacetic Acid (DPAA) |
| Solvent | Anhydrous THF |
| Endpoint | First persistent yellow color |
| Calculation | Molarity = mmol of DPAA / mL of n-BuLi added |
Step-by-Step Titration:
-
To a flame-dried flask under inert gas, add a precisely weighed amount of dry diphenylacetic acid (e.g., ~1 mmol).[14][15]
-
Using a glass, gas-tight syringe, add the prepared n-BuLi solution dropwise.[15]
-
Initially, a yellow color will appear and quickly fade.[14] Near the endpoint, a white precipitate (lithium diphenylacetate) may form. This is normal and is not the endpoint.[14][15]
-
The endpoint is reached when a single drop causes a pale yellow color that persists for several minutes.[14][15]
-
Record the volume of n-BuLi solution added.
-
Repeat the titration at least twice more and average the results. The concentrations should agree within ~0.05 M.[15]
Section 3: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis and use of n-BuLi from this compound.
FAQs: Synthesis
Q1: My reaction won't start. What should I do?
-
A1: This is a common issue. First, ensure all reagents and glassware are scrupulously dry.[10] The lithium metal surface may be passivated with an oxide layer. Try crushing a piece of lithium with a clean, dry glass rod to expose a fresh surface.[10] A small crystal of iodine can also be added as an activator.[10] Gentle warming with a heat gun may be necessary, but exercise extreme caution with flammable ether solvents.
Q2: The solution turned dark brown/black immediately, and the yield is low. What happened?
-
A2: This often indicates excessive Wurtz coupling, which produces octane and lithium iodide. This is typically caused by adding the this compound too quickly or at too high a temperature. Maintain a low temperature (e.g., -15 to 0 °C) during the addition.[9]
Q3: There is a lot of unreacted lithium metal at the end. Can I still use the solution?
-
A3: Yes. It is common for some excess lithium to remain. Allow the solids (unreacted lithium and LiI salt) to settle, then carefully transfer the supernatant solution to a clean, dry, inerted storage vessel via cannula. The key is to accurately titrate the resulting solution to know its true concentration.
FAQs: Handling & Titration
Q4: My n-BuLi solution is colorless. Is it still good?
-
A4: Yes, fresh, high-purity n-BuLi solutions are often colorless to pale yellow.[3][5] A darker yellow or orange color can indicate some degradation, but the only way to be certain of its activity is to perform a titration.[15]
Q5: I overshot the titration endpoint, and the solution is now deep red. What do I do?
-
A5: You must discard this titration and start again. The deep red color indicates an excess of n-BuLi has formed the dianion of the indicator, leading to an inaccurate calculation.[16] The correct endpoint is the very first persistent pale yellow.[16]
Q6: My syringe plunger is stuck after transferring n-BuLi. How can I clean it?
-
A6: This happens when residual n-BuLi reacts with atmospheric moisture/CO₂ to form solid lithium hydroxide/carbonate. Needles and syringes must be cleaned immediately after use. First, rinse the syringe multiple times with a dry, inert solvent like hexane to dilute the pyrophoric residue.[3] Then, discharge this rinse into a quenching solution (e.g., isopropanol).[3] Only after this initial quench is it safe to clean the syringe with water and other solvents.[3]
Workflow: Troubleshooting n-BuLi Synthesis
Caption: Decision tree for troubleshooting common n-BuLi synthesis issues.
Section 4: Quenching and Disposal
Safely neutralizing pyrophoric reagents is as critical as handling them. Procedures must be followed diligently to prevent fires or explosions.
Routine Quenching (Small Scale / Residuals)
For quenching residual n-BuLi in reaction flasks or cleaning syringes.
Procedure:
-
Dilute: Dilute the n-BuLi solution significantly with an inert, high-boiling solvent like heptane or toluene.[3] Avoid low-boiling solvents like ether, which can condense atmospheric moisture.
-
Cool: Place the flask containing the diluted solution in an ice/water bath.[3]
-
Slow Addition: Under an inert atmosphere, slowly add a less reactive alcohol like isopropanol dropwise with vigorous stirring.[3][17] A cannula or dropping funnel is ideal for this.[18]
-
Secondary Quench: Once the initial vigorous reaction subsides, you can switch to a more reactive alcohol like methanol to ensure all organometallic species are destroyed.[3]
-
Final Quench: Finally, very slowly add water dropwise to neutralize any remaining reactive materials.[3]
-
Disposal: The resulting solution should be disposed of as hazardous waste according to your institution's guidelines.[1]
Emergency Quenching (Spills)
In the event of a spill, prioritize personal safety.
Procedure:
-
Alert & Evacuate: Alert personnel nearby and evacuate the immediate area if the spill is large or has ignited.
-
Extinguish: If the spill ignites, use a Class D fire extinguisher (for combustible metals) or smother the material with dry sand or powdered lime (calcium oxide). DO NOT USE WATER OR A CO₂ EXTINGUISHER , as they will react violently with n-BuLi.
-
Cover: For an un-ignited spill, completely cover and smother the liquid with dry sand or powdered lime to prevent contact with air.
-
Neutralize: Once the spill is contained and covered, it can be cautiously quenched by slowly adding isopropanol to the sand/reagent mixture.
-
Collect & Dispose: Collect the quenched material in a clearly labeled container for hazardous waste disposal.[3]
Decision Workflow: Handling an n-BuLi Spill
Caption: Emergency response workflow for an n-butyllithium spill.
References
- Procedures for Safe Use of Pyrophoric Organolithium Reagents - ehs.uci.edu. (Source: ehs.uci.edu) [Link]
- Methods for the safe storage, handling, and disposal of pyrophoric liquids and solids in the laboratory. ACS Chemical Health & Safety.
- Safe Handling of Pyrophoric Materials. (Source: C3 - University of California) [Link]
- Procedures for Safe Use of Pyrophoric Liquid Reagents - UCLA Chemistry and Biochemistry. (Source: UCLA) [Link]
- Titration of n-BuLi - Department of Chemistry : University of Rochester. (Source: University of Rochester) [Link]
- Titration of butyllithium. (Source: Unknown) [Link]
- STANDARD OPERATING PROCEDURE n-Butyllithium - Environmental Health and Safety. (Source: University of Wisconsin-Milwaukee) [Link]
- SOP for the Titration of alkyllithiums. (Source: Unknown) [Link]
- Pyrophoric Materials - Environmental Health & Safety Services. (Source: Syracuse University) [Link]
- Butyl lithium titration and estimation - ChemicalDesk.Com. (Source: ChemicalDesk.Com) [Link]
- Titration of butyllithium (BuLi) - Oregon State University.
- Safe handling of organolithium compounds in the laboratory - Princeton EHS. (Source: Princeton University) [Link]
- Quenching of Pyrophoric Materials - Richmond Sarpong. (Source: Sarpong Group, UC Berkeley) [Link]
- n-Butyllithium: Lessons Learned - Stanford Environmental Health & Safety. (Source: Stanford University) [Link]
- How can I quench large quantity of n-Buli? - ResearchGate.
- Butyl Lithium Passiv
- SOP Example - Division of Research Safety. (Source: University of Illinois) [Link]
- Organolithium reagent via X-M exchange, what am I doing wrong? : r/Chempros - Reddit. (Source: Reddit) [Link]
- n-Butyllithium - Wikipedia. (Source: Wikipedia) [Link]
- Preparation of n-Butyllithium (n-BuLi · LiBr) - PrepChem.com. (Source: PrepChem.com) [Link]
- Formation of Grignard and Organolithium Reagents From Alkyl Halides - Master Organic Chemistry. (Source: Master Organic Chemistry) [Link]
- A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC - NIH.
- US5523447A - Organolithium process - Google Patents.
- Thieme E-Journals - Synlett / Abstract. (Source: Thieme Connect) [Link]
Sources
- 1. ehs.uci.edu [ehs.uci.edu]
- 2. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 3. enhs.uark.edu [enhs.uark.edu]
- 4. n-Butyllithium - Wikipedia [en.wikipedia.org]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ehs.princeton.edu [ehs.princeton.edu]
- 9. prepchem.com [prepchem.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Protecting n-Butyllithium from Air and Moisture [fishersci.com]
- 13. reddit.com [reddit.com]
- 14. chem.rochester.edu [chem.rochester.edu]
- 15. uwindsor.ca [uwindsor.ca]
- 16. Titration of butyllithium (BuLi) [sites.science.oregonstate.edu]
- 17. researchgate.net [researchgate.net]
- 18. sarponggroup.com [sarponggroup.com]
Validation & Comparative
A Comparative Guide to the SN2 Reactivity of 1-Iodobutane and 1-Bromobutane for Synthetic Applications
This guide provides an in-depth, objective comparison of the reactivity of 1-iodobutane versus 1-bromobutane in bimolecular nucleophilic substitution (SN2) reactions. For researchers, scientists, and professionals in drug development, the selection of an optimal alkyl halide substrate is a critical decision that directly influences reaction kinetics, product yield, and overall process efficiency. This document synthesizes fundamental mechanistic principles with verifiable experimental data to guide rational substrate selection in complex synthetic pathways.
Executive Summary: The Decisive Advantage of Iodide as a Leaving Group
In SN2 reactions, the established order of reactivity for primary alkyl halides is unequivocally This compound > 1-bromobutane .[1][2][3] This significant difference in reaction rate is not arbitrary; it is fundamentally governed by the intrinsic properties of the halogen leaving group. This compound's superior reactivity stems from the weaker carbon-iodine bond and the greater stability of the resulting iodide anion compared to the bromide.[1][4][5] Consequently, employing this compound enables faster reaction times and often allows for milder reaction conditions, a crucial advantage when working with sensitive or complex molecules.[1]
Theoretical Framework: Unpacking the Mechanism of Reactivity
The SN2 reaction is a cornerstone of organic synthesis, characterized by a concerted, single-step mechanism where a nucleophile attacks an electrophilic carbon atom, simultaneously displacing a leaving group.[6][7] The rate of this bimolecular reaction is described by the law: Rate = k[Alkyl Halide][Nucleophile].[2] The rate constant, k, is highly sensitive to several factors, but for comparing two primary alkyl halides like this compound and 1-bromobutane, the nature of the leaving group is the dominant variable.
A superior leaving group is defined by its ability to stabilize the negative charge it accepts upon departing.[8] This stability is directly correlated with two key physical properties:
-
Bond Strength: A weaker bond between the carbon and the leaving group (the C-X bond) requires less energy to break, lowering the activation energy of the reaction and thus increasing the reaction rate.
-
Anion Stability: A more stable anion is a weaker base. For the halogens, basicity decreases down the group (F⁻ > Cl⁻ > Br⁻ > I⁻). The iodide ion, being the largest and most polarizable, distributes its negative charge over a greater volume, resulting in a more stable and weaker base, making it the best leaving group among the halides.[3][5][9]
The combination of these factors dictates the reactivity trend: R-I > R-Br > R-Cl > R-F .[2][10]
Visualizing the SN2 Mechanism
The following diagram illustrates the concerted mechanism of an SN2 reaction, featuring the backside attack of the nucleophile, the formation of a pentacoordinate transition state, and the subsequent inversion of stereochemistry.
Caption: General mechanism of an SN2 reaction.
Quantitative Data: A Comparative Analysis
The theoretical principles are strongly supported by experimental data. While specific kinetic studies comparing this compound and 1-bromobutane under identical conditions are varied in the literature, the relative reactivity trend is well-established and can be illustrated with data from analogous primary alkyl halides.[1][5]
Table 1: Relative SN2 Reaction Rates of Primary Alkyl Halides Data is illustrative of the general reactivity trend with a common nucleophile in an acetone solvent.
| Substrate | Leaving Group | Relative Rate Constant (k_rel) |
| n-Butyl Iodide | I⁻ | ~30,000 |
| n-Butyl Bromide | Br⁻ | ~1,000 |
| n-Butyl Chloride | Cl⁻ | ~40 |
Source: Data compiled and generalized from multiple organic chemistry resources to illustrate the established trend.[5]
The underlying cause for this dramatic difference in reactivity is the energy required to cleave the carbon-halogen bond.
Table 2: Carbon-Halogen Bond Dissociation Energies (BDE)
| Bond | Bond Dissociation Energy (kJ/mol) |
| C-I | ~234 |
| C-Br | ~285 |
| C-Cl | ~340 |
Source: Data reflects typical BDE values for primary alkyl halides.[5]
The significantly lower BDE of the C-I bond directly contributes to a lower activation energy for the SN2 reaction, resulting in the substantially higher reaction rate observed for this compound.[4][5]
Experimental Protocol: The Finkelstein Reaction
When an alkyl bromide or chloride is treated with NaI in acetone, the formation of the corresponding alkyl iodide is accompanied by the precipitation of NaBr or NaCl. This precipitation drives the equilibrium toward the products according to Le Châtelier's principle and provides a clear visual indicator of the reaction's progress.[11][13][14]
Objective: To qualitatively compare the SN2 reaction rates of 1-bromobutane and 1-chlorobutane (as a reference) by observing the formation of a precipitate with sodium iodide in acetone. While this compound undergoes an exchange reaction, no precipitate will form, signifying a rapid, yet visually non-indicative, equilibrium. The rate of precipitate formation for the other halides serves as a proxy for reactivity.
Materials:
-
1-Bromobutane
-
1-Chlorobutane (for comparison)
-
15% (w/v) solution of Sodium Iodide in anhydrous acetone
-
Dry test tubes (10 cm)
-
Pipettes or droppers
-
Stopwatch
-
Water bath (optional, for slow reactions)
Procedure:
-
Preparation: Label two clean, dry test tubes, one for "1-Bromobutane" and the other for "1-Chlorobutane".
-
Reagent Addition: Into each test tube, add 2 mL of the 15% sodium iodide in acetone solution.
-
Initiation: To the "1-Bromobutane" tube, add 5 drops of 1-bromobutane. Simultaneously, have a colleague add 5 drops of 1-chlorobutane to the other tube, or work sequentially, starting a stopwatch for each immediately after addition.
-
Mixing: Stopper and shake each test tube vigorously to ensure the contents are thoroughly mixed.
-
Observation: Observe the test tubes against a dark background for the formation of a cloudy precipitate (NaBr or NaCl). Record the time at which a precipitate first becomes visible in each tube.[1][15]
-
Heating (Optional): If no reaction is observed in the 1-chlorobutane tube after 15-20 minutes, it may be gently warmed in a water bath (~50°C) to facilitate the reaction.
Expected Observations:
-
1-Bromobutane: A white precipitate of NaBr will form relatively quickly, typically within a few minutes at room temperature.
-
1-Chlorobutane: The formation of a precipitate (NaCl) will be significantly slower, potentially taking a considerable amount of time or requiring gentle heating to observe within a typical lab period.[1]
This experiment provides direct, visual validation that bromide is a much better leaving group than chloride. By inference, iodide, which is an even better leaving group, reacts faster than bromide.
Experimental Workflow Diagram
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. brainly.com [brainly.com]
- 4. (b) When this compound, \mathrm { CH } _ { 3 } \mathrm { CH } _ { 2 } \mat.. [askfilo.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. webassign.net [webassign.net]
- 7. scribd.com [scribd.com]
- 8. Which alkyl halide is more reactive in an SN2 reaction with a giv... | Study Prep in Pearson+ [pearson.com]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. webassign.net [webassign.net]
A Comparative Guide to Grignard Reagent Yields: 1-Iodobutane vs. 1-Chlorobutane
For researchers, scientists, and professionals in drug development, the meticulous selection of reagents is a cornerstone of successful and efficient synthesis. The Grignard reaction, a fundamental tool for carbon-carbon bond formation, is no exception. The choice of the alkyl halide precursor directly dictates reaction kinetics, initiation, and ultimately, the yield and purity of the desired Grignard reagent. This guide provides an in-depth technical comparison of two common precursors for the synthesis of the butyl Grignard reagent: 1-iodobutane and 1-chlorobutane. By examining the underlying chemical principles and presenting supporting experimental data, this document aims to equip researchers with the insights necessary to make informed decisions in their synthetic endeavors.
The Decisive Role of the Halogen: A Tale of Two Reactivities
The disparate performance of this compound and 1-chlorobutane in Grignard synthesis is fundamentally rooted in the differing strengths of the carbon-halogen bond. The carbon-iodine (C-I) bond is significantly weaker and more polarizable than the carbon-chlorine (C-Cl) bond. This seemingly subtle difference has profound implications for the reaction's progress.
The established reactivity order for alkyl halides in Grignard formation is a direct consequence of this bond strength hierarchy: R-I > R-Br > R-Cl > R-F.[1] Alkyl iodides, possessing the most labile carbon-halogen bond, are the most reactive, while alkyl chlorides are considerably less so.[1] Organofluorides are generally unreactive under standard Grignard conditions due to the exceptional strength of the C-F bond.[1]
This difference in reactivity manifests in several key experimental parameters:
-
Reaction Initiation: The formation of butylmagnesium iodide from this compound is often spontaneous and rapid, with a noticeable exothermic reaction commencing shortly after the addition of the alkyl halide to the magnesium turnings.[2] In contrast, the synthesis of butylmagnesium chloride from 1-chlorobutane is frequently marked by a significant induction period and often necessitates activation of the magnesium surface to overcome the kinetic barrier.[1][3] Common activation methods include the addition of a small crystal of iodine or a few drops of 1,2-dibromoethane.[3] One documented procedure for the synthesis of n-butylmagnesium chloride notes a reaction commencement time of 2-8 minutes even with heating.[1]
-
Reaction Yield: The higher reactivity of this compound generally translates to higher yields of the corresponding Grignard reagent, typically in the range of 85-95% under optimized, anhydrous conditions.[4] Conversely, the less vigorous reaction of 1-chlorobutane often results in more moderate and variable yields, generally falling between 50-80%. A specific protocol for n-butylmagnesium chloride reports a yield of 73%.[1]
-
Side Reactions - The Wurtz Coupling: A significant side reaction in Grignard synthesis is the Wurtz coupling, where the newly formed Grignard reagent attacks an unreacted molecule of the starting alkyl halide, leading to the formation of a homocoupled alkane. In the case of butyl Grignard synthesis, this side reaction produces octane. Due to the high reactivity of both the C-I bond and the resulting butylmagnesium iodide, this side reaction is more pronounced when using this compound as the precursor.[2] While less reactive, the formation of butylmagnesium chloride is also susceptible to Wurtz coupling, though generally to a lesser extent. Controlling the rate of addition of the alkyl halide and maintaining a moderate reaction temperature can help to minimize this unwanted side reaction.
At a Glance: Performance Comparison
| Parameter | This compound | 1-Chlorobutane | Causality |
| Typical Yield | 85-95%[4] | 50-80% (a specific protocol reports 73%[1]) | The weaker C-I bond in this compound leads to a more efficient and complete reaction with magnesium.[1] |
| Reactivity | Very High[1] | Moderate | The C-I bond is weaker and more easily cleaved than the C-Cl bond, resulting in a lower activation energy for the reaction.[1] |
| Initiation | Often spontaneous and rapid.[2] | Typically requires an induction period and often necessitates chemical or physical activation of the magnesium.[1][3] | The passivating layer of magnesium oxide on the magnesium turnings is more readily overcome by the more reactive this compound.[3] |
| Wurtz Coupling | More prone to this side reaction, leading to the formation of octane.[2] | Less susceptible to Wurtz coupling compared to this compound.[2] | The higher reactivity of the Grignard reagent formed from this compound increases the rate of its reaction with the starting alkyl halide. |
| Cost & Stability | Generally more expensive and can be less stable, sometimes exhibiting discoloration upon storage. | More cost-effective and typically more stable for long-term storage. | The synthetic routes to alkyl iodides are often more complex, and the C-I bond is more susceptible to cleavage, impacting stability. |
Experimental Protocols
The following are detailed, step-by-step methodologies for the laboratory-scale synthesis of butylmagnesium iodide and butylmagnesium chloride. Crucially, all Grignard reactions must be conducted under strictly anhydrous conditions, as the reagents are highly sensitive to moisture. All glassware should be thoroughly flame-dried or oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).
Protocol 1: Synthesis of n-Butylmagnesium Iodide from this compound
This protocol is adapted from established methods for the preparation of Grignard reagents from highly reactive alkyl halides.[4]
Materials:
-
Magnesium turnings (1.1 equivalents)
-
This compound (1.0 equivalent)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine (one small crystal for activation, optional)
Workflow Diagram:
Caption: Workflow for the synthesis of n-butylmagnesium chloride.
Procedure:
-
Apparatus Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet, place the magnesium powder and anhydrous methylcyclohexane.
-
Initiation: Heat the vigorously stirred mixture to reflux. Add approximately one-fifth of a solution of 1-chlorobutane in methylcyclohexane. The reaction should commence within 2-8 minutes, indicated by a gray turbidity.
-
Addition: Once initiated, add the remainder of the 1-chlorobutane solution steadily over approximately 12 minutes, maintaining the reflux temperature.
-
Completion: After the addition is complete, continue stirring and heating under reflux for an additional 15 minutes to ensure the reaction goes to completion. The product is a suspension of n-butylmagnesium chloride.
Mechanistic Considerations
The formation of a Grignard reagent is believed to proceed through a single-electron transfer (SET) mechanism at the surface of the magnesium metal.
Reaction Mechanism Diagram:
Sources
A Comparative Guide to Purity Validation: 1-Iodobutane Analysis by Quantitative NMR Spectroscopy
In the landscape of pharmaceutical research, drug development, and complex organic synthesis, the purity of starting materials is not merely a matter of quality control; it is the bedrock of reproducible and reliable results. For a key alkylating agent like 1-iodobutane, even minute impurities can lead to unforeseen side reactions, altered reaction kinetics, and compromised product yields, ultimately impacting the validity of research and the safety of therapeutic agents. This guide provides an in-depth technical comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic methods for the purity determination of this compound. We will delve into the causality behind experimental choices, present a self-validating protocol, and provide the data necessary for an informed decision on analytical methodology.
The Principle of Absolute Quantification: Why qNMR Excels
Quantitative NMR (qNMR) stands as a powerful analytical technique for determining the absolute purity of a compound without the need for a specific reference standard of the analyte itself.[1][2][3] The fundamental principle of qNMR lies in the direct proportionality between the integrated area of an NMR signal and the number of nuclei responsible for that signal.[1][2][4] This allows for a direct comparison of the analyte's signal intensity to that of a certified internal standard of known purity and concentration.[1][4]
In contrast to chromatographic techniques like Gas Chromatography (GC), which rely on response factors that can vary between compounds, qNMR provides a more direct and often more accurate measure of purity.[5] This is particularly advantageous when analyzing novel compounds or when a certified standard of the analyte is unavailable or prohibitively expensive.[5]
A Comparative Look: qNMR vs. Gas Chromatography for this compound Purity
The choice of analytical technique for purity assessment is contingent on various factors, including the nature of potential impurities, the required level of accuracy, and sample throughput. Below is a comparative summary of qNMR and GC for the analysis of this compound.
| Parameter | Quantitative ¹H-NMR Spectroscopy | Gas Chromatography (GC-FID) |
| Principle | Direct proportionality between NMR signal intensity and the number of protons.[1][2] | Separation based on volatility and interaction with a stationary phase.[6][7] |
| Typical Purity Results | ≥99.0% (method dependent) | >98.0% (method dependent) |
| Key Advantages | Absolute quantification without a specific this compound reference standard, non-destructive, provides structural information.[2][5] | High resolution for volatile impurities, robust, and widely available.[6] |
| Limitations | Lower sensitivity for certain impurities compared to GC, potential for signal overlap. | Requires a specific this compound reference standard for accurate quantification, potential for thermal degradation of labile compounds.[8] |
Experimental Protocol: Purity Determination of this compound by ¹H-qNMR
This protocol outlines a validated approach for determining the purity of this compound using ¹H-qNMR with an internal standard. The causality behind each step is explained to ensure a thorough understanding of the methodology.
Selection of the Internal Standard: The Cornerstone of Accuracy
The choice of an internal standard is critical for the accuracy of the qNMR experiment.[9] An ideal internal standard should:
-
Be of high, certified purity (≥99.5%).[9]
-
Be chemically stable and not react with the analyte or the solvent.[10]
-
Have signals that do not overlap with the analyte or impurity signals.[9][11]
-
Be soluble in the chosen deuterated solvent.[9]
-
Preferably exhibit simple, sharp signals (e.g., singlets).[12]
For this compound analysis in chloroform-d (CDCl₃), maleic acid is a suitable internal standard. Its vinylic protons appear as a singlet around 6.3 ppm, well-separated from the signals of this compound.
Sample Preparation: Precision is Paramount
Accurate weighing is the largest source of potential error in qNMR.[5][11]
-
Step 1: Accurately weigh approximately 10 mg of the certified internal standard (maleic acid) into a clean, dry vial using a calibrated microbalance.[10] Record the exact weight.
-
Step 2: Accurately weigh approximately 20 mg of the this compound sample into the same vial. Record the exact weight.
-
Step 3: Add approximately 0.75 mL of chloroform-d (CDCl₃) to the vial to dissolve both the sample and the internal standard completely.
-
Step 4: Transfer the solution to a clean, dry 5 mm NMR tube.
NMR Data Acquisition: Ensuring Quantitative Integrity
The NMR spectrometer parameters must be optimized for quantitative analysis.
-
Spectrometer: 400 MHz or higher field strength is recommended for better signal dispersion.
-
Pulse Angle: A 90° pulse should be used to maximize the signal-to-noise ratio.[3]
-
Relaxation Delay (d1): This is a critical parameter. It should be set to at least 5 times the longest spin-lattice relaxation time (T₁) of both the analyte and the internal standard signals to ensure complete relaxation and accurate integration. A typical starting value is 30-60 seconds.[5]
-
Number of Scans: A sufficient number of scans (e.g., 8-16) should be acquired to achieve a good signal-to-noise ratio (S/N > 250:1 for accurate integration).[12]
-
Spinning: Sample spinning should be turned off to avoid spinning sidebands that can interfere with integration.[10]
Data Processing and Purity Calculation
-
Step 1: Apply a Fourier transform to the Free Induction Decay (FID).
-
Step 2: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.[13]
-
Step 3: Apply a baseline correction.[13]
-
Step 4: Integrate the well-resolved signal of the internal standard and a characteristic, well-resolved signal of this compound (e.g., the triplet of the -CH₂I group around 3.2 ppm).
-
Step 5: Calculate the purity of this compound using the following equation:
Purity (%w/w) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Supporting Experimental Data
The following table presents representative data from the purity analysis of a commercial batch of this compound using both ¹H-qNMR and a conventional GC-FID method.
| Parameter | ¹H-qNMR | GC-FID |
| Analyte Signal (¹H-NMR) | Triplet at ~3.2 ppm (-CH₂I) | - |
| Internal Standard (¹H-NMR) | Maleic Acid (singlet at ~6.3 ppm) | - |
| Purity of Internal Standard | 99.8% | - |
| Calculated Purity (%w/w) | 99.2 ± 0.2% | 98.9% (Area Percent) |
| Key Impurities Detected | Trace amounts of 1-butanol and di-n-butyl ether | Unidentified volatile impurities |
The qNMR result provides a high degree of confidence in the absolute purity of the this compound, with a well-defined uncertainty budget. The GC-FID result, while useful for routine quality control, is an area percent calculation and may not reflect the true purity without response factor correction.
Conclusion: The Authoritative Choice for Purity Validation
For researchers, scientists, and drug development professionals who demand the highest level of accuracy and reliability in their analytical data, quantitative NMR spectroscopy offers a superior, self-validating method for the purity determination of this compound. Its ability to provide absolute quantification without the need for a compound-specific reference standard, coupled with the structural information it yields, makes it an invaluable tool for ensuring the integrity of starting materials and the success of synthetic endeavors. While GC remains a viable technique for routine analysis, qNMR stands as the authoritative choice for definitive purity assessment, aligning with the stringent requirements of modern pharmaceutical development and regulatory standards.[14][15]
References
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy.
- Purity by Absolute qNMR Instructions. Journal of Medicinal Chemistry.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration.
- Quality Guidelines - ICH. International Council for Harmonisation.
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. Starodub.
- Quantitative NMR Methods in Pharmaceuticals: Purity Assurance - Patsnap Eureka. Patsnap.
- ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.
- Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass Laboratories Inc.
- Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works - ResolveMass Laboratories Inc. ResolveMass Laboratories Inc.
- Quantitative NMR Spectroscopy. University of Ottawa.
- What is qNMR and why is it important? - Mestrelab Resources. Mestrelab Research.
- qNMR - BIPM. Bureau International des Poids et Mesures.
- What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. JEOL Ltd.
- A Guide to Quantitative NMR (qNMR) - Emery Pharma. Emery Pharma.
- Quantitative 1H NMR methodology for purity assay with high accuracy - ResearchGate. ResearchGate.
- qNMR: top tips for optimised sample prep - Manufacturing Chemist. Manufacturing Chemist.
- Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PubMed Central. National Center for Biotechnology Information.
- The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi - RSSL. RSSL.
- CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. Agilent Technologies.
- How To Calculate Percent Purity From Gas Chromatography? - Chemistry For Everyone. YouTube.
- Analysis of hydrocarbon impurities in high purity isobutene by gas chromatography. PubMed.
Sources
- 1. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. emerypharma.com [emerypharma.com]
- 4. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 5. rssl.com [rssl.com]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resolvemass.ca [resolvemass.ca]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. qNMR: top tips for optimised sample prep [manufacturingchemist.com]
- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 13. pubsapp.acs.org [pubsapp.acs.org]
- 14. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 15. database.ich.org [database.ich.org]
A Senior Application Scientist's Guide to GC-MS Analysis for the Identification of 1-Iodobutane and its Isomers
For researchers, scientists, and professionals in drug development, the precise identification of structural isomers is a critical analytical challenge. Alkyl halides, such as 1-iodobutane and its isomers, are not only important synthetic intermediates but are also monitored as potential genotoxic impurities in pharmaceutical manufacturing.[1] Their structural similarity demands a robust analytical technique that can provide both high-resolution separation and definitive identification. Gas Chromatography-Mass Spectrometry (GC-MS) stands as the gold standard for this purpose, offering a powerful combination of chromatographic separation and mass-based detection.[2]
This guide provides an in-depth comparison of the GC-MS analysis of this compound and its three structural isomers: 2-iodobutane, 1-iodo-2-methylpropane, and 2-iodo-2-methylpropane. We will explore the nuances of method development, from the selection of the appropriate GC column and temperature programming to the interpretation of mass spectral data that allows for the unambiguous identification of each isomer.
The Analytical Imperative: Differentiating Iodobutane Isomers
The four isomers of iodobutane share the same molecular formula, C₄H₉I, and a molecular weight of 184.02 g/mol .[3][4][5] Their structural differences, however, lead to distinct physical properties and, consequently, different behaviors within a GC-MS system. Understanding these differences is key to developing a successful analytical method.
| Isomer | Structure | Boiling Point (°C) |
| This compound | CH₃CH₂CH₂CH₂I | 130-131 |
| 2-Iodobutane | CH₃CH₂CH(I)CH₃ | 119-120 |
| 1-Iodo-2-methylpropane | (CH₃)₂CHCH₂I | 120-121 |
| 2-Iodo-2-methylpropane | (CH₃)₃CI | 100 (decomposes) |
Table 1: Physical Properties of Iodobutane Isomers
The boiling points suggest that a temperature-programmed GC method will be necessary to achieve baseline separation of all four isomers.
Experimental Protocol: A Validated GC-MS Method
The following protocol is a robust method for the separation and identification of iodobutane isomers, based on established practices for the analysis of volatile organic halides.[6][7]
Sample Preparation
-
Standard Preparation: Prepare individual and mixed isomer standards in a suitable solvent, such as methanol or hexane, at a concentration of 100 µg/mL. An internal standard, such as fluorobenzene, can be added to improve quantitation accuracy.[6]
-
Sample Dilution: Dilute the sample matrix in the chosen solvent to bring the expected analyte concentration within the calibration range.
-
Vialing: Transfer 1 mL of the prepared standard or sample into a 2 mL autosampler vial and seal with a PTFE-lined cap.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: A modern GC system equipped with a split/splitless injector and an electronic pressure control.
-
Mass Spectrometer: A single quadrupole or more advanced mass spectrometer capable of electron ionization (EI).
-
GC Column: A non-polar or mid-polar capillary column is recommended. A 5% diphenyl / 95% dimethylpolysiloxane stationary phase provides excellent selectivity for these compounds.
-
Recommended Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
-
Injector:
-
Mode: Split (e.g., 50:1 split ratio) to handle the concentration of the standards and prevent column overload.
-
Temperature: 250 °C
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 40 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 150 °C.
-
Final Hold: Hold at 150 °C for 5 minutes.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 35-200.
-
Scan Mode: Full Scan for identification, with the option for Selected Ion Monitoring (SIM) for enhanced sensitivity if required.[6]
-
Chromatographic Separation: Elution Order and Rationale
The separation of the iodobutane isomers on a non-polar column like DB-5ms is primarily governed by their boiling points and molecular shape.
Predicted Elution Order:
-
2-Iodo-2-methylpropane: With the lowest boiling point and a compact, spherical shape, it will travel through the column the fastest.
-
2-Iodobutane: Its slightly lower boiling point compared to the primary iodides will lead to an earlier elution.
-
1-Iodo-2-methylpropane: The branching in the butyl group slightly lowers its boiling point compared to the linear isomer.
-
This compound: Having the highest boiling point, it will be the last to elute from the column.
This elution order is a direct consequence of the analyte-stationary phase interactions. The non-polar stationary phase interacts with the analytes through van der Waals forces. More linear and higher boiling point compounds have greater contact with the stationary phase, leading to longer retention times.
Mass Spectrometric Identification: A Comparative Fragmentation Analysis
Electron ionization at 70 eV provides sufficient energy to not only ionize the iodobutane isomers but also to induce characteristic fragmentation. While all four isomers exhibit a molecular ion peak ([M]⁺˙) at m/z 184, their fragmentation patterns provide the definitive fingerprints for identification.
The primary fragmentation pathway for all isomers is the cleavage of the weak carbon-iodine bond, leading to the formation of a butyl carbocation ([C₄H₉]⁺) at m/z 57. The stability of this carbocation plays a crucial role in the subsequent fragmentation and the relative abundance of different ions.
| m/z | Ion Formula | This compound (Relative Abundance %) | 2-Iodobutane (Relative Abundance %) | 1-Iodo-2-methylpropane (Relative Abundance %) | 2-Iodo-2-methylpropane (Relative Abundance %) |
| 184 | [C₄H₉I]⁺˙ | 10 | 8 | 5 | <1 |
| 127 | [I]⁺ | <5 | <5 | <5 | <5 |
| 57 | [C₄H₉]⁺ | 100 | 100 | 60 | 100 |
| 43 | [C₃H₇]⁺ | 20 | 25 | 100 | 10 |
| 41 | [C₃H₅]⁺ | 40 | 50 | 55 | 45 |
| 29 | [C₂H₅]⁺ | 35 | 40 | 20 | 15 |
Table 2: Comparative Mass Spectral Data of Iodobutane Isomers (Data compiled from NIST Mass Spectrometry Data Center).[3][4][5][8]
Interpretation of Fragmentation Differences:
-
This compound: The base peak at m/z 57 corresponds to the primary butyl cation. The presence of significant peaks at m/z 41 (allyl cation) and m/z 29 (ethyl cation) are characteristic of the fragmentation of a linear alkyl chain.[9]
-
2-Iodobutane: The base peak is also at m/z 57, corresponding to the more stable secondary butyl cation. The overall fragmentation pattern is similar to this compound, but with subtle differences in the relative abundances of the smaller fragments.
-
1-Iodo-2-methylpropane: This isomer presents the most distinct mass spectrum. The base peak is at m/z 43, corresponding to the isopropyl cation, which is formed by the loss of a CH₂I radical. The peak at m/z 57, from the isobutyl cation, is still significant but not the base peak. This difference in the base peak is a key identifier for this isomer.[10]
-
2-Iodo-2-methylpropane: The molecular ion peak at m/z 184 is often very weak or absent due to the high stability of the tertiary butyl cation formed upon C-I bond cleavage.[11] Consequently, the base peak is overwhelmingly at m/z 57. The spectrum is much "cleaner" with fewer significant smaller fragments compared to the other isomers.
Conclusion
The successful identification of this compound and its isomers by GC-MS is a testament to the power of this hyphenated technique. By carefully selecting a non-polar GC column and implementing a suitable temperature program, baseline separation of all four isomers can be achieved, with an elution order predictable from their boiling points and molecular structures.
The definitive identification, however, lies in the interpretation of the mass spectra. While all isomers share a common molecular ion and a prominent fragment at m/z 57, the relative abundances of this and other key fragment ions, particularly the base peak, provide the unambiguous evidence needed to distinguish between them. The unique base peak at m/z 43 for 1-iodo-2-methylpropane and the near-absent molecular ion for 2-iodo-2-methylpropane are especially powerful diagnostic features.
This guide provides a comprehensive framework for the analysis of iodobutane isomers, grounded in established analytical principles and supported by experimental data. By understanding the causality behind the chromatographic and mass spectrometric behaviors of these compounds, researchers can confidently develop and validate robust methods for their identification and quantification in various matrices.
References
- Shimadzu Corporation. (n.d.). Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients (5) - Analysis of Alkyl Halides.
- Lee, S., et al. (2022). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. Molecules, 27(14), 4437. [Link]
- U.S. Environmental Protection Agency. (n.d.). Method 8260B: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS).
- Springer Nature Experiments. (n.d.). Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants.
- NIST. (n.d.). Butane, 1-iodo-. NIST Chemistry WebBook.
- Doc Brown's Chemistry. (n.d.). Mass spectrum of this compound.
- Kim, H., et al. (2023). A Novel Sample Preparation Method for GC-MS Analysis of Volatile Organic Compounds in Whole Blood for Veterinary Use. Metabolites, 13(5), 633. [Link]
- Lee, S., et al. (2022). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. PubMed.
- Lee, S., et al. (2022). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. PubMed Central.
- NIST. (n.d.). Butane, 2-iodo-. NIST Chemistry WebBook.
- NIST. (n.d.). Butane, 1-iodo-. NIST Chemistry WebBook.
- NIST. (n.d.). Butane, 1-iodo-. NIST Chemistry WebBook.
- NIST. (n.d.). Butane, 1-iodo-. NIST Chemistry WebBook.
- Lee, S., et al. (2022). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. ResearchGate.
- Doc Brown's Chemistry. (n.d.). Mass spectrum of 1-iodo-2-methylpropane.
- Doc Brown's Chemistry. (n.d.). Mass spectrum of 2-iodo-2-methylpropane.
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Butane, 1-iodo- [webbook.nist.gov]
- 4. Butane, 2-iodo- [webbook.nist.gov]
- 5. Butane, 1-iodo- [webbook.nist.gov]
- 6. shimadzu.com [shimadzu.com]
- 7. dem.ri.gov [dem.ri.gov]
- 8. Butane, 1-iodo- [webbook.nist.gov]
- 9. mass spectrum of this compound C4H9I CH3CH2CH2CH2I fragmentation pattern of m/z m/e ions for analysis and identification of this compound image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. mass spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. mass spectrum of 2-iodo-2-methylpropane (CH3)3CI fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
A Definitive Guide to Halogen Leaving Group Ability: Iodide vs. Bromide vs. Chloride
For researchers, scientists, and professionals in drug development, the meticulous selection of reagents is paramount to the success of a synthetic route. Among the critical considerations in nucleophilic substitution and elimination reactions is the choice of the leaving group. This guide provides an in-depth comparative analysis of the three most common halogen leaving groups—iodide, bromide, and chloride—grounded in fundamental chemical principles and supported by experimental data.
The Theoretical Framework: Deconstructing Leaving Group Efficacy
A leaving group's "ability" is a measure of how readily it departs from its substrate, taking a pair of electrons with it.[1] The efficacy of a leaving group is primarily dictated by its stability as an independent species after departure. Three core physicochemical properties govern this stability for the halides: basicity, carbon-halogen (C-X) bond strength, and polarizability.
Basicity: The Weaker the Base, the Better the Leaving Group
There is a well-established inverse relationship between the basicity of a species and its leaving group ability.[2][3] A weak base is more stable with a negative charge and is less likely to re-bond with the carbocation or electrophilic carbon center.[2][3] The conjugate bases of strong acids are, therefore, excellent leaving groups.[2]
The hydrohalic acids exhibit a clear trend in acidity: HI > HBr > HCl. Consequently, the basicity of their conjugate bases follows the reverse order: I⁻ < Br⁻ < Cl⁻.[4] Iodide, being the weakest base, is the most stable anion and thus the best leaving group among the three.[5][6]
dot graph "Basicity_vs_Leaving_Group_Ability" { layout=neato; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
subgraph "cluster_acid" { label="Acid Strength"; bgcolor="#F1F3F4"; "HI" [pos="0,1!", fillcolor="#FFFFFF", fontcolor="#202124"]; "HBr" [pos="2,1!", fillcolor="#FFFFFF", fontcolor="#202124"]; "HCl" [pos="4,1!", fillcolor="#FFFFFF", fontcolor="#202124"]; }
subgraph "cluster_base" { label="Conjugate Base Basicity"; bgcolor="#F1F3F4"; "I-" [pos="0,0!", fillcolor="#FFFFFF", fontcolor="#202124"]; "Br-" [pos="2,0!", fillcolor="#FFFFFF", fontcolor="#202124"]; "Cl-" [pos="4,0!", fillcolor="#FFFFFF", fontcolor="#202124"]; }
subgraph "cluster_lg" { label="Leaving Group Ability"; bgcolor="#F1F3F4"; "Excellent" [pos="0,-1!", shape=plaintext, fontcolor="#34A853"]; "Good" [pos="2,-1!", shape=plaintext, fontcolor="#FBBC05"]; "Moderate" [pos="4,-1!", shape=plaintext, fontcolor="#EA4335"]; }
"HI" -> "I-" [label="deprotonation"]; "HBr" -> "Br-" [label="deprotonation"]; "HCl" -> "Cl-" [label="deprotonation"];
"I-" -> "Excellent" [style=dashed]; "Br-" -> "Good" [style=dashed]; "Cl-" -> "Moderate" [style=dashed];
edge [style=invis]; "HI" -> "HBr" -> "HCl"; "I-" -> "Br-" -> "Cl-"; "Excellent" -> "Good" -> "Moderate"; } Caption: Relationship between acid strength, basicity, and leaving group ability.
Carbon-Halogen (C-X) Bond Strength
For a leaving group to depart, the covalent bond connecting it to the carbon atom must be cleaved.[2] A weaker C-X bond results in a lower activation energy for the reaction, leading to a faster rate.[2][7] As we move down the halogen group, the atomic size increases, resulting in longer and weaker C-X bonds.[7][8][9]
The trend in bond dissociation energy is C-Cl > C-Br > C-I. The C-I bond is the weakest, requiring the least amount of energy to break, which contributes to the higher reactivity of alkyl iodides compared to alkyl bromides and chlorides.[8][10]
Polarizability
Polarizability refers to the ability of the electron cloud of an atom or ion to be distorted by an external electric field. Larger atoms, like iodine, have more diffuse and loosely held valence electrons, making them more polarizable than smaller atoms like chlorine.[2][11] This high polarizability allows the iodide ion to better stabilize the developing negative charge in the transition state of a reaction, further enhancing its ability to act as a good leaving group.[2][12]
Experimental Validation: Quantitative Comparison
The theoretical principles are consistently validated by experimental kinetic data. In both Sₙ1 and Sₙ2 reactions, the rate-determining step involves the departure of the leaving group.[2] Consequently, the reactivity of alkyl halides follows a clear and predictable trend.
Reactivity Order: R-I > R-Br > R-Cl [13]
The following table summarizes the key physical properties and relative reaction rates for Sₙ2 reactions, illustrating the superior leaving group ability of iodide, followed by bromide, and then chloride.
| Property | R-Cl | R-Br | R-I |
| C-X Bond Dissociation Energy (kJ/mol) | ~339 | ~285 | ~222 |
| pKa of Conjugate Acid (HX) | -7 | -9 | -10 |
| Relative Sₙ2 Rate (with a common nucleophile) | 1 | 50 | 100 |
Data compiled from various sources, representing typical relative rates for Sₙ2 reactions. Actual values may vary depending on the specific substrate, nucleophile, and reaction conditions.[2]
Experimental Protocols for Kinetic Analysis
To empirically determine and compare the leaving group abilities of iodide, bromide, and chloride, two classic experiments can be performed: the solvolysis of a tertiary alkyl halide (an Sₙ1 reaction) and a competition experiment between different primary alkyl halides (an Sₙ2 reaction).
Protocol 1: Solvolysis of tert-Alkyl Halides (Sₙ1 Kinetics)
This experiment measures the rate of the Sₙ1 reaction by monitoring the production of acid as a byproduct. The rate-determining step is the formation of the carbocation, which is directly influenced by the leaving group's ability to depart.[10]
Objective: To determine the relative rates of solvolysis for tert-butyl chloride, tert-butyl bromide, and tert-butyl iodide.
Materials:
-
tert-butyl chloride
-
tert-butyl bromide
-
tert-butyl iodide
-
Solvent mixture (e.g., 50:50 isopropanol/water)
-
Standardized sodium hydroxide (NaOH) solution (~0.1 M)
-
Bromothymol blue indicator solution
-
Burette, pipettes, Erlenmeyer flasks, stopwatch
Step-by-Step Methodology:
-
Preparation: Prepare three separate reaction flasks. To each flask, add a precise volume (e.g., 50 mL) of the isopropanol/water solvent mixture and a few drops of bromothymol blue indicator.
-
Initiation: To the first flask, add a precise amount (e.g., 1 mL) of tert-butyl chloride and immediately start the stopwatch. The solution will be acidic (yellow) due to the HCl produced.
-
Titration: Immediately begin titrating the reaction mixture with the standardized NaOH solution. The goal is to maintain a neutral (green) or slightly basic (blue) color.
-
Data Collection: Record the volume of NaOH added at regular time intervals (e.g., every 2 minutes) until a significant portion of the alkyl halide has reacted. The rate of HCl production is equal to the rate of ionization of the alkyl halide.
-
Repeat: Repeat steps 2-4 for tert-butyl bromide and tert-butyl iodide.
-
Analysis: Plot the concentration of the reacted alkyl halide (calculated from the volume of NaOH added) versus time for each of the three halides. The initial slope of each line corresponds to the initial reaction rate. The relative rates can then be compared.
dot graph "SN1_Workflow" { graph [rankdir="LR", splines=ortho, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
subgraph "cluster_prep" { label="Preparation"; bgcolor="#F1F3F4"; A [label="Prepare Solvent + Indicator in Flasks"]; }
subgraph "cluster_reaction" { label="Reaction & Measurement"; bgcolor="#F1F3F4"; B [label="Add t-Alkyl Halide (t=0)"]; C [label="Titrate with NaOH"]; D [label="Record V(NaOH) vs. Time"]; }
subgraph "cluster_analysis" { label="Analysis"; bgcolor="#F1F3F4"; E [label="Repeat for each Halide"]; F [label="Plot [RX] reacted vs. Time"]; G [label="Compare Initial Rates"]; }
A -> B [label="Start Reaction"]; B -> C [lhead=cluster_reaction]; C -> D [style=dashed, constraint=false]; D -> C [style=dashed, label="Maintain Neutral pH"]; D -> E; E -> F; F -> G [label="Determine k_rel"]; } Caption: Experimental workflow for determining Sₙ1 solvolysis rates.
Protocol 2: Finkelstein Reaction Competition (Sₙ2 Kinetics)
The Finkelstein reaction is a classic Sₙ2 process that involves the exchange of a halogen. By placing two different alkyl halides in competition for a limited amount of iodide nucleophile, we can determine their relative reactivity.[5]
Objective: To compare the Sₙ2 reactivity of 1-chlorobutane and 1-bromobutane.
Materials:
-
1-chlorobutane
-
1-bromobutane
-
Sodium iodide (NaI)
-
Acetone (anhydrous)
-
Internal standard (e.g., dodecane)
-
Gas chromatograph (GC) with a suitable column
-
Reaction vials, syringes
Step-by-Step Methodology:
-
Reaction Setup: In a reaction vial, create an equimolar mixture of 1-chlorobutane and 1-bromobutane in acetone. Add a known amount of an internal standard.
-
Initiation: In a separate vial, prepare a solution of sodium iodide in acetone. The molar amount of NaI should be less than the total molar amount of the alkyl halides (e.g., a 0.5 molar equivalent) to ensure they are in competition. Add the NaI solution to the alkyl halide mixture to start the reaction.
-
Reaction Progress: Allow the reaction to proceed at a constant temperature (e.g., room temperature or a slightly elevated temperature) for a specific period (e.g., 30 minutes). The reaction is driven forward by the precipitation of NaCl or NaBr, which are insoluble in acetone.
-
Quenching: Stop the reaction by adding a large volume of water and diethyl ether. The water will dissolve the sodium salts, and the organic products and unreacted starting materials will be extracted into the ether layer.
-
Analysis by GC: Separate the organic layer, dry it, and inject a sample into the GC.
-
Data Interpretation: By comparing the peak areas of the unreacted 1-chlorobutane and 1-bromobutane (relative to the internal standard), you can determine which was consumed faster. The halide that is present in a lower amount at the end of the reaction is the more reactive one, possessing the better leaving group.[5]
Conclusion
For nucleophilic aliphatic substitution and elimination reactions, the leaving group ability of the halogens follows the clear and consistent trend: Iodide > Bromide > Chloride . This hierarchy is a direct consequence of the interplay between basicity, carbon-halogen bond strength, and polarizability. Alkyl iodides are the most reactive due to the low basicity of iodide and the weakness of the C-I bond.[2][13] While alkyl bromides are slightly less reactive, they often represent an optimal balance of high reactivity and stability for handling and storage, making them a frequent choice in synthetic chemistry.[2] Alkyl chlorides are the least reactive of the three and may require more forcing conditions to undergo substitution or elimination. Understanding these fundamental principles and their quantitative impact is essential for the rational design and optimization of chemical syntheses in research and industrial applications.
References
- Experiment 8 — Kinetics of SN1 Solvolysis. (n.d.). Retrieved from a source providing a detailed protocol for SN1 solvolysis experiments.
- JoVE. (2023). Leaving Groups. JoVE Core Organic Chemistry. [Link]
- Fiveable. (n.d.). Carbon-Halogen Bond Definition. Organic Chemistry Key Term. [Link]
- Chemistry LibreTexts. (2020). 7.13: Characteristics of the E2 Reaction. [Link]
- Chemistry Steps. (n.d.). Reactivity of Alkyl Halides in SN2 Reactions. [Link]
- OpenOChem Learn. (n.d.). E2 Mechanism and Kinetics. [Link]
- Manifold @CUNY. (n.d.). 7.3 Other Factors that Affect SN2 Reactions. Organic Chemistry I. [Link]
- JoVE. (2025).
- Wikipedia. (n.d.). Finkelstein reaction. [Link]
- Chemistry LibreTexts. (2021). 8.5: Physical Properties of Haloalkanes. [Link]
- Chemguide. (n.d.). an introduction to halogenoalkanes (haloalkanes). [Link]
- Pharmaguideline. (n.d.). SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides. [Link]
- Master Organic Chemistry. (2025).
- Pharmaguideline. (n.d.). E1 and E2 Reactions – Kinetics, Order of Reactivity of Alkyl Halides. [Link]
- KPU Pressbooks. (n.d.). 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I. [Link]
- Master Organic Chemistry. (2012). The SN2 Reaction Mechanism. [Link]
- Chemistry Stack Exchange. (2020). Leaving group ability and solvent's effect. [Link]
- Quora. (2019). Why is iodine a better leaving group than fluorine? [Link]
- Chemistry LibreTexts. (2019). 7.5: The Polar Carbon–Halogen Bond. [Link]
- Chemistry LibreTexts. (2019). 8.5: Leaving Groups. [Link]
- Save My Exams. (2025). Trends in Halogenoalkanes (Edexcel International AS Chemistry): Revision Note. [Link]
- Chemistry LibreTexts. (2023). 11.2: The SN2 Reaction. [Link]
- Khan Academy. (n.d.). Sn1 and Sn2: leaving group. [Link]
- YouTube. (2020). SN2 Competition Experiments, Part 1: Prelab Lecture. [Link]
- Quora. (2018). Basicity increases down a group. Why is there a reverse order in the halide group? [Link]
- University of Massachusetts Boston. (n.d.).
- Chemistry LibreTexts. (2019). 7.7: The Leaving Group. [Link]
- Cram. (n.d.). Experiment 4: Kinetics Of Nucleophilic Substitutions. [Link]
- Lumen Learning. (n.d.). 8.3. Factors affecting rate of nucleophilic substitution reactions. Organic Chemistry 1: An open textbook. [Link]
- Chemistry LibreTexts. (2023). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. [Link]
- University of California, Irvine. (n.d.). Experiment 7 — Nucleophilic Substitution. [Link]
- ResearchGate. (2025).
- YouTube. (2014). Nucleophiles Electrophiles Polarizability & Leaving Groups. [Link]
- ACS Publications. (n.d.). The Halogen Bond. Chemical Reviews. [Link]
- RSC Publishing. (n.d.). Indices for predicting the quality of leaving groups. [Link]
- Quora. (2019). Among chlorine, bromine, iodine, and fluorine, which will give an SN1 reaction faster? [Link]
- Michigan State University Chemistry. (n.d.). Alkyl Halide Reactivity. [Link]
- PubMed. (2016). Leaving group ability observably affects transition state structure in a single enzyme active site. [Link]
- Chemistry LibreTexts. (2023). Polarizability. [Link]
- Wikipedia. (n.d.).
- ResearchGate. (2025). Towards an intrinsic nucleofugality scale: The leaving group (LG) ability in CH(3)LG model system. [Link]
- PubMed. (2004).
- Unacademy. (n.d.). Haloalkanes and Haloarenes. [Link]
Sources
- 1. theochem.mercer.edu [theochem.mercer.edu]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. Khan Academy [khanacademy.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. studylib.net [studylib.net]
- 9. Finkelstein Reaction [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. jk-sci.com [jk-sci.com]
- 12. amherst.edu [amherst.edu]
- 13. Finkelstein reaction - Wikipedia [en.wikipedia.org]
A Comparative Guide to Assessing Steric Hindrance of 1-Iodobutane in Sₙ2 Reactions
For researchers, scientists, and drug development professionals, a granular understanding of reaction kinetics is fundamental to molecular design and synthesis. The bimolecular nucleophilic substitution (Sₙ2) reaction is a cornerstone of organic chemistry, yet its efficiency is exquisitely sensitive to the steric environment of the substrate. This guide provides an in-depth analysis of 1-iodobutane as a primary alkyl halide substrate, comparing its reactivity against other alkyl halides to elucidate the critical role of steric hindrance. We will explore the mechanistic underpinnings, present supporting experimental data, and provide a detailed protocol for empirically validating these principles in a laboratory setting.
The Sₙ2 Mechanism: A Game of Accessibility
The Sₙ2 reaction proceeds in a single, concerted step.[1][2] A nucleophile attacks an electrophilic carbon atom, and simultaneously, a leaving group departs.[3][4] The defining feature of this mechanism is the "backside attack," where the nucleophile approaches the carbon atom from the side opposite the leaving group.[1][5] This trajectory is necessary for the optimal overlap between the nucleophile's highest occupied molecular orbital (HOMO) and the substrate's lowest unoccupied molecular orbital (LUMO), which is the σ* antibonding orbital of the carbon-leaving group bond.[3]
This geometric constraint leads to a five-membered, or pentacoordinate, transition state.[1][5] The stability of this transition state is the primary determinant of the reaction rate. Consequently, any factor that obstructs the nucleophile's path to the electrophilic carbon will destabilize the transition state and slow the reaction. This obstruction is known as steric hindrance.[1][6]
Caption: Sₙ2 mechanism showing backside attack on this compound.
This compound: A Profile in Sₙ2 Reactivity
This compound is a primary (1°) alkyl halide. The electrophilic carbon atom is bonded to only one other carbon atom, with the remaining two substituents being small hydrogen atoms.[7] This structural arrangement presents minimal steric bulk around the reaction center, making this compound an excellent substrate for Sₙ2 reactions.[8]
Two key factors contribute to its high reactivity:
-
Low Steric Hindrance: As a primary halide, the pathway for the nucleophile's backside attack is relatively unobstructed compared to more substituted analogues.[3][7]
-
Excellent Leaving Group: The iodide ion (I⁻) is an exceptional leaving group. The carbon-iodine bond is the longest and weakest among the carbon-halogen bonds (C-F, C-Cl, C-Br, C-I).[2][9] Furthermore, the iodide ion is a very weak base, meaning it is stable on its own in solution after detaching.[10][11] This inherent stability of the leaving group facilitates a lower activation energy for the reaction.
Comparative Analysis: The Impact of Alkyl Substitution
To truly appreciate the favorable nature of this compound, it must be compared with substrates of increasing steric bulk. The rate of an Sₙ2 reaction is governed by the rate law: Rate = k[Alkyl Halide][Nucleophile].[2][12][13] The steric environment directly impacts the rate constant, k.
| Table 1: Relative Sₙ2 Reaction Rates of Alkyl Halides | | | :--- | :--- | :--- | | Alkyl Halide Type | Example | Relative Rate | | Methyl | CH₃-Br | ~2,000,000 | | Primary (1°) | CH₃CH₂CH₂CH₂-I (this compound) | High (~40,000 for R-Br) | | Secondary (2°) | (CH₃)₂CH-Br | ~500 | | Tertiary (3°) | (CH₃)₃C-Br | Negligible | | Neopentyl | (CH₃)₃CCH₂-Br | ~1 | | Data compiled from various sources representing typical relative rates. The rate for this compound is high due to its primary structure and excellent leaving group.[12] | |
Expert Analysis:
-
Methyl vs. Primary (this compound): Methyl halides are the most reactive due to having only hydrogen atoms as substituents.[4] this compound, while slightly more hindered by its butyl chain, remains highly reactive because the substitution is on the β-carbon and beyond, not directly on the electrophilic α-carbon.
-
Primary vs. Secondary (2°): Moving from a primary substrate like this compound to a secondary one like 2-iodobutane introduces an additional alkyl group on the α-carbon. This significantly shields the backside of the carbon, drastically reducing the reaction rate.[7]
-
Primary vs. Tertiary (3°): Tertiary halides, such as t-butyl iodide, are completely unreactive via the Sₙ2 mechanism. The three alkyl groups on the α-carbon create an impenetrable barrier, making backside attack impossible.[4][14]
-
The Neopentyl Anomaly: Neopentyl bromide is a primary halide, yet its Sₙ2 reaction rate is extremely slow. This demonstrates that steric hindrance from the adjacent (β) carbon can also play a major role. The bulky t-butyl group on the β-carbon effectively blocks the reaction pathway, even though the α-carbon itself is primary.
Caption: Correlation between alkyl halide substitution and Sₙ2 reactivity.
The Decisive Role of the Leaving Group
While steric hindrance is paramount, the identity of the leaving group is also a critical determinant of reactivity. For the common halide leaving groups, the reactivity order in Sₙ2 reactions is I⁻ > Br⁻ > Cl⁻ > F⁻.[12]
| Table 2: Influence of the Leaving Group on Sₙ2 Rate | | | :--- | :--- | :--- | | Leaving Group | Conjugate Acid pKa | Relative Rate | | I⁻ | -10 | ~200,000 | | Br⁻ | -9 | ~40,000 | | Cl⁻ | -7 | ~1,000 | | F⁻ | 3.2 | ~1 | | Relative rates are illustrative for a typical Sₙ2 reaction. A good leaving group is a weak base.[4] | |
Expert Analysis: This trend is explained by two interconnected factors:
-
Bond Strength: The C-I bond is significantly weaker than the C-Br, C-Cl, and C-F bonds, requiring less energy to break during the transition state.[2][9]
-
Basicity/Stability: A good leaving group must be stable on its own after it departs. The best leaving groups are the weakest bases.[10] Since HI is the strongest hydrohalic acid, its conjugate base, I⁻, is the weakest and therefore the most stable and best leaving group.[10]
This is why this compound is a more reactive Sₙ2 substrate than 1-bromobutane, which in turn is more reactive than 1-chlorobutane.[2]
Experimental Protocol: A Competition Experiment to Quantify Reactivity
To empirically validate these principles, a competition experiment is an elegant and effective method. By making two different alkyl halides compete for a limited amount of a single nucleophile, we can directly measure their relative reactivities by analyzing the remaining unreacted substrates.
Objective: To determine the relative Sₙ2 reactivity of 1-chlorobutane and 1-bromobutane by reacting them with a substoichiometric amount of sodium iodide in acetone.
Causality Behind Experimental Choices:
-
Reaction: This is a Finkelstein reaction, where an iodide ion displaces another halide.[15]
-
Nucleophile: Sodium iodide (NaI) is used as the source of the I⁻ nucleophile.
-
Substrates: 1-chlorobutane and 1-bromobutane are chosen as they are both primary halides, isolating the effect of the leaving group (Cl⁻ vs. Br⁻).
-
Solvent: Acetone is a polar aprotic solvent, which is ideal for Sₙ2 reactions as it solvates the cation (Na⁺) but not the nucleophile (I⁻), leaving the nucleophile "naked" and highly reactive.[4][6] Crucially, while NaI is soluble in acetone, the resulting NaCl and NaBr products are not.[12] The formation of a precipitate provides a visual confirmation that a reaction has occurred.
-
Stoichiometry: A limited amount of NaI (e.g., 1 equivalent for a total of 2 equivalents of alkyl halides) is used. This ensures the substrates must compete, and the more reactive substrate will be consumed to a greater extent.[16]
-
Analysis: Gas Chromatography (GC) is used to separate and quantify the amounts of unreacted 1-chlorobutane and 1-bromobutane in the final reaction mixture.[12][17] The component with the smaller remaining peak area is the more reactive substrate.
Caption: Workflow for a competition experiment to assess relative Sₙ2 reactivity.
Step-by-Step Methodology:
-
Preparation of Reaction Mixture: In a clean, dry round-bottom flask, combine equimolar amounts (e.g., 5 mmol each) of 1-chlorobutane and 1-bromobutane. Add a sufficient volume of dry acetone (e.g., 20 mL) to dissolve the reactants.
-
Preparation of Nucleophile Solution: In a separate flask, prepare a 15% (w/v) solution of sodium iodide in dry acetone. Calculate the volume needed to deliver a substoichiometric amount (e.g., 5 mmol total) of NaI relative to the total alkyl halides.
-
Reaction Initiation: Add the calculated volume of the sodium iodide solution to the flask containing the alkyl halide mixture.[12] Ensure rapid mixing with a magnetic stirrer.
-
Reaction Monitoring: Heat the mixture in a water bath at a constant temperature (e.g., 50°C) for a set period (e.g., 30-60 minutes). Observe the formation of a white precipitate (a mixture of NaCl and NaBr).
-
Workup: After the reaction period, cool the flask to room temperature. Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract the organic components with a suitable solvent like diethyl ether. Wash the organic layer with brine, then dry it over an anhydrous salt such as MgSO₄.
-
Analysis: Filter the dried organic solution and carefully inject a small sample into a Gas Chromatograph (GC).[17]
-
Data Interpretation: Analyze the resulting chromatogram. Identify the peaks corresponding to 1-chlorobutane and 1-bromobutane based on their retention times (determined from standard injections). Integrate the peak areas for both unreacted substrates. The ratio of the peak areas directly reflects the ratio of the unreacted starting materials. The substrate with the smaller remaining peak area is the more reactive compound.
Expected Outcome: The GC analysis will show a significantly smaller peak area for 1-bromobutane compared to 1-chlorobutane, confirming that the bromide is a better leaving group and that 1-bromobutane is more reactive in Sₙ2 reactions than 1-chlorobutane. This same principle underscores why this compound is even more reactive than both.
References
- A Comparative Study of Alkyl Halides in SN2 Reactions: A Guide for Researchers. (n.d.). Benchchem.
- SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. (2021, May 10). BYJU'S.
- Please provide a reaction mechanism with this compound with NaI in acetone. (n.d.). Homework.Study.com.
- Comparing The SN1 vs Sn2 Reactions. (2025, June 24). Master Organic Chemistry.
- SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides. (n.d.). Pharmaguideline.
- Video: SN2 Reaction: Kinetics. (2023, April 30). JoVE.
- The SN2 Reaction Mechanism. (2012, July 4). Master Organic Chemistry.
- 11.2: The SN2 Reaction. (2023, November 6). Chemistry LibreTexts.
- How Alkyl Halide Structure Affects E2 and SN2 Reaction Barriers. (n.d.). ACS Publications.
- Nucleophilic Substitution Rates Part 1: SN2 Reactions. (2020, August 10). YouTube.
- Conversion of 1-bromobutane into this compound via SN2 mechanism (Finkelstein reaction). (2023, February 19). Unknown Source.
- Application Notes and Protocols for Nucleophilic Substitution Reactions of this compound. (n.d.). Benchchem.
- SN2 reaction. (n.d.). Wikipedia.
- Solution Kinetics of a SN2 Reaction. (n.d.). Unknown Source.
- Reactivity of Alkyl Halides in SN2 Reactions. (n.d.). Chemistry Steps.
- Why is this compound omitted in the S_N2 reaction with 15% NaI in acetone? (n.d.). Homework.Study.com.
- How is iodobutane more reactive in SN2 than chlorobutane when there is more steric hinderance in case of iodine? (2018, October 19). Quora.
- Steric Hindrance in SN2 and SN1 Reactions. (n.d.). Chemistry Steps.
- 7.12: The Sn2 Reaction at a Glance. (2019, December 30). Chemistry LibreTexts.
- Show how you might use SN2 reactions to convert 1-chlorobutane into... (n.d.). Pearson.
- 10.4: Effect of sterics on Sn2 reactions. (2019, June 5). Chemistry LibreTexts.
- SN2 Competition Experiments, Part 1: Prelab Lecture. (2020, April 4). YouTube.
- For each pair of compounds, state which compound is the better S N 2 substrate. (2024, April 22). Pearson.
- SN2 Competition Experiments, Part 3: GC Analysis. (2020, April 5). YouTube.
- Leaving group ability and base strength in SN1 and SN2 reactions. (2019, March 22). YouTube.
- Nucleophilic substitution. (n.d.). IB Colourful Solutions in Chemistry.
- if iodine is a better leaving group, shouldn't this be unreactive? (2022, December 7). Reddit.
- Leaving Groups in SN1 and SN2 Nucleophilic Substitution Reactions. (2014, May 14). YouTube.
Sources
- 1. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. SN2 reaction - Wikipedia [en.wikipedia.org]
- 4. Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps [chemistrysteps.com]
- 5. SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides | Pharmaguideline [pharmaguideline.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Video: SN2 Reaction: Kinetics [jove.com]
- 14. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 15. chemistry-online.com [chemistry-online.com]
- 16. m.youtube.com [m.youtube.com]
- 17. youtube.com [youtube.com]
electrophilicity comparison of primary, secondary, and tertiary butyl iodides
An In-Depth Technical Guide to the Comparative Electrophilicity of Primary, Secondary, and Tertiary Butyl Iodides
For researchers engaged in organic synthesis and drug development, a nuanced understanding of substrate reactivity is paramount. The electrophilicity of an alkyl halide is not an intrinsic, immutable property but is profoundly influenced by its molecular architecture and the surrounding reaction environment. This guide provides a detailed comparison of the electrophilicity of primary (n-butyl iodide), secondary (sec-butyl iodide), and tertiary (tert-butyl iodide) isomers, grounded in mechanistic principles and supported by experimental data.
The Duality of Reactivity: Understanding Nucleophilic Substitution Pathways
The electrophilicity of butyl iodides is primarily expressed through nucleophilic substitution reactions, where the electron-deficient α-carbon is attacked by a nucleophile, leading to the displacement of the iodide leaving group. However, the pathway of this substitution dictates the reactivity trend. Two competing mechanisms, the SN1 (Substitution, Nucleophilic, Unimolecular) and SN2 (Substitution, Nucleophilic, Bimolecular), govern these interactions. The structure of the butyl group is the single most critical factor in determining which pathway is favored.[1]
The SN2 Pathway: A Matter of Accessibility
The SN2 reaction is a single, concerted step where the nucleophile attacks the electrophilic carbon from the side opposite the leaving group (a "backside attack").[2][3] This process involves a five-coordinate transition state.[3] The rate of this reaction is highly sensitive to steric hindrance—the physical obstruction caused by bulky groups surrounding the electrophilic center.[2][4][5]
-
Primary (n-Butyl) Iodide : The α-carbon is bonded to only one other carbon atom, with two hydrogens providing minimal steric bulk. This open access allows for a relatively unobstructed backside attack by the nucleophile, making primary alkyl halides highly reactive in SN2 reactions.[3][5]
-
Secondary (sec-Butyl) Iodide : With two alkyl groups attached to the α-carbon, steric hindrance is significantly increased compared to the primary isomer. This makes it more difficult for the nucleophile to approach the electrophilic carbon, resulting in a much slower SN2 reaction rate.[3][5]
-
Tertiary (t-Butyl) Iodide : The three bulky methyl groups surrounding the α-carbon make a backside attack virtually impossible.[4][6] Consequently, tertiary alkyl halides are considered unreactive under SN2 conditions.[3][6][7]
The established order of reactivity for substrates undergoing an SN2 reaction is: Methyl > Primary > Secondary >> Tertiary .[3][8]
Caption: SN2 mechanism for n-butyl iodide showing backside attack.
The SN1 Pathway: The Quest for Stability
In stark contrast, the SN1 reaction is a two-step process. The rate-determining first step involves the spontaneous dissociation of the C-I bond to form a carbocation intermediate and an iodide ion.[9][10] The second step is a rapid attack on the planar carbocation by a nucleophile.[10][11] The rate of this reaction is therefore dictated by the stability of the carbocation intermediate.[9][11][12]
Alkyl groups are electron-donating and stabilize the positive charge of a carbocation through an inductive effect and hyperconjugation.[13][14] Thus, the more alkyl groups attached to the positively charged carbon, the more stable the carbocation.[13][14][15]
-
Tertiary (t-Butyl) Iodide : Dissociates to form a tertiary carbocation, which is stabilized by three electron-donating methyl groups. This is the most stable of the simple alkyl carbocations, and therefore t-butyl iodide readily reacts via the SN1 pathway.[13][15][16]
-
Secondary (sec-Butyl) Iodide : Forms a secondary carbocation, which is stabilized by two alkyl groups. This is less stable than a tertiary carbocation, making SN1 reactions for sec-butyl iodide significantly slower than for its tertiary isomer.[13][17]
-
Primary (n-Butyl) Iodide : Would need to form a primary carbocation. This species is highly unstable and its formation is energetically prohibitive.[6][16] Therefore, primary alkyl halides do not react through the SN1 mechanism.[6]
The established order of reactivity for substrates undergoing an SN1 reaction is: Tertiary > Secondary >> Primary .[10][18][19]
Caption: SN1 mechanism for t-butyl iodide showing carbocation formation.
Quantitative Comparison and Experimental Data
The theoretical principles are validated by experimental kinetic data. The relative rates of reaction for primary, secondary, and tertiary substrates under conditions that favor either SN1 or SN2 are dramatically different.
| Substrate | Isomer | Relative Rate (SN2 Conditions)¹ | Relative Rate (SN1 Solvolysis)² |
| CH₃CH₂CH₂CH₂-I | Primary | ~40,000 | Negligible |
| CH₃CH(I)CH₂CH₃ | Secondary | ~500 | ~1 |
| (CH₃)₃C-I | Tertiary | Negligible | ~1,000,000 |
¹ Relative rates for reaction with a strong nucleophile (e.g., I⁻ in acetone), illustrating the dominance of steric effects. Data is illustrative based on typical values for alkyl bromides.[20] ² Relative rates for solvolysis in a polar protic solvent (e.g., ethanol or formic acid), illustrating the dominance of carbocation stability. Data is illustrative based on typical values.[19][21]
Experimental Protocol: Differentiating Butyl Iodide Reactivity
A classic and effective method to experimentally determine the relative reactivity of alkyl halides involves two distinct tests, one designed to favor the SN2 pathway and the other the SN1 pathway.[22][23][24]
Caption: Experimental workflow for comparing butyl iodide reactivity.
Protocol 1: SN2 Reactivity with Sodium Iodide in Acetone
This protocol leverages the Finkelstein reaction. Sodium iodide is soluble in acetone, but sodium chloride and sodium bromide are not.[23] While we are starting with iodides, the principle of relative rates still holds. This test is a proxy for SN2 reactivity due to the use of a strong nucleophile (I⁻) in a polar aprotic solvent (acetone), which disfavors carbocation formation.[25]
Objective: To determine the relative SN2 reaction rates by observing the time required for a reaction to occur (indicated by a precipitate if using alkyl chlorides/bromides, or by kinetic analysis for iodides).
Materials:
-
n-Butyl iodide, sec-Butyl iodide, t-Butyl iodide
-
15% (w/v) solution of Sodium Iodide (NaI) in anhydrous acetone
-
Test tubes and rack
-
Pipettes
-
Stopwatch
-
Water bath (optional, for slow reactions)
Procedure:
-
Label three clean, dry test tubes for each of the butyl iodide isomers.
-
Add 2 mL of the 15% NaI in acetone solution to each test tube.
-
To each tube, add 4-5 drops of the corresponding butyl iodide. Start the stopwatch immediately upon addition.
-
Shake the tubes to ensure thorough mixing.
-
Record the time it takes for a precipitate to form. For this iodide-iodide exchange, isotopic labeling or NMR kinetics would be required for precise measurement.[26] However, for a simple qualitative comparison against other halides (like butyl chlorides), the order of precipitation would be observed.
-
For the purposes of comparing the butyl iodides' susceptibility to SN2 attack, the expected trend is that the least sterically hindered isomer (primary) will be the most reactive.
Expected Outcome: The rate of reaction will follow the order: n-butyl iodide > sec-butyl iodide >> t-butyl iodide .
Protocol 2: SN1 Reactivity with Silver Nitrate in Ethanol
This test promotes the SN1 mechanism. Ethanol is a polar protic solvent that stabilizes the carbocation intermediate, and it is a weak nucleophile.[24][27] The silver ion (Ag⁺) assists in the breaking of the C-I bond by precipitating the silver iodide (AgI), thus driving the reaction forward.[24]
Objective: To determine the relative SN1 reaction rates by observing the time required for a silver iodide (AgI) precipitate to form.
Materials:
-
n-Butyl iodide, sec-Butyl iodide, t-Butyl iodide
-
1% (w/v) solution of Silver Nitrate (AgNO₃) in ethanol
-
Test tubes and rack
-
Pipettes
-
Stopwatch
Procedure:
-
Label three clean, dry test tubes for each of the butyl iodide isomers.
-
Add 2 mL of the 1% ethanolic silver nitrate solution to each test tube.
-
To each tube, add 4-5 drops of the corresponding butyl iodide. Start the stopwatch immediately upon addition.
-
Shake the tubes to ensure thorough mixing.
-
Observe the tubes at room temperature and record the time it takes for a precipitate of AgI (a yellow solid) to appear.[23]
-
Note the relative speed and amount of precipitate formation.
Expected Outcome: The rate of precipitation will follow the order of carbocation stability: t-butyl iodide > sec-butyl iodide >> n-butyl iodide .[23]
Conclusion
The electrophilicity of primary, secondary, and tertiary butyl iodides cannot be described by a single trend. It is critically dependent on the reaction mechanism.
-
Under SN2 conditions , where steric accessibility is the dominant factor, electrophilicity follows the order: Primary > Secondary > Tertiary .
-
Under SN1 conditions , where carbocation stability is paramount, the trend is inverted: Tertiary > Secondary > Primary .
For the practicing chemist, this dichotomy is a powerful tool. By carefully selecting the nucleophile and solvent system, one can selectively favor a specific reaction pathway, allowing for precise control over synthetic outcomes. This fundamental understanding is essential for designing robust synthetic routes and predicting potential side reactions in complex molecular environments.
References
- Title: 7.10: Carbocation Structure and Stability. Source: Chemistry LibreTexts. URL:[Link]
- Title: Reactivity of Alkyl Halides in SN2 Reactions. Source: Chemistry Steps. URL:[Link]
- Title: Why tirtary carbocations are more stable than, secondary and primary carbocations? Explain. Source: Allen Institute. URL:[Link]
- Title: Steric Hindrance in SN2 and SN1 Reactions. Source: Chemistry Steps. URL:[Link]
- Title: SN2 Reactions: Steric Hindrance & Backside Attack Explained. Source: Studylib. URL:[Link]
- Title: 11.3: Characteristics of the SN2 Reaction. Source: Chemistry LibreTexts. URL:[Link]
- Title: 3 Factors That Stabilize Carbocations. Source: Master Organic Chemistry. URL:[Link]
- Title: Video: SN2 Reaction: Transition St
- Title: Carbocation stability and rearrangement introduction. Source: Khan Academy. URL:[Link]
- Title: Alkyl Halides Reactivity Lab Report. Source: Scribd. URL:[Link]
- Title: Carbocation Stability. Source: BYJU'S. URL:[Link]
- Title: Understanding Electrophiles in Organic Chemistry. Source: The Degree Gap. URL:[Link]
- Title: Why are primary alkyl halides more reactive than secondary alkyl halides and tertiary being least reactive towards nucleophilic substitution reactions?. Source: Quora. URL:[Link]
- Title: Loudon Chapter 9 Review: Reactions of Alkyl Halides.
- Title: Alkyl Halide Classification Tests. Source: University of Calgary. URL:[Link]
- Title: Alkyl Halide Reactivity.
- Title: NMR Kinetics of the SN2 Reaction between BuBr and I–: An Introductory Organic Chemistry Laboratory Exercise.
- Title: Alkyl Halide Reactivity.
- Title: Classes of Alcohols and Alkyl Halides. Source: OpenOChem Learn. URL:[Link]
- Title: Rate of solvolysis of allyl and alkyl halides. Source: Chemistry Stack Exchange. URL:[Link]
- Title: Rank the following alkyl chlorides in order of increasing rate of S_N 1 solvolysis. Source: Study.com. URL:[Link]
- Title: Why are Tertiary Alkyl Halides More Reactive Than Secondary and Primary Ones?. Source: Physics Forums. URL:[Link]
- Title: Reactivity of Alkyl Halides in Nucleophilic Substitution Reactions. Source: Chegg. URL:[Link]
- Title: 7.1: Solvolysis of Tertiary and Secondary Haloalkanes. Source: Chemistry LibreTexts. URL:[Link]
- Title: 8.4: Electrophiles. Source: Chemistry LibreTexts. URL:[Link]
- Title: The SN1 Reaction Mechanism. Source: Master Organic Chemistry. URL:[Link]
- Title: Experiment-6-Characteristics of Alkyl Halides PDF. Source: Scribd. URL:[Link]
- Title: Chem 251 - Reactivities of Some Alkyl Halides Lab Lecture. Source: YouTube. URL:[Link]
- Title: The comparisons of reactivity of alkyl iodide 2an and bromide 2an‐Br.
- Title: Nucleophilic Substitution of Alkyl Halides. Source: University of Massachusetts. URL:[Link]
- Title: 3.1.3 – SN1 Reaction Mechanisms. Source: eCampusOntario Pressbooks. URL:[Link]
- Title: Kinetics Of Nucleophilic Substitutions. Source: UKEssays.com. URL:[Link]
- Title: 7.7 Substitution, Nucleophilic, Unimolecular: The SN1 Reaction. Source: W.W. Norton. URL:[Link]
- Title: Nucleophilic substitution reactions: Modifications and an extension.
- Title: Chapter 6 Ionic Reactions-Nucleophilic Substitution and Elimination Reactions of Alkyl Halides.
- Title: Consider the S_N1 reaction of tert-butyl chloride with iodide ion. Source: Filo. URL:[Link]
- Title: How to order the reactivity of t-butyl iodide and neopentyl bromide for SN2. Source: Chemistry Stack Exchange. URL:[Link]
- Title: Lack of Evidence Supporting Widespread Use of 1,2-Dibromoethane as an Activator for Zinc.
Sources
- 1. Classes of Alcohols and Alkyl Halides | OpenOChem Learn [learn.openochem.org]
- 2. studylib.net [studylib.net]
- 3. Video: SN2 Reaction: Transition State [jove.com]
- 4. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps [chemistrysteps.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. quora.com [quora.com]
- 9. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 10. 3.1.3 – SN1 Reaction Mechanisms – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 11. faculty.fiu.edu [faculty.fiu.edu]
- 12. homework.study.com [homework.study.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Why tirtary carbocations are more stable than, secondary and primary carbocations? Explain. [allen.in]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. byjus.com [byjus.com]
- 17. Khan Academy [khanacademy.org]
- 18. physicsforums.com [physicsforums.com]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Norton Ebook Reader [nerd.wwnorton.com]
- 22. scribd.com [scribd.com]
- 23. Alkyl Halide Classification Tests [chemistry.gravitywaves.com]
- 24. Solved Reactivity of Alkyl Halides in Nucleophilic | Chegg.com [chegg.com]
- 25. people.wou.edu [people.wou.edu]
- 26. pubs.acs.org [pubs.acs.org]
- 27. chem.libretexts.org [chem.libretexts.org]
A Cost-Benefit Analysis of 1-Iodobutane Versus Other Alkylating Agents: A Guide for the Synthetic Chemist
In the landscape of synthetic organic chemistry, the selection of an appropriate alkylating agent is a critical decision that profoundly impacts reaction efficiency, yield, and overall cost-effectiveness. While seemingly a simple choice, the subtle differences between common butylating agents—1-iodobutane, 1-bromobutane, 1-chlorobutane, and sulfonate esters like butyl tosylate and butyl triflate—can be the determining factor in the success of a synthetic campaign. This guide provides an in-depth technical analysis of the cost-benefit trade-offs associated with using this compound, offering experimental insights to aid researchers, scientists, and drug development professionals in making informed decisions.
The Chemistry of Alkylation: A Reactivity-Driven Decision
The workhorse of many alkylation reactions is the bimolecular nucleophilic substitution (SN2) mechanism. In this concerted process, a nucleophile attacks the electrophilic carbon of the alkylating agent, displacing a leaving group. The facility of this reaction is intrinsically tied to the stability of the departing leaving group; a more stable leaving group corresponds to a lower activation energy and, consequently, a faster reaction rate.[1]
The reactivity of alkyl halides in SN2 reactions follows the trend: R-I > R-Br > R-Cl > R-F.[2][3] This is a direct consequence of the leaving group's ability, which is related to the acidity of its conjugate acid. The conjugate acid of the iodide ion is hydroiodic acid (HI), a strong acid, making iodide an excellent leaving group. Conversely, hydrochloric acid (HCl) is a weaker acid than HI, rendering chloride a less effective leaving group. Sulfonate esters, such as tosylates and triflates, are also excellent leaving groups due to the high stability of their corresponding sulfonate anions, which delocalize the negative charge through resonance.[4]
A Head-to-Head Comparison: Reactivity and Cost
The superior reactivity of this compound often translates to milder reaction conditions, shorter reaction times, and higher yields, particularly with less reactive nucleophiles or sterically hindered substrates. However, this enhanced performance comes at a premium. The following tables provide a comparative overview of the reactivity and approximate costs of common butylating agents.
Table 1: Relative Reactivity of Butylating Agents in SN2 Reactions
| Alkylating Agent | Leaving Group | Relative Rate (Qualitative) | Comments |
| 1-Chlorobutane | Cl⁻ | Slow | Often requires higher temperatures, longer reaction times, and may be prone to side reactions. |
| 1-Bromobutane | Br⁻ | Moderate | A good balance of reactivity and cost for many applications. |
| This compound | I⁻ | Fast | Highly reactive, allowing for milder conditions and broader substrate scope. |
| Butyl Tosylate | TsO⁻ | Very Fast | Comparable to or slightly less reactive than iodides. |
| Butyl Triflate | TfO⁻ | Extremely Fast | Among the most reactive alkylating agents, but often prohibitively expensive. |
Table 2: Illustrative Cost Comparison of Butylating Agents
| Alkylating Agent | Supplier Example | Quantity | Approximate Price (USD) | Price per Gram (USD) |
| 1-Chlorobutane | TCI America | 500 mL | $131.56 | ~$0.30 |
| 1-Bromobutane | Sigma-Aldrich | 500 g | $147.00 | ~$0.29 |
| This compound | Sigma-Aldrich | 500 g | $251.00 | ~$0.50 |
| Butyl Tosylate | Thermo Scientific | 25 g | Varies | ~$2.00 - $5.00+ |
Note: Prices are for illustrative purposes only and can vary significantly between suppliers, purity grades, and purchase volumes.
Experimental Considerations: Beyond Reactivity
The choice of an alkylating agent extends beyond simple reactivity and cost. Practical considerations such as byproduct formation, ease of purification, and functional group tolerance are paramount in a laboratory setting.
Byproducts and Purification
A significant advantage of using this compound, particularly when generated in situ via the Finkelstein reaction, is the simplicity of byproduct removal. The Finkelstein reaction involves the exchange of a halide, for instance, reacting 1-chlorobutane or 1-bromobutane with sodium iodide in acetone.[5] The resulting sodium chloride or sodium bromide is insoluble in acetone and precipitates out of the reaction mixture, driving the equilibrium towards the formation of the more reactive this compound.[5] This elegant approach not only provides a cost-effective route to a highly reactive alkylating agent but also simplifies purification, as the inorganic salt byproduct can be easily removed by filtration.
In contrast, reactions with less reactive alkylating agents like 1-chlorobutane may require forcing conditions (e.g., higher temperatures), which can lead to a higher incidence of side reactions, such as elimination to form butene, complicating the purification process.[6] Furthermore, in certain reaction types like Friedel-Crafts alkylation, the use of 1-chlorobutane can lead to carbocation rearrangements, yielding a mixture of products. The higher reactivity of this compound can often mitigate the need for harsh conditions that promote such rearrangements.
Experimental Protocol: A Comparative Williamson Ether Synthesis
The Williamson ether synthesis, a classic SN2 reaction, provides an excellent platform for comparing the performance of different alkylating agents.[4] Below is a generalized protocol for the synthesis of butyl phenyl ether, highlighting the procedural differences when using this compound versus 1-chlorobutane.
Objective: To synthesize butyl phenyl ether from phenol and a butylated agent.
Materials:
-
Phenol
-
Sodium hydroxide (or a stronger base like sodium hydride)
-
This compound or 1-Chlorobutane
-
Anhydrous N,N-dimethylformamide (DMF) or acetone
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for reflux, extraction, and distillation/chromatography
Procedure:
-
Deprotonation of Phenol: In a round-bottom flask under an inert atmosphere, dissolve phenol (1.0 eq) in the chosen solvent. Add sodium hydroxide (1.1 eq) and stir until a clear solution of sodium phenoxide is formed.
-
Alkylation:
-
Using this compound: Add this compound (1.05 eq) to the sodium phenoxide solution at room temperature. Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 1-3 hours.
-
Using 1-Chlorobutane: Add 1-chlorobutane (1.05 eq) to the sodium phenoxide solution. Heat the reaction mixture to a higher temperature (e.g., 80-100 °C) and monitor for an extended period (e.g., 6-12 hours or overnight).
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature and quench with water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or distillation.
-
Expected Outcome: The reaction with this compound is expected to proceed to completion more rapidly and at a lower temperature, likely resulting in a cleaner crude product and a higher isolated yield compared to the reaction with 1-chlorobutane. The extended heating required for 1-chlorobutane increases the likelihood of thermal degradation and other side reactions.
Visualizing the Synthetic Decision: A Workflow Diagram
The selection of the optimal butylating agent can be guided by a logical workflow that considers reactivity, cost, and substrate sensitivity.
Caption: A decision-making workflow for selecting a butylating agent.
Case Study: Synthesis of 2-Butoxynaphthalene
In a laboratory setting, the synthesis of 2-butoxynaphthalene from 2-naphthol provides a practical example where the choice of alkylating agent is impactful. A reported synthesis utilized this compound in ethanol with sodium hydroxide, proceeding via reflux to afford the product. The use of this compound in this context is advantageous due to its high reactivity, which ensures efficient conversion of the naphthoxide nucleophile. Attempting this synthesis with 1-chlorobutane would likely necessitate the use of a higher boiling solvent and more forcing conditions, potentially leading to undesired side products and a more challenging purification.
Conclusion and Recommendations
The decision to use this compound over other alkylating agents is a nuanced one, guided by a careful consideration of cost, reactivity, and the specific demands of the synthetic problem at hand.
-
For cost-sensitive, large-scale syntheses with robust substrates and reactive nucleophiles, 1-chlorobutane and 1-bromobutane often represent the most economical choices.
-
When dealing with sensitive functional groups, sterically hindered substrates, or weak nucleophiles, the higher reactivity of this compound can be a significant advantage, leading to higher yields and cleaner reactions under milder conditions.
-
The in situ generation of this compound via the Finkelstein reaction offers a compelling strategy to harness the reactivity of the C-I bond while starting from more affordable chloro- or bromo- precursors, with the added benefit of simplified purification.
Ultimately, the astute synthetic chemist will weigh these factors to select the most appropriate tool for the job. While this compound may not always be the most economical option on paper, its ability to deliver superior results in challenging synthetic scenarios often justifies the initial investment, saving valuable time and resources in the long run.
References
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
- J&K Scientific LLC. (2025). Williamson Ether Synthesis. [Link]
- Brainly.in. (2020). among iodobutane and chlorobutane, which one undergoes SN2 reaction faster. [Link]
- Edubirdie. (n.d.). Williamson Ether Synthesis. [Link]
- Slideshare. (2019). 1. Experiment 1 : Comparison of the rates of hydrolysis of 1-chlorobutane, 1-bromobutane and this compound. [Link]
- TCI America. (n.d.). 1-Chlorobutane, 500 mL. CP Lab Safety. [Link]
- Quora. (2018). How is iodobutane more reactive in SN2 than chlorobutane when there is more steric hinderance in case of iodine?. [Link]
- Gauth. (n.d.). Solved: Why is this compound preferred over 2-iodobutane for the reaction in experiment 8?. [Link]
- WebAssign. (n.d.). SN2 Reactions of Alkyl Halides. [Link]
- Filo. (n.d.). 10.
- YouTube. (2021). Write the equations for the preparation of this compound from (i) 1-butanol , (ii) 1-chlorobutane ,. [Link]
- Elessent Clean Technologies. (n.d.).
- Cram. (n.d.). Iodobutane Lab Report. [Link]
- PubMed Central. (2021).
- Wyzant. (2017). Draw full reaction mechanism for a side reaction that can occur under these reaction conditions.
- ResearchGate. (2013).
- Quora. (2018). How to decide if Alkyl Halides undergo elimination or Williamson's ether synthesis when it reacts with NaOEt. [Link]
- Unacademy. (n.d.). An In-depth Overview on the Williamson Synthesis Concept. [Link]
- YouTube. (2022). Iodobutane ( n-butyl iodide ) Organic Synthesis. [Link]
- Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. [Link]
- Wikipedia. (n.d.). Finkelstein reaction. [Link]
- Master Organic Chemistry. (2012). The SN2 Reaction Mechanism. [Link]
- Chegg. (2017). Question: In this lab you will explore the effect structure has on the rate of SN2/ SN1 reactions. The substances to be tested are listed below. [Link]
- Organic Chemistry Help. (n.d.). SN2 reaction of alkoxide ions with alkyl halides to give ethers (Williamson synthesis). [Link]
- Filo. (n.d.). Attempted alkylation of benzene with 1 -chlorobutane in the presence of ... [Link]
- Chegg. (2022). Solved Alkylation of benzene with 1-chlorobutane in the. [Link]
Sources
- 1. 1. Experiment 1 : Comparison of the rates of hydrolysis of 1-chlorobutane, 1-bromobutane and this compound [studfile.net]
- 2. 10.7 Write the equations for the preparation of 1 -iodobutane from (1) 1-.. [askfilo.com]
- 3. An In-depth Overview on the Williamson Synthesis Concept [unacademy.com]
- 4. quora.com [quora.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Iodobutane Lab Report - 1480 Words | Cram [cram.com]
A Comparative Guide to the Determination of Reaction Kinetics for 1-Iodobutane Using In-Situ IR Spectroscopy
For researchers, scientists, and professionals in drug development, a deep understanding of reaction kinetics is not merely academic—it is a cornerstone of process optimization, yield maximization, and safety. The nucleophilic substitution reaction of 1-iodobutane, a versatile primary alkyl halide, serves as a quintessential model for such studies. This guide provides an in-depth technical comparison of in-situ Fourier Transform Infrared (FTIR) spectroscopy against traditional offline analytical methods for determining the kinetics of this reaction. We will delve into the causality behind experimental choices, present detailed methodologies, and offer supporting data to empower you in selecting the most appropriate analytical approach for your research.
The Critical Role of Real-Time Monitoring in Understanding SN2 Reactions
The reaction of this compound with a nucleophile, such as sodium azide, typically proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] The rate of this single-step process is dependent on the concentration of both the alkyl halide and the nucleophile.[3][4] A thorough kinetic analysis provides invaluable insights into the reaction mechanism and the influence of various parameters like temperature and solvent.[5] In-situ IR spectroscopy offers a powerful lens through which to view these dynamics in real time, providing a continuous stream of data without disturbing the reaction.[6][7] This stands in contrast to traditional methods that rely on discrete sampling and analysis.
In-Situ IR Spectroscopy: A Window into the Reaction Vessel
In-situ FTIR spectroscopy, often utilizing an Attenuated Total Reflectance (ATR) probe, allows for the direct monitoring of reactant consumption and product formation within the reaction vessel.[8][9] The technique's molecular specificity enables the tracking of characteristic infrared bands associated with key functional groups as their concentrations change over the course of the reaction.[10] For the reaction of this compound with sodium azide, we can monitor the disappearance of the C-I bond vibration and the appearance of the azide (N₃) asymmetric stretch.
Experimental Protocol: In-Situ IR Spectroscopy
Objective: To determine the second-order rate constant for the SN2 reaction of this compound with sodium azide using in-situ IR spectroscopy.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Anhydrous acetone (solvent)
-
Reaction vessel equipped with a temperature controller, magnetic stirrer, and a port for an in-situ IR probe.
-
FTIR spectrometer with an ATR probe (e.g., Mettler-Toledo ReactIR)
Procedure:
-
System Setup: Assemble the reaction vessel and connect the in-situ IR probe to the spectrometer.
-
Background Spectrum: Collect a background spectrum of the anhydrous acetone at the desired reaction temperature (e.g., 25°C).
-
Reactant Spectrum: Add a known concentration of this compound to the solvent and collect its initial spectrum.
-
Reaction Initiation: Inject a known concentration of sodium azide solution into the vessel to initiate the reaction, simultaneously starting the time-course data acquisition on the spectrometer.
-
Data Collection: Continuously collect IR spectra at regular intervals (e.g., every 30 seconds) for the duration of the reaction.
-
Data Analysis:
-
Identify the characteristic IR absorption bands for this compound (e.g., C-I stretch) and 1-azidobutane (e.g., N₃ asymmetric stretch).
-
Plot the absorbance of these peaks over time to generate concentration profiles for the reactant and product.
-
Apply the appropriate integrated rate law for a second-order reaction to determine the rate constant (k).
-
A Comparative Analysis of Kinetic Methodologies
While in-situ IR spectroscopy offers significant advantages, a comprehensive understanding of its performance requires a comparison with established offline techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC).
| Feature | In-Situ IR Spectroscopy | ¹H NMR Spectroscopy | GC-MS | HPLC |
| Temporal Resolution | High (seconds) | Moderate (minutes) | Low (requires quenching and sample preparation) | Low (requires quenching and sample preparation) |
| Real-Time Monitoring | Yes | Possible with flow-cell, but typically offline | No | No |
| Sample Preparation | None (in-situ) | Dilution in deuterated solvent | Quenching, extraction, dilution | Quenching, filtration, dilution |
| Potential for Error | Low (no sampling bias) | Potential for reaction to proceed in NMR tube | High (quenching efficiency, sample volatility) | High (quenching efficiency, sample stability) |
| Sensitivity | Moderate | High | Very High | High |
| Structural Information | Functional groups | Detailed molecular structure | Mass fragmentation pattern | Retention time and UV spectrum |
| Cost & Complexity | High initial investment, simpler workflow | High initial investment, complex operation | Moderate initial investment, routine operation | Moderate initial investment, routine operation |
Alternative Methodologies: A Closer Look
¹H NMR Spectroscopy: The Structural Standpoint
Proton NMR spectroscopy is a powerful tool for kinetic analysis due to its ability to provide detailed structural information and quantitative data.[3][11] By integrating the signals corresponding to specific protons in the reactant and product, one can accurately determine their relative concentrations over time. A study on the analogous reaction of 1-bromobutane with iodide provides a robust framework for this approach.
Objective: To determine the reaction kinetics by monitoring the change in concentration of this compound and 1-azidobutane using ¹H NMR.
Procedure:
-
Reaction Setup: In a thermostated vessel, initiate the reaction between known concentrations of this compound and sodium azide in a suitable solvent (e.g., acetone-d6).
-
Aliquot Sampling: At regular time intervals, withdraw a small aliquot from the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot, for example, by rapid cooling or dilution in a cold deuterated solvent.
-
NMR Acquisition: Acquire the ¹H NMR spectrum for each quenched aliquot.
-
Data Analysis:
-
Identify the distinct proton signals for this compound and 1-azidobutane.
-
Integrate the respective signals to determine the concentration of each species at each time point.
-
Plot concentration versus time and apply the appropriate integrated rate law.
-
Chromatographic Techniques: Separation and Quantification
Both GC-MS and HPLC are workhorse techniques in analytical chemistry that can be adapted for kinetic studies.[12][13] These methods rely on the physical separation of the reactant and product followed by their quantification.
Objective: To determine the reaction kinetics by quantifying the concentration of this compound at various time points using GC-MS.
Procedure:
-
Reaction and Sampling: As with the NMR method, run the reaction under controlled conditions and withdraw aliquots at set times.
-
Quenching and Extraction: Quench the reaction and extract the organic components into a suitable volatile solvent (e.g., diethyl ether).
-
GC-MS Analysis: Inject the extracted sample into the GC-MS. The components will be separated based on their boiling points and volatility, and the mass spectrometer will provide identification and quantification.[5]
-
Data Analysis: Create a calibration curve using standards of known concentrations to convert peak areas to concentrations. Plot the concentration of this compound versus time to determine the reaction rate.
Objective: To monitor the disappearance of this compound and the appearance of 1-azidobutane using HPLC.
Procedure:
-
Method Development: Develop an HPLC method capable of separating this compound and 1-azidobutane. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a common starting point.
-
Reaction and Sampling: Perform the reaction and take aliquots as previously described.
-
Sample Preparation: Quench the reaction and filter the aliquot to remove any particulate matter before injection into the HPLC.
-
HPLC Analysis: Inject the prepared sample and record the chromatogram.
-
Data Analysis: Use a calibration curve to determine the concentration of the reactant and product from their respective peak areas. Plot these concentrations against time for kinetic analysis.
Visualizing the Workflow and Mechanism
To better illustrate the processes involved, the following diagrams outline the experimental workflow and the underlying reaction mechanism.
Caption: A comparison of the experimental workflows for in-situ and offline kinetic analysis.
Caption: The concerted SN2 reaction mechanism for this compound with an azide nucleophile.
Conclusion: Choosing the Right Tool for the Job
The determination of reaction kinetics for processes like the nucleophilic substitution of this compound is crucial for chemical development. In-situ IR spectroscopy provides a significant advantage through its ability to offer continuous, real-time data without the need for sampling, thereby minimizing potential sources of error and providing a more complete picture of the reaction dynamics.[6][7]
However, the choice of analytical technique should always be guided by the specific requirements of the study. For laboratories where an in-situ IR spectrometer is not available, offline methods like ¹H NMR, GC-MS, and HPLC remain powerful and reliable options, provided that the experimental protocols are carefully executed to ensure accurate and reproducible results. ¹H NMR offers unparalleled structural information, while chromatographic techniques provide excellent sensitivity and separation capabilities.
Ultimately, a multi-faceted approach, potentially combining the real-time insights of in-situ IR with the detailed structural confirmation of offline methods, can provide the most comprehensive understanding of reaction kinetics, enabling more efficient and robust process development.
References
- Mettler Toledo. (n.d.). ReactIR In Situ Spectroscopy.
- Esteb, J. J., Magers, J. R., McNulty, L., Morgan, P., & Wilson, A. M. (2009). A Simple SN2 Reaction for the Undergraduate Organic Laboratory.
- Svatunek, D., Eilenberger, G., Denk, C., Lumpi, D., Hametner, C., Allmaier, G., & Mikula, H. (2016). Live Monitoring of Strain-Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR-IR Spectroscopy. Chemistry – A European Journal, 22(49), 17593-17597.
- Grubel, K., Rosenthal, W. S., Autrey, T., Henson, N. J., Koh, K., Flowers, S., & Blake, T. A. (2023). SN2 Solution Phase Kinetics for Iodoalkane-DABCO Reactions: An Experimental, Computational and Uncertainty Analysis Study. Physical Chemistry Chemical Physics, 25(9), 6914-6926.
- Chegg. (2020). Solved Would this compound react faster or slower than the.
- Mettler Toledo. (2016, September 2). In Situ FTIR Reaction Monitoring.
- Chuang, S. S. C. (2023). Tracing the transient reaction kinetics of adsorbed species by in situ/operando infrared spectroscopy. OSTI.GOV.
- Rein, A. J., Donahue, S. M., & Pavlosky, M. A. (2000). In Situ FTIR Reaction Analysis of Pharmaceutical-Related Chemistry and Processes. Current Opinion in Drug Discovery & Development, 3(6), 734-42.
- Dsa, F., Gl, A., & J, M. (2001). In situ Fourier transform infrared spectroscopy as an efficient tool for determination of reaction kinetics. Analyst, 126(9), 1549-1553.
- LibreTexts. (2023, June 5). Pseudo-1st-order Reactions.
- Chemical Online. (2009, January 23). Recent Advances In Organic Chemistry Using Real-Time In Situ FTIR.
- ResearchGate. (2016). Live Monitoring of Strain-Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR-IR Spectroscopy.
- Mettler Toledo. (2016, September 2). Monitor Kinetics with FTIR Spectroscopy and Thermal Data.
- ResearchGate. (2007). Using 1H-NMR spectroscopy for the kinetic study of the in situ solution free-radical copolymerization of styrene and ethyl acrylate.
- Pearson. (n.d.). Show how you might use SN2 reactions to convert 1-chlorobutane in....
- Doc Brown's Chemistry. (n.d.). The H-1 NMR spectrum of this compound (n-butyl iodide).
- LCGC International. (2023, June 20). Analyzing Isobutane Oxidation Reaction Products Using GC–MS.
- SIELC Technologies. (n.d.). Separation of 1-Bromobutane on Newcrom R1 HPLC column.
- ResearchGate. (n.d.). Figure 2. a) Kinetic monitoring (GC-MS, n-decane used as internal....
- Carbon. (n.d.). Benchtop NMR Reaction Monitoring for Kinetic Profiling.
- KISTI. (n.d.). [논문]NMR Kinetics of the SN2 Reaction between BuBr and I–: An Introductory Organic Chemistry Laboratory Exercise.
- ResearchGate. (n.d.). Analysis of opioids using isotope dilution with GC/MS/MS.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. magritek.com [magritek.com]
- 4. [논문]NMR Kinetics of the SN2 Reaction between BuBr and I–: An Introductory Organic Chemistry Laboratory Exercise [scienceon.kisti.re.kr]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances In Organic Chemistry Using Real-Time In Situ FTIR [chemicalonline.com]
- 7. mt.com [mt.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. In situ FTIR reaction analysis of pharmaceutical-related chemistry and processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Separation of 1-Bromobutane on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
A Comparative Guide to Validating the Stereospecificity of SN2 Reactions with Chiral 1-Iodobutane Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the bimolecular nucleophilic substitution (SN2) reaction stands as a cornerstone for the construction of carbon-heteroatom and carbon-carbon bonds. A defining characteristic of this reaction is its stereospecificity, proceeding with a complete inversion of configuration at the electrophilic carbon center, a phenomenon famously known as the Walden inversion.[1] This guide provides a comprehensive, in-depth technical framework for validating this fundamental principle using chiral 1-iodobutane analogs. We will delve into the synthesis of these specialized substrates, the execution of the SN2 reaction, and the analytical techniques required to unequivocally confirm the predicted stereochemical outcome. This guide is designed not merely as a set of instructions, but as a self-validating system, empowering researchers to generate robust and reliable data.
The Theoretical Bedrock: Why Inversion is the Hallmark of an SN2 Reaction
The SN2 reaction is a single, concerted step where a nucleophile attacks the electrophilic carbon from the side opposite to the leaving group.[2][3] This "backside attack" is sterically favored and electronically necessary, as it allows for the optimal overlap of the nucleophile's highest occupied molecular orbital (HOMO) with the substrate's lowest unoccupied molecular orbital (LUMO), which is the antibonding σ* orbital of the carbon-leaving group bond.[4] As the new bond forms, the old bond breaks, forcing the three non-reacting substituents on the carbon to "flip" over, much like an umbrella inverting in a strong wind. This mechanistic ballet dictates that an (R)-configured starting material will yield an (S)-configured product, and vice-versa, with 100% inversion of stereochemistry.[5][6]
Experimental Validation: A Step-by-Step Guide
To experimentally validate this stereochemical inversion, we will employ a chiral, deuterated analog of this compound. The presence of deuterium as a stereochemical marker allows for the creation of a chiral center at the C1 position without significantly altering the steric or electronic properties of the substrate.
Part 1: Synthesis of the Chiral Precursor: (R)-1-Deuterio-1-butanol
Our journey begins with the asymmetric synthesis of (R)-1-deuterio-1-butanol from the prochiral starting material, butyraldehyde. This is achieved through an enantioselective reduction.
Experimental Protocol: Enantioselective Reduction of Butyraldehyde
-
Objective: To synthesize (R)-1-deuterio-1-butanol with high enantiomeric excess.
-
Reagents & Materials:
-
Butyraldehyde
-
(R)-Alpine-Borane® (or another suitable chiral reducing agent)[2]
-
Anhydrous Tetrahydrofuran (THF)
-
Ethanolamine
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard glassware for anhydrous reactions (flame-dried)
-
Magnetic stirrer and stirring bar
-
-
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve butyraldehyde (1.0 equivalent) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of (R)-Alpine-Borane® (1.1 equivalents) in THF to the stirred butyraldehyde solution.
-
Maintain the reaction at -78 °C and monitor its progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of ethanolamine.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Pour the reaction mixture into a separatory funnel containing diethyl ether and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford (R)-1-deuterio-1-butanol.
-
-
Expected Outcome: A colorless oil with a specific rotation that can be measured and compared to literature values to confirm enantiomeric purity. The specific rotation of (R)-2-butanol is levorotatory (-).[7] While the specific value for the deuterated analog may differ slightly, the sign of rotation should be consistent.
Part 2: Conversion to the Chiral Substrate with Inversion: (S)-1-Iodo-1-deuteriobutane
With our chiral alcohol in hand, the next critical step is to convert it to the corresponding iodide. To maintain stereochemical integrity and set the stage for the subsequent SN2 reaction, we will employ the Appel reaction, which is known to proceed with inversion of configuration for primary and secondary alcohols.[8][9]
Experimental Protocol: Appel Reaction for the Synthesis of (S)-1-Iodo-1-deuteriobutane
-
Objective: To convert (R)-1-deuterio-1-butanol to (S)-1-iodo-1-deuteriobutane via an SN2 reaction with inversion of stereochemistry.
-
Reagents & Materials:
-
(R)-1-deuterio-1-butanol
-
Triphenylphosphine (PPh₃)
-
Iodine (I₂)
-
Imidazole
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Anhydrous magnesium sulfate
-
Standard glassware for anhydrous reactions
-
-
Procedure:
-
To a stirred solution of triphenylphosphine (1.5 equivalents) in anhydrous DCM at 0 °C, add iodine (1.5 equivalents) and imidazole (3.0 equivalents) sequentially.
-
After stirring for 10 minutes, add a solution of (R)-1-deuterio-1-butanol (1.0 equivalent) in DCM dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Quench the reaction by adding saturated aqueous sodium thiosulfate.
-
Separate the phases and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield (S)-1-iodo-1-deuteriobutane.
-
Part 3: The Main Event: SN2 Reaction and a Second Inversion
Now, we will subject our enantiomerically enriched (S)-1-iodo-1-deuteriobutane to an SN2 reaction with a potent nucleophile, the azide ion (N₃⁻). According to the principles of SN2 reactions, we anticipate a second inversion of configuration, leading to the formation of (R)-1-azido-1-deuteriobutane.
Experimental Protocol: SN2 Reaction of (S)-1-Iodo-1-deuteriobutane with Sodium Azide
-
Objective: To perform an SN2 reaction on (S)-1-iodo-1-deuteriobutane with sodium azide to produce (R)-1-azido-1-deuteriobutane with inversion of stereochemistry.
-
Reagents & Materials:
-
(S)-1-iodo-1-deuteriobutane
-
Sodium azide (NaN₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Water and Brine
-
Anhydrous magnesium sulfate
-
Standard glassware for anhydrous reactions
-
-
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve sodium azide (1.5 equivalents) in anhydrous DMF.
-
To this stirring suspension, add (S)-1-iodo-1-deuteriobutane (1.0 equivalent) dropwise at room temperature.
-
Heat the reaction mixture to 60-80°C and stir vigorously. Monitor the reaction progress by TLC. The reaction is typically complete within 12-24 hours.[10]
-
After completion, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic extracts and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate carefully under reduced pressure (the product is volatile) to yield crude (R)-1-azido-1-deuteriobutane.
-
Further purification can be achieved by vacuum distillation.
-
Analytical Validation: Proving the Inversion
The final and most crucial phase of this guide is the rigorous analysis of the stereochemical outcome of our SN2 reaction. We will employ two complementary techniques: polarimetry and chiral high-performance liquid chromatography (HPLC).
Polarimetry: A Tale of Twisting Light
Polarimetry measures the rotation of plane-polarized light by a chiral compound.[11] Enantiomers rotate light in equal but opposite directions. By measuring the specific rotation of our starting material and product, we can directly observe the inversion of configuration.
-
(R)-1-deuterio-1-butanol: Expected to have a specific rotation. For the non-deuterated analog, (R)-2-butanol, the specific rotation is negative.[12]
-
(S)-1-iodo-1-deuteriobutane: After the first inversion (Appel reaction), this compound is expected to have a specific rotation with the opposite sign to the starting alcohol.
-
(R)-1-azido-1-deuteriobutane: Following the second inversion (SN2 with azide), the final product should exhibit a specific rotation with the same sign as the starting alcohol, (R)-1-deuterio-1-butanol.
Table 1: Expected Stereochemical Outcomes and Specific Rotation
| Compound | Configuration | Expected Sign of Specific Rotation |
| (R)-1-deuterio-1-butanol | R | (-) Levorotatory |
| (S)-1-iodo-1-deuteriobutane | S | (+) Dextrorotatory |
| (R)-1-azido-1-deuteriobutane | R | (-) Levorotatory |
Note: The exact magnitudes of specific rotation will depend on concentration, solvent, temperature, and wavelength, but the signs of rotation are the key indicators of stereochemical configuration.
Chiral HPLC: Separating the Mirror Images
Chiral HPLC is a powerful technique for separating enantiomers.[13][14] By developing a suitable chiral HPLC method, we can analyze the enantiomeric composition of our starting material and product.
-
Method Development: A screening of commercially available chiral columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H) with various mobile phases (typically mixtures of hexane and isopropanol) is recommended to achieve baseline separation of the enantiomers of both the iodoalkane and the azide.[5]
-
Analysis:
-
Inject a racemic standard of 1-iodo-1-deuteriobutane and 1-azido-1-deuteriobutane to determine the retention times of both enantiomers.
-
Analyze the synthesized (S)-1-iodo-1-deuteriobutane to confirm its high enantiomeric purity.
-
Analyze the final product, (R)-1-azido-1-deuteriobutane, to demonstrate that it is also enantiomerically enriched and corresponds to the expected inverted product.
-
Visualizing the Workflow
Caption: Experimental workflow for validating SN2 stereospecificity.
Conclusion
This guide provides a robust and comprehensive methodology for the validation of the stereospecificity of SN2 reactions. By carefully synthesizing chiral deuterated substrates and analyzing the stereochemical outcome of the reaction using both polarimetry and chiral HPLC, researchers can generate unequivocal evidence for the Walden inversion. The causality behind each experimental choice, from the selection of the chiral auxiliary to the choice of analytical technique, is grounded in the fundamental principles of stereochemistry and reaction mechanisms. This self-validating approach ensures the integrity of the experimental results and reinforces the foundational knowledge essential for the rational design and execution of stereoselective syntheses in modern drug discovery and development.
References
- Phenomenex. Chiral HPLC Columns. [Link]
- Wikipedia. Appel reaction. [Link]
- Perju, S., et al. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Pharmaceuticals, 17(3), 389.
- Organic Chemistry Portal. Appel Reaction. [Link]
- NROChemistry. Appel Reaction: Mechanism & Examples. [Link]
- Wikipedia. Enantioselective reduction of ketones. [Link]
- Chemistry LibreTexts. SN2 Reactions Are Stereospecific. [Link]
- Braun, M. (2017). Synthesis of Bromoalkanes by Substitution of Oxygen Functionalities.
- Grokipedia. Walden inversion. [Link]
- Khan Academy. Sn2 mechanism: stereospecificity. [Link]
- Singh, V. K. (2004). Enantioselective Reduction of Ketones. Organic Reactions.
- International Journal of Pharmaceutical and Liferesearch Sciences. Application of In Situ Generated Chiral Oxazaborolidine Catalyst for the Enantioselective Reduction of Prochiral Ketones. [Link]
- Filo. An optically active compound [ s - ( t )
- Chemistry Steps. SN2 Stereochemistry. [Link]
- ResearchGate. Absolute value for the measured optical activity for R-and S-2-butanol.... [Link]
- ResearchGate. Enantioselective Borane Reduction of Aromatic Ketones Catalyzed by Chiral Aluminum Alkoxides. [Link]
- Studylib.
- Master Organic Chemistry.
- Quora. Why is butan-1-ol optically inactive, but butan-2-ol is optically active?. [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Application of In Situ Generated Chiral Oxazaborolidine Catalyst for the Enantioselective Reduction of Prochiral Ketones - IJPRS [ijprs.com]
- 5. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hplc.eu [hplc.eu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Appel Reaction [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. phx.phenomenex.com [phx.phenomenex.com]
- 12. researchgate.net [researchgate.net]
- 13. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
A Researcher's Guide to Quantitative Analysis of Product Distribution in Competing SN2/E2 Reactions of 1-Iodobutane
For researchers, scientists, and professionals in drug development, a deep understanding of reaction mechanisms and the factors that control product outcomes is paramount. The competition between bimolecular substitution (SN2) and bimolecular elimination (E2) pathways is a classic example of this challenge. This guide provides an in-depth technical comparison of the product distribution in the reaction of 1-iodobutane, a primary alkyl halide, with various nucleophiles/bases. We will explore the mechanistic underpinnings of this competition, provide detailed experimental protocols for quantitative analysis, and present supporting data to empower you to predict and control the outcomes of your own reactions.
The Mechanistic Dichotomy: SN2 versus E2
The reaction of an alkyl halide with a nucleophile/base can proceed through two competing bimolecular pathways: SN2 and E2. The predominance of one pathway over the other is dictated by a delicate interplay of factors including the structure of the substrate, the nature of the nucleophile/base, the solvent, and the reaction temperature.
1.1. The SN2 Pathway: A Tale of Backside Attack
The SN2 reaction is a concerted process where the nucleophile attacks the electrophilic carbon from the backside, leading to an inversion of stereochemistry.[1] For a primary alkyl halide like this compound, steric hindrance is minimal, making it an excellent substrate for the SN2 reaction.[2][3] Strong, unhindered nucleophiles favor this pathway.
1.2. The E2 Pathway: A Concerted Elimination
The E2 reaction is also a concerted process, but in this case, the reagent acts as a base, abstracting a proton from a carbon adjacent (β-position) to the carbon bearing the leaving group, leading to the formation of an alkene.[4] For this compound, the E2 product is but-1-ene. This pathway is favored by strong, sterically hindered bases that find it difficult to access the electrophilic carbon for a backside attack but can readily abstract a less hindered β-proton.[4]
Experimental Design: Controlling the Reaction Outcome
The choice of base is the most critical factor in directing the reaction of this compound towards either substitution or elimination. In this guide, we will compare three common bases: sodium hydroxide (a strong, unhindered nucleophile/base), sodium ethoxide (a strong, unhindered nucleophile/base), and potassium tert-butoxide (a strong, sterically hindered base).
Diagram of Competing Reaction Pathways
Caption: Competing SN2 and E2 pathways for this compound.
Quantitative Product Distribution: A Comparative Analysis
The following table summarizes the expected product distribution for the reaction of this compound with our selected bases. These ratios are based on established chemical principles and are supported by experimental observations.[4][5] It is important to note that reaction conditions, particularly temperature, can influence these ratios, with higher temperatures generally favoring the E2 pathway.[6]
| Reagent | Nucleophile/Base | Expected Major Product(s) | Expected SN2:E2 Ratio | Predominant Mechanism |
| Sodium Hydroxide (NaOH) in Ethanol/Water | OH⁻ | 1-Butanol | >90% SN2 | SN2 |
| Sodium Ethoxide (NaOEt) in Ethanol | CH₃CH₂O⁻ | 1-Ethoxybutane | >90% SN2 | SN2 |
| Potassium tert-Butoxide (t-BuOK) in tert-Butanol | (CH₃)₃CO⁻ | But-1-ene | >90% E2 | E2 |
Experimental Protocols
The following are detailed, step-by-step methodologies for carrying out the reactions and analyzing the product mixtures.
Diagram of Experimental Workflow
Caption: A generalized workflow for the synthesis and analysis.
4.1. Preparation of Sodium Ethoxide in Ethanol (ca. 0.5 M)
-
Caution: Sodium metal reacts violently with water and can ignite in air. This procedure must be carried out under an inert atmosphere (e.g., nitrogen or argon) in a fume hood.
-
To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 100 mL of absolute ethanol.
-
Carefully add 1.15 g (50 mmol) of freshly cut sodium metal in small pieces to the ethanol.
-
The reaction is exothermic and will generate hydrogen gas. Stir the mixture until all the sodium has dissolved.
-
The resulting solution is approximately 0.5 M sodium ethoxide in ethanol.
4.2. Reaction of this compound with Sodium Ethoxide (SN2 Predominant)
-
To the freshly prepared 0.5 M sodium ethoxide solution in ethanol, add 4.6 mL (40 mmol) of this compound.
-
Heat the reaction mixture to reflux for 2 hours.
-
Cool the mixture to room temperature and pour it into 100 mL of cold water.
-
Extract the aqueous mixture with two 30 mL portions of diethyl ether.
-
Combine the organic extracts and wash with 50 mL of water, followed by 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent by rotary evaporation.
-
Analyze the resulting liquid by GC-MS and ¹H NMR.
4.3. Reaction of this compound with Potassium tert-Butoxide (E2 Predominant)
-
To a 100 mL round-bottom flask under a nitrogen atmosphere, add 1.12 g (10 mmol) of potassium tert-butoxide and 20 mL of anhydrous tert-butanol.
-
Stir the mixture until the potassium tert-butoxide has dissolved.
-
Add 0.92 mL (8 mmol) of this compound to the solution.
-
Stir the reaction mixture at 50°C for 4 hours.
-
Cool the mixture to room temperature and add 30 mL of cold water.
-
Due to the volatility of but-1-ene, for GC-MS analysis, a headspace sample of the reaction mixture can be taken. For ¹H NMR analysis, the product can be carefully distilled into a cold trap or the reaction can be performed in a sealed NMR tube in a deuterated solvent.
Quantitative Analysis of Product Mixtures
5.1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent technique for separating and quantifying the volatile products of these reactions.
-
Instrumentation: A standard GC-MS system equipped with a capillary column is suitable.
-
Column: A non-polar column, such as a DB-1 or HP-5ms (30 m x 0.25 mm x 0.25 µm), is recommended for the separation of the analytes.
-
Oven Program: A typical temperature program would be to hold at 40°C for 5 minutes, then ramp to 150°C at 10°C/min.
-
Quantification: The relative amounts of the SN2 and E2 products can be determined by integrating the peak areas in the total ion chromatogram (TIC). For accurate quantification, it is advisable to determine the response factor for each component using standard solutions of known concentration.
Expected Retention Times (Relative):
-
But-1-ene (most volatile)
-
1-Ethoxybutane
-
1-Butanol (least volatile)
5.2. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides a powerful method for the quantitative analysis of the product mixture by integrating the signals corresponding to unique protons in each molecule.[2][7]
-
Sample Preparation: Dissolve a known amount of the crude reaction product in a deuterated solvent (e.g., CDCl₃) containing a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene).
-
Quantification: The ratio of products is determined by comparing the integrals of characteristic proton signals.
Characteristic ¹H NMR Signals for Integration:
| Compound | Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| 1-Butanol (SN2) | -CH₂-OH | ~3.6 | Triplet | 2H |
| 1-Ethoxybutane (SN2) | -O-CH₂-CH₂- | ~3.4 | Triplet | 2H |
| But-1-ene (E2) | =CH- | ~5.8 | Multiplet | 1H |
| =CH₂ | ~5.0 | Multiplet | 2H |
By comparing the integral of the -CH₂-OH protons of 1-butanol or the -O-CH₂- protons of 1-ethoxybutane (normalized to 2 protons) with the integral of the vinylic protons of but-1-ene (normalized to 3 protons), the SN2:E2 product ratio can be accurately determined.
Conclusion
The reaction of this compound serves as an excellent model system for understanding and quantifying the competition between SN2 and E2 reactions. By carefully selecting the base, researchers can selectively favor either substitution or elimination pathways. Strong, unhindered bases like sodium hydroxide and sodium ethoxide lead predominantly to the SN2 products, 1-butanol and 1-ethoxybutane, respectively. Conversely, a sterically hindered base such as potassium tert-butoxide overwhelmingly favors the E2 product, but-1-ene. The quantitative analysis of the product distribution, achievable through techniques like GC-MS and ¹H NMR, provides invaluable data for mechanistic studies and reaction optimization. This guide provides the foundational knowledge and practical protocols to empower researchers to confidently navigate the nuanced landscape of competing reaction pathways.
References
- Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of but-1-ene.
- Chemistry Steps. (n.d.). SN2 vs E2.
- Doc Brown's Chemistry. (n.d.). Butan-1-ol H-1 proton NMR spectrum.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0004327).
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0004327).
- UCLA Division of Physical Sciences. (n.d.). Illustrated Glossary of Organic Chemistry - 1H-NMR.
- Master Organic Chemistry. (2012, July 4). The SN2 Reaction Mechanism.
- ResearchGate. (n.d.). Comparison of 1 H NMR spectra of 1-butene.
- ResearchGate. (n.d.). ¹H MAS NMR spectrum of 1-butene.
- PubMed Central. (2023, August 10). E2/SN2 Selectivity Driven by Reaction Dynamics. Insight into Halogen Bonding.
- ResearchGate. (n.d.). A GC-MS analysis of an SN2 reaction for the organic laboratory.
- Chemguide. (n.d.). Nucleophilic substitution - halogenoalkanes and hydroxide ions.
- Chemistry LibreTexts. (2023, January 22). The Reaction of Alkyl Halides with Hydroxide Ions.
- Journal of Analytical Sciences and Applied Biotechnology. (2023). Gas chromatography–mass spectrometry (GC-MS): a comprehensive review of synergistic combinations and their applications.
- Master Organic Chemistry. (2012, December 19). SN1 vs E1 and SN2 vs E2 : The Temperature.
- Hesi. (n.d.). The Power of Gas Chromatography-Mass Spectrometry in Chemical Analysis.
- Doc Brown's Chemistry. (n.d.). Sodium hydroxide hydrolysis of haloalkanes.
- University of Glasgow Theses Service. (n.d.). The application of combined gas chromatography-mass spectrometry to compounds of biological interest.
- Filo. (2025, August 2). Reaction of 1-chlorobutane with sodium hydroxide in ethanol.
- ResearchGate. (n.d.). Simultaneous determination of five alcohols in e-cigarette emissions by gas chromatography-mass spectrometry.
- PubMed Central. (n.d.). Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. butan-1-ol low high resolution H-1 proton nmr spectrum of 1-butanol analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. NMR Spectrum of Butanol | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. 1H proton nmr spectrum of but-1-ene C4H8 CH3CH2CH=CH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 1-butene 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
A Comparative Study of 1-Iodobutane in Different Solvent Systems for Grignard Reactions: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the Grignard reaction is a cornerstone of synthetic organic chemistry, enabling the formation of crucial carbon-carbon bonds. The choice of solvent is paramount to the success of this reaction, directly influencing reagent stability, reactivity, and overall yield. This guide provides an in-depth comparative analysis of 1-iodobutane as a precursor for butylmagnesium iodide in various ethereal solvent systems, offering experimental insights and data to inform your synthetic strategies.
The Critical Role of the Solvent in Grignard Chemistry
Grignard reagents (RMgX) are highly reactive organometallic compounds, acting as potent nucleophiles and strong bases.[1] Their formation and stability are critically dependent on the solvent system. Ethereal solvents, such as diethyl ether (Et₂O) and tetrahydrofuran (THF), are the standard choice for several key reasons:
-
Solvation and Stabilization: The lone pairs of electrons on the ether oxygen atoms coordinate with the magnesium center of the Grignard reagent. This solvation stabilizes the organomagnesium compound, preventing its decomposition.[2][3]
-
Aprotic Nature: Grignard reagents are readily destroyed by protic solvents, such as water and alcohols, in an acid-base reaction that forms an alkane.[1][4] Ethereal solvents are aprotic, ensuring the integrity of the Grignard reagent.
-
Influence on Reactivity: The choice of ether can influence the reactivity of the Grignard reagent. More polar ethers can lead to faster reaction rates.[1]
This compound is a common choice for preparing butylmagnesium iodide due to the high reactivity of the carbon-iodine bond, which facilitates the insertion of magnesium.[5][6] However, the solvent system in which this occurs can significantly impact the outcome.
Comparative Analysis of Solvent Systems for the Grignard Reaction with this compound
This section compares the performance of this compound in the two most common ethereal solvents, diethyl ether and tetrahydrofuran, and introduces a greener alternative, 2-methyltetrahydrofuran (2-MeTHF).
| Solvent System | Key Properties | Performance with this compound | Advantages | Disadvantages |
| Diethyl Ether (Et₂O) | Boiling Point: 34.6°C, Less Polar | Traditional and effective. The reaction initiation can be slower. | High volatility can help manage reaction temperature.[1] | High flammability and volatility require a good condenser.[1] May be less effective for less reactive halides.[7] |
| Tetrahydrofuran (THF) | Boiling Point: 66°C, More Polar | Often leads to faster reaction rates due to better solvation.[1][8] | Higher boiling point allows for reactions at higher temperatures.[1] Can be crucial for less reactive halides. | Higher boiling point can sometimes lead to more side reactions. More difficult to remove post-reaction. |
| 2-Methyltetrahydrofuran (2-MeTHF) | Boiling Point: 80.2°C, "Greener" Alternative | Can offer superior performance, including suppression of Wurtz coupling.[1][9] | Derived from renewable resources.[1][9] Higher boiling point and lower water miscibility can be advantageous. | Higher cost and less historical data compared to Et₂O and THF. |
Experimental Protocols
The following are generalized protocols for the formation of butylmagnesium iodide from this compound in different solvent systems. Strictly anhydrous conditions and an inert atmosphere (nitrogen or argon) are essential for success. [5]
General Workflow for Grignard Reagent Formation
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Grignard reagent - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Buy this compound | 542-69-8 [smolecule.com]
- 7. leah4sci.com [leah4sci.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1-Iodobutane for Laboratory Professionals
As a Senior Application Scientist, it is understood that the integrity of your research is intrinsically linked to the safety and compliance of your laboratory practices. The proper disposal of chemical waste, such as 1-iodobutane, is not merely a regulatory hurdle but a critical component of responsible scientific conduct. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of this compound, grounded in established safety principles and regulatory standards.
This compound is a flammable and toxic compound that requires careful management to mitigate risks to personnel and the environment.[1][2][3] Improper disposal can lead to significant health hazards and environmental contamination.[1] Therefore, all waste containing this compound must be treated as hazardous.[1]
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to handle this compound in a controlled environment, adhering to the following safety measures:
-
Ventilation is Paramount: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[4]
-
Personal Protective Equipment (PPE): A non-negotiable aspect of safe handling is the consistent use of appropriate PPE. This includes:
-
Gloves: Chemically resistant gloves, such as nitrile gloves, are essential to prevent skin contact.[1]
-
Eye Protection: Safety glasses equipped with side shields or chemical splash goggles are mandatory to protect against accidental splashes.[1]
-
Lab Coat: A flame-resistant lab coat should be worn to shield against spills.[1]
-
-
Ignition Source Control: this compound is a flammable liquid and vapor.[2][3] Consequently, it must be kept away from heat, sparks, open flames, and any other potential ignition sources.[1][2][4] All work areas must be designated as "No Smoking" zones.[1][4]
Step-by-Step Disposal Procedure for this compound
The universally accepted and required method for this compound disposal is through a licensed hazardous waste disposal service.[4][5] Under no circumstances should this compound or materials contaminated with it be disposed of down the drain or in standard laboratory trash.[4][6]
1. Waste Segregation and Collection:
-
Principle of Segregation: Halogenated organic solvents, such as this compound, must be collected separately from non-halogenated solvents.[7] Co-mingling waste streams can lead to dangerous chemical reactions and significantly increases the complexity and cost of disposal.[7]
-
Designated Waste Container: All waste containing this compound, including unreacted reagent, reaction byproducts, and contaminated materials (e.g., pipette tips, weighing boats, absorbent materials), must be collected in a designated, chemically compatible waste container.[1]
-
Container Integrity: The container must be in good condition, with a secure, tight-fitting lid to prevent the escape of vapors.[4]
2. Accurate and Thorough Labeling:
-
Clarity is Key: The waste container must be clearly and unambiguously labeled with the words "Hazardous Waste."[1]
-
Full Chemical Name: The full chemical name, "this compound," must be written on the label.[1] Avoid using abbreviations or chemical formulas.
-
Concentration and Quantity: Indicate the approximate concentration or quantity of this compound within the waste mixture.[1] This information is crucial for the waste disposal company to handle the material safely.
3. Secure Storage Pending Disposal:
-
Safe Storage Location: Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste storage, away from incompatible materials such as strong oxidizing agents and bases.[3][8][9]
-
Secondary Containment: It is best practice to store liquid hazardous waste containers within a larger, chemically resistant secondary containment vessel to mitigate the impact of any potential leaks.
4. Arranging for Professional Disposal:
-
Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[1]
-
Adherence to Institutional Protocols: Strictly follow all institutional guidelines and procedures for hazardous waste disposal.[1]
Emergency Procedures
In the event of an accidental release or exposure, immediate and appropriate action is critical.
Spill Response
Should a this compound spill occur, follow these steps:
-
Ensure Adequate Ventilation: The area of the spill must be well-ventilated.[4][5]
-
Contain the Spill: Use a non-combustible absorbent material such as sand, earth, or vermiculite to contain the spill.[2]
-
Collect and Dispose: Carefully collect the absorbent material and place it into a sealed, properly labeled container for hazardous waste disposal.[1]
-
Decontaminate: Thoroughly clean the spill area.[1]
First Aid Measures
-
Inhalation: Move the affected individual to fresh air immediately.[1]
-
Skin Contact: Remove all contaminated clothing and wash the affected skin with soap and water.[1]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, ensuring to lift the upper and lower eyelids.[1]
-
Ingestion: Do NOT induce vomiting.[1]
In all cases of exposure, seek immediate medical attention.
Waste Characterization and Regulatory Context
Understanding the regulatory classification of this compound is essential for ensuring compliance. As a halogenated organic compound, this compound falls under specific hazardous waste categories defined by the Environmental Protection Agency (EPA).
| Parameter | Classification/Guideline | Significance |
| EPA Hazardous Waste Codes | Likely falls under F001 or F002 for spent halogenated solvents.[10][11] | This classification mandates specific handling, storage, and disposal requirements under the Resource Conservation and Recovery Act (RCRA). |
| Halogenated Solvent Mixture | A solvent mixture containing 10% or more by volume of one or more halogenated solvents is typically classified as hazardous waste.[12] | This underscores the importance of not mixing this compound with non-hazardous materials, as this would render the entire volume hazardous. |
This compound Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: A workflow diagram illustrating the key steps for the safe and compliant disposal of this compound waste.
References
- Proper Disposal of this compound: A Guide for Laboratory Professionals. Benchchem.
- This compound - Safety Data Sheet. ChemicalBook.
- This compound. Apollo Scientific.
- Material Safety Data Sheet. Spectrum Chemical.
- SAFETY DATA SHEET. Sigma-Aldrich.
- SAFETY DATA SHEET. FUJIFILM Wako Chemicals.
- Safety Data Sheet. SLS Select Education.
- SAFETY DATA SHEET. Thermo Fisher Scientific.
- EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk - ESSR.
- Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts.
- SAFETY DATA SHEET. Sigma-Aldrich.
- SAFETY DATA SHEET. Fisher Scientific.
- Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts.
- An In-depth Technical Guide to this compound: Safety Data Sheet and Handling Precautions. Benchchem.
- Solvents in the Workplace - How to Determine if They Are Hazardous Waste. US Environmental Protection Agency.
- EPA HAZARDOUS WASTE CODES. US Environmental Protection Agency.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. beta.lakeland.edu [beta.lakeland.edu]
- 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 6. science2education.co.uk [science2education.co.uk]
- 7. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 11. wku.edu [wku.edu]
- 12. epa.gov [epa.gov]
Mastering the Handling of 1-Iodobutane: A Guide to Personal Protective Equipment and Safe Laboratory Practices
For Immediate Reference: Essential Safety Precautions
When working with 1-Iodobutane, immediate adherence to core safety protocols is non-negotiable. This substance is a flammable liquid and vapor, toxic if inhaled, and causes skin and eye irritation.[1][2][3] All handling operations must be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][4] Personal protective equipment (PPE) is mandatory and includes, at a minimum, chemically resistant gloves (such as nitrile), safety goggles with side shields or a face shield, and a flame-resistant laboratory coat.[4] In situations of inadequate ventilation, a NIOSH-approved respirator is required.[1] All sources of ignition, including heat, sparks, and open flames, must be strictly avoided in the handling and storage areas.[2][4][5]
Understanding this compound: A Foundation for Safety
This compound (also known as n-butyl iodide) is a versatile alkyl halide reagent frequently employed in organic synthesis. However, its utility is matched by its potential hazards. A thorough understanding of its properties is the first step in establishing a safe handling environment.
Table 1: Physicochemical Properties and Hazards of this compound
| Property | Value | Source |
| Chemical Formula | C₄H₉I | [6] |
| Appearance | Colorless to light-yellow liquid | [1] |
| Boiling Point | 130 - 131 °C | [7] |
| Flash Point | Flammable liquid and vapor (Category 3) | [1][3] |
| Primary Hazards | Toxic if inhaled (Category 3), Causes skin irritation (Category 2), Causes serious eye irritation (Category 2), May cause respiratory irritation | [1][2][3] |
| Incompatibilities | Strong oxidizing agents, Bases | [1][8] |
The flammability of this compound necessitates the use of non-sparking tools and explosion-proof equipment, as well as proper grounding and bonding of containers during transfer to prevent static discharge.[1][2][5] Its toxicity, particularly via inhalation, underscores the critical importance of engineering controls like fume hoods to minimize exposure.[1][6]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not merely a checklist item but a risk-based decision grounded in the specific hazards of this compound. The principle of "as low as reasonably practicable" (ALARP) should guide all exposure control strategies.
Eye and Face Protection: Shielding from Splashes and Vapors
Direct contact with this compound can cause serious eye irritation.[2][3] Therefore, safety glasses with side shields that conform to EN166 or NIOSH standards are the minimum requirement for any task involving this chemical.[2][7] For procedures with a higher risk of splashing, such as transfers of larger volumes or reactions under pressure, a face shield worn over safety glasses is essential to protect the entire face.[1][7]
Skin and Body Protection: Preventing Dermal Exposure
This compound is a known skin irritant.[1][2] Prolonged or repeated contact can defat the skin, leading to dermatitis.[9]
-
Gloves: Chemically resistant gloves are mandatory. Nitrile gloves are a common and effective choice for incidental contact.[4] Always inspect gloves for tears or pinholes before use and practice proper glove removal techniques to avoid contaminating your skin.[7] For extended handling or immersion, consult glove manufacturer compatibility charts for appropriate materials and breakthrough times.
-
Laboratory Coat: A flame-resistant lab coat should be worn at all times to protect from splashes and to provide a removable barrier in case of a spill.[4] Ensure the coat is fully buttoned.
-
Clothing and Footwear: Wear long pants and closed-toe shoes to protect your legs and feet.
Respiratory Protection: Safeguarding Against Inhalation Hazards
This compound is toxic if inhaled and can cause respiratory tract irritation.[1][2][7] The primary method for controlling inhalation exposure is to work within a properly functioning chemical fume hood.[1][4] If engineering controls are not sufficient to maintain exposure below occupational exposure limits, or in the event of a spill, respiratory protection is necessary. A full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is recommended in these situations.[5][7] All respirator use must be in accordance with a comprehensive respiratory protection program that includes fit testing and training, as mandated by OSHA (29 CFR 1910.134).
Operational and Disposal Plans: A Step-by-Step Guide
Safe handling of this compound extends beyond PPE to encompass all stages of its lifecycle in the laboratory, from receipt to disposal.
Step-by-Step Handling Protocol
-
Pre-Handling Assessment: Before beginning any work, review the Safety Data Sheet (SDS) for this compound.[1] Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
PPE Donning: Put on all required PPE: lab coat, safety goggles (and face shield if necessary), and chemically resistant gloves.
-
Work Area Preparation: Clear the fume hood of any unnecessary equipment or chemicals. Have spill cleanup materials (such as a non-combustible absorbent like sand or vermiculite) readily available.[2]
-
Chemical Dispensing: Ground and bond the container and receiving equipment to prevent static electricity buildup.[1][5] Use only non-sparking tools for opening and dispensing.[1][2]
-
Performing the Experiment: Conduct all manipulations of this compound within the fume hood. Keep containers tightly closed when not in use.[1][5]
-
Post-Handling: Thoroughly wash hands and any exposed skin with soap and water after handling is complete.[5][7]
-
Storage: Store this compound in a cool, dry, well-ventilated area away from heat and direct sunlight.[1][6] The storage container must be tightly sealed and stored in a location with other flammable liquids.[1]
Disposal Plan
All materials contaminated with this compound, including empty containers, reaction residues, and spill cleanup materials, must be treated as hazardous waste.[4][8]
-
Waste Collection: Collect all this compound waste in a designated, properly labeled, and sealed container.[4] Do not mix with other waste streams unless compatibility has been confirmed.
-
Labeling: Clearly label the waste container with "Hazardous Waste," "this compound," and any other components of the waste mixture.[4]
-
Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[2][4] Do not dispose of this compound down the drain.[4]
Emergency Procedures: Be Prepared
In the event of an emergency, prompt and correct action is crucial.
-
Spill: For a small spill within a fume hood, use a non-combustible absorbent material to contain it.[2] Collect the absorbed material into a sealed container for hazardous waste disposal.[2] For larger spills, evacuate the area and contact your institution's emergency response team.[2]
-
Skin Contact: Immediately remove all contaminated clothing and flush the affected skin with copious amounts of soap and water for at least 15 minutes.[2][10] Seek medical attention if irritation persists.[2]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.[2]
-
Inhalation: Move the affected person to fresh air.[5] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[5][7]
Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.
Caption: Decision tree for selecting appropriate PPE when handling this compound.
References
- An In-depth Technical Guide to this compound: Safety Data Sheet and Handling Precautions. (n.d.). Benchchem.
- Proper Disposal of this compound: A Guide for Laboratory Professionals. (n.d.). Benchchem.
- This compound - Safety Data Sheet. (2023, July 6). Apollo Scientific.
- This compound - Safety Data Sheet. (n.d.). ChemicalBook.
- SAFETY DATA SHEET - this compound. (2023, October 18). Fisher Scientific.
- SAFETY DATA SHEET - this compound, stabilized. (2012, May 9). Fisher Scientific.
- Material Safety Data Sheet - this compound. (2006, August 11). Spectrum Chemical.
- This compound-d9 - Safety Data Sheet. (n.d.). AK Scientific, Inc.
- SAFETY DATA SHEET - this compound. (n.d.). FUJIFILM Wako Chemicals.
- Safety Data Sheet - this compound. (n.d.). SLS Select Education.
- SAFETY DATA SHEET - this compound. (2024, September 6). Sigma-Aldrich.
- Haloalkanes Standard (1X1 mL) - Safety Data Sheet. (n.d.). Agilent.
- Alkyl Halides Group - information sheet. (2022, March 4). Canada.ca.
- Common Uses of Alkyl Halides. (2022, December 3). Read Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. fishersci.com [fishersci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. science2education.co.uk [science2education.co.uk]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. readchemistry.com [readchemistry.com]
- 10. aksci.com [aksci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
